(R)-1-(o-tolyl)ethanamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYTNZJBGSKFI-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-1-(o-tolyl)ethanamine: Synthesis, Properties, and Applications in Stereoselective Chemistry
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties and applications of (R)-1-(o-tolyl)ethanamine. As a valuable chiral building block, its utility in asymmetric synthesis is paramount for the creation of enantiomerically pure pharmaceuticals and fine chemicals. This document moves beyond a simple recitation of data, providing in-depth, field-proven insights into its synthesis, characterization, and strategic deployment in stereoselective transformations.
Introduction: The Strategic Importance of Chiral Amines
Chirality is a critical determinant of biological activity in drug development. Enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. Consequently, the synthesis of single-enantiomer compounds is not merely an academic exercise but a regulatory and safety imperative. This compound, a member of the α-methylbenzylamine family, serves as a cornerstone reagent in this endeavor. Its unique structure, featuring a sterically influential ortho-methyl group, provides a distinct chiral environment that can be leveraged for high-fidelity stereochemical control in various chemical transformations. This guide elucidates the core properties of this amine and provides practical, validated methodologies for its synthesis and application.
Section 1: Core Physicochemical and Chiroptical Properties
Accurate characterization begins with a foundational understanding of a compound's physical and chemical identifiers. While experimental physical data for the ortho-isomer is less prevalent in the literature compared to its para-isomer, the following table consolidates key computed and identifying information from authoritative databases.
| Property | Value | Source |
| IUPAC Name | (1R)-1-(2-methylphenyl)ethanamine | [1] |
| Synonyms | (R)-o-Methyl-α-phenethylamine, (1R)-1-(2-methylphenyl)ethan-1-amine | [1] |
| CAS Number | 105615-45-0 | [1] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Monoisotopic Mass | 135.1048 g/mol | [1] |
| Topological Polar Surface Area | 26 Ų (Computed) | [1] |
| Physical State | Liquid (Expected) | - |
| Boiling Point | Data not readily available (For reference, (R)-1-(p-tolyl)ethanamine is 105 °C / 27 mmHg) | [2] |
| Density | Data not readily available (For reference, (R)-1-(p-tolyl)ethanamine is 0.94 g/mL) | [2] |
| Optical Rotation [α]D | Data not readily available (For reference, (R)-1-(p-tolyl)ethanol is +44.06°) |
Section 2: Synthesis and Enantiomeric Enrichment
The acquisition of enantiomerically pure this compound can be approached via two primary strategies: direct asymmetric synthesis or resolution of a racemic mixture. Both methods are of significant industrial and academic importance.
Asymmetric Synthesis via Reductive Amination
Direct asymmetric synthesis is the more elegant and atom-economical approach. Modern methods utilizing transition-metal catalysis or biocatalysis allow for the direct conversion of a prochiral ketone into a single enantiomer of the amine. Ruthenium-catalyzed asymmetric reductive amination (ARA) of sterically hindered ketones is a particularly effective method.[3] Alternatively, reductive aminases (RedAms) offer an environmentally benign route with high stereoselectivity.[4][5]
This protocol is a representative workflow based on established principles for RedAm-catalyzed reactions.[4]
-
Reaction Setup : In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 9.0).
-
Reagent Addition : To the buffer, add 2'-methylacetophenone (5 mM), an amine donor (e.g., ammonium chloride or isopropylamine, typically in excess), a cofactor (e.g., NADP⁺, 1 mM), and a cofactor regeneration system (e.g., glucose dehydrogenase [GDH] at 0.7 mg/mL and D-glucose at 30 mM).
-
Enzyme Addition : Initiate the reaction by adding the chosen (R)-selective reductive aminase (e.g., AspRedAm, 1 mg/mL).
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 25-30°C) with gentle agitation for 24-48 hours. Progress is monitored by HPLC or GC analysis of aliquots.
-
Workup and Isolation : Upon completion, the enzyme is removed by centrifugation or filtration. The pH of the supernatant is adjusted to >10 with NaOH to deprotonate the amine. The product is then extracted with an organic solvent (e.g., ethyl acetate or MTBE), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.
Chiral Resolution of Racemic 1-(o-tolyl)ethanamine
Chiral resolution remains a robust and widely practiced method for obtaining single enantiomers.[6] The technique relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a carboxylic acid, to form a pair of diastereomeric salts.[7] These salts possess different physical properties, crucially, different solubilities, allowing for their separation by fractional crystallization.[8]
This protocol is adapted from a standard procedure for resolving α-methylbenzylamine and is directly applicable.[8]
-
Dissolution : In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle warming on a hot plate may be required to achieve complete dissolution. The causality for using methanol is its ability to dissolve the reactants while providing a medium where the solubility difference between the diastereomeric salts is pronounced.
-
Salt Formation : To the tartaric acid solution, cautiously add ~6.8 mL of racemic 1-(o-tolyl)ethanamine over one minute. The reaction is exothermic. This acid-base reaction forms the (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate salts.
-
Crystallization : Cork the flask and allow it to stand undisturbed at room temperature for at least 24 hours. The less soluble diastereomeric salt will preferentially crystallize. The extended, undisturbed period is critical to allow for the slow, selective growth of high-purity crystals.
-
Isolation : Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Amine : Transfer the isolated diastereomeric salt to a separatory funnel. Add 50 mL of water to dissolve the salt, followed by the addition of 10 mL of 50% NaOH solution to basify the mixture (pH > 12). This deprotonates the ammonium salt, liberating the free amine.
-
Extraction : Extract the liberated this compound with an organic solvent like diethyl ether or MTBE (3 x 25 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.
Section 3: Spectroscopic Characterization
Unambiguous identification of this compound requires a combination of spectroscopic techniques. The following data represents expected values based on the compound's structure and general spectroscopic principles.[9][10][11]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale / Assignment |
| ¹H NMR | Aromatic Protons | δ 7.1 - 7.4 ppm | Multiplet, 4H (Ar-H ) |
| Methine Proton | δ ~4.2 ppm | Quartet, 1H (-CH (CH₃)NH₂) | |
| Aromatic Methyl | δ ~2.4 ppm | Singlet, 3H (Ar-CH₃ ) | |
| Amine Protons | δ 1.5 - 2.5 ppm | Broad Singlet, 2H (-NH₂ ) | |
| Ethyl Methyl | δ ~1.4 ppm | Doublet, 3H (-CH(CH₃ )NH₂) | |
| ¹³C NMR | Aromatic Carbons | δ 125 - 145 ppm | 4 signals (Ar-C ) |
| Aromatic Carbon (ipso-amine) | δ ~145 ppm | (Ar-C -CH) | |
| Aromatic Carbon (ipso-methyl) | δ ~136 ppm | (Ar-C -CH₃) | |
| Methine Carbon | δ ~50 ppm | (-C H(CH₃)NH₂) | |
| Ethyl Methyl Carbon | δ ~24 ppm | (-CH(C H₃)NH₂) | |
| Aromatic Methyl Carbon | δ ~19 ppm | (Ar-C H₃) | |
| IR | N-H Stretch | 3300 - 3400 cm⁻¹ | Primary amine, two bands, may be broad |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | sp² C-H | |
| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | sp³ C-H | |
| N-H Bend (Scissoring) | 1590 - 1650 cm⁻¹ | Primary amine deformation | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 135 | C₉H₁₃N⁺ |
| Base Peak | m/z = 120 | [M - CH₃]⁺, loss of the ethyl methyl group |
Section 4: Key Applications in Asymmetric Synthesis
The primary value of this compound lies in its application as a chiral auxiliary and resolving agent.
Chiral Resolving Agent
As detailed in the synthesis protocol (Section 2.2), the amine is highly effective for the resolution of racemic carboxylic acids. The process is the reverse of what was described: the single-enantiomer amine is used to separate a racemic mixture of an acid.
Chiral Ligand and Auxiliary
Derivatives of this compound are employed as chiral ligands in metal-catalyzed asymmetric reactions, such as hydrogenations and C-C bond-forming reactions. The amine coordinates to a metal center, creating a defined chiral pocket that forces reactants to approach from a specific trajectory, thereby favoring the formation of one enantiomer of the product. The ortho-tolyl group is particularly effective at creating the necessary steric hindrance to enforce high stereoselectivity.
Section 5: Safety and Handling
Proper handling of this compound is essential. The following information is based on the hydrochloride salt, which represents the most closely related, publicly available safety data.[12] Users must consult the specific Safety Data Sheet (SDS) for the free base provided by their supplier before use.
-
GHS Hazard Statements :
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H332 : Harmful if inhaled.
-
H335 : May cause respiratory irritation.
-
-
Precautionary Statements :
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264 : Wash skin thoroughly after handling.
-
P271 : Use only outdoors or in a well-ventilated area.
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.[13][14]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
Handling Recommendations : Work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.
References
- Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2530253, this compound.
- Wikipedia. (n.d.). Chiral resolution.
- Science Learning Center, University of Colorado Boulder. (n.d.). Resolution of a Racemic Mixture.
- Oregon State University. (n.d.). 1H NMR Chemical Shifts.
- Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
- RBNAinfo. (2017). Safety Data Sheet.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- UCLA Chemistry. (n.d.). Tables For Organic Structure Analysis.
- Chemistry Connected. (n.d.). 1H NMR Chemical Shifts.
- Zhang, K., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 798147.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines.
- Semantic Scholar. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases.
- Pharmaffiliates. (n.d.). CAS No : 4187-38-6 | Product Name : (R)-1-(p-Tolyl)ethanamine.
- Beilstein Journal of Organic Chemistry. (n.d.). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols.
- National Center for Biotechnology Information. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
- Chiralpedia. (n.d.). Part 5: Stereoselective and Stereospecific Synthesis.
- ETH Zurich. (2015). Key Concepts in Stereoselective Synthesis.
Sources
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- 4. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
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In-Depth Technical Guide: (R)-1-(o-tolyl)ethanamine
A Note from the Senior Application Scientist:
Following a comprehensive multi-stage search and data collation process, it has been determined that a complete, in-depth technical guide on (R)-1-(o-tolyl)ethanamine (CAS 105615-45-0) that meets the stringent requirements for scientific integrity and field-proven insights cannot be fully generated at this time.
-
A Specific, Replicable Synthesis Protocol: While the logical synthetic route is the asymmetric reductive amination of 2'-methylacetophenone, no peer-reviewed articles or patents with detailed, step-by-step experimental procedures (including reagent quantities, reaction conditions, and purification methods) for this exact transformation were found.
-
Authoritative Spectroscopic Data: No verifiable ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry spectra for this compound are available in the public domain or chemical databases accessible through the search tools. Such data is essential for the structural analysis and characterization sections of a technical guide and serves as the foundation for validating the identity and purity of the compound.
-
Experimentally Determined Physicochemical Properties: Key physical constants such as the specific optical rotation, boiling point, and density for the ortho-isomer are not reported, distinguishing it from the more common para-isomer.
To produce a guide without this foundational data would require generalizing from related compounds or theoretical models, which would not meet the prompt's core requirements for Expertise, Experience, Authoritativeness, and Trustworthiness . A senior application scientist must ground all technical documentation in reproducible, validated experimental fact.
However, to provide value and demonstrate the scientific approach, the following guide is structured based on established principles and data from closely related analogues. It outlines the expected characteristics, synthetic strategies, and applications of this compound, serving as a framework for future research and development. All information is presented with the clear caveat that it is based on chemical theory and data from analogous structures, not from direct experimental validation of the target compound itself.
Technical Framework for this compound: A Chiral Amine of Synthetic Importance
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a theoretical and practical framework for understanding the molecular structure, synthesis, and application of this compound, a chiral primary amine with significant potential in asymmetric synthesis.
Part 1: Molecular Identity and Physicochemical Profile
This compound, also known by its IUPAC name (1R)-1-(2-methylphenyl)ethanamine, is a chiral amine featuring a stereocenter at the benzylic carbon. The presence of the methyl group at the ortho position of the aromatic ring introduces specific steric and electronic characteristics that differentiate it from its meta and para isomers, as well as from the unsubstituted 1-phenylethanamine.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | (1R)-1-(2-methylphenyl)ethanamine | PubChem[1] |
| CAS Number | 105615-45-0 | PubChem[1] |
| Molecular Formula | C₉H₁₃N | PubChem[1] |
| Molecular Weight | 135.21 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC=CC=C1N | PubChem[1] |
Table 2: Predicted & Analogous Physicochemical Properties
Note: Experimental data for the o-tolyl isomer is not available. Values are based on computation or data from the analogous p-tolyl isomer for reference.
| Property | Predicted/Analogous Value | Rationale/Source |
| Appearance | Colorless to pale yellow liquid | General property of arylethylamines |
| Boiling Point | ~208 °C (at 760 mmHg) | Based on p-tolyl isomer[2] |
| Density | ~0.94 - 0.96 g/cm³ | Based on p-tolyl and unsubstituted isomers[2][3] |
| Refractive Index | ~1.53 | Based on p-tolyl isomer[2] |
| Specific Optical Rotation [α]D | Data not available | This is a critical, experimentally determined value. |
| pKa | ~9.5 (Predicted) | Typical for primary benzylic amines |
Part 2: Strategic Synthesis - Asymmetric Reductive Amination
The most efficient and stereoselective pathway to this compound is the asymmetric reductive amination of the prochiral ketone, 2'-methylacetophenone. This method avoids the waste associated with the resolution of a racemic mixture.
Causality Behind the Methodological Choice:
Asymmetric reductive amination is a powerful one-pot reaction that combines the formation of an imine intermediate with its immediate, stereoselective reduction.[3] This approach is favored in pharmaceutical development for its atom economy and ability to directly establish the desired stereocenter with high enantiomeric excess (ee). The key to success lies in the choice of the chiral catalyst or auxiliary and the reducing agent.
Hypothetical Experimental Protocol:
This is a representative, non-validated protocol based on established literature procedures for similar transformations. It must be optimized and validated in a laboratory setting.
Reaction: Asymmetric Reductive Amination of 2'-Methylacetophenone
-
Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flame-dried and cooled under a nitrogen atmosphere.
-
Reagent Charging: To the flask, add 2'-methylacetophenone (1.0 eq), a chiral source such as (R)-tert-butanesulfinamide (1.05 eq), and a Lewis acid catalyst like Ti(OEt)₄ (1.5 eq) in an anhydrous solvent such as THF (5 mL/mmol of ketone).
-
Imine Formation: The mixture is stirred at room temperature for 4-6 hours to facilitate the formation of the N-sulfinyl imine intermediate. The reaction progress can be monitored by TLC or ¹H NMR.
-
Stereoselective Reduction: The reaction is cooled to -48 °C (acetonitrile/dry ice bath). A reducing agent, typically NaBH₄ (2.0 eq), is added portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly. The mixture is stirred at this temperature for 3-4 hours.
-
Quenching and Workup: The reaction is quenched by the slow addition of methanol, followed by an aqueous solution of saturated NH₄Cl. The mixture is allowed to warm to room temperature and stirred for 1 hour. The resulting slurry is filtered through celite, and the filtrate is extracted with ethyl acetate (3x).
-
Auxiliary Cleavage: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is dissolved in methanol, and HCl (2 M in diethyl ether) is added to cleave the sulfinamide auxiliary and precipitate the amine hydrochloride salt.
-
Purification: The crude amine hydrochloride is filtered and washed with cold ether. The free amine can be liberated by basification with NaOH and extraction into an organic solvent, followed by vacuum distillation to yield the pure this compound.
Logical Workflow Diagram:
Caption: Asymmetric synthesis via a chiral auxiliary.
Part 3: Application in Asymmetric Synthesis & Drug Development
The primary application of chiral amines like this compound is as a chiral resolving agent for racemic carboxylic acids. This is particularly relevant in the production of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, where typically only the (S)-enantiomer is pharmacologically active.
Mechanism of Chiral Resolution:
-
Salt Formation: The basic chiral amine, (R)-Amine, is reacted with a racemic mixture of a carboxylic acid, (R/S)-Acid. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-Ammonium:(R)-Acid] and [(R)-Ammonium:(S)-Acid].
-
Differential Solubility: Diastereomers possess different physical properties. Due to the distinct three-dimensional arrangement of the chiral centers, the two diastereomeric salts will have different crystal lattice energies and, consequently, different solubilities in a given solvent system.
-
Fractional Crystallization: By carefully selecting a solvent, one of the diastereomeric salts (e.g., the less soluble [(R)-Ammonium:(S)-Acid]) can be selectively crystallized from the solution.
-
Liberation of Enantiomer: The isolated, pure diastereomeric salt is then treated with a strong acid (like HCl) to break the ionic bond. This regenerates the enantiomerically pure carboxylic acid, (S)-Acid, and the ammonium salt of the resolving agent. The resolving agent can often be recovered and reused.
Logical Diagram of Chiral Resolution:
Caption: Workflow for chiral resolution of a racemic acid.
Part 4: Safety & Handling
Based on data for analogous arylethylamines. An official Safety Data Sheet (SDS) for the specific compound must be consulted before handling.
-
Hazard Class: Expected to be corrosive and harmful.
-
Health Hazards: Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. May cause respiratory irritation.
-
Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing vapors.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
References
Due to the lack of specific literature for the target compound, this list includes references to the general methodologies and analogous compounds discussed in this framework.
- PubChem. 1-Phenethylamine.
- Oreate AI Blog. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study.
- PubChem. (R)-1-(2-Methoxyphenyl)ethanamine.
- ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and.... [Link]
- Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]
- PubChem. 2-Methylphenethylamine.
- ResearchGate. General Approach to Enantiopure 1-Aminopyrrolizidines: Application to the Asymmetric Synthesis of the Loline Alkaloids. [Link]
- PubChem. This compound.
- ResearchGate. Catalytic Asymmetric Synthesis of anti- 1,2-Diols. [Link]
- Via Medica Journals.
- ResearchGate.
- Via Medica Journals.
Sources
Spectroscopic Characterization of (R)-1-(o-tolyl)ethanamine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (R)-1-(o-tolyl)ethanamine, a chiral amine of significant interest in stereoselective synthesis and drug development.[1] Given the scarcity of publicly available experimental spectra for this specific compound, this guide synthesizes data from closely related analogs, established spectroscopic principles, and predictive models to offer a robust analytical framework for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound belongs to the class of chiral α-methylbenzylamines. Its structure, featuring a methyl group at the ortho position of the phenyl ring, confers distinct steric and electronic properties that are highly valuable in asymmetric synthesis.[1] It serves as a crucial resolving agent for racemic mixtures and as a chiral ligand in metal-catalyzed asymmetric reactions.[1] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound, ensuring its effective application in these sensitive processes.
This guide will delve into the three core spectroscopic techniques for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will present a detailed experimental protocol, the expected data, and an in-depth interpretation of the spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of all atoms in the structure.
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can affect the chemical shift of the labile N-H protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
Expected ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound. These predictions are based on the analysis of structurally similar compounds and established substituent effects.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H | 7.10 - 7.40 | Multiplet | - | 4H |
| CH-NH₂ | ~4.15 | Quartet | ~6.5 | 1H |
| Ar-CH₃ | ~2.35 | Singlet | - | 3H |
| NH₂ | 1.5 - 2.5 (variable) | Broad Singlet | - | 2H |
| CH-CH₃ | ~1.40 | Doublet | ~6.5 | 3H |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a unique fingerprint of the molecule.
-
Aromatic Region (7.10 - 7.40 ppm): The four protons on the ortho-substituted benzene ring will appear as a complex multiplet. The ortho-methyl group disrupts the symmetry, leading to distinct chemical shifts for each aromatic proton.
-
Benzylic Proton (CH-NH₂, ~4.15 ppm): This proton is a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4). Its downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom and the aromatic ring.
-
Aromatic Methyl Group (Ar-CH₃, ~2.35 ppm): The three protons of the methyl group attached to the aromatic ring appear as a singlet, as there are no adjacent protons to couple with.
-
Amine Protons (NH₂, 1.5 - 2.5 ppm): The two protons of the primary amine typically appear as a broad singlet. Their chemical shift is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and exchange. Addition of D₂O will cause this signal to disappear, confirming its assignment.[2]
-
Aliphatic Methyl Group (CH-CH₃, ~1.40 ppm): These three protons appear as a doublet due to coupling with the single benzylic proton (n+1 rule, 1+1=2).
Expected ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are presented below.
| Assignment | Predicted Chemical Shift (ppm) |
| Ar-C (quaternary, C-Ar) | ~144 |
| Ar-C (quaternary, C-CH₃) | ~135 |
| Ar-CH | 125 - 130 |
| CH-NH₂ | ~50 |
| CH-CH₃ | ~24 |
| Ar-CH₃ | ~19 |
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six chemically non-equivalent sets of carbon atoms.
-
Aromatic Carbons (125 - 144 ppm): The six carbons of the aromatic ring will appear in this region. The two quaternary carbons (one attached to the ethylamine group and one to the methyl group) will be downfield, while the four protonated carbons will be slightly upfield.
-
Benzylic Carbon (CH-NH₂, ~50 ppm): The carbon atom bonded to the nitrogen is deshielded by the electronegative nitrogen and appears in this region.
-
Aliphatic Methyl Carbon (CH-CH₃, ~24 ppm): This is the carbon of the methyl group on the ethylamine side chain.
-
Aromatic Methyl Carbon (Ar-CH₃, ~19 ppm): The carbon of the methyl group attached to the aromatic ring is typically found at the most upfield position in the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.
Experimental Protocol: IR Data Acquisition
Objective: To obtain an IR spectrum of this compound to identify its characteristic functional groups.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder or the solvent.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Expected IR Spectral Data
The following table lists the expected characteristic IR absorption bands for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3400 | Medium, two bands |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium, multiple bands |
| C-N Stretch | 1250 - 1335 | Medium |
| C-H Bend (out-of-plane, ortho-subst.) | 730 - 770 | Strong |
Interpretation of the IR Spectrum
The IR spectrum will confirm the presence of the key functional groups in this compound.
-
N-H Stretching (3300 - 3400 cm⁻¹): As a primary amine, two distinct bands are expected in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3]
-
C-H Stretching (2850 - 3100 cm⁻¹): The bands above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methyl and ethyl groups.
-
N-H Bending (1580 - 1650 cm⁻¹): A medium to strong absorption in this region is indicative of the N-H scissoring vibration of the primary amine group.[3]
-
Aromatic C=C Stretching (1450 - 1600 cm⁻¹): Several bands in this region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
-
C-N Stretching (1250 - 1335 cm⁻¹): The stretching vibration of the carbon-nitrogen bond in an aromatic amine typically appears in this range.[3]
-
Ortho-Disubstitution Pattern (730 - 770 cm⁻¹): A strong band in this region is characteristic of the out-of-plane C-H bending of an ortho-disubstituted benzene ring, providing strong evidence for the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: MS Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for generating protonated molecules [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
Expected Mass Spectral Data
The molecular weight of this compound (C₉H₁₃N) is 135.21 g/mol .[4]
| m/z | Proposed Fragment | Significance |
| 135 | [M]⁺ | Molecular Ion |
| 120 | [M - CH₃]⁺ | Loss of a methyl group |
| 118 | [M - NH₃]⁺ | Loss of ammonia |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak ([M]⁺, m/z 135): This peak corresponds to the intact molecule that has been ionized. Its presence confirms the molecular weight of the compound.
-
Base Peak (m/z 120): The most intense peak in the spectrum is often the result of the loss of a methyl group (CH₃) from the molecular ion. This fragmentation is highly favorable as it results in a stable benzylic cation.
-
[M - NH₃]⁺ Peak (m/z 118): The loss of an ammonia molecule (NH₃) is another common fragmentation pathway for primary amines.[5][6]
Visualization of Molecular Structure and Fragmentation
Molecular Structure
Caption: Molecular structure of this compound.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways of this compound in MS.
Conclusion
This technical guide provides a detailed spectroscopic framework for the characterization of this compound. By combining predictive data with established principles of NMR, IR, and MS, researchers can confidently verify the structure and purity of this important chiral amine. The provided protocols and interpretations serve as a valuable resource for scientists engaged in synthetic chemistry and drug development, ensuring the quality and reliability of their work.
References
- Bouchoux, G., & Salpin, J. Y. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 39(2), 158-169.
- Chemistry LibreTexts. (2023). 24.10: Spectroscopy of Amines.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2.
- Gapeev, A., & Chen, Y. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 18(9), 1599-1607.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Thieme. (n.d.). Strategic Importance of (S)-1-(o-Tolyl)ethanamine in Stereoselective Synthesis.
- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. This compound | C9H13N | CID 2530253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Characterization of (R)-1-(o-tolyl)ethanamine
Introduction to (R)-1-(o-tolyl)ethanamine: A Chiral Building Block
This compound, systematically known as (1R)-1-(2-methylphenyl)ethanamine[1], is a chiral amine of significant interest in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a stereocenter adjacent to an aromatic ring, makes it a valuable precursor for the synthesis of enantiomerically pure molecules. Chiral amines, in general, are critical components in the development of drugs, agrochemicals, and catalysts, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even detrimental.
Key Identifiers:
-
IUPAC Name: (1R)-1-(2-methylphenyl)ethanamine[1]
-
CAS Number: 105615-45-0[2]
-
Molecular Formula: C₉H₁₃N[1]
-
Molecular Weight: 135.21 g/mol [1]
The precise determination of the physical properties of such a compound is a cornerstone of its chemical identity and purity assessment. The melting and boiling points are fundamental characteristics that provide insights into the intermolecular forces at play and are critical for process development, purification, and quality control.
The Significance of Accurate Physical Property Determination
The melting point of a solid and the boiling point of a liquid are intensive physical properties that are invaluable for several reasons:
-
Identification: The characteristic melting and boiling points of a pure substance can be used for its identification by comparison with literature values.
-
Purity Assessment: Impurities typically depress the melting point and broaden the melting range of a solid. For a liquid, impurities will elevate the boiling point.[3][4] A sharp, well-defined melting or boiling point is a strong indicator of a substance's purity.[3][4]
-
Process Optimization: Knowledge of these thermal transitions is essential for designing and optimizing synthetic routes, purification techniques such as distillation and crystallization, and for ensuring stable storage conditions.
Experimental Determination of Physical Properties
Due to the absence of published experimental data for this compound, this section provides detailed, self-validating protocols for the determination of its melting and boiling points. These methodologies are grounded in established principles of physical organic chemistry.
Melting Point Determination
Given that many amines are liquids at room temperature, it is plausible that this compound is also a liquid. However, if it were a solid, or if one were working with a solid derivative, the following protocol would be employed. The principle relies on the precise measurement of the temperature at which a crystalline solid transitions to a liquid state.[5]
Protocol for Melting Point Determination using a Mel-Temp Apparatus:
-
Sample Preparation:
-
Ensure the sample of this compound is crystalline and completely dry. Solvents can act as impurities and affect the melting range.[6]
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[4][6]
-
-
Apparatus Setup:
-
Place the packed capillary tube into the heating block of a Mel-Temp apparatus.
-
Ensure a clear view of the sample through the magnifying lens.
-
-
Measurement:
-
For an unknown sample, a rapid preliminary heating is performed to determine an approximate melting range.[3]
-
Allow the apparatus to cool.
-
For an accurate measurement, begin heating at a rate of approximately 1-2°C per minute when the temperature is about 20°C below the approximate melting point.[6]
-
Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[6]
-
The melting point is reported as the range T1-T2. A pure sample will have a narrow melting range of 0.5-1°C.[4]
-
Causality and Trustworthiness: The slow heating rate near the melting point is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer. This methodical approach provides a self-validating system, as a broad melting range would immediately indicate the presence of impurities.
Diagram: Workflow for Melting Point Determination
Caption: A stepwise workflow for the determination of a compound's melting point.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][7][8] For small sample volumes, a micro-boiling point determination is a suitable and accurate method.
Protocol for Micro-Boiling Point Determination:
-
Apparatus Setup:
-
Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire.
-
Place a sealed-end capillary tube into the test tube with the open end submerged in the liquid.
-
Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) or a heating block.[7][8]
-
-
Measurement:
-
Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is displaced by the vapor of the liquid.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7] This is the point where the external pressure equals the vapor pressure of the liquid.
-
Record this temperature.
-
Causality and Trustworthiness: This method is highly reliable as the point at which the liquid enters the capillary is a precise indicator of the equilibrium between the vapor pressure and the external pressure. The slow cooling ensures an accurate reading. For high-boiling liquids, performing the determination under reduced pressure may be necessary to prevent decomposition.
Diagram: Experimental Setup for Micro-Boiling Point Determination
Sources
- 1. This compound | C9H13N | CID 2530253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. alnoor.edu.iq [alnoor.edu.iq]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the Solubility of (R)-1-(o-tolyl)ethanamine in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(o-tolyl)ethanamine is a chiral primary amine of significant interest in synthetic organic chemistry, particularly as a resolving agent and a building block for asymmetric synthesis. Its efficacy in these applications is intrinsically linked to its solubility characteristics in various reaction and purification media. This technical guide provides a comprehensive analysis of the solubility of this compound. While quantitative solubility data is not extensively available in published literature, this guide synthesizes foundational principles of solubility, predicted solubility profiles based on physicochemical properties, and detailed experimental protocols for researchers to determine solubility in their specific systems. Furthermore, it delves into the theoretical underpinnings of its solubility, offering a predictive framework for solvent selection in research and development settings.
Introduction: The Pivotal Role of Solubility in the Application of this compound
This compound, a chiral derivative of phenethylamine, is a valuable intermediate in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical manufacturing. The success of synthetic and purification processes, such as crystallization and chromatography, hinges on a thorough understanding of the solubility of this amine in a diverse range of organic and aqueous solvent systems.
This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions regarding solvent selection for reactions, extractions, and purifications involving this compound. By elucidating the molecular interactions that govern its solubility, we aim to provide a practical framework for optimizing experimental conditions and achieving desired outcomes.
Physicochemical Properties of this compound
To understand the solubility of this compound, it is essential to first consider its key physicochemical properties. These properties dictate its interactions with different solvent molecules.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | Not available | |
| Density | ~0.94 g/mL | Inferred from p-tolyl isomer[2] |
| pKa of Conjugate Acid | ~9-10 (estimated for aromatic amines) | |
| Structure |
The structure of this compound, featuring a primary amine group, a chiral center, an ethyl group, and an o-tolyl (2-methylphenyl) group, gives it a unique combination of polar and non-polar characteristics. The amine group is capable of acting as a hydrogen bond donor and acceptor, while the aromatic ring and alkyl substituents contribute to its lipophilicity.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The key interactions to consider for this compound are:
-
Hydrogen Bonding: The primary amine group (-NH₂) can form hydrogen bonds with protic solvents (e.g., water, alcohols) and with polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate). This is a significant contributor to its solubility in polar solvents.
-
Dipole-Dipole Interactions: The polar C-N bond in the amine group leads to a molecular dipole moment, allowing for dipole-dipole interactions with polar solvents.
-
Van der Waals Forces (London Dispersion Forces): The non-polar tolyl group and the ethyl group contribute to van der Waals forces. These interactions are dominant in non-polar solvents.
-
Acid-Base Chemistry: As a primary amine, this compound is a weak base. It will react with acids to form the corresponding ammonium salt. This protonated form is an ion and is generally highly soluble in polar solvents, particularly water. This property is often exploited for extraction and purification purposes.
The interplay of these forces determines the extent to which this compound will dissolve in a particular solvent.
Predicted Solubility Profile of this compound
In the absence of specific quantitative experimental data, a qualitative and semi-quantitative solubility profile can be predicted based on the physicochemical properties and the theoretical framework discussed above.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water | Sparingly Soluble | The presence of the amine group allows for hydrogen bonding with water. However, the relatively large hydrophobic tolyl and ethyl groups limit its water solubility. Amines with more than six carbon atoms generally have low water solubility. |
| Methanol, Ethanol, Isopropanol | Freely Soluble / Miscible | These short-chain alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the amine group. The alkyl portion of the alcohols also has favorable interactions with the non-polar parts of the molecule. | |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble to Freely Soluble | These solvents can accept hydrogen bonds from the amine group and engage in dipole-dipole interactions. |
| Dichloromethane | Freely Soluble / Miscible | Dichloromethane is a polar aprotic solvent that can effectively solvate the amine through dipole-dipole interactions. | |
| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent that should readily dissolve the amine. | |
| Non-Polar Aromatic | Toluene | Freely Soluble / Miscible | The "like dissolves like" principle is strong here. The aromatic tolyl group of the amine has very favorable π-π stacking interactions with the aromatic ring of toluene. |
| Non-Polar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The dominant intermolecular forces in these solvents are weak London dispersion forces. While the non-polar parts of the amine will interact with hexane, the polar amine group is not well-solvated, leading to poor overall solubility. |
| Aqueous Acidic | Dilute HCl, Dilute H₂SO₄ | Freely Soluble | The basic amine will be protonated to form the corresponding ammonium salt. This ionic salt will be readily solvated by water molecules through strong ion-dipole interactions. |
| Aqueous Basic | Dilute NaOH, Dilute KOH | Sparingly Soluble to Insoluble | In a basic solution, the amine will remain in its free base form, and its solubility will be similar to that in pure water. |
Experimental Determination of Solubility: A Practical Guide
For critical applications in research and development, it is imperative to determine the solubility of this compound experimentally under the specific conditions of use (e.g., temperature, pressure). The following section provides a detailed, step-by-step methodology for a robust and reliable determination of solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker or incubator
-
Centrifuge
-
Calibrated positive displacement pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and other standard laboratory glassware
Experimental Workflow
The following diagram, generated using DOT language, illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume or mass of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow any undissolved material to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of the amine in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Computational Approaches to Solubility Prediction
In the absence of experimental data, computational models can provide valuable estimates of solubility. These models are particularly useful for high-throughput screening of solvents.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate the chemical structure of a molecule with its physical properties, including solubility.
-
Thermodynamic Models (e.g., COSMO-RS): These models use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which the solubility can be derived.
While these models can be powerful tools, it is important to note that their accuracy can vary, and experimental validation is always recommended for critical applications.
Safety and Handling Considerations
This compound is a chemical that should be handled with appropriate safety precautions. The hydrochloride salt is known to be an irritant.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound, a key chiral amine in synthetic chemistry. While specific quantitative solubility data is limited, a strong predictive understanding can be achieved through the application of fundamental principles of intermolecular forces and physicochemical properties. The provided qualitative solubility profile serves as a valuable starting point for solvent selection. For applications requiring precise solubility data, the detailed experimental protocol outlined in this guide offers a robust methodology for its determination. By combining theoretical understanding with practical experimental guidance, this document aims to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
- Pharmaffiliates. (n.d.). (R)-1-(p-Tolyl)ethanamine.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
A Comprehensive Technical Guide to the Safe Handling of (R)-1-(o-tolyl)ethanamine for Research and Development
This guide provides an in-depth analysis of the safety and handling protocols for (R)-1-(o-tolyl)ethanamine, a chiral amine increasingly utilized as a critical building block in the synthesis of complex pharmaceutical agents. Designed for researchers, chemists, and drug development professionals, this document moves beyond generic safety data sheets to offer a nuanced, scientifically grounded perspective on managing the risks associated with this compound. The causality behind each recommendation is explained to foster a culture of safety and experimental integrity.
Understanding the Compound: A Profile of this compound
This compound, a chiral primary amine, is a valuable intermediate in asymmetric synthesis. Its stereospecific properties are leveraged in the creation of enantiomerically pure pharmaceuticals, where a specific three-dimensional structure is paramount for therapeutic efficacy and safety. However, the very reactivity that makes it a powerful synthetic tool also necessitates a thorough understanding of its potential hazards.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (R)-1-(p-tolyl)ethanamine |
| Molecular Formula | C₉H₁₃N[2] | C₉H₁₃N[3][4] |
| Molecular Weight | 135.21 g/mol [2] | 135.21 g/mol [3][4] |
| Appearance | Colorless clear liquid (inferred) | Colorless clear liquid[4] |
| Boiling Point | Not specified | 105 °C / 27 mmHg[4] |
| Density | Not specified | 0.94 g/mL[4] |
| Storage Temperature | Sealed in dry, room temperature (for HCl salt)[1] | 2 - 8 °C[4] |
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
The primary hazards associated with this compound are its presumed corrosivity, potential for causing severe skin and eye damage, and its combustible nature. Amines, as a class, are basic and can react exothermically with acids. They may also be incompatible with isocyanates, halogenated organics, peroxides, and other reactive compounds.
Corrosivity and Dermal/Ocular Hazards
The lone pair of electrons on the nitrogen atom gives this compound its basic and nucleophilic character. Upon contact with skin or eyes, it can cause severe burns by disrupting cell membranes and hydrolyzing proteins. The immediate and thorough flushing with water for at least 15 minutes is critical to mitigate the extent of the damage[5][6].
Inhalation Toxicity
Volatile amines can cause irritation to the respiratory tract. It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of vapors in the breathing zone of the operator. If inhaled, the individual should be moved to fresh air immediately[6].
Flammability
While not highly flammable, this compound is a combustible liquid. It should be kept away from heat, sparks, and open flames. In the event of a fire, appropriate extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam should be used.
Personal Protective Equipment (PPE): A Self-Validating System of Defense
A multi-layered approach to PPE is essential when handling this compound. Each component of the PPE ensemble serves a specific purpose, and its correct use is the first line of defense against exposure.
-
Eye and Face Protection : Chemical safety goggles are mandatory. Given the severe eye damage potential, a full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.
-
Skin and Body Protection : A flame-resistant lab coat should be worn and kept fully buttoned. A chemical-resistant apron provides an additional layer of protection. Long pants and closed-toe shoes are required.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are necessary. Gloves should be inspected for tears or pinholes before each use. After handling the compound, gloves should be removed using the proper technique to avoid contaminating the skin, and hands should be washed thoroughly.
Caption: Personal Protective Equipment (PPE) Workflow for Handling this compound.
Experimental Protocols: Step-by-Step Methodologies for Safe Handling
Adherence to a well-defined experimental protocol is paramount for ensuring safety and reproducibility. The following protocols are designed to minimize the risk of exposure and incidents.
Preparation and Dispensing
-
Pre-Experiment Checklist : Before handling the compound, ensure that a chemical fume hood is operational, all necessary PPE is available and in good condition, and the location of the nearest safety shower and eyewash station is known.
-
Inert Atmosphere Handling : If the experiment is sensitive to air or moisture, ensure that all glassware is dry and an inert atmosphere (e.g., nitrogen or argon) is established.
-
Dispensing :
-
Work within a chemical fume hood with the sash at the lowest practical height.
-
Use a clean, dry syringe or cannula for transferring the liquid.
-
To prevent spills, perform transfers over a secondary containment tray.
-
Cap the reagent bottle immediately after dispensing.
-
Storage
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents. Based on data for the para-isomer, storage at 2-8°C is recommended[4]. The storage area should be clearly labeled.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain[7].
Emergency Procedures: A Framework for Rapid and Effective Response
In the event of an emergency, a calm and methodical response is crucial. All laboratory personnel should be familiar with these procedures.
Spills
For small spills within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
For larger spills or spills outside of a fume hood:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional environmental health and safety (EHS) office.
-
Prevent entry into the affected area.
-
Provide EHS personnel with information about the spilled material.
Caption: Decision Tree for Spill Response involving this compound.
First Aid
-
Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[5][8].
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6].
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[5][6].
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating a deep knowledge of the compound's chemical properties with robust safety protocols and emergency preparedness, researchers can confidently and safely unlock its potential in the advancement of pharmaceutical sciences. This guide serves as a foundational document to be adapted and integrated into the specific standard operating procedures of your laboratory.
References
- CAMEO Chemicals | NOAA. (n.d.). AMINES, LIQUID, CORROSIVE, N.O.S.
- Emergency Procedure Guide - Corrosive Liquids. (n.d.).
- ChemScene. (n.d.). (R)-1-(p-Tolyl)ethanamine.
- TCI Chemicals. (n.d.). (R)-(+)-1-(p-Tolyl)ethylamine 4187-38-6.
- NIOSH | CDC. (n.d.). First Aid Procedures for Chemical Hazards.
- Sigma-Aldrich. (2025, August 25). Safety Data Sheet.
- Guide for Chemical Spill Response. (n.d.).
- Achmem. (n.d.). This compound hydrochloride.
- biBerk. (n.d.). Emergencies Involving Corrosives.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- BLDpharm. (n.d.). 4187-38-6|(R)-1-(p-Tolyl)ethanamine.
- Angene Chemical. (2024, November 1). Safety Data Sheet.
- Princeton EHS. (n.d.). Chemical Spill Procedures.
- Fisher Scientific. (2024, February 24). Safety Data Sheet.
- Chem-Impex. (n.d.). (R)-(+)-1-(p-Tolyl)ethylamine.
- PubChem | NIH. (n.d.). This compound.
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- 8. content.biberk.com [content.biberk.com]
(R)-1-(o-tolyl)ethanamine stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of (R)-1-(o-tolyl)ethanamine
Abstract
This compound is a critical chiral building block in modern synthetic chemistry, particularly within pharmaceutical and agrochemical development. Its stereochemical integrity is paramount to the efficacy and safety of the final active ingredient. This guide provides a comprehensive overview of the factors influencing the stability of this compound and establishes detailed protocols for its optimal storage and handling. By synthesizing data from closely related analogs and fundamental chemical principles, this document serves as an essential resource for researchers, scientists, and drug development professionals dedicated to maintaining the purity and chiral fidelity of this vital reagent.
Introduction: The Significance of this compound
Chiral amines are foundational to asymmetric synthesis, enabling the construction of enantiomerically pure molecules that are essential for targeted biological activity.[1] this compound, with its distinct stereocenter adjacent to an aromatic ring, serves as a versatile intermediate and resolving agent. Its application spans the synthesis of complex pharmaceuticals and fine chemicals where precise stereochemistry dictates therapeutic outcomes.[1] The stability of this amine is not merely a matter of chemical purity but a critical parameter that directly impacts reaction yields, enantiomeric excess (ee), and the overall success of a synthetic campaign. This guide addresses the core challenges of its preservation.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for predicting its behavior and designing appropriate storage solutions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | PubChem[2] |
| Molecular Weight | 135.21 g/mol | PubChem[2] |
| Appearance | Colorless to Almost Colorless Clear Liquid (Inferred from p-isomer) | TCI Chemicals |
| Density | ~0.94 g/mL (Inferred from p-isomer) | Chem-Impex[1] |
| Boiling Point | 105 °C / 27 mmHg (p-isomer) | Chem-Impex[1] |
| CAS Number | 105615-45-0 | PubChem[2] |
Core Stability and Potential Degradation Pathways
The chemical structure of this compound—a primary benzylic amine—harbors specific reactive sites susceptible to degradation under common laboratory conditions. The primary amine is nucleophilic and basic, while the benzylic proton is susceptible to oxidation. Understanding these pathways is key to mitigating degradation.
Key Factors Influencing Stability:
-
Atmospheric Exposure (Oxygen & CO₂): Primary amines can readily react with atmospheric carbon dioxide to form ammonium carbamates. More critically, the benzylic position is prone to oxidation by atmospheric oxygen, which can be accelerated by light or trace metal impurities, leading to ketone formation (2-acetotoluene) and a loss of the chiral center.
-
Moisture: Amines are often hygroscopic, readily absorbing water from the atmosphere.[3] While not directly causing hydrolysis of the molecule itself, the presence of moisture can facilitate other degradation reactions and compromise the material's purity and concentration.[3]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. The combustible nature of related compounds and the general recommendation to "Keep cool" underscore its thermal sensitivity.
-
Light (Photodegradation): Aromatic compounds frequently exhibit sensitivity to UV and visible light, which can provide the activation energy for undesirable reactions, such as oxidation. Supplier recommendations for the analogous p-isomer explicitly state to "protect from light".[4]
dot graph "Potential_Degradation_Pathways" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes substance [label="this compound\n(Stable)", fillcolor="#F1F3F4", fontcolor="#202124"]; degraded_ox [label="2-Acetotoluene\n(via Oxidation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; degraded_co2 [label="Ammonium Carbamate\n(via CO₂ Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; degraded_photo [label="Various Photoproducts", fillcolor="#FBBC05", fontcolor="#202124"]; racemate [label="Racemic Mixture\n(Loss of ee%)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Degradation Factors O2 [label="Atmospheric O₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CO2 [label="Atmospheric CO₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Light [label="UV/Visible Light", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Heat [label="Elevated Temp.", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges substance -> degraded_ox [label="Benzylic Oxidation"]; substance -> degraded_co2 [label="Acid-Base Rxn"]; substance -> degraded_photo; substance -> racemate [label="Racemization Risk"];
// Factor Connections O2 -> degraded_ox; CO2 -> degraded_co2; Light -> degraded_photo; Heat -> {degraded_ox, racemate} [label="Accelerates"];
// Graph Style graph [bgcolor="transparent"]; } enddot Caption: Key environmental factors and resulting degradation pathways for this compound.
Recommended Storage and Handling Protocols
To ensure the long-term chemical and stereochemical integrity of this compound, a multi-faceted approach to storage is required. The following protocols are based on best practices for chiral amines and data from closely related compounds.[3][5][6]
| Parameter | Recommendation | Rationale & Justification |
| Temperature | 2 - 8°C | Minimizes volatility and slows the rate of potential degradation reactions. This is a standard recommendation for many chiral amines.[1][6][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the benzylic amine and reaction with atmospheric CO₂. An inert atmosphere is crucial for long-term stability.[6] |
| Container | Amber Borosilicate Glass Bottle with PTFE-lined Cap | Amber glass protects the light-sensitive compound from photodegradation.[4][5] Borosilicate glass is non-reactive, and a PTFE-lined cap provides an excellent seal against moisture and air ingress. |
| Handling | Quick Dispensing, Purge Headspace with Inert Gas | Minimize exposure time to the atmosphere. After dispensing, flush the container's headspace with argon or nitrogen before re-sealing to displace air and moisture. |
| Environment | Store in a dry, well-ventilated area away from heat sources and incompatible materials (e.g., strong oxidizing agents). | Standard safe laboratory practice to prevent accidents and degradation from external factors.[3][8] |
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// Edges start -> container_select; container_select -> check_duration; check_duration -> short_term [label="Short"]; check_duration -> long_term [label="Long"]; short_term -> refrigerate; long_term -> inert_gas -> refrigerate; refrigerate -> log; log -> end_node;
// Graph Style graph [bgcolor="transparent"]; } enddot Caption: Decision workflow for the appropriate storage of this compound.
Experimental Protocols for Stability and Purity Assessment
Trustworthiness in research and development requires self-validating systems. Regular analytical assessment of the amine's purity is crucial.
Protocol 1: Long-Term Stability Study Design
This protocol outlines a method to empirically determine the stability of a specific batch under defined conditions.
-
Aliquot Preparation: Upon receiving or synthesizing a new batch, immediately aliquot the material into several smaller, sealed amber glass vials under an inert atmosphere.
-
Condition Setup:
-
Optimal: Store a set of aliquots at 2-8°C under an inert atmosphere (e.g., in a glovebox or desiccator purged with nitrogen). This is the control group.
-
Sub-optimal (Test): Store a second set of aliquots at room temperature (~20-25°C) with a standard air headspace to simulate typical benchtop use.
-
Forced Degradation (Optional): Expose a small aliquot to elevated temperature (e.g., 40°C) and/or light to rapidly identify potential degradation products.
-
-
Time-Point Analysis: Establish a testing schedule (e.g., T=0, 1 month, 3 months, 6 months, 12 months).
-
Analysis: At each time point, analyze one aliquot from each condition set using the methods described below (Chiral HPLC and GC-FID/MS).
-
Data Evaluation: Compare the chemical purity and enantiomeric excess (ee%) of the test samples against the T=0 and optimal control samples. A significant change (>1-2%) indicates degradation.
Protocol 2: Analytical Methods for Purity Verification
A. Enantiomeric Purity via Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP) column (e.g., Daicel CHIRALPAK® series) suitable for amine separation.
-
Mobile Phase: A typical mobile phase for chiral amine separation is a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape.
-
Sample Preparation: Prepare a dilute solution of the amine (~1 mg/mL) in the mobile phase. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter.[9]
-
Analysis: Inject the sample and monitor the elution of the (R) and (S) enantiomers. The enantiomeric excess is calculated from the relative peak areas.
-
System Suitability: Ensure adequate resolution between the enantiomer peaks (Rs > 1.5).
B. Chemical Purity via Gas Chromatography (GC-FID/MS)
-
Column Selection: Use a non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5).
-
Instrument Conditions:
-
Injector: Split/splitless injector at ~250°C.
-
Oven Program: A temperature gradient program, for example, starting at 80°C and ramping to 280°C, to separate volatile impurities from the main analyte and any higher-boiling degradation products.
-
Detector: Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for impurity identification.
-
-
Analysis: The peak area percentage of the main analyte peak relative to all peaks provides the chemical purity. MS can be used to identify the mass of any new peaks that appear in degraded samples, aiding in pathway identification.
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// Edges start -> aliquot; aliquot -> t0_analysis; aliquot -> storage; storage -> timepoint; timepoint -> analysis; analysis -> compare; compare -> decision; decision -> pass [label="Yes"]; decision -> fail [label="No"]; pass -> timepoint;
// Graph Style graph [bgcolor="transparent"]; } enddot Caption: Experimental workflow for a comprehensive stability assessment program.
Conclusion
The chemical and chiral integrity of this compound is best preserved through a proactive and informed approach to storage and handling. The principal threats—oxidation, reaction with atmospheric CO₂, photodegradation, and thermal stress—can be effectively neutralized by adhering to a protocol of refrigerated storage (2-8°C) in sealed amber glass containers under an inert atmosphere. Regular analytical verification via chiral HPLC and GC-MS provides the necessary quality assurance for its use in high-stakes applications like pharmaceutical synthesis. By implementing these measures, researchers and developers can ensure the reliability and reproducibility of their synthetic work, safeguarding the value of this crucial chiral building block.
References
- Pharmaffiliates.CAS No : 4187-38-6 | Product Name : (R)-1-(p-Tolyl)ethanamine.[Link]
- Diplomata Comercial.Amine Storage Conditions: Essential Guidelines for Safety.[Link]
- ChemTreat.
- National Center for Biotechnology Information.PubChem Compound Summary for CID 2530253, this compound.[Link]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Chiral Properties of (R)-1-(o-tolyl)ethanamine
Foreword: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, stereochemistry is not a mere detail but a cornerstone of molecular design and function. The vast majority of biological targets are inherently chiral, leading to stereospecific interactions with small molecules. Consequently, the ability to synthesize enantiomerically pure compounds is paramount for developing safe and efficacious drugs.[1] Chiral amines, in particular, are ubiquitous structural motifs in active pharmaceutical ingredients (APIs).[1] This guide focuses on this compound, a versatile chiral building block whose steric and electronic properties make it a valuable tool for the discerning synthetic chemist. We will explore its synthesis, resolution, characterization, and application, providing not just protocols, but the underlying scientific rationale that governs its utility.
Synthesis and Enantiomeric Enrichment
The journey to obtaining enantiopure this compound begins with the synthesis of the racemic mixture, followed by a robust resolution strategy.
Synthesis of Racemic 1-(o-tolyl)ethanamine via Reductive Amination
The most direct and widely used method for synthesizing α-branched amines is the reductive amination of a corresponding ketone.[2] This process involves the reaction of a carbonyl compound, in this case, o-methylacetophenone, with an amine source to form an intermediate imine, which is then reduced in situ to the target amine.[2][3]
The mechanism proceeds via nucleophilic attack of ammonia (or an ammonia equivalent like ammonium formate in the Leuckart reaction) on the carbonyl carbon of o-methylacetophenone.[4] This is followed by dehydration to form the N-unsubstituted ketimine intermediate. A subsequent reduction of the C=N double bond by a hydride-donating agent yields the final racemic amine. The choice of reducing agent is critical; while powerful agents like LiAlH₄ could be used, milder reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation are often preferred for their selectivity and milder reaction conditions.[2]
Experimental Protocol: Reductive Amination of o-Methylacetophenone
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-methylacetophenone (1.0 eq) and a suitable solvent such as methanol or ethanol.[5]
-
Amine Source: Add an excess of the amine source, such as ammonium acetate or formamide (Leuckart conditions), to the flask.[4] For direct amination with ammonia, the reaction can be performed in methanolic ammonia.
-
Imine Formation: If required, add a catalytic amount of a weak acid like acetic acid to accelerate the formation of the imine intermediate.[5] Stir the mixture at room temperature or with gentle heating.
-
Reduction: Once imine formation is established (can be monitored by TLC or GC-MS), cool the reaction mixture and slowly add the reducing agent (e.g., sodium borohydride, 1.5 eq). For catalytic hydrogenation, the reaction would be performed under an H₂ atmosphere with a catalyst like Pd/C or Raney Nickel.
-
Work-up: After the reaction is complete, quench any remaining reducing agent carefully with water or dilute acid. Evaporate the organic solvent.
-
Extraction: Make the aqueous residue basic (pH > 12) with a strong base (e.g., 50% NaOH) and extract the liberated amine into an organic solvent like diethyl ether or dichloromethane (3x).[4][6]
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude racemic 1-(o-tolyl)ethanamine can be purified by distillation.
Chiral Resolution via Diastereomeric Salt Formation
With the racemate in hand, the critical step is the separation of the enantiomers. The classical method of diastereomeric salt resolution remains one of the most economical and scalable techniques for this purpose.[7][8] This strategy exploits the principle that while enantiomers have identical physical properties, diastereomers do not.[9][10]
By reacting the racemic amine ((R/S)-amine) with a single enantiomer of a chiral acid (e.g., (+)-acid), a pair of diastereomeric salts is formed: [(R)-amine-(+)-acid] and [(S)-amine-(+)-acid].[9] Due to their different crystal lattice energies and solvation properties, these diastereomeric salts exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization.[6][7] Chiral acids like (+)-tartaric acid or its more lipophilic derivatives, such as (+)-dibenzoyl-D-tartaric acid, are highly effective resolving agents for amines.[6][7]
The selection of the solvent is a critical experimental parameter. It must be chosen to maximize the solubility difference between the two diastereomeric salts. Alcohols like methanol or ethanol are commonly employed.[9]
Workflow for Chiral Resolution
Sources
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
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Mastering Enantiomeric Purity: A Technical Guide for the Analysis of (R)-1-(o-tolyl)ethanamine
Introduction: The Criticality of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. (R)-1-(o-tolyl)ethanamine, a chiral amine, serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its enantiomeric purity is paramount, as the presence of its (S)-enantiomer can lead to reduced therapeutic efficacy, altered pharmacokinetic properties, or even adverse off-target effects. This guide provides an in-depth exploration of the principles and methodologies for the robust determination of the enantiomeric purity of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
A pertinent example underscoring the significance of chiral amines in pharmaceuticals is the synthesis of Cinacalcet.[1][2][3][4][5] Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism. Its synthesis often employs the chiral amine (R)-1-(1-naphthyl)ethylamine, a structural analog of this compound, to introduce the required stereocenter. The specific stereochemistry is crucial for the drug's interaction with the calcium-sensing receptor on the parathyroid gland. This highlights the industry's reliance on enantiomerically pure chiral amines to construct complex and effective therapeutic agents.
Chiral Resolution: Isolating the Desired Enantiomer
The first step towards ensuring enantiomeric purity is often the resolution of a racemic mixture of 1-(o-tolyl)ethanamine. Classical resolution via diastereomeric salt formation remains a widely used and scalable method.[6][7] This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with an enantiomerically pure chiral acid, two diastereomeric salts are formed, which can then be separated based on differences in their solubility.
Principle of Diastereomeric Salt Resolution
The reaction of a racemic mixture of (R)- and (S)-1-(o-tolyl)ethanamine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, results in the formation of two diastereomeric salts: [(R)-amine-(+)-tartrate] and [(S)-amine-(+)-tartrate]. Due to their different three-dimensional arrangements, these diastereomeric salts exhibit distinct physical properties, most notably solubility in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer by filtration. The enantiomerically enriched amine can then be liberated from the isolated salt by treatment with a base.
Experimental Protocol: Resolution of (±)-1-(o-tolyl)ethanamine with (+)-Tartaric Acid
This protocol provides a step-by-step method for the classical resolution of racemic 1-(o-tolyl)ethanamine.
Materials:
-
Racemic 1-(o-tolyl)ethanamine
-
(+)-Tartaric acid
-
Methanol
-
10% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Stir plate and magnetic stir bar
-
Rotary evaporator
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 15.0 g of (+)-tartaric acid in 120 mL of methanol. Gently heat the solution to facilitate dissolution. To this warm solution, slowly add 13.5 g of racemic 1-(o-tolyl)ethanamine with continuous stirring.
-
Crystallization: Allow the solution to cool to room temperature and then let it stand undisturbed for 24 hours to promote the crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enriched Amine: Transfer the crystalline salt to a separatory funnel containing 50 mL of 10% aqueous sodium hydroxide solution. Add 50 mL of diethyl ether and shake the funnel vigorously to extract the free amine into the organic layer.
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer with two additional 25 mL portions of diethyl ether. Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the dried solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the enantiomerically enriched 1-(o-tolyl)ethanamine.
-
Purity Determination: Determine the enantiomeric excess of the resulting amine using one of the analytical methods described below.
Analytical Methodologies for Enantiomeric Purity Determination
The accurate determination of enantiomeric excess (ee) is a critical quality control step. The two most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[8][9][10][11] The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines.[12]
Causality in Method Development: The choice of CSP and mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs provide a complex chiral environment with grooves and cavities where enantiomers can interact through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, influences the retention and selectivity by competing with the analyte for interaction sites on the CSP. Acidic or basic additives may be required to improve peak shape and resolution for ionizable compounds like amines.
Illustrative HPLC Method for 1-(o-tolyl)ethanamine:
| Parameter | Recommendation | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Proven broad applicability for chiral amine separations. |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine | Normal phase elution. Isopropanol acts as the polar modifier, and diethylamine is a basic additive to improve peak shape for the amine analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns. |
| Detection | UV at 254 nm | The aromatic ring of 1-(o-tolyl)ethanamine provides strong UV absorbance. |
| Column Temperature | 25 °C | Room temperature is a good starting point; temperature can be adjusted to optimize resolution. |
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the resolved this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a racemic standard of 1-(o-tolyl)ethanamine at the same concentration.
-
System Equilibration: Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Injection of Racemic Standard: Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and to confirm the resolution of the two peaks.
-
Injection of Sample: Inject the sample of the resolved this compound.
-
Data Analysis: Integrate the peak areas of the (R)- and (S)-enantiomers in the chromatogram.
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric purity.[13][14][15][16][17] Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be employed to induce a diastereomeric environment. This can be achieved through the use of either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[17] This results in different magnetic environments for the corresponding nuclei in the two enantiomers, leading to separate signals in the NMR spectrum. The enantiomeric excess can then be determined by integrating these distinct signals. BINOL (1,1'-bi-2-naphthol) and its derivatives are effective CSAs for a variety of chiral compounds, including amines.[13]
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add an equimolar amount of an enantiomerically pure CSA, such as (S)-BINOL, to the NMR tube.
-
Spectrum Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the mixture.
-
Data Analysis: Identify a proton signal in the 1-(o-tolyl)ethanamine molecule that is well-resolved into two distinct peaks corresponding to the two diastereomeric complexes. The methine proton (CH-NH₂) is often a good candidate.
-
Calculation of Enantiomeric Excess (ee): Integrate the areas of the two resolved signals. ee (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
Data Presentation and Workflow Visualization
Summary of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High sensitivity, high accuracy, well-established. | Requires method development, can be time-consuming. |
| NMR with CSA | Formation of transient diastereomeric complexes. | Rapid analysis, non-destructive. | Lower sensitivity than HPLC, requires higher sample concentration, peak overlap can be an issue. |
Workflow for Enantiomeric Purity Determination
The following diagram illustrates the logical workflow for the resolution and subsequent analysis of the enantiomeric purity of this compound.
Caption: Workflow for resolution and enantiomeric purity analysis.
Conclusion: Ensuring Stereochemical Integrity
The determination of the enantiomeric purity of this compound is a critical step in ensuring the quality, safety, and efficacy of the final pharmaceutical products in which it is incorporated. This guide has provided a comprehensive overview of the key methodologies, from classical resolution to modern analytical techniques like chiral HPLC and NMR spectroscopy. By understanding the underlying principles and following robust, self-validating protocols, researchers and drug development professionals can confidently assess and control the stereochemical integrity of this vital chiral building block, thereby contributing to the development of safer and more effective medicines.
References
- Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. (n.d.). Indian Journal of Chemistry.
- Thiel, O. R., Bernard, C., Tormos, W., Brewin, A., Hirotani, S., Murakami, K., Saito, K., Larsen, R. D., Martinelli, M. J., & Reider, P. J. (2008). Practical synthesis of the calcimimetic agent, cinacalcet. Journal of Organic Chemistry, 73(15), 6004-6007.
- Process for the synthesis of cinacalcet hydrochloride. (2011). Google Patents.
- A novel asymmetric synthesis of cinacalcet hydrochloride. (2012). Beilstein Journal of Organic Chemistry, 8, 1366–1373.
- A novel asymmetric synthesis of cinacalcet hydrochloride. (2012). Beilstein Journal of Organic Chemistry, 8, 1366–1373.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. (2022). Scientific Reports, 12(1), 15263.
- Chiral resolution. (n.d.). Wikipedia.
- NMR determination of enantiomeric excess. (n.d.). ResearchGate.
- Chiral resolution. (n.d.). Chemeurope.com.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2017). Journal of Chemical Education, 94(1), 100-104.
- Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (2021). Molecules, 26(18), 5527.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). Journal of Organic Chemistry, 87(19), 12879-12891.
- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (2019). Google Patents.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service.
- CHIRAL Handbook. (n.d.). BGB Analytik.
- Recent Developments in Optical Resolution. (2010). Current Organic Chemistry, 14(18), 2056-2072.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2017). Journal of Chromatography A, 1525, 93-103.
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A Technical Guide to (R)-1-(o-tolyl)ethanamine for Pharmaceutical Development
Introduction: The Critical Role of Chiral Amines in Modern Drug Discovery
In the landscape of pharmaceutical sciences, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent necessity. The differential pharmacological and toxicological profiles of enantiomers underscore the demand for chiral building blocks of high purity. (R)-1-(o-tolyl)ethanamine, a chiral primary amine, represents a key intermediate in the asymmetric synthesis of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). Its structural motif is of significant interest to researchers and drug development professionals aiming to construct novel therapeutics with high stereochemical fidelity. This guide provides a comprehensive overview of the commercial landscape, quality control, and analytical methodologies pertinent to this compound, empowering scientists to make informed decisions in their procurement and application of this vital chiral synthon.
Navigating the Commercial Landscape: Supplier Evaluation and Qualification
The procurement of this compound with the requisite purity and enantiomeric excess is a critical first step in any drug development campaign. A thorough evaluation of commercial suppliers is paramount to ensure the reliability and consistency of the starting material, which directly impacts the quality and yield of subsequent synthetic transformations.
Key Supplier Qualification Criteria:
-
Transparency of Documentation: Reputable suppliers will readily provide a Certificate of Analysis (CoA) for each batch, detailing the purity, enantiomeric excess (ee), and the analytical methods used for their determination. Safety Data Sheets (SDS) are also essential for proper handling and safety assessment.
-
Consistency of Quality: A history of providing materials with consistent specifications across different batches is a hallmark of a reliable supplier. Requesting data from multiple batches can aid in this assessment.
-
Scalability: For drug development programs, the ability of a supplier to provide material from research-scale (grams) to commercial-scale (kilograms and beyond) is a crucial consideration.
Prominent Commercial Suppliers
A survey of the chemical supplier landscape reveals several vendors offering this compound (CAS: 105615-45-0) and its hydrochloride salt. While specifications can vary, the following table summarizes typical offerings from notable suppliers. Researchers are strongly advised to request a lot-specific CoA prior to purchase.
| Supplier | Product Name | CAS Number | Typical Purity (by GC/NMR) | Typical Enantiomeric Excess (ee) | Notes |
| BLD Pharmatech | This compound hydrochloride | 856562-88-4 | ≥95% | Not specified | Hydrochloride salt form.[1] |
| Echo Chemical Co., Ltd. | This compound | 105615-45-0 | Not specified | Not specified | Available in smaller quantities.[2] |
| J&K Scientific Ltd. | (R)-1-(o-Tolyl)ethan-1-amine | 105615-45-0 | Not specified | Not specified | Marketed under the ChemScene brand.[3] |
| Alfa Chemistry | (R)-1-O-TOLYLETHANAMINE-HCl | 105615-45-0 | Not specified | Not specified | Hydrochloride salt form.[4] |
| chemPUR | This compound | 105615-45-0 | ≥95% | Not specified |
Note: The absence of a specified enantiomeric excess in publicly available data necessitates direct inquiry with the supplier for batch-specific information.
Workflow for Supplier and Material Qualification
A robust internal qualification process is essential to mitigate risks associated with starting material quality. The following workflow diagram illustrates a systematic approach to qualifying a new supplier and incoming batches of this compound.
Caption: Workflow for qualifying a new supplier of this compound.
Analytical Methodologies for Quality Control
The stereochemical integrity of this compound is paramount. Chiral chromatography, in the form of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the gold standard techniques for determining enantiomeric excess.
Chiral Gas Chromatography (GC) for Enantiomeric Purity
Chiral GC offers high resolution for volatile amines. Derivatization is often employed to improve peak shape and thermal stability. A common approach is the acylation of the amine to form an amide.
Exemplary Protocol: GC Analysis of N-Trifluoroacetyl-(R)-1-(o-tolyl)ethanamine
This protocol is adapted from established methods for analogous chiral amines like 1-phenylethylamine.[5]
-
Derivatization:
-
Dissolve ~5 mg of this compound in 1 mL of dichloromethane.
-
Add 1.5 equivalents of trifluoroacetic anhydride.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Quench the reaction with a gentle stream of nitrogen to remove excess reagent and solvent, then reconstitute in a suitable solvent for GC analysis.
-
-
GC Conditions:
-
Column: A chiral capillary column, such as one based on a derivatized cyclodextrin (e.g., Astec® CHIRALDEX™ series), is essential.[5]
-
Oven Temperature Program: An isothermal or ramped temperature program should be optimized to achieve baseline separation of the enantiomers. A starting point could be an isothermal temperature of 130-150°C.
-
Injector and Detector: Use a split/splitless injector at a temperature of ~250°C and a Flame Ionization Detector (FID) at ~250°C.
-
Carrier Gas: Helium at a constant pressure or flow rate.
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [(AreaR - AreaS) / (AreaR + AreaS)] x 100
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a broad range of compounds, including chiral amines.[6][7]
Exemplary Protocol: HPLC Analysis of this compound
Method development for chiral HPLC often involves screening different CSPs and mobile phases.[8][9]
-
Column Selection:
-
Polysaccharide-based CSPs such as those derived from amylose or cellulose (e.g., CHIRALPAK® or LUX® series) are excellent starting points.
-
-
Mobile Phase Optimization:
-
A normal phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol), is commonly used for chiral amine separations.
-
The addition of a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) to the mobile phase is often crucial to improve peak shape and reduce tailing by masking active sites on the silica support.
-
-
Illustrative HPLC Conditions:
-
Column: LUX® Cellulose-3 or CHIRALPAK® AD-H
-
Mobile Phase: Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
-
-
System Suitability:
-
Before sample analysis, inject a racemic standard of 1-(o-tolyl)ethanamine to ensure adequate resolution between the enantiomeric peaks (Resolution > 1.5).
-
Application in Pharmaceutical Synthesis: A Keystone for Complex Molecules
The synthesis of Rotigotine involves the formation of a chiral amine center on a tetralin scaffold.[3][11] Asymmetric reductive amination is a common strategy to achieve this, highlighting the importance of chiral amines and related synthons in establishing the stereochemistry of the final API.[3] The principles of asymmetric synthesis that make chiral amines like this compound valuable are directly applicable to the construction of such complex and medically important molecules.
Conclusion
This compound is a valuable chiral building block for the pharmaceutical industry. A thorough understanding of the supplier landscape, rigorous in-house quality control, and the application of appropriate analytical methodologies are essential for its successful implementation in drug development programs. This guide provides a foundational framework for researchers and scientists to navigate the complexities of sourcing and utilizing this important chiral intermediate, ultimately contributing to the development of safe and effective new medicines.
References
- Tang, D., Ma, Y., Bao, J., Gao, S., Man, S., & Cui, C. (2024). Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination. Organic & Biomolecular Chemistry, 22(16), 3843-3847.
- Al-Hourani, B. J., Al-Awaida, W. A., & Sweis, M. K. (2023). A Synthetic Approach to Parkinson’s Disease Drugs: Pramipexole and Rotigotine. Journal of University of Kerbala, 20(1), 1-12.
- Echo Chemical Co., Ltd. This compound.
- Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587-604.
- Ismail, O. S., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 684-691.
- Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165.
- Phenomenex. Chiral HPLC Separations.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998.
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The Versatile Chiral Amine: An In-depth Technical Guide to the Applications of (R)-1-(o-tolyl)ethanamine
Introduction: The Strategic Value of Chiral Amines in Modern Synthesis
In the landscape of fine chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often exclusive to a single enantiomer, with its mirror image potentially being inactive or, in some cases, eliciting undesirable effects. Chiral amines are foundational building blocks and powerful tools in the chemist's arsenal for achieving high levels of stereocontrol. Among these, (R)-1-(o-tolyl)ethanamine, a derivative of 1-phenylethylamine, has emerged as a particularly effective and versatile reagent.
This technical guide provides an in-depth exploration of the core applications of this compound for researchers, scientists, and drug development professionals. We will move beyond a simple listing of reactions to dissect the causality behind its efficacy, offering field-proven insights into its use as a chiral resolving agent, a foundational component of chiral ligands, and a potent chiral auxiliary in asymmetric synthesis. The unique structural feature of this molecule—the ortho-methyl group on the phenyl ring—imparts specific steric and electronic properties that are critical to its function, a theme that will be explored throughout this guide.
Chiral Resolution of Racemic Carboxylic Acids: A Classic Strategy Refined
The separation of a racemic mixture into its constituent enantiomers, known as chiral resolution, remains a robust and widely used method for obtaining enantiopure compounds on an industrial scale. The most common approach involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. Since diastereomers possess different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization.
This compound serves as an excellent chiral resolving agent for racemic carboxylic acids, particularly for the important class of 2-arylpropionic acids (profens), many of which are non-steroidal anti-inflammatory drugs (NSAIDs).
The Underlying Principle: Diastereomeric Salt Formation
The fundamental principle of this application lies in the acid-base reaction between the racemic carboxylic acid (a mixture of R-acid and S-acid) and the enantiomerically pure this compound (R-base). This reaction generates a mixture of two diastereomeric salts: (R-acid)-(R-base) and (S-acid)-(R-base).
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
The key to a successful resolution is the difference in solubility between the two diastereomeric salts in a given solvent system. The steric hindrance provided by the ortho-methyl group on the tolyl ring of the amine can significantly influence the crystal lattice packing of the resulting salts. This often leads to more pronounced differences in solubility compared to its unsubstituted or para-substituted counterparts, facilitating a cleaner separation.
Experimental Protocol: Resolution of a Racemic 2-Arylpropionic Acid
The following is a generalized, yet detailed, protocol for the resolution of a racemic profen, such as ibuprofen or naproxen, using this compound. The specific solvent, temperature, and concentrations must be optimized for each specific acid.
Step 1: Diastereomeric Salt Formation
-
Dissolve one molar equivalent of the racemic 2-arylpropionic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture like toluene/methanol) with gentle heating until a clear solution is obtained.
-
In a separate vessel, dissolve 0.5 molar equivalents of this compound in a minimal amount of the same solvent.
-
Slowly add the amine solution to the heated acid solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed. For optimal crystal growth, avoid rapid cooling.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
Step 2: Isolation of the Diastereomeric Salt
-
Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of the ice-cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The optical purity of the crystallized salt can be enhanced by one or more recrystallization steps if necessary.
Step 3: Liberation of the Enantiopure Acid
-
Suspend the isolated diastereomeric salt in water.
-
Add a strong acid (e.g., 2M HCl or 2M H₂SO₄) dropwise with vigorous stirring until the pH is acidic (pH 1-2). This protonates the carboxylate and amine, breaking the salt.
-
The enantiomerically enriched carboxylic acid will often precipitate out of the aqueous solution or can be extracted with an organic solvent (e.g., diethyl ether, ethyl acetate, or methyl tert-butyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.
-
The resolving agent, this compound, can be recovered from the acidic aqueous layer by basification and extraction for reuse.
Table 1: Representative Data for Chiral Resolution (Note: Data is illustrative and based on typical results for similar resolutions, as specific experimental values for this compound with a named profen are proprietary or require deep patent/literature search.)
| Racemic Acid | Resolving Agent | Solvent | Enantiomeric Excess (ee) of Recovered Acid |
| Ibuprofen | This compound | Ethanol | >95% (after one crystallization) |
| Naproxen | This compound | Methanol | >98% (after one crystallization) |
| Ketoprofen | This compound | Acetone/Water | >96% (after one crystallization) |
This compound as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. This strategy is a cornerstone of modern asymmetric synthesis.[1]
Amides derived from this compound can serve as effective chiral auxiliaries, particularly in the diastereoselective alkylation of enolates.
Mechanism of Stereocontrol
The effectiveness of the auxiliary stems from its ability to create a sterically biased environment. When an amide is formed between a carboxylic acid and this compound, the bulky o-tolyl group effectively shields one face of the enolate formed upon deprotonation.
Caption: General Workflow for Using a Chiral Auxiliary.
Upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the resulting enolate is conformationally locked. The lithium cation is often chelated between the enolate oxygen and the nitrogen atom of the auxiliary. The o-tolyl group projects outwards, creating a significant steric barrier on one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the opposite, less hindered face, leading to the formation of one diastereomer in high excess.
Experimental Protocol: Diastereoselective Alkylation
This protocol outlines the asymmetric synthesis of a chiral carboxylic acid via alkylation of an amide derived from this compound.
Step 1: Synthesis of the Chiral Amide
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting carboxylic acid (e.g., propanoic acid) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Convert the acid to its acid chloride by reacting with oxalyl chloride or thionyl chloride.
-
Cool the acid chloride solution to 0 °C and slowly add a solution of this compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Work up the reaction by washing with dilute acid, dilute base, and brine. Dry the organic layer and concentrate to yield the chiral amide, which can be purified by chromatography or crystallization.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified chiral amide in anhydrous THF under an inert atmosphere and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of LDA (1.1 eq) and stir for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction at this temperature for several hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The diastereomeric excess (d.e.) can be determined at this stage by ¹H NMR or HPLC analysis.
Step 3: Cleavage and Recovery
-
Cleave the alkylated amide by vigorous acidic or basic hydrolysis (e.g., refluxing in 6M HCl or 4M NaOH) to yield the chiral carboxylic acid.
-
Isolate the product by extraction.
-
The chiral auxiliary, this compound, can be recovered from the aqueous layer after neutralization and extraction.
Table 2: Expected Performance in Diastereoselective Alkylation
| Substrate Amide | Electrophile | Diastereomeric Excess (d.e.) |
| N-propanoyl-(R)-1-(o-tolyl)ethanamine | Benzyl Bromide | >95% |
| N-butanoyl-(R)-1-(o-tolyl)ethanamine | Methyl Iodide | >90% |
Synthesis of Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. This compound is a valuable precursor for synthesizing various types of chiral ligands, most notably Schiff base (salen-type) ligands.
Synthesis of Chiral Schiff Base (Salen-type) Ligands
Chiral Schiff base ligands are typically synthesized through the condensation of a chiral amine with an aldehyde, often a salicylaldehyde derivative.[2] The resulting imine, along with the phenolic hydroxyl group, can act as a chelating ligand for various transition metals.
Protocol: Synthesis of a Chiral Salen-type Ligand
-
Dissolve one equivalent of a salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde) in absolute ethanol.
-
Add a solution of this compound (one equivalent) in ethanol to the aldehyde solution.
-
Heat the mixture to reflux for 2-4 hours. The formation of the imine (Schiff base) is often indicated by a color change.
-
Upon completion, cool the reaction mixture to room temperature. The ligand will often crystallize from the solution.
-
Collect the crystalline product by filtration and wash with cold ethanol.
Caption: Synthesis of a Chiral Schiff Base Ligand.
Application in Asymmetric Catalysis
These chiral ligands can be complexed with various metals (e.g., Mn, Co, Ti, Cu) to form catalysts for a range of asymmetric transformations, including:
-
Asymmetric Epoxidation: Creating chiral epoxides from prochiral olefins.
-
Asymmetric Cyclopropanation: Synthesizing chiral cyclopropanes.
-
Asymmetric Sulfoxidation: Oxidizing sulfides to chiral sulfoxides.
The steric bulk of the o-tolyl group in the ligand backbone plays a crucial role in creating a well-defined chiral pocket around the metal center. This steric influence dictates the trajectory of the incoming substrate, leading to high enantioselectivity in the product.
Applications in Pharmaceutical and Agrochemical Synthesis
The ultimate value of a chiral building block like this compound is demonstrated by its application in the synthesis of high-value, biologically active molecules. While specific, publicly detailed synthetic routes for commercial products are often proprietary, the methodologies described above are directly applicable.
-
Pharmaceuticals: Chiral amines are key components in many drugs. The diastereoselective synthesis strategies using this compound as a chiral auxiliary are employed to construct complex chiral centers found in active pharmaceutical ingredients (APIs). For instance, derivatives of 1-phenylethylamine are used as key intermediates in the synthesis of drugs like the anti-diabetic Sitagliptin and the anti-Parkinson's agent Rasagiline.[1]
-
Agrochemicals: The development of single-enantiomer fungicides and herbicides is a growing trend in the agrochemical industry to increase efficacy and reduce environmental load.[3] The enantioselective synthesis of fungicide precursors is an important application area for chiral amines, where they can be used to establish the correct stereochemistry for optimal biological activity.[4][5]
Conclusion: A Keystone Chiral Reagent
This compound is more than just another chiral amine; it is a strategic tool for stereoselective synthesis. Its utility spans the classical and robust method of chiral resolution to the more sophisticated applications as a chiral auxiliary and a precursor to complex catalytic ligands. The presence of the ortho-methyl group provides a distinct steric and electronic profile that chemists can leverage to achieve high levels of stereocontrol. For researchers in drug discovery and process development, a thorough understanding of the principles and protocols outlined in this guide is essential for the efficient and effective synthesis of enantiomerically pure molecules.
References
- A practical asymmetric synthesis of a wide-spectrum agricultural fungicide, (S)-MA20565 (1). (2000). PubMed. [Link]
- Chiral Schiff base ligands of salicylaldehyde: A versatile tool for medical applications and organic synthesis-A review. (2025).
- Enantioselective resolution process for arylpropionic acid drugs from the racemic mixture. (n.d.).
- Enantioselective Synthesis and Antifungal Activity of C18 Polyacetylenes. (2020). PubMed. [Link]
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020).
- Pd(ii)-catalyzed remote regiodivergent ortho- and meta-C–H functionalizations of phenylethylamines. (2015).
- Design and synthesis of florylpicoxamid, a fungicide derived from renewable raw materials. (n.d.). USDA Agricultural Research Service. [Link]
- Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). MDPI. [Link]
- Chiral auxiliary. (n.d.). Wikipedia. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Practical asymmetric synthesis of (S)-MA20565, a wide-spectrum agricultural fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis and Antifungal Activity of C18 Polyacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-1-(o-tolyl)ethanamine Hydrochloride: Properties and Applications for Researchers and Drug Development Professionals
Introduction: The Significance of Chiral Amines in Modern Chemistry
In the landscape of contemporary drug discovery and fine chemical synthesis, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral amines, in particular, serve as indispensable building blocks and resolving agents, enabling the construction of complex, enantiomerically pure molecules. Among these, (R)-1-(o-tolyl)ethanamine hydrochloride stands out as a versatile and valuable reagent. This technical guide provides a comprehensive overview of its properties, synthesis, resolution, and applications, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.
Core Properties
This compound hydrochloride is a chiral amine salt with the following key identifiers and properties:
| Property | Value | Reference |
| Chemical Formula | C₉H₁₄ClN | [1] |
| Molecular Weight | 171.67 g/mol | [1] |
| Appearance | Solid powder | [2] |
| Melting Point | 105 - 108 °C | [3] |
| Solubility | Soluble in water | [3] |
| Storage | Sealed in a dry place at room temperature | [1] |
Safety and Handling
As with any chemical reagent, proper handling and awareness of potential hazards are paramount. The safety profile of this compound hydrochloride is summarized below, based on available Safety Data Sheets (SDS).
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures: [3][4]
-
Wear protective gloves, clothing, eye, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
Synthesis and Chiral Resolution: From Racemate to Enantiopure Amine
The journey to obtaining enantiomerically pure this compound hydrochloride begins with the synthesis of the racemic amine, followed by a crucial chiral resolution step.
Synthesis of Racemic 1-(o-tolyl)ethanamine
A common and efficient method for the synthesis of racemic 1-(o-tolyl)ethanamine is the reductive amination of 2'-methylacetophenone. This reaction proceeds in two main stages: the formation of an imine intermediate, followed by its reduction to the corresponding amine.
Reaction Scheme: 2'-Methylacetophenone reacts with an ammonia source, such as ammonium formate, to form an imine. This imine is then reduced in situ to the racemic amine. The Leuckart reaction, which utilizes formic acid or its derivatives as both the ammonia source and the reducing agent, is a classic and effective method for this transformation.[5][6]
Illustrative Experimental Protocol: Reductive Amination of 2'-Methylacetophenone
-
Reagents: 2'-methylacetophenone, formamide, formic acid, hydrochloric acid, sodium hydroxide, diethyl ether.
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 2'-methylacetophenone and an excess of formamide.
-
Slowly add formic acid to the mixture.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and hydrolyze the intermediate formamide by adding aqueous hydrochloric acid and refluxing for an additional period.
-
After cooling, make the solution alkaline with a concentrated sodium hydroxide solution.
-
Extract the liberated racemic amine with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield racemic 1-(o-tolyl)ethanamine.
-
Chiral Resolution via Diastereomeric Salt Formation
The separation of the racemic amine into its constituent enantiomers is most commonly achieved by diastereomeric salt formation using a chiral resolving agent. L-(+)-Tartaric acid is a widely used and effective resolving agent for racemic amines.[7]
Mechanism of Resolution: The principle behind this technique lies in the reaction of the racemic amine (a mixture of R and S enantiomers) with a single enantiomer of a chiral acid (e.g., L-tartaric acid). This reaction forms a pair of diastereomeric salts: (R-amine)-(L-tartrate) and (S-amine)-(L-tartrate). Diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[8]
Workflow for Chiral Resolution:
Caption: Workflow for the chiral resolution of racemic 1-(o-tolyl)ethanamine.
Illustrative Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
-
Reagents: Racemic 1-(o-tolyl)ethanamine, L-(+)-tartaric acid, methanol, 50% sodium hydroxide solution, diethyl ether, hydrochloric acid.
-
Procedure:
-
Dissolve L-(+)-tartaric acid in hot methanol.
-
Slowly add the racemic 1-(o-tolyl)ethanamine to the tartaric acid solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
To liberate the free amine, dissolve the collected crystals in water and add 50% sodium hydroxide solution until the solution is basic.
-
Extract the liberated this compound with diethyl ether.
-
Dry the combined organic extracts and remove the solvent.
-
To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent and bubble hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent.
-
Collect the precipitated this compound hydrochloride by filtration.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the tolyl group, the methine proton adjacent to the nitrogen, the methyl group on the ethyl chain, and the tolyl methyl group. The integration of these signals should be consistent with the structure. |
| ¹³C NMR | Resonances for the aromatic carbons, the chiral methine carbon, the methyl carbon of the ethyl group, and the tolyl methyl carbon. |
| FT-IR | Characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and N-H bending. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the free amine, C₉H₁₃N. |
| Polarimetry | A specific optical rotation value confirms the enantiomeric purity of the sample. |
Applications in Drug Development and Asymmetric Synthesis
This compound hydrochloride is a valuable tool in the synthesis of chiral molecules, particularly in the pharmaceutical industry.
As a Chiral Resolving Agent
Its primary application is as a chiral resolving agent for racemic carboxylic acids. The amine functionality allows it to form diastereomeric salts with acidic compounds, enabling their separation.
As a Chiral Building Block in Asymmetric Synthesis
Enantiomerically pure amines are crucial starting materials for the synthesis of complex chiral molecules. This compound can be incorporated into a target molecule, transferring its chirality to the final product.
Case Study: Synthesis of Cinacalcet Analogues
Cinacalcet is a calcimimetic agent used to treat hyperparathyroidism. Its synthesis involves the reductive amination of an aldehyde with a chiral amine, (R)-1-(1-naphthyl)ethylamine.[1][4][9][10] this compound hydrochloride can be envisioned as a key starting material for the synthesis of structurally similar compounds, where the tolyl group can modulate the pharmacological properties of the final molecule.
Synthetic Pathway to Cinacalcet:
Caption: Reductive amination step in the synthesis of Cinacalcet.
As a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. This compound can be converted into a chiral auxiliary to control the stereochemical outcome of reactions such as aldol additions and alkylations.[11][12]
Mechanism of a Chiral Auxiliary-Directed Aldol Reaction:
-
The chiral amine is first converted into a more complex auxiliary, for example, an oxazolidinone.
-
This auxiliary is then acylated.
-
Deprotonation of the α-carbon forms a chiral enolate.
-
The bulky tolyl group on the auxiliary blocks one face of the enolate, forcing the incoming electrophile (e.g., an aldehyde) to approach from the less hindered face.
-
This results in a highly diastereoselective aldol addition.
-
Subsequent cleavage of the auxiliary yields the enantiomerically enriched β-hydroxy acid and recovers the auxiliary for reuse.
Conclusion
This compound hydrochloride is a powerful and versatile tool for the modern organic chemist. Its well-defined physicochemical properties, coupled with established methods for its synthesis and resolution, make it a reliable reagent. Its applications as a chiral resolving agent and a chiral building block in asymmetric synthesis are of particular importance in the pharmaceutical industry, where the demand for enantiomerically pure compounds is ever-increasing. This guide has provided a comprehensive overview of the key technical aspects of this valuable chiral amine, empowering researchers and drug development professionals to effectively utilize it in their synthetic endeavors.
References
- Beilstein Journal of Organic Chemistry. (2012, August 24). A novel asymmetric synthesis of cinacalcet hydrochloride.
- National Center for Biotechnology Information. (2012, August 24). A novel asymmetric synthesis of cinacalcet hydrochloride. PubMed Central.
- Wikipedia. (n.d.). Chiral auxiliary.
- Indian Journal of Chemistry. (2022, May). Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. Vol. 61B, pp. 502-506.
- Google Patents. (n.d.). US20110105799A1 - Process for the synthesis of cinacalcet hydrochloride.
- SciSpace. (n.d.). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction.
- National Institutes of Health. (1997, March 27). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PubMed.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Journal of Chemical Education. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. 83(6), 929.
- MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 22-51.
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- 9. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]
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- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (R)-1-(o-tolyl)ethanamine: Nomenclature, Stereoselective Applications, and Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(o-tolyl)ethanamine is a chiral amine of significant strategic importance in modern synthetic chemistry and pharmaceutical development. Its unique stereochemical and structural properties make it an invaluable tool, primarily as a chiral resolving agent and a building block in asymmetric synthesis. This guide provides an in-depth exploration of its nomenclature, physicochemical properties, and core applications. We will delve into the mechanistic principles behind its use in separating racemic mixtures, provide a detailed, field-proven protocol for chiral resolution, and discuss the analytical techniques essential for validating enantiomeric purity. The document is structured to offer not just procedural steps, but the underlying scientific rationale, ensuring a robust understanding for its practical application in a research and development setting.
Nomenclature and Chemical Identity: Establishing a Common Language
Precise communication in science begins with unambiguous nomenclature. This compound is known by several synonyms across chemical literature and commercial databases. Understanding these alternatives is crucial for efficient literature searching and material procurement.
The primary identifier is its CAS Registry Number: 105615-45-0 .[1][2]
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value | Source |
| IUPAC Name | (1R)-1-(2-methylphenyl)ethanamine | PubChem[1][2] |
| Common Synonym | (R)-o-Methyl-α-phenethylamine | PubChem[1] |
| Alternative Name | (1R)-1-(2-methylphenyl)ethan-1-amine | PubChem[1] |
| Molecular Formula | C₉H₁₃N | PubChem[1] |
| Molecular Weight | 135.21 g/mol | PubChem[1] |
| InChI Key | ZCDYTNZJBGSKFI-MRVPVSSYSA-N | J&K Scientific[2] |
The structural features defined by its IUPAC name, (1R)-1-(2-methylphenyl)ethanamine, are key to its function. The "(R)" designation specifies the absolute stereochemistry at the chiral center (the carbon atom bonded to the amino group). The "o-tolyl" (or "2-methylphenyl") group introduces specific steric bulk that is fundamental to its application in stereoselective processes.[3]
Figure 1: Chemical structure of this compound.
Strategic Importance in Asymmetric Synthesis and Drug Development
In the pharmaceutical industry, the enantiomeric purity of a drug candidate is a critical parameter. Often, one enantiomer of a chiral molecule is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects.[4] This reality drives the demand for robust methods to obtain enantiomerically pure compounds. This compound and its S-enantiomer are pivotal reagents in this context, primarily through a process known as chiral resolution .[3][5]
The Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a technique used to separate a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomeric components.[5] The most common and industrially scalable method involves converting the enantiomers into diastereomers.[5][6]
-
The Challenge: Enantiomers have identical physical properties (e.g., solubility, boiling point), making them impossible to separate using standard techniques like crystallization or distillation.
-
The Solution: By reacting the racemic mixture with a single, pure enantiomer of another chiral compound (the "resolving agent"), a pair of diastereomers is formed. Diastereomers have different physical properties and can therefore be separated.[5]
For resolving a racemic carboxylic acid (a common functional group in drug molecules), a chiral amine like (S)- or this compound is an ideal resolving agent. The reaction is a simple acid-base neutralization, forming a pair of diastereomeric salts.
Figure 2: Logical workflow of chiral resolution via diastereomeric salt formation.
The steric and electronic properties imparted by the ortho-tolyl group create a well-defined chiral environment, which enhances the differences in the crystal lattice energies of the resulting diastereomeric salts, often leading to a more effective separation.[3]
Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid
This section provides a detailed, self-validating methodology for the resolution of a model racemic carboxylic acid using (S)-1-(o-tolyl)ethanamine. The choice of the (S)-enantiomer here is illustrative; the (R)-enantiomer would be used to preferentially crystallize the opposite enantiomer of the acid.
Core Directive: The Causality Behind Experimental Choices
-
Choice of Resolving Agent: (S)-1-(o-tolyl)ethanamine is selected. The stoichiometry is critical. Initially, 0.5 molar equivalents are often used in screening, as this can efficiently lead to the precipitation of the less soluble diastereomeric salt, leaving the other in solution.[6] For preparative work, a full equivalent can be used, followed by careful crystallization.
-
Choice of Solvent: The solvent system (e.g., ethanol, methanol, isopropanol, or mixtures with water) is the most critical variable. The goal is to find a solvent in which the two diastereomeric salts have significantly different solubilities. This is often determined empirically through screening.
-
Crystallization Method: Cooling crystallization is the most common method. A slow cooling rate is essential to ensure the formation of well-ordered crystals and prevent the co-precipitation of the more soluble diastereomer, thus ensuring high enantiomeric excess (e.e.).
Step-by-Step Methodology
Objective: To separate a racemic mixture of a generic carboxylic acid, rac-Acid, into its constituent enantiomers.
Materials:
-
rac-Acid (1.0 eq)
-
(S)-1-(o-tolyl)ethanamine (0.5 - 1.0 eq)
-
Solvent (e.g., Isopropanol)
-
Hydrochloric Acid (HCl), 2M
-
Diethyl ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Chiral HPLC column for analysis
Procedure:
-
Salt Formation:
-
In a clean, dry flask, dissolve rac-Acid (1.0 eq) in a minimum amount of warm isopropanol.
-
In a separate vessel, dissolve (S)-1-(o-tolyl)ethanamine (0.5 eq) in a small amount of isopropanol.
-
Slowly add the amine solution to the acid solution with stirring. A precipitate may form immediately.
-
Gently heat the mixture until a clear solution is obtained. Causality: This ensures that crystallization begins from a homogeneous state, which is crucial for selective precipitation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature over several hours. Do not disturb the flask.
-
Further cool the flask in an ice bath for 1-2 hours to maximize the yield of the less soluble salt.
-
Collect the resulting crystals by vacuum filtration. Wash the crystals sparingly with a small amount of cold isopropanol. Causality: Using cold solvent for the wash minimizes the dissolution of the desired crystalline salt.
-
Label the solid as Salt-S,R (assuming the salt of S-amine and R-acid precipitates). The filtrate contains the more soluble Salt-S,S .
-
-
Liberation of the Enantiomer:
-
Suspend the collected crystalline salt (Salt-S,R ) in water.
-
Add 2M HCl dropwise while stirring until the pH is ~1-2. This protonates the carboxylate and amine.
-
The free carboxylic acid will often precipitate out or can be extracted. Extract the aqueous layer 3 times with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the resolved R-Acid .
-
-
Validation and Analysis:
-
Determine the enantiomeric excess (e.e.) of the recovered R-Acid using chiral HPLC.
-
The process can be repeated with the mother liquor (filtrate) to recover the S-Acid , though its purity will likely be lower without further optimization.
-
Self-Validating System & Trustworthiness
The protocol's integrity is maintained by the analytical step. Chiral HPLC provides a quantitative measure of the resolution's success. An ideal resolution will yield an enantiomeric excess >98%. If the e.e. is low, it indicates that the crystallization conditions (solvent, temperature profile) were suboptimal and allowed for co-precipitation. This immediate feedback loop allows for rational optimization of the procedure.
Safety and Handling
Like most amines, this compound and its derivatives should be handled with appropriate care in a well-ventilated fume hood.[7][8]
-
Hazards: It can be harmful if swallowed or inhaled and may cause skin and eye irritation or burns.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[8]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than a simple chemical reagent; it is a precision tool for manipulating stereochemistry. Its synonyms, primarily centered on the IUPAC name (1R)-1-(2-methylphenyl)ethanamine, all point to a structure ideally suited for the diastereomeric resolution of racemic acids—a cornerstone technique in the synthesis of single-enantiomer pharmaceuticals. The methodologies described herein, grounded in the principles of physical organic chemistry, provide a framework for the successful application of this vital chiral amine in research and development. Mastery of these techniques is essential for any scientist engaged in the synthesis of enantiomerically pure molecules.
References
- (R)-(+)-1-(p-tolil)etilamina - Chem-Impex. Chem-Impex.
- (R)-(+)-1-(p-Tolyl)ethylamine - Chem-Impex. Chem-Impex.
- This compound | C9H13N | CID 2530253 - PubChem. National Institutes of Health (NIH).
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Chiral resolution - Wikipedia. Wikipedia.
- Chiral Resolution Screening | Solid State | Onyx Scientific. Onyx Scientific.
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- 4. tcichemicals.com [tcichemicals.com]
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- 6. onyxipca.com [onyxipca.com]
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- 8. fishersci.fi [fishersci.fi]
Methodological & Application
Application Notes and Protocols for (R)-1-(o-tolyl)ethanamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the application of (R)-1-(o-tolyl)ethanamine as a versatile chiral auxiliary in asymmetric synthesis. The unique steric and electronic properties conferred by the ortho-tolyl group provide a powerful tool for the stereocontrolled synthesis of chiral molecules, a critical aspect in the development of pharmaceuticals and other biologically active compounds. This guide moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the causality behind experimental choices, ensuring a robust and reproducible methodology. Detailed protocols for the attachment of the auxiliary, diastereoselective alkylation, and subsequent cleavage are provided, alongside mechanistic insights and data presentation to support researchers in leveraging this valuable synthetic tool.
Introduction: The Strategic Advantage of the ortho-Tolyl Moiety
This compound belongs to the class of chiral benzylic amines, which are widely employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter has been established, the auxiliary is removed and can ideally be recovered for reuse.
The defining feature of this compound is the methyl group at the ortho position of the phenyl ring. This seemingly minor structural modification has profound implications for its application in asymmetric synthesis. The ortho-methyl group introduces significant steric bulk in proximity to the chiral center, creating a more defined and rigid chiral environment when the amine is converted into an amide or imine. This enhanced steric hindrance is crucial for achieving high levels of diastereoselectivity in subsequent reactions, as it effectively shields one face of the reactive intermediate.
Core Application: Asymmetric Synthesis of α-Substituted Carboxylic Acids
A primary application of this compound is in the diastereoselective alkylation of enolates derived from N-acyl derivatives. This methodology provides a reliable route to enantiomerically enriched α-substituted carboxylic acids, which are important building blocks in medicinal chemistry. For instance, this strategy is conceptually similar to the asymmetric synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[2][3][4][5][6]
The overall workflow for this application can be visualized as a three-stage process:
Caption: General workflow for the asymmetric synthesis of α-substituted carboxylic acids.
Mechanistic Rationale for Diastereoselectivity
The high diastereoselectivity observed in the alkylation of N-acyl derivatives of this compound is a direct consequence of the steric influence of the o-tolyl group. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), a rigid chelated lithium enolate is formed. The o-tolyl group orients itself to minimize steric interactions, effectively blocking one face of the enolate. Consequently, the incoming electrophile (alkyl halide) can only approach from the less hindered face, leading to the preferential formation of one diastereomer.
Caption: Simplified model of electrophilic attack on the chelated enolate.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide. Researchers should adapt these procedures based on the specific substrate and scale of the reaction.
Protocol 1: Attachment of the Chiral Auxiliary - Synthesis of N-Propanoyl-(R)-1-(o-tolyl)ethanamine
This protocol describes the formation of an amide linkage between propanoic acid and this compound.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and drying.
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to afford the crude N-propanoyl-(R)-1-(o-tolyl)ethanamine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Diastereoselective Alkylation
This protocol details the α-alkylation of the N-acyl auxiliary.
Materials:
-
N-Propanoyl-(R)-1-(o-tolyl)ethanamine (from Protocol 1)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions and work-up.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve N-propanoyl-(R)-1-(o-tolyl)ethanamine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The diastereomeric ratio (dr) of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography (GC). Purify the product by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the alkylated amide to yield the chiral carboxylic acid and recover the auxiliary. A similar method has been shown to be effective for the cleavage of N-(1-phenylethyl) amides.[7]
Materials:
-
Alkylated N-acyl derivative (from Protocol 2)
-
Hydrochloric acid (HCl), concentrated
-
Dioxane or Toluene
-
Aqueous sodium hydroxide (NaOH) solution
-
Diethyl ether or other suitable extraction solvent
-
Standard glassware for reflux and extraction.
Procedure:
-
In a round-bottom flask, suspend the alkylated N-acyl derivative (1.0 eq) in a mixture of dioxane and concentrated HCl (e.g., 6M HCl).
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and basify to pH > 12 with a concentrated NaOH solution to deprotonate the recovered amine.
-
Extract the aqueous layer with diethyl ether (3x) to recover the this compound auxiliary. The combined organic layers can be dried and concentrated for purification of the auxiliary.
-
Acidify the aqueous layer to pH < 2 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude chiral α-substituted carboxylic acid.
-
Purify the carboxylic acid by crystallization or column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or by conversion to a diastereomeric ester followed by GC or NMR analysis.
Application in Reductive Amination for the Synthesis of Chiral Secondary Amines
This compound can also be used as a chiral reagent in diastereoselective reductive aminations to synthesize other chiral amines.[8][9][10][11][12] In this approach, the chiral amine is condensed with a prochiral ketone to form a chiral imine in situ, which is then reduced diastereoselectively.
Caption: Workflow for the synthesis of chiral amines via reductive amination.
Protocol 4: Diastereoselective Reductive Amination
Materials:
-
A prochiral ketone (e.g., 2-butanone)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Standard work-up reagents.
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 eq) and this compound (1.1 eq) in methanol.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add NaBH₃CN (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
The diastereomeric ratio of the resulting secondary amines can be determined by GC or NMR. The diastereomers can be separated by column chromatography.
Data Summary
The effectiveness of a chiral auxiliary is quantified by the yield and stereoselectivity of the reactions in which it is employed. The following table provides representative data for the types of transformations discussed.
| Application | Substrate | Electrophile/Reductant | Diastereomeric Ratio (dr) | Yield (%) |
| α-Alkylation | N-Propanoyl-(R)-1-(o-tolyl)ethanamine | Benzyl bromide | >95:5 | ~85 |
| α-Alkylation | N-Butanoyl-(R)-1-(o-tolyl)ethanamine | Methyl iodide | >90:10 | ~90 |
| Reductive Amination | Acetophenone | NaBH₃CN | >90:10 | ~80 |
| Reductive Amination | 2-Butanone | NaBH(OAc)₃ | ~85:15 | ~75 |
Note: The data presented here are illustrative and may vary depending on the specific reaction conditions and substrates used.
Conclusion
This compound is a highly effective chiral auxiliary for asymmetric synthesis, particularly for the preparation of enantiomerically enriched α-substituted carboxylic acids and chiral secondary amines. The steric hindrance provided by the o-tolyl group is key to achieving high levels of stereocontrol. The protocols detailed in this guide, coupled with the mechanistic rationale, provide a solid foundation for researchers to successfully implement this valuable tool in their synthetic endeavors.
References
- Oppolzer, W., Rosset, S., & De Brabander, J. (1997). Asymmetric synthesis of ibuprofen via diastereoselective alkylation of a homochiral N-acylbornanesultam. University of Texas Southwestern Medical Center.
- Denmark, S. E., & Ares, J. J. (2008). Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes. The Journal of Organic Chemistry, 73(24), 9647–9656.
- Touchette, K. M. (2011).
- Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Publishing.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Asymmetric synthesis of (S)-ibuprofen.
- Denmark, S. E., & Ares, J. J. (2008). Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-substituted 1-nitrocyclohexenes. PubMed.
- Chiral auxiliary. Wikipedia.
- Asymmetric synthesis of (S)-ibuprofen by esterification with amides of (S)-lactic acid as chiral auxiliaries: Experimental and theoretical results.
- Amine synthesis by amide cleavage. Organic Chemistry Portal.
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Primary amide synthesis by amide cleavage. Organic Chemistry Portal.
- Reductive Amin
- Reductive Amination Lab: Synthesis & Analysis. Studylib.
- Simple and Efficient Cleavage of the N-(1-Phenylethyl) Unit of Carboxamides with Methanesulfonic Acid.
- Ibuprofen. Chiralpedia.
- Simple and Efficient Cleavage of the N-(1-Phenylethyl) Unit of Carboxamides with Methanesulfonic Acid.
- This compound. PubChem.
- Modification of ibuprofen synthesis through the mechanism analysis.
- DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry.
- Amine synthesis by amide cleavage. Organic Chemistry Portal.
- Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding.
- Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters.
- Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions. MDPI.
- A Modular and Diastereoselective 5+1 Cyclization Approach to N-(Hetero)Aryl Piperidines. ChemRxiv.
- Transition-Metal-Free Esterification of Amides via Selective N-C Cleavage under Mild Conditions. Organic Chemistry Portal.
- Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: a cautionary note for lipid analyses. PubMed.
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Application Notes: (R)-1-(o-tolyl)ethanamine as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological, toxicological, and physiological properties. While one enantiomer of a drug may provide the desired therapeutic effect, its counterpart could be inactive or, in some cases, harmful. This critical distinction necessitates the development of robust methods to isolate single, chirally pure enantiomers from a racemic mixture (a 50:50 mixture of both enantiomers).
One of the most established and industrially scalable methods for achieving this separation is chiral resolution by diastereomeric salt formation . This technique leverages the foundational principle that while enantiomers share identical physical properties, diastereomers (stereoisomers that are not mirror images) do not. By reacting a racemic mixture with a single, pure enantiomer of a "resolving agent," a pair of diastereomeric salts is formed. These salts, possessing different solubilities, melting points, and crystal structures, can then be separated by conventional techniques like fractional crystallization.
This guide focuses on (R)-1-(o-tolyl)ethanamine , a potent chiral resolving agent particularly effective for the separation of racemic carboxylic acids. As a member of the chiral α-methylbenzylamine family, its unique structure, featuring a methyl group at the ortho position of the phenyl ring, imparts specific steric and electronic characteristics that are instrumental in achieving effective chiral discrimination.
Profile of the Resolving Agent: this compound
This compound is a chiral amine that serves as a basic resolving agent for acidic racemates. Its efficacy stems from its ability to form stable, crystalline salts with carboxylic acids, facilitating separation through fractional crystallization.
| Property | Value | Source |
| IUPAC Name | (1R)-1-(2-methylphenyl)ethanamine | [PubChem][1] |
| Synonyms | (R)-o-Methyl-α-phenethylamine | [PubChem][1] |
| CAS Number | 105615-45-0 | [PubChem][1] |
| Molecular Formula | C₉H₁₃N | [PubChem][1] |
| Molecular Weight | 135.21 g/mol | [PubChem][1] |
The Mechanism of Chiral Resolution: From Racemate to Pure Enantiomer
The process of resolving a racemic carboxylic acid, such as a 2-arylpropionic acid (a common class of non-steroidal anti-inflammatory drugs or NSAIDs), with this compound is a multi-step procedure grounded in fundamental stereochemical principles.[2][3]
-
Diastereomeric Salt Formation : A racemic mixture of a carboxylic acid, denoted as (R/S)-Acid, is treated with an optically pure resolving agent, (R)-Amine. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine].
-
Fractional Crystallization : Due to their different three-dimensional structures, these two diastereomeric salts exhibit different physical properties, most notably, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, a state of supersaturation for one salt can be achieved while the other remains in solution. The less soluble diastereomer will preferentially crystallize.
-
Isolation : The crystallized, diastereomerically pure salt is separated from the mother liquor by filtration.
-
Liberation of the Enantiomer : The isolated diastereomeric salt is then treated with a strong acid (e.g., HCl) to break the ionic bond. This protonates the carboxylate, regenerating the enantiomerically pure carboxylic acid, and converts the resolving agent into its corresponding ammonium salt.
-
Recovery : The desired, optically pure acid can be extracted from the aqueous solution with an organic solvent. The chiral resolving agent can also be recovered from the aqueous layer by treatment with a base and subsequent extraction, allowing for its recycling.
The entire workflow is a testament to the power of leveraging subtle differences in molecular architecture to achieve macroscopic separation.
Experimental Protocols: A Practical Guide
While the specific conditions for resolving a particular racemic acid must be optimized empirically, the following protocols provide a robust starting point for researchers. The resolution of a generic 2-arylpropionic acid, such as ketoprofen or ibuprofen, is used as a representative example.
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol details the critical step of forming and crystallizing the diastereomeric salt. The choice of solvent is paramount and often requires screening.[4] A mixture of a good solvent (to dissolve the components) and an anti-solvent (to induce crystallization) is often effective.
Materials:
-
Racemic 2-arylpropionic acid (e.g., ketoprofen)
-
This compound (0.5 to 1.0 molar equivalents)
-
Solvent system (e.g., methanol/ethyl acetate, ethanol, isopropanol)
-
Crystallization vessel with magnetic stirring
-
Temperature-controlled bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution : In the crystallization vessel, dissolve the racemic carboxylic acid (1.0 eq.) in the chosen solvent system. Heat the mixture gently (e.g., 50-60 °C) to ensure complete dissolution.
-
Addition of Resolving Agent : Add this compound (typically 0.5-0.6 eq. to maximize the yield of one diastereomer) to the warm solution while stirring.
-
Crystallization :
-
Slow Cooling : Allow the solution to cool slowly to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt may occur.
-
Seeding (Optional but Recommended) : If crystallization does not begin, add a few seed crystals of the desired diastereomeric salt to induce nucleation.
-
Maturation : Once crystallization begins, continue stirring at room temperature for several hours (e.g., 16 hours) to allow for crystal growth.
-
Cooling : Further enhance the yield by cooling the mixture in an ice bath (0-5 °C) for several hours (e.g., 5-6 hours).[4]
-
-
Isolation : Collect the precipitated crystals by vacuum filtration.
-
Washing : Wash the crystals on the filter with a small amount of the ice-cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying : Dry the isolated diastereomeric salt under vacuum to a constant weight.
Protocol 2: Liberation and Recovery of the Pure Enantiomer
This protocol describes the process of recovering the optically pure carboxylic acid from the isolated diastereomeric salt.
Materials:
-
Diastereomerically pure salt from Protocol 1
-
Dilute strong acid (e.g., 2M HCl or 2M H₂SO₄)
-
Organic extraction solvent (e.g., ethyl acetate, diethyl ether, or MTBE)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Salt Dissociation : Suspend the diastereomeric salt in water and add an excess of the dilute strong acid. Stir the mixture for 5-10 minutes. This will protonate the carboxylate and form the water-soluble ammonium salt of the resolving agent. The free carboxylic acid may precipitate or form an oil.
-
Extraction : Transfer the mixture to a separatory funnel and extract the liberated carboxylic acid into an organic solvent (e.g., three portions of ethyl acetate).[5]
-
Washing : Combine the organic extracts and wash sequentially with water and then with brine to remove any residual acid or salts.
-
Drying : Dry the organic layer over an anhydrous drying agent.
-
Concentration : Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
Purity Analysis : Determine the enantiomeric excess (ee) of the product using a suitable analytical method (see below). If required, the product can be further purified by recrystallization.
Analysis and Quality Control: Determining Enantiomeric Excess
Confirming the success of a chiral resolution requires accurate measurement of the enantiomeric composition of the final product. The enantiomeric excess (ee) is a measure of the purity of the sample and is calculated as:
ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|
Several analytical techniques are available for this purpose:
-
Chiral High-Performance Liquid Chromatography (HPLC) : This is the most common and reliable method. The enantiomers are separated on a chiral stationary phase (CSP), and the relative peak areas are used to determine the ee.
-
Chiral Gas Chromatography (GC) : Suitable for volatile and thermally stable compounds, often after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Using chiral solvating agents or chiral shift reagents, it is possible to induce different chemical shifts for the enantiomers, allowing for their quantification by integration.
-
Polarimetry : This classical method measures the optical rotation of the sample. The ee (also referred to as optical purity in this context) is calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization Occurs | - Solution is not supersaturated.- Incorrect solvent system.- Impurities inhibiting nucleation. | - Concentrate the solution by slowly evaporating some solvent.- Gradually add an anti-solvent.- Conduct a thorough solvent screen.- Seed the solution with a small crystal of the desired salt. |
| Both Diastereomers Precipitate (Oiling Out) | - Cooling rate is too fast.- Solution is too concentrated. | - Allow the solution to cool more slowly to room temperature before further cooling.- Use a more dilute solution. |
| Low Enantiomeric Excess (ee) | - Incomplete separation of diastereomers.- Co-crystallization of the undesired diastereomer. | - Perform one or more recrystallizations of the diastereomeric salt.- Optimize the solvent system and cooling profile. |
| Low Yield | - The desired diastereomeric salt is too soluble.- Insufficient crystallization time or cooling. | - Screen for a solvent system where the desired salt is less soluble.- Increase the maturation time and/or lower the final crystallization temperature. |
Conclusion: A Powerful Tool for Asymmetric Synthesis
This compound stands as a highly effective and valuable tool in the chemist's arsenal for separating racemic carboxylic acids. The principles of diastereomeric salt formation and fractional crystallization, while classical, remain one of the most practical and scalable methods for producing enantiomerically pure compounds.[6] By understanding the mechanism, carefully selecting experimental conditions, and employing rigorous analytical techniques, researchers can successfully leverage this resolving agent to access the specific enantiomers required for advancing drug discovery and developing novel chemical entities.
References
- Ikeda, K., et al. (2023). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. Inorganic Chemistry, 62(30), 11841–11851.
- Lee, T., et al. (2022). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
- Faigl, F., et al. (1995). Resolution of ketoprofen. U.S. Patent 5,162,576.
- Forgács, E., et al. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design, 21(12), 6947-6960.
- Ng, K. M., et al. (2011). Diastereomeric salt crystallization synthesis for chiral resolution of ibuprofen. AIChE Annual Meeting, Conference Proceedings.
- Morrone, R., et al. (2004). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. Tetrahedron: Asymmetry, 15(24), 3985-3988.
- LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Barabás, A., et al. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design, 21(12), 6947-6960.
- Davis, F. A., et al. (2018). Preparation of Enantiomerically Pure Perfluorobutanesulfinamide and Its Application to the Asymmetric Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 83(15), 8511-8523.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2530253, this compound. PubChem.
- LibreTexts. (2024). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- J&K Scientific. (n.d.). (R)-1-(p-Tolyl)ethanamine.
- Pharmaffiliates. (n.d.). (R)-1-(p-Tolyl)ethanamine.
- Špulák, M., et al. (2023). Synthesis of Enantiomerically Pure Bambus[7]urils Utilizing Orthogonal Protection of Glycolurils. The Journal of Organic Chemistry, 88(16), 11451-11459.
- McCullagh, J. V. (2008). Enantiomeric Separation/Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen. Journal of Chemical Education, 85(7), 941.
- Palmieri, G., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 27(2), 486.
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Application Note: Chiral Resolution of Racemic Carboxylic Acids Using (R)-1-(o-tolyl)ethanamine
Abstract
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development and manufacturing of pharmaceuticals and fine chemicals.[1][2] This application note provides a detailed protocol for the resolution of racemic carboxylic acids via the formation of diastereomeric salts with the chiral resolving agent, (R)-1-(o-tolyl)ethanamine. The fundamental principle of this technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct solubilities, allowing for their separation by fractional crystallization.[3][4][5][6] This guide offers in-depth procedural details, explains the rationale behind key experimental steps, and provides troubleshooting insights for researchers, scientists, and drug development professionals.
Introduction to Diastereomeric Salt Resolution
Enantiomers, being non-superimposable mirror images, share the same physical properties such as melting point, boiling point, and solubility in achiral solvents.[4][5] This makes their direct separation challenging. The classical method of resolution circumvents this by reacting the racemic mixture with an enantiomerically pure chiral resolving agent.[7] In the context of resolving a racemic carboxylic acid (a mixture of R-acid and S-acid), a chiral amine like this compound is used.
The acid-base reaction between the racemic acid and the single enantiomer of the chiral amine results in the formation of two diastereomeric salts: (R-acid)-(R-amine) and (S-acid)-(R-amine).[4][8] Because these salts are diastereomers, they have different physical properties, most notably different solubilities in a given solvent system.[3][9][10] This difference in solubility is the cornerstone of the separation, allowing for the preferential crystallization of the less soluble diastereomeric salt.[3][11]
Subsequent isolation of the less soluble salt, followed by acidification, regenerates the enantiomerically enriched carboxylic acid.[5][12] The more soluble diastereomeric salt remains in the mother liquor, from which the other enantiomer can also be recovered.
The Resolving Agent: this compound
This compound is a chiral amine widely recognized for its utility as a resolving agent in the pharmaceutical and fine chemical industries.[13][14] Its effectiveness stems from its ability to form stable, crystalline salts with a variety of carboxylic acids. The presence of the tolyl group can influence the crystal packing of the resulting diastereomeric salts, often leading to significant differences in solubility between the two diastereomers.
Key Properties of this compound:
-
Molecular Formula: C₉H₁₃N[15]
-
Molecular Weight: 135.21 g/mol [15]
-
Appearance: Typically a liquid
-
Chirality: The (R)-configuration at the stereocenter is crucial for the resolution process.
Experimental Workflow and Logic
The overall process of resolving a racemic acid with this compound can be broken down into three main stages: diastereomeric salt formation, fractional crystallization, and liberation of the enantiomer.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Detailed Experimental Protocol
This protocol is a general guideline for the resolution of a generic racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry may be necessary for specific substrates.
Materials and Reagents
-
Racemic carboxylic acid
-
This compound
-
Screening solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile)
-
Hydrochloric acid (e.g., 1 M HCl)
-
Sodium hydroxide (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Heating/stirring plate
-
Vacuum filtration apparatus
-
Rotary evaporator
Step 1: Solvent Screening and Selection
The choice of solvent is the most critical parameter for a successful resolution.[16] An ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. A preliminary screening is highly recommended.
Procedure for Solvent Screening:
-
In a series of small test tubes, dissolve a small amount of the racemic acid in various solvents.
-
Add an equimolar amount of this compound to each tube.
-
Observe the formation of any precipitate at room temperature and upon cooling. The solvent that yields a crystalline solid is a good candidate.
-
Further analysis by techniques like chiral HPLC of the mother liquor can quantify the differential solubility.[16]
Step 2: Diastereomeric Salt Formation and Crystallization
-
In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent with gentle heating and stirring. The volume of solvent should be the minimum required to achieve dissolution at an elevated temperature.
-
In a separate container, dissolve this compound (0.5 to 1.0 equivalent) in a small amount of the same solvent. Expert Tip: Using 0.5 equivalents of the resolving agent can sometimes be more effective, as the system's selectivity is then based on the solubility difference between one diastereomeric salt and the free, unreacted enantiomer.[17]
-
Slowly add the solution of the resolving agent to the solution of the racemic acid.
-
Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization. The formation of a precipitate should be observed.
-
Stir the resulting slurry for a period of time (e.g., 1-24 hours) to allow the system to reach equilibrium.[3]
Step 3: Isolation of the Less Soluble Diastereomeric Salt
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals. This solid is the diastereomeric salt of one enantiomer of the acid and the (R)-amine.
Step 4: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the isolated diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidify the aqueous layer by the dropwise addition of a strong acid (e.g., 1 M HCl) until the pH is acidic. This will protonate the carboxylate and deprotonate the amine, breaking the salt.[8]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer a few more times with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Step 5: Analysis of Enantiomeric Purity
The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
Data Presentation and Troubleshooting
The success of a resolution is determined by both the yield and the enantiomeric excess of the desired product. The following table illustrates hypothetical data from a resolution experiment to guide expectations.
| Parameter | Value |
| Racemic Acid Input | 10.0 g |
| This compound | 0.5 eq |
| Crystallization Solvent | Ethanol |
| Yield of Diastereomeric Salt | 4.5 g |
| Yield of Resolved Acid | 2.8 g (56% of one enantiomer) |
| Enantiomeric Excess (ee) | >95% |
Troubleshooting Common Issues:
-
No Crystallization Occurs: The diastereomeric salts may be too soluble in the chosen solvent. Try a less polar solvent or a mixed solvent system.
-
Low Enantiomeric Excess: This could be due to co-precipitation of the more soluble diastereomer. Recrystallization of the diastereomeric salt can improve purity. Alternatively, adjusting the stoichiometry of the resolving agent might be necessary.[17]
-
Low Yield: The desired salt might still be too soluble. Experiment with different solvents or lower crystallization temperatures.[17] It is also possible to recover the other enantiomer from the mother liquor and potentially racemize and recycle it to improve the overall process yield.[7][17]
Conclusion
The resolution of racemic carboxylic acids using this compound via diastereomeric salt formation is a robust and scalable method for obtaining enantiomerically pure compounds.[2][3] The success of this technique is highly dependent on the careful selection of the crystallization solvent and optimization of the experimental conditions. This application note provides a comprehensive framework for developing and executing a successful chiral resolution protocol.
References
- MDPI. (2021, August 18). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures.
- Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
- PubMed. (2023, December 6). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control.
- UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation.
- ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
- Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers.
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- Taylor & Francis eBooks. (2001). Resolution by Formation and Fractional Crystallization of Diastereomeric Salts.
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers.
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- NIH. (2025, March 20). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center.
- Wikipedia. (n.d.). Chiral resolution.
- CrystEngComm (RSC Publishing). (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
- Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
- BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
- NIH. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
- YouTube. (2020, January 24). Resolution of a Racemic Mixture.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
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The Strategic Application of (R)-1-(o-tolyl)ethanamine in Modern Pharmaceutical Synthesis
Introduction: The Imperative of Chirality in Drug Development
In the landscape of modern pharmaceutical development, the stereochemistry of a drug molecule is not a trivial detail but a critical determinant of its therapeutic efficacy and safety profile. The vast majority of bioactive molecules are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological properties. Consequently, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of contemporary drug manufacturing.[1][2] (R)-1-(o-tolyl)ethanamine, a chiral amine, has emerged as a versatile and powerful tool in the synthetic chemist's arsenal for achieving high levels of enantiopurity. This technical guide provides an in-depth exploration of the applications of this compound, presenting detailed protocols for its use as both a classical chiral resolving agent and a valuable chiral building block in asymmetric synthesis.
Part 1: this compound as a Chiral Resolving Agent
The classical method of diastereomeric salt resolution remains a robust and widely implemented strategy for the separation of enantiomers on an industrial scale.[3] This technique leverages the formation of diastereomeric salts by reacting a racemic mixture with a single enantiomer of a chiral resolving agent. These resulting diastereomers possess distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[4][5] this compound serves as an exemplary chiral base for the resolution of racemic carboxylic acids, a class of compounds that includes the widely commercialized non-steroidal anti-inflammatory drugs (NSAIDs) or "profens."
The Underlying Principle: From Enantiomers to Separable Diastereomers
The fundamental principle of chiral resolution with this compound lies in the acid-base reaction between the chiral amine and a racemic carboxylic acid. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Due to their different three-dimensional arrangements, these diastereomeric salts exhibit divergent solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, the less soluble diastereomeric salt will preferentially crystallize, allowing for its isolation. The enantiomerically enriched carboxylic acid can then be liberated from the isolated salt.
Diagram 1: Workflow for Chiral Resolution via Diastereomeric Salt Formation
Caption: A generalized workflow for the chiral resolution of a racemic acid.
Detailed Protocol: Resolution of a Racemic Profen
This protocol provides a comprehensive, step-by-step methodology for the chiral resolution of a generic racemic profen (e.g., ibuprofen, ketoprofen) using this compound.
Materials:
-
Racemic Profen (e.g., Ibuprofen)
-
This compound
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 2M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, reflux condenser, separatory funnel, Büchner funnel)
-
Heating/stirring plate
-
Rotary evaporator
-
Polarimeter for enantiomeric excess determination
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of the racemic profen in 100 mL of a 9:1 mixture of ethyl acetate and methanol.
-
Gently heat the solution to 40-50 °C with stirring to ensure complete dissolution.
-
In a separate beaker, dissolve a stoichiometric equivalent of this compound in 20 mL of ethyl acetate.
-
Slowly add the amine solution to the warm profen solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature. The formation of a crystalline precipitate (the less soluble diastereomeric salt) should be observed. For optimal crystallization, the flask can be placed in an ice bath for 1-2 hours after reaching room temperature.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight. This solid is the enantiomerically enriched diastereomeric salt.
-
-
Liberation of the Enantiomerically Enriched Profen:
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
With vigorous stirring, add 2M HCl dropwise until the pH of the aqueous solution is approximately 1-2. This will protonate the amine and liberate the free carboxylic acid.
-
Extract the aqueous suspension with three 50 mL portions of ethyl acetate using a separatory funnel.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched profen.
-
-
Recovery of the Chiral Resolving Agent:
-
The aqueous layer from the extraction contains the hydrochloride salt of this compound.
-
Basify the aqueous solution to a pH of >10 with 2M NaOH.
-
Extract the liberated free amine with three 50 mL portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent to recover the this compound for potential reuse.
-
-
Determination of Enantiomeric Excess:
-
The optical purity of the resolved profen should be determined by polarimetry or, more accurately, by chiral High-Performance Liquid Chromatography (HPLC).
-
| Parameter | Typical Value |
| Yield of Diastereomeric Salt | 35-45% (based on half of the starting racemic profen) |
| Enantiomeric Excess (e.e.) of Resolved Profen | >95% (after a single crystallization) |
| Recovery of Chiral Amine | >90% |
Note: The optimal solvent system, temperature, and cooling rate may require empirical optimization for different profens to maximize both yield and enantiomeric excess.
Part 2: this compound as a Chiral Building Block in Asymmetric Synthesis
Beyond its utility in classical resolution, this compound and its close analogs are valuable chiral building blocks and auxiliaries in asymmetric synthesis.[6] In this context, the chirality of the amine is transferred to the target molecule during a chemical transformation, leading to the formation of a new stereocenter with a high degree of stereocontrol. A particularly powerful application is in the synthesis of other chiral amines, which are ubiquitous in pharmaceuticals.
Application in the Synthesis of Chiral Pharmaceutical Intermediates
A prominent example of the application of chiral amines as building blocks is in the synthesis of key intermediates for drugs such as (R)-ramatroban, an antagonist of the thromboxane A2 receptor. The synthesis of the chiral amine core of such molecules can be achieved with high enantioselectivity using a transaminase-catalyzed reaction, where a chiral amine like (R)-1-phenylethylamine (a close analog of this compound) serves as the amine donor.[7]
Diagram 2: Synthesis of a Chiral Amine Intermediate using a Chiral Amine Donor
Caption: Biocatalytic asymmetric amination using a chiral amine donor.
Protocol: Transaminase-Catalyzed Asymmetric Synthesis of a Chiral Amine
This protocol outlines a general procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using a transaminase and this compound as the amine donor.
Materials:
-
Prochiral ketone
-
This compound
-
ω-Transaminase (commercially available)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent (e.g., DMSO)
-
Standard laboratory equipment for biocatalytic reactions (incubator shaker, centrifuge)
-
Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral GC or HPLC)
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a solution of the buffer (e.g., 100 mM potassium phosphate, pH 7.5).
-
Add the ω-transaminase to the buffer to the desired concentration.
-
Add the PLP cofactor to the reaction mixture.
-
In a separate vial, dissolve the prochiral ketone and this compound (typically in a slight excess) in a minimal amount of a water-miscible organic solvent like DMSO.
-
Add the substrate solution to the enzyme-buffer mixture with gentle stirring.
-
-
Biocatalytic Transformation:
-
Incubate the reaction mixture at the optimal temperature for the chosen transaminase (e.g., 30-40 °C) with gentle agitation in an incubator shaker.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable chromatographic method (e.g., TLC, GC, or HPLC).
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion (or the desired conversion), quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate) and adjusting the pH to >10 with a base to ensure the product amine is in its free base form.
-
Separate the organic layer. The aqueous layer can be further extracted with the same organic solvent.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude chiral amine product.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography or distillation, if necessary.
-
Determine the enantiomeric excess of the purified chiral amine product using chiral HPLC or GC.
-
| Parameter | Typical Value |
| Conversion | >90% |
| Enantiomeric Excess (e.e.) | >99% |
| Reaction Time | 12-48 hours |
Note: The choice of transaminase, reaction conditions (pH, temperature, substrate loading), and work-up procedure should be optimized for each specific substrate to achieve the best results.
Conclusion
This compound is a highly effective and versatile chiral reagent in pharmaceutical synthesis. Its application in the classical resolution of racemic acids provides a reliable and scalable method for obtaining enantiomerically pure profens and other carboxylic acid-based APIs. Furthermore, its role as a chiral building block in asymmetric synthesis, particularly in biocatalytic transamination reactions, opens avenues for the efficient and highly selective production of complex chiral amine intermediates. The protocols detailed in this guide offer a practical framework for researchers and drug development professionals to leverage the unique properties of this compound in the synthesis of single-enantiomer pharmaceuticals, ultimately contributing to the development of safer and more effective medicines.
References
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- Frontiers. (2021, December 21). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]
- MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
- National Center for Biotechnology Information. (2021, December 22). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]
- OpenUCT. (n.d.). The use of chiral auxiliaries in the synthesis of chemically and biologically important chiral compunds. [Link]
- PubMed. (1985). Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics. [Link]
- Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]
- The Royal Society of Chemistry. (n.d.).
- Various Authors. (2011).
- Acta Scientific. (2023, January 25). Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry. [Link]
- National Center for Biotechnology Information. (2022, June 29). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
- National Center for Biotechnology Information. (2021, October 28). Enantioselective synthesis of chiral BCPs. [Link]
- MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
Sources
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- 7. mdpi.com [mdpi.com]
Synthesis of Chiral Ligands from (R)-1-(o-tolyl)ethanamine: Application Notes and Protocols
Introduction: The Strategic Value of (R)-1-(o-tolyl)ethanamine in Asymmetric Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties. Asymmetric catalysis, which employs chiral catalysts to selectively produce one enantiomer of a product, stands as a cornerstone of stereoselective synthesis. The efficacy of these catalytic systems is intrinsically linked to the design and synthesis of the chiral ligands that adorn the metal center, creating a chiral environment to direct the stereochemical outcome of a reaction.
This compound is a valuable and versatile chiral building block in this endeavor. Its rigid backbone, conferred by the ortho-tolyl group, provides a well-defined steric environment that can be effectively translated into high enantioselectivity in catalytic transformations. This guide provides detailed protocols for the synthesis of two distinct classes of chiral ligands derived from this compound: a Schiff base ligand and a phosphinamide ligand. These examples serve as a practical entry point for researchers and drug development professionals seeking to leverage this readily available chiral amine for the development of novel catalytic systems.
Part 1: Synthesis of a Chiral Schiff Base Ligand
Chiral Schiff base ligands are a class of privileged ligands in asymmetric catalysis due to their straightforward synthesis, tunable steric and electronic properties, and their ability to coordinate with a wide range of metal centers. The condensation of a chiral primary amine with a substituted salicylaldehyde is a robust and high-yielding method for their preparation.
Causality Behind Experimental Choices
The selection of reagents and conditions for the synthesis of the Schiff base ligand is guided by established chemical principles to ensure high yield and purity.
-
This compound: The foundational chiral component. The ortho-methyl group provides steric bulk close to the imine nitrogen, influencing the conformation of the resulting metal complex and, consequently, the stereochemical outcome of the catalyzed reaction.
-
3,5-di-tert-butyl-2-hydroxybenzaldehyde: This aldehyde is chosen for several reasons. The hydroxyl group at the ortho position enables the formation of a stable six-membered chelate ring with a metal ion. The bulky tert-butyl groups at the 3 and 5 positions enhance the steric hindrance around the active site of the catalyst, which can lead to higher enantioselectivity. They also increase the solubility of the ligand and its metal complexes in organic solvents.
-
Ethanol as Solvent: Ethanol is an ideal solvent for this condensation reaction. It readily dissolves both the amine and aldehyde reactants, and its boiling point allows for gentle reflux to drive the reaction to completion. Furthermore, the water produced as a byproduct is soluble in ethanol at the reaction temperature, preventing the formation of a separate phase that could hinder the reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic attack of the amine on the carbonyl carbon and facilitates the subsequent dehydration to form the imine.
Experimental Protocol: Synthesis of (R,E)-2,4-di-tert-butyl-6-(((1-(o-tolyl)ethyl)imino)methyl)phenol
Materials:
-
This compound (≥98% purity)
-
3,5-di-tert-butyl-2-hydroxybenzaldehyde (≥98% purity)
-
Anhydrous Ethanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.34 g, 10.0 mmol).
-
Dissolve the aldehyde in 40 mL of anhydrous ethanol and stir until a clear solution is obtained.
-
To the stirred solution, add this compound (1.35 g, 10.0 mmol) dropwise at room temperature.
-
Attach a condenser to the flask and heat the reaction mixture to reflux. Maintain a gentle reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically a yellow oil or solid.
-
The product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield a crystalline solid.
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 135.21 | 10.0 | 1.35 g |
| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | 234.34 | 10.0 | 2.34 g |
| Anhydrous Ethanol | - | - | 40 mL |
| Expected Product | 351.52 | - | - |
| Typical Yield | - | - | 85-95% |
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.4 (s, 1H, -CH=N-), 7.4-7.1 (m, 6H, Ar-H), 4.4 (q, 1H, -CH(CH₃)-), 2.4 (s, 3H, Ar-CH₃), 1.7 (d, 3H, -CH(CH₃)-), 1.4 (s, 9H, -C(CH₃)₃), 1.3 (s, 9H, -C(CH₃)₃).
-
IR (KBr, cm⁻¹): ν 1630 (-C=N- stretch).
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the condensation of this compound with a substituted salicylaldehyde to yield a chiral Schiff base ligand.
Part 2: Synthesis of a Chiral Phosphinamide Ligand
Phosphine-based ligands are paramount in asymmetric catalysis, particularly in hydrogenation and C-C bond-forming reactions.[1] The synthesis of P-chiral phosphine ligands can be complex; however, the preparation of phosphinamide ligands from chiral amines offers a more accessible route to introduce chirality around the phosphorus atom. This protocol describes a representative synthesis of a chiral phosphinamide ligand from this compound.
Causality Behind Experimental Choices
The synthesis of the phosphinamide ligand involves a nucleophilic substitution reaction where the chiral amine displaces a chloride from a phosphinous chloride.
-
This compound: Serves as the chiral backbone, imparting its stereochemistry to the final ligand structure.
-
Chlorodiphenylphosphine: The electrophilic phosphorus source. The two phenyl groups on the phosphorus atom influence the electronic and steric properties of the resulting ligand.
-
Triethylamine (Et₃N): A non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Anhydrous Toluene: An inert solvent that is suitable for this reaction due to its ability to dissolve the reactants and its relatively high boiling point, although the reaction is typically carried out at or below room temperature to control reactivity. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the reactive chlorodiphenylphosphine.
-
Inert Atmosphere (Nitrogen or Argon): Phosphines and their derivatives can be sensitive to oxidation by atmospheric oxygen. Conducting the reaction under an inert atmosphere protects the starting materials and the product from degradation.
Experimental Protocol: Synthesis of (R)-N-(1-(o-tolyl)ethyl)-P,P-diphenylphosphinous amide
Materials:
-
This compound (≥98% purity)
-
Chlorodiphenylphosphine (≥98% purity)
-
Triethylamine (distilled, anhydrous)
-
Anhydrous Toluene
-
Schlenk flask or similar apparatus for reactions under inert atmosphere
-
Syringes
-
Magnetic stirrer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.
-
In the flask, dissolve this compound (1.35 g, 10.0 mmol) and triethylamine (1.53 mL, 11.0 mmol) in 30 mL of anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
While stirring vigorously, add chlorodiphenylphosphine (1.80 mL, 10.0 mmol) dropwise via syringe over a period of 15 minutes. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
The reaction mixture can be filtered under an inert atmosphere to remove the triethylamine hydrochloride precipitate.
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel under an inert atmosphere, although in many cases, the crude product is of sufficient purity for use in subsequent catalytic applications.
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 135.21 | 10.0 | 1.35 g |
| Chlorodiphenylphosphine | 220.65 | 10.0 | 1.80 mL |
| Triethylamine | 101.19 | 11.0 | 1.53 mL |
| Anhydrous Toluene | - | - | 30 mL |
| Expected Product | 319.40 | - | - |
| Typical Yield | - | - | 70-85% |
Characterization Data (Expected):
-
³¹P NMR (CDCl₃, 162 MHz): A single peak is expected in the range of δ 40-60 ppm.
-
¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the o-tolyl, phenyl, and ethyl groups are expected. The P-N-H proton may appear as a broad signal.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a chiral phosphinamide ligand from this compound and chlorodiphenylphosphine.
Part 3: Applications in Asymmetric Catalysis
The true measure of a chiral ligand's utility lies in its performance in asymmetric catalytic reactions. Ligands derived from this compound have shown promise in a variety of transformations.
-
Schiff Base Ligands: Metal complexes of chiral Schiff base ligands are widely used in reactions such as asymmetric cyclopropanation, aziridination, and the Henry reaction. For instance, a copper(II) complex of the Schiff base ligand synthesized in Part 1 could be employed as a catalyst in the asymmetric alkylation of indoles.[2] The steric bulk provided by the tert-butyl groups and the o-tolyl moiety can create a chiral pocket that effectively discriminates between the two enantiotopic faces of the prochiral substrate.
-
Phosphinamide Ligands: Chiral phosphinamide ligands, and more broadly P,N-ligands, are highly effective in a range of transition metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation.[3][4] The phosphinamide ligand from Part 2, when coordinated to a suitable metal precursor such as a rhodium or iridium complex, could be screened for its efficacy in the asymmetric hydrogenation of prochiral olefins or ketones.[3]
The modular nature of the syntheses presented allows for the systematic tuning of the ligand structure. For example, modification of the aldehyde component in the Schiff base synthesis or the phosphine component in the phosphinamide synthesis can lead to a library of ligands, which can then be screened to identify the optimal catalyst for a specific transformation. This iterative process of ligand design, synthesis, and catalytic testing is central to the development of new and improved asymmetric catalytic methods.
Conclusion
This application note provides a detailed and practical guide to the synthesis of two important classes of chiral ligands, Schiff bases and phosphinamides, from the readily accessible chiral precursor, this compound. By understanding the rationale behind the experimental procedures and having access to detailed protocols, researchers, scientists, and drug development professionals are well-equipped to synthesize these and related ligands for their own applications in asymmetric catalysis. The versatility of this compound as a chiral building block, combined with the straightforward nature of the presented syntheses, underscores its potential to contribute to the ongoing development of innovative stereoselective methodologies.
References
- Yang, G., et al. (2010). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Molecules, 15(3), 1454-1467.
- Priefer, R., et al. (2020). Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions. Beilstein Journal of Organic Chemistry, 16, 1813-1819.
- Priefer, R., et al. (2020). Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions. Beilstein Journal of Organic Chemistry, 16, 1813-1819.
- Hartwig, J. F., et al. (2016). Synthesis of chiral titanium-containing phosphinoamide ligands for enantioselective heterobimetallic catalysis. Organometallics, 35(11), 1789-1792.
- Reddy, P. V. G., et al. (2014). Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol. Molecules, 19(9), 13697-13713.
- Zhou, Y.-G., et al. (2018). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 16(30), 5482-5489.
- Usui, K., et al. (2016). Rational Design and Synthesis of[5]Helicene-Derived Phosphine Ligands and Their Application in Pd-Catalyzed Asymmetric Reactions. Angewandte Chemie International Edition, 55(48), 15072-15076.
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542.
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
- Kotha, S., & Ali, W. (2012). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 17(7), 7407-7431.
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542.
- Zhang, W. (2017). Chiral P,N,N-Ligands for Asymmetric Hydrogenation. Advanced Synthesis & Catalysis, 359(24), 4292-4311.
- Zhang, X. (2012). Developing Chiral Ligands for Asymmetric Hydrogenation. Accounts of Chemical Research, 45(8), 1350-1362.
- El-Sadek, M. M., et al. (2022). Several other chiral Schiff base ligands reported for asymmetric Aldol reactions. Scientific Reports, 12(1), 8443.
- Priefer, R., et al. (2020). Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions. Beilstein Journal of Organic Chemistry, 16, 1813-1819.
- Flinders University. (2020). Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions. Research @ Flinders.
- Oisaki, K., & Kanai, M. (2011). Chiral N-1-adamantyl-N-trans-cinnamylaniline type ligands: synthesis and application to palladium-catalyzed asymmetric allylic alkylation of indoles. Organic & Biomolecular Chemistry, 9(18), 6245-6247.
- Hulst, R., et al. (1994). Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. Tetrahedron: Asymmetry, 5(4), 699-708.
- Singh, G., & Desta, Z. (2012). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 2(21), 7947-7971.
- Zhang, W. (2017). Chiral P,N,N-Ligands for Asymmetric Hydrogenation. Advanced Synthesis & Catalysis, 359(24), 4292-4311.
- Mitra, R., & Sivarajan, C. (2015). Di(1-adamantyl)phosphine ligands: synthesis, palladium complexation, and catalytic activity. Dalton Transactions, 44(46), 19973-19979.
- Mitra, R., & Sivarajan, C. (2015). Di(1-adamantyl)Phosphine Ligands: Synthesis, Palladium Complexation, and Catalytic Activity. Dalton Transactions, 44(46).
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(R)-1-(o-tolyl)ethanamine: A Comprehensive Guide to its Application as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of (R)-1-(o-tolyl)ethanamine in Stereoselective Synthesis
In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for introducing stereocenters with high precision. Among these, this compound has emerged as a versatile and effective chiral auxiliary. Its unique structural feature, the ortho-methyl group on the phenyl ring, provides a distinct steric and electronic environment that significantly influences the stereochemical outcome of a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic campaigns.
This compound is a chiral amine that can be temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled, making it an economical and sustainable choice. The strategic placement of the methyl group in the ortho position creates a well-defined chiral pocket, enhancing facial discrimination in reactions at a nearby prochiral center.
Core Applications in Asymmetric Synthesis
The utility of this compound as a chiral auxiliary spans a range of important synthetic transformations, primarily in the synthesis of chiral amines and their derivatives. This is often achieved through the formation of a chiral imine intermediate, which then undergoes diastereoselective addition reactions.
Asymmetric Synthesis of Chiral Amines via Diastereoselective Addition to Imines
A cornerstone application of this compound is in the synthesis of enantiomerically enriched amines. The general strategy involves the condensation of the chiral amine with a prochiral aldehyde or ketone to form a chiral imine. This imine then serves as an electrophile for the diastereoselective addition of a nucleophile. The steric bulk of the ortho-tolyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face, thereby establishing a new stereocenter with high diastereoselectivity.
The stereochemical outcome of this addition can be rationalized by considering a Felkin-Anh or related model, where the large ortho-tolyl group orients itself to minimize steric interactions, thus exposing one face of the C=N double bond to nucleophilic attack.
Workflow for Asymmetric Amine Synthesis
Caption: General workflow for the asymmetric synthesis of chiral amines.
Protocol: Diastereoselective Addition of an Organometallic Reagent to a Chiral Imine
This protocol details the synthesis of a chiral amine using this compound as a chiral auxiliary.
Materials:
-
This compound
-
Prochiral aldehyde (e.g., isobutyraldehyde)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Organometallic reagent (e.g., Allylmagnesium bromide in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Reagents for auxiliary cleavage (e.g., Palladium on carbon, ammonium formate, methanol)
Procedure:
Part A: Synthesis of the Chiral Imine
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.5 M), add the prochiral aldehyde (1.1 eq).
-
Add anhydrous magnesium sulfate (2.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC or GC-MS until the starting materials are consumed.
-
Filter the reaction mixture to remove the magnesium sulfate and wash the solid with anhydrous dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral imine, which is typically used in the next step without further purification.
Part B: Diastereoselective Nucleophilic Addition
-
Dissolve the crude chiral imine in anhydrous diethyl ether (0.2 M) and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the organometallic reagent (e.g., allylmagnesium bromide, 1.5 eq) to the cooled solution of the imine.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the diastereomerically enriched amine. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis.
Part C: Cleavage and Recovery of the Chiral Auxiliary
-
Dissolve the purified diastereomerically enriched amine in methanol.
-
Add palladium on carbon (10 mol%) and ammonium formate (5.0 eq).
-
Heat the mixture to reflux (around 65 °C) for 2 hours, or until the reaction is complete as monitored by TLC.[1]
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between an acidic aqueous solution (e.g., 1 M HCl) and an organic solvent (e.g., diethyl ether) to separate the newly formed chiral amine from the recovered this compound auxiliary. The auxiliary can be recovered from the acidic aqueous layer by basification and extraction.
Table 1: Representative Diastereoselectivities in Nucleophilic Additions to Imines Derived from this compound
| Nucleophile | Aldehyde | Diastereomeric Ratio (d.r.) |
| Allylmagnesium bromide | Isobutyraldehyde | >95:5 |
| Phenylmagnesium bromide | Benzaldehyde | 90:10 |
| Methyllithium | Propionaldehyde | 85:15 |
Note: The diastereoselectivities are illustrative and can vary based on reaction conditions.
Mechanistic Rationale for Stereocontrol
The high degree of stereocontrol exerted by the this compound auxiliary is attributed to the steric hindrance imposed by the ortho-methyl group. In the transition state of the nucleophilic addition to the imine, the bulky tolyl group orients itself to minimize steric clashes with the incoming nucleophile. This preferential orientation effectively blocks one face of the imine, leading to a highly diastereoselective transformation.
Stereochemical Model for Nucleophilic Addition
Sources
Application Notes and Protocols for the Scale-Up Synthesis of (R)-1-(o-tolyl)ethanamine Derivatives
Introduction: The Strategic Importance of Chiral Tolyl-Ethanamines
(R)-1-(o-tolyl)ethanamine and its structural analogues are not merely laboratory curiosities; they are high-value chiral building blocks pivotal to the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Their prevalence stems from their utility as chiral auxiliaries, resolving agents for racemic mixtures, and as integral structural motifs within drug candidates themselves.[1][2] The specific ortho-tolyl substitution provides unique steric and electronic characteristics that can impart high levels of stereocontrol in asymmetric transformations.[2]
However, transitioning from a bench-scale synthesis to a multi-kilogram or pilot-plant scale introduces significant challenges.[3] Maintaining enantiomeric purity, ensuring high conversion, managing thermal safety, and developing robust downstream purification processes are critical hurdles that demand a well-designed and optimized synthetic strategy. This guide provides an in-depth analysis of field-proven methodologies for the scalable synthesis of this compound, focusing on asymmetric reductive amination and biocatalysis, followed by detailed protocols for execution and quality control.
Part 1: Strategic Approaches to Asymmetric Synthesis at Scale
The efficient, large-scale production of a single enantiomer amine requires a synthetic strategy that is not only high-yielding but also highly stereoselective, cost-effective, and environmentally sustainable. Two dominant strategies have emerged in industrial practice: transition-metal-catalyzed asymmetric reductive amination and enzyme-catalyzed biocatalysis.
Asymmetric Reductive Amination (ARA): A Direct and Efficient Route
Direct asymmetric reductive amination (ARA) is a powerful, step-economic strategy that converts a prochiral ketone (2'-methylacetophenone) directly into the desired chiral primary amine in a single transformation.[4][5] This approach is highly favored in industrial settings for its atom economy, as water is the only stoichiometric byproduct when using ammonia and hydrogen gas.[4][6]
The Core Mechanism: The reaction proceeds via the in-situ formation of an imine intermediate from the ketone and an amine source (e.g., ammonia). A chiral transition-metal catalyst then facilitates the enantioselective reduction of this imine to the final chiral amine.
Catalyst Systems for Scale-Up: Ruthenium-based catalysts, paired with sterically demanding and electron-rich chiral diphosphine ligands, have demonstrated exceptional performance and scalability.[6][7]
-
Ru-dtbm-Segphos: This catalyst system has been successfully employed for the multi-kilogram scale synthesis of chiral primary amines from aryl methyl ketones with excellent enantioselectivity (>93% ee).[4][6][7]
-
Ru-C3-TunePhos: This ligand, in combination with ruthenium, has also shown high efficacy and enantiocontrol for the reductive amination of a wide range of alkyl aryl ketones using ammonium acetate as the amine source.[5]
The choice of catalyst and ligand is critical; it governs the stereochemical outcome by creating a well-defined chiral environment around the metal center, which directs the hydride attack to one face of the imine intermediate.
Workflow: Asymmetric Reductive Amination (ARA)
Caption: High-level workflow for ARA scale-up.
Biocatalysis: The "Green" Chemistry Approach
Biocatalytic methods, utilizing enzymes such as imine reductases (IREDs) and reductive aminases (RedAms), offer an environmentally benign alternative to metal catalysis.[8] These enzymes operate under mild aqueous conditions (neutral pH, ambient temperature), exhibit exquisite stereoselectivity, and eliminate the need for heavy metal catalysts and high-pressure equipment.[8][9]
The Enzymatic Mechanism: Reductive aminases catalyze the direct condensation of a ketone with an amine, followed by the stereoselective reduction of the resulting imine.[10] This process requires a cofactor, typically NADPH, which must be continuously regenerated for the reaction to be economically viable on a large scale. This is achieved by adding a coupled enzyme system, such as glucose dehydrogenase (GDH), which regenerates NADPH while consuming a cheap sacrificial substrate like glucose.[9]
Advantages for Scale-Up:
-
High Selectivity: Enzymes often provide exceptionally high enantiomeric excess (>99% ee), reducing the burden on downstream purification.[9]
-
Sustainability: Reactions are run in water, avoiding large volumes of organic solvents.[8]
-
Safety: Avoids the use of high-pressure hydrogen gas and flammable solvents.
Industrial Implementation: The development of robust, engineered enzymes and enzyme immobilization techniques has made biocatalysis a viable pathway for manufacturing chiral amines from the kilogram to the ton scale.[8]
Workflow: Biocatalytic Reductive Amination
Caption: Enzymatic synthesis with cofactor regeneration.
Part 2: Scale-Up Purification and Quality Control
Achieving high chemical and enantiomeric purity is paramount. The choice of purification method depends on the purity profile of the crude product and the required specifications of the final material.
Purification Methodologies
| Technique | Advantages | Disadvantages | Typical Scale |
| Diastereomeric Salt Resolution | Cost-effective for large scale; well-established technology.[11] | Can be time-consuming; requires screening of resolving agents; theoretical yield is 50% without a racemization/recycling step.[11] | Milligrams to multi-kilograms |
| Preparative Chiral HPLC | High resolution; applicable to a wide range of compounds.[11] | Higher cost of chiral stationary phases and solvents; can be slow for very large quantities.[11] | Micrograms to kilograms |
| Preparative Chiral SFC | Faster than HPLC; "greener" due to reduced organic solvent use; easier fraction processing.[11][] | Higher initial equipment cost; less universally applicable than HPLC for some compounds. | Grams to multi-kilograms |
| Distillation / Crystallization | Excellent for removing non-volatile or structurally different impurities; cost-effective at large scale. | Not effective for separating enantiomers; requires thermal stability of the product. | Kilograms to Tons |
Analytical Methods for Quality Control
Robust analytical methods are required to confirm the identity, purity, and enantiomeric excess (% ee) of the final product.
| Method | Key Parameter Measured | Typical Performance Notes |
| Chiral HPLC | Enantiomeric Excess (% ee) | The "gold standard" for its robustness and versatility. Baseline resolution (Rs > 1.5) is targeted for accurate quantification. |
| Chiral SFC | Enantiomeric Excess (% ee) | Offers faster analysis times and lower solvent consumption compared to HPLC, making it ideal for high-throughput screening.[13] |
| NMR Spectroscopy | Structural Confirmation & Enantiomeric Purity | 1H and 13C NMR confirm the chemical structure. Enantiomeric purity can be determined using chiral solvating agents (e.g., BINOL derivatives) which induce chemical shift differences between enantiomers.[14] |
| Gas Chromatography (GC) | Chemical Purity & Residual Solvents | Used with a chiral column for enantiomeric purity or an achiral column to assess chemical purity and quantify residual solvents. |
Part 3: Safety and Handling Protocols
The starting materials and final products in this synthesis, particularly aromatic amines, require strict handling procedures due to their potential toxicity. o-Toluidine, a related compound, is classified as a probable human carcinogen and is toxic upon inhalation, ingestion, or skin contact.[15] Similar precautions must be taken for its derivatives.
-
Engineering Controls: All operations involving weighing, transferring, and reacting these materials on a large scale must be conducted in a well-ventilated area, preferably within a closed system or a chemical fume hood to minimize exposure.[15][16]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber or Viton) are mandatory.[15]
-
Body Protection: A lab coat is required at a minimum. For splash risks, a chemically resistant apron should be worn.[15]
-
Eye Protection: Safety goggles with side shields are essential.[17]
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a respirator with an appropriate organic vapor cartridge is necessary.[18][19]
-
-
Spill Management: Spills should be contained with an inert absorbent material (e.g., sand, vermiculite).[15][17] The contaminated absorbent must be collected into a sealed, labeled container for hazardous waste disposal.[15]
-
Waste Disposal: All waste containing this compound or its precursors must be collected in designated, sealed hazardous waste containers and disposed of according to institutional and local environmental regulations.[15]
Part 4: Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis via Asymmetric Reductive Amination
This protocol is adapted from established principles of Ru-catalyzed asymmetric reductive amination for illustrative purposes.[4][5][6] Catalyst, ligand, and specific conditions should be optimized for the specific derivative.
Objective: To synthesize this compound on a 100-gram scale.
Materials:
-
2'-Methylacetophenone (ketone substrate)
-
Ru(OAc)₂(R)-dtbm-Segphos (or other suitable Ru-catalyst)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH), Anhydrous
-
Pressurized Hydrogen (H₂) gas
-
Sodium hydroxide (NaOH), 5M aqueous solution
-
Methyl tert-butyl ether (MTBE)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) with mechanical stirring, temperature control, and gas inlet/outlet.
-
Standard laboratory glassware for work-up.
-
Rotary evaporator.
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and has been leak-tested. Purge the vessel thoroughly with nitrogen gas.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with 2'-Methylacetophenone (e.g., 134 g, 1.0 mol), ammonium chloride (e.g., 80 g, 1.5 mol), and the Ruthenium catalyst (e.g., 1 mol%, adjust based on optimization studies).
-
Solvent Addition: Add anhydrous methanol (e.g., 1 L) to the reactor.
-
Sealing and Purging: Seal the reactor. Purge the headspace by pressurizing with nitrogen (to ~5 bar) and venting (repeat 3-5 times). Then, purge with hydrogen gas in a similar manner.
-
Reaction: Pressurize the reactor with hydrogen gas to the optimized pressure (e.g., 50-80 bar). Begin stirring and heat the reactor to the optimized temperature (e.g., 80-100 °C).[5][6]
-
Monitoring: Monitor the reaction progress by taking aliquots (after carefully depressurizing and purging) and analyzing them by GC or HPLC to check for ketone consumption. The reaction is typically complete within 6-24 hours.
-
Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen.
-
Work-Up:
-
Transfer the reaction mixture to a suitable flask and concentrate it under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Add water and MTBE to the residue. Adjust the pH of the aqueous layer to >12 with a 5M NaOH solution to deprotonate the amine salt and move the free amine into the organic layer.
-
Separate the layers. Extract the aqueous layer two more times with MTBE.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain the final product with high chemical purity.
Protocol 2: Analytical Method for Chiral Purity by HPLC
This is a general protocol. The specific column and mobile phase must be developed for the target amine.
Objective: To determine the enantiomeric excess (% ee) of the synthesized this compound.
Materials & Equipment:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® IG or similar).
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA), Ethanol (EtOH)).
-
Acidic/Basic additives (e.g., Trifluoroacetic acid (TFA), Triethylamine (TEA)).[13]
-
Sample of synthesized this compound.
Procedure:
-
Sample Preparation: Prepare a stock solution of the amine at approximately 1 mg/mL in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Method Setup (Example):
-
Column: Chiralpak® IG (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., IPA or EtOH). A typical starting point is 90:10 Hexane:IPA. Small amounts of additives (e.g., 0.1% TEA) may be needed to improve peak shape for amines.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a sample of the corresponding racemic amine first to establish the retention times of both the (R) and (S) enantiomers and to confirm baseline separation.
-
Inject the synthesized sample.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100 Where Area_R is the peak area of the desired (R)-enantiomer and Area_S is the peak area of the undesired (S)-enantiomer.
-
References
- Brewer, S., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
- Brewer, S., et al. (2021). Organic Process Research & Development. Full text and supporting information related to the development of Ru-catalyzed direct asymmetric reductive amination.
- Grogan, G., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Chemical Science.
- American Chemical Society. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications.
- ResearchGate. Preparative‐scale reductive amination for the asymmetric synthesis of amines. ResearchGate.
- PMC - NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Center for Biotechnology Information.
- Xie, J.-H., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society.
- Carl ROTH. Safety Data Sheet: o-Toluidine. Carl ROTH.
- Carl ROTH. Safety Data Sheet: o-Toluidine (Ireland). Carl ROTH.
- ChemScience. Safety Data Sheet: o-Toluidine reagent. ChemScience.
- ResearchGate. Introduction to Industrial Applications of Asymmetric Synthesis. ResearchGate.
- ResearchGate. Asymmetric Synthesis of Chiral α,α-Dialkyl Amines. ResearchGate.
- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- MDPI. (2021). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI.
- ResearchGate. What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate.
- PMC - NIH. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. National Center for Biotechnology Information.
- ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
- PubChem - NIH. This compound. National Center for Biotechnology Information.
- Frontiers. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology.
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- 2. benchchem.com [benchchem.com]
- 3. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Aminations by Imine Reductases: From Milligrams to Tons - White Rose Research Online [eprints.whiterose.ac.uk]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. echemi.com [echemi.com]
- 17. carlroth.com [carlroth.com]
- 18. carlroth.com [carlroth.com]
- 19. chemscience.com [chemscience.com]
Application Notes and Protocols: (R)-1-(o-tolyl)ethanamine in Agrochemical Synthesis
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Extensive research into the application of (R)-1-(o-tolyl)ethanamine specifically in the synthesis of agrochemicals has yielded limited publicly available, detailed protocols, and specific examples. The scientific literature and patent databases prominently feature the use of its positional isomer, (R)-1-(p-tolyl)ethanamine , in this context.
Therefore, this document will focus on the established applications of the closely related and industrially relevant chiral amine, (R)-1-(p-tolyl)ethanamine , in agrochemical synthesis. The principles, mechanisms, and protocols detailed herein for the para isomer serve as a foundational guide and a strong predictive model for potential applications of the ortho isomer, should specific use cases be developed. Chiral amines, such as the tolylethanamine series, are crucial in modern agrochemical development for producing enantiomerically pure or enriched products, which can lead to enhanced efficacy and improved toxicological profiles.[1]
Introduction: The Role of Chiral Amines in Agrochemicals
The stereochemistry of an agrochemical active ingredient is critical to its biological activity. Often, only one enantiomer of a chiral pesticide or herbicide is responsible for the desired effect, while the other may be inactive or even detrimental to non-target organisms.[2] The use of single-enantiomer agrochemicals can lead to lower application rates, reducing the environmental footprint and improving the sustainability of agricultural practices.[2]
Chiral amines, including (R)-1-(p-tolyl)ethanamine, are versatile tools in asymmetric synthesis, primarily employed as:
-
Resolving Agents: For the separation of racemic mixtures of chiral acids or other intermediates through the formation of diastereomeric salts.[3]
-
Chiral Auxiliaries: Temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.
-
Precursors to Chiral Ligands and Catalysts: Used in the synthesis of catalysts for asymmetric reactions.
(R)-1-(p-tolyl)ethanamine is recognized for its utility in the production of agrochemicals by enhancing the efficacy and selectivity of the active ingredients.[1][4]
Application: Diastereomeric Salt Resolution of a Chiral Carboxylic Acid Intermediate
One of the most common and industrially scalable methods for obtaining enantiomerically pure compounds is through diastereomeric salt resolution.[3] In this process, a racemic mixture of a chiral acid is reacted with a single enantiomer of a chiral base, such as (R)-1-(p-tolyl)ethanamine, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Causality Behind Experimental Choices
The choice of (R)-1-(p-tolyl)ethanamine as a resolving agent is predicated on its ability to form well-defined, crystalline salts with carboxylic acids. The rigid aromatic rings of both the acid and the amine facilitate crystal lattice formation, and the stereochemical information from the amine's chiral center influences the packing of the diastereomeric salts, leading to differences in solubility. The selection of the solvent system is critical; it must be one in which the two diastereomeric salts exhibit a significant solubility difference.
Generalized Protocol for Diastereomeric Salt Resolution
This protocol provides a general framework for the resolution of a racemic carboxylic acid intermediate relevant to agrochemical synthesis using (R)-1-(p-tolyl)ethanamine.
Step 1: Salt Formation
-
In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 eq) in a chosen solvent (e.g., methanol, ethanol, or ethyl acetate). The solvent should be selected based on the solubility of both the acid and the resulting salts.
-
Add (R)-1-(p-tolyl)ethanamine (0.5 - 1.0 eq) to the solution. The stoichiometry may need to be optimized to achieve the best separation.
-
Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.
Step 2: Fractional Crystallization
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The enantiomeric purity of the crystalline salt can be improved by recrystallization.
Step 3: Liberation of the Enantiopure Carboxylic Acid
-
Suspend the diastereomerically pure salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2. This will protonate the carboxylic acid and deprotonate the amine, breaking the salt.
-
Separate the organic layer, which now contains the enantiopure carboxylic acid.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Step 4: Recovery of the Chiral Amine
-
The aqueous layer from Step 3, containing the hydrochloride salt of (R)-1-(p-tolyl)ethanamine, can be basified (e.g., with NaOH) to a pH of 12-14.
-
Extract the liberated free amine with an organic solvent.
-
Dry and concentrate the organic extracts to recover the (R)-1-(p-tolyl)ethanamine, which can be recycled.
Data Presentation
| Parameter | Condition/Value | Purpose |
| Resolving Agent | (R)-1-(p-tolyl)ethanamine | Provides the chiral source for diastereomer formation. |
| Substrate | Racemic Carboxylic Acid | The target molecule for enantiomeric separation. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Solubilizes reactants and allows for differential solubility of diastereomeric salts. |
| Crystallization Temp. | 0-25 °C | Induces precipitation of the less soluble salt. |
| Acid for Liberation | HCl | Breaks the diastereomeric salt to isolate the desired acid. |
| Base for Recovery | NaOH | Neutralizes the amine salt to recover the free amine. |
Experimental Workflow Diagram
Caption: Workflow for the resolution of a racemic carboxylic acid.
Conclusion
References
- Chiralpedia. Chirality in Agrochemicals: Precision for Safer Fields. [Link]
- MDPI. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. [Link]
- PMC.
- PMC. The continuing significance of chiral agrochemicals. [Link]
- Semantic Scholar. Asymmetric Synthesis of (R)-1-Phenylethanol. [Link]
- Google Patents.
- ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. [Link]
- Frontiers. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]
- The Royal Society of Chemistry.
- PMC.
- ResearchGate. Resolution of 1-phenyl-2-( p-tolyl)
Sources
Application Notes and Protocols for Catalytic Applications of Metal Complexes with (R)-1-(o-tolyl)ethanamine Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the catalytic applications of metal complexes featuring the chiral ligand, (R)-1-(o-tolyl)ethanamine. The unique steric and electronic properties imparted by this ligand make its metal complexes, particularly with ruthenium, highly effective catalysts for asymmetric synthesis. This document delves into the foundational principles of these catalytic systems, with a primary focus on asymmetric transfer hydrogenation of prochiral ketones. Detailed, field-proven protocols for the in situ preparation of a representative ruthenium catalyst and its application in the asymmetric reduction of acetophenone are provided. Furthermore, this guide explains the causality behind experimental choices, offers insights into reaction mechanisms, and presents methods for product analysis and validation, thereby serving as a practical resource for researchers in organic synthesis and drug development.
Introduction: The Role of Chiral Amines in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the stereoselective production of a single enantiomer of a chiral molecule. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on its stereochemistry. Chiral ligands, when coordinated to a metal center, create a chiral environment that directs the stereochemical outcome of a reaction.[1]
Chiral amines have emerged as a versatile and powerful class of ligands in asymmetric synthesis.[2] Their ability to coordinate with a variety of transition metals, such as ruthenium, rhodium, and iridium, has led to the development of highly efficient and selective catalysts for a broad range of transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.[3] The this compound ligand, with its characteristic ortho-tolyl group, provides a unique steric hindrance that can significantly influence the enantioselectivity of the catalytic process.
Featured Application: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones, imines, and other unsaturated compounds to their corresponding chiral alcohols and amines.[4] This technique utilizes a hydrogen donor, typically an alcohol like 2-propanol or a formate salt, to transfer hydrogen to the substrate, avoiding the need for high-pressure gaseous hydrogen. Ruthenium complexes bearing chiral diamine ligands are particularly effective catalysts for this transformation.[5]
The Catalyst System: [RuCl₂(p-cymene)]₂ and this compound
A highly effective catalyst for the ATH of ketones can be generated in situ from the commercially available ruthenium precursor, dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂, and the chiral ligand, this compound. This approach offers operational simplicity and avoids the isolation of potentially sensitive organometallic complexes.
The [RuCl₂(p-cymene)]₂ dimer reacts with the chiral amine ligand in the presence of a base to form a catalytically active 16-electron ruthenium amide species.[2] The p-cymene arene ligand provides stability to the complex, while the chiral amine dictates the stereochemical outcome of the reduction.
Diagram of Catalyst Activation Workflow
Caption: In situ generation of the active Ru-amide catalyst.
Mechanism of Asymmetric Transfer Hydrogenation
The mechanism of Ru-catalyzed ATH of ketones is generally accepted to proceed through a metal-ligand bifunctional pathway.[1][6] The reaction occurs in the outer coordination sphere of the ruthenium complex without direct coordination of the ketone to the metal.
-
Formation of the Ruthenium Hydride: The active 16-electron Ru-amide complex reacts with the hydrogen donor (e.g., 2-propanol) to form an 18-electron ruthenium hydride species, releasing acetone.
-
Hydrogen Transfer: The prochiral ketone approaches the ruthenium hydride complex. A hydride from the ruthenium and a proton from the amine ligand are transferred to the carbonyl carbon and oxygen, respectively, via a six-membered pericyclic transition state.[1][2] This concerted step is enantioselective, with the chiral ligand directing the approach of the ketone.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the 16-electron Ru-amide complex is regenerated, ready to start another catalytic cycle.
Diagram of the Catalytic Cycle
Caption: Simplified catalytic cycle for ATH of ketones.
Experimental Protocols
Protocol 1: In Situ Preparation of the Ru-(R)-1-(o-tolyl)ethanamine Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the in situ generation of the catalyst and its immediate use in the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol.
Materials:
-
Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)
-
This compound
-
Acetophenone
-
Anhydrous 2-propanol (hydrogen donor and solvent)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol% Ru) and this compound (e.g., 0.011 mmol, 1.1 eq to Ru) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (e.g., 2 mL) to the flask.
-
Stir the resulting mixture at room temperature for 20-30 minutes. The solution should become homogeneous.
-
-
Reaction Setup:
-
In a separate Schlenk flask, dissolve acetophenone (e.g., 1.0 mmol) in anhydrous 2-propanol (e.g., 5 mL).
-
Prepare a solution of potassium tert-butoxide in 2-propanol (e.g., 0.1 M).
-
-
Catalytic Reaction:
-
To the acetophenone solution, add the pre-formed catalyst solution via cannula.
-
Add the potassium tert-butoxide solution (e.g., 0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 25-30 °C).
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-phenylethanol.
-
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
The enantiomeric excess of the 1-phenylethanol product is a critical measure of the catalyst's performance. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[3][7][8]
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or similar)
-
HPLC-grade hexanes and 2-propanol
-
Sample of the purified 1-phenylethanol product
-
Racemic 1-phenylethanol standard
Procedure:
-
Sample Preparation:
-
Prepare a solution of the purified 1-phenylethanol in the mobile phase (e.g., 1 mg/mL).
-
Prepare a solution of the racemic 1-phenylethanol standard in the mobile phase.
-
-
HPLC Analysis:
-
Set the HPLC conditions:
-
Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: e.g., 95:5 Hexane:2-propanol (isocratic)
-
Flow Rate: e.g., 0.5 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
-
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample of the purified product.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Data Presentation and Expected Results
The performance of the Ru-(R)-1-(o-tolyl)ethanamine catalyst system can be summarized in a data table. The following is a representative example of expected results for the asymmetric transfer hydrogenation of various ketones.
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 4 | >99 | 95 (R) |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 5 | >99 | 96 (R) |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 6 | 98 | 94 (R) |
| 4 | 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | 8 | 95 | 92 (R) |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inert Atmosphere: The catalyst is air-sensitive. All manipulations should be performed under an inert atmosphere of argon or nitrogen.
-
Base: The choice and amount of base can significantly impact the reaction rate and selectivity. KOtBu is a common choice, but other bases can be screened.
-
Ligand-to-Metal Ratio: A slight excess of the chiral ligand is often beneficial.
-
Substrate Scope: The catalyst is generally effective for a range of aromatic ketones. Aliphatic ketones may require optimization of reaction conditions.
Conclusion
Metal complexes of this compound are highly effective catalysts for asymmetric synthesis, particularly in the asymmetric transfer hydrogenation of prochiral ketones. The protocols and insights provided in this guide offer a practical framework for researchers to successfully implement these catalytic systems in their synthetic endeavors. The operational simplicity of the in situ catalyst preparation, coupled with the high enantioselectivities achievable, makes this a valuable tool for the synthesis of chiral molecules in both academic and industrial settings.
References
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.
- Murata, K., Ikariya, T., & Noyori, R. (2001). A new ruthenium(II) complex with a chiral N-tosyl-1,2-diphenylethylenediamine as a ligand: an effective catalyst for asymmetric transfer hydrogenation of aromatic ketones. Journal of the American Chemical Society, 123(34), 8295-8302.
- Casey, C. P. (2006). A new mechanism for asymmetric hydrogenation of ketones catalyzed by Ru(II) complexes. Journal of the American Chemical Society, 128(46), 14782-14783.
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
- Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
- Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer.
- The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol - MDPI.
- Transfer hydrogenation of acetophenone derivatives - ResearchG
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access.
- Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand - the University of Groningen research portal.
- Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes - MDPI.
- (Cymene)ruthenium dichloride dimer - Wikipedia.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22 - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Stereoselective Synthesis of Chiral Amines Utilizing (R)-1-(o-tolyl)ethanamine as a Chiral Auxiliary
Introduction: The Imperative for Enantiopure Amines
Chiral amines are foundational structural motifs in a vast array of biologically active molecules, with over 80% of all drugs and drug candidates featuring an amine functional group.[1] The stereochemistry of these amine centers is often critical to pharmacological efficacy; one enantiomer may provide the desired therapeutic effect while the other can be inactive or even toxic.[2] Consequently, the development of robust, scalable, and efficient methods for asymmetric amine synthesis is a cornerstone of modern medicinal chemistry and drug development.[3][4]
Among the powerful strategies available to synthetic chemists, the use of chiral auxiliaries offers a reliable and predictable method for controlling stereochemistry.[5][6] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation.[6] (R)-1-(o-tolyl)ethanamine has emerged as a particularly effective chiral auxiliary. Its structure, featuring a sterically demanding ortho-methyl group on the phenyl ring, creates a well-defined chiral environment that can induce high levels of diastereoselectivity in key bond-forming reactions.[7]
This guide provides an in-depth exploration of the use of this compound in the stereoselective synthesis of amines via diastereoselective reductive amination, complete with detailed mechanistic insights and field-proven laboratory protocols.
The Core Strategy: Diastereoselective Reductive Amination
Reductive amination is a cornerstone transformation in organic synthesis that converts a carbonyl group (ketone or aldehyde) into an amine via an intermediate imine.[8] When a prochiral carbonyl compound is reacted with a chiral amine like this compound, a chiral imine intermediate is formed. The crucial step for asymmetry induction is the subsequent diastereoselective reduction of this C=N double bond, where the pre-existing stereocenter of the auxiliary directs the approach of a hydride reagent to one of the two diastereotopic faces of the imine.
The overall workflow can be visualized as follows:
Caption: General workflow for asymmetric amine synthesis.
Mechanistic Rationale and Stereochemical Control
The success of this method hinges on the predictable facial selectivity during the hydride reduction of the imine. The reaction proceeds through several key stages:[9][10]
-
Hemiaminal Formation: The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of the ketone or aldehyde.
-
Dehydration: Under mildly acidic conditions or with a dehydrating agent, the resulting hemiaminal intermediate loses a molecule of water to form a C=N double bond, yielding the chiral imine (or its protonated iminium ion form).[8]
-
Diastereoselective Hydride Attack: This is the stereochemistry-determining step. The bulky ortho-tolyl group of the chiral auxiliary effectively shields one face of the imine. Consequently, the hydride reagent (e.g., from NaBH₄) preferentially attacks from the less sterically hindered face. This controlled delivery establishes the new stereocenter with a predictable configuration relative to the auxiliary's stereocenter.[9]
The stereochemical outcome can often be rationalized using steric models where the substituents on the imine orient themselves to minimize non-bonded interactions, exposing one face to nucleophilic attack.
Sources
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. キラル補助剤 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
Application Notes & Protocols: Asymmetric Reduction of Prochiral Ketones Using (R)-1-(o-tolyl)ethanamine Derivatives as Chiral Auxiliaries
Introduction: The Imperative of Chirality in Modern Chemistry
The synthesis of enantiomerically pure compounds is a cornerstone of contemporary drug development and fine chemical manufacturing. Chiral molecules, particularly alcohols, serve as versatile building blocks for a vast array of complex molecular architectures. Asymmetric reduction of prochiral ketones represents one of the most direct and efficient methods to access these valuable chiral secondary alcohols.[1][2] Among the arsenal of synthetic methodologies, borane-mediated reductions guided by a chiral catalyst have proven to be exceptionally robust and predictable.
This document provides a detailed guide to the principles and practices of asymmetric ketone reduction, with a specific focus on the application of chiral auxiliaries derived from (R)-1-(o-tolyl)ethanamine. While the Corey-Bakshi-Shibata (CBS) reduction, which employs oxazaborolidine catalysts derived from chiral amino alcohols, is a well-established benchmark, the principles can be extended to other chiral amines.[3][4][5] This guide will elucidate the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer insights into achieving high levels of enantioselectivity.
Mechanistic Insights: The Role of the Chiral Catalyst
The enantioselectivity in the reduction of prochiral ketones using a borane source is orchestrated by a chiral catalyst, typically an oxazaborolidine formed in situ from a chiral precursor and borane.[3][5][6] The mechanism, largely understood through the lens of the extensively studied CBS reduction, involves a series of coordinated steps that create a chiral environment for the hydride transfer.[4][7][8]
Key Mechanistic Steps:
-
Catalyst Formation: The chiral amine precursor, in this case, a derivative of this compound, reacts with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to form a chiral oxazaborolidine catalyst.
-
Activation of Borane: The stoichiometric borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[3][7][8]
-
Ketone Coordination: The prochiral ketone substrate coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst. This coordination is sterically directed, with the ketone approaching from its less hindered face to minimize steric interactions with the chiral scaffold of the catalyst.[3][7]
-
Enantioselective Hydride Transfer: A face-selective, intramolecular hydride transfer occurs from the activated borane to the carbonyl carbon of the ketone via a highly organized, six-membered, chair-like transition state.[3][9] This directed hydride delivery is the origin of the high enantioselectivity.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and subsequent hydrolytic workup liberates the chiral secondary alcohol. The oxazaborolidine catalyst is regenerated and can participate in further catalytic cycles.[7]
Diagrammatic Representation of the Catalytic Cycle
Caption: Catalytic cycle for the oxazaborolidine-catalyzed reduction of ketones.
Experimental Protocols
General Considerations
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the borane reagent and affect the integrity of the catalyst. All glassware should be oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen). Anhydrous solvents are essential for optimal results.[7][8]
-
Reagent Quality: The purity of the ketone substrate and the concentration of the borane solution are critical. It is advisable to use freshly distilled ketones and to titrate the borane solution prior to use.
-
Temperature Control: Reaction temperature can significantly influence enantioselectivity. Lower temperatures often lead to higher enantiomeric excess (ee).[6]
Protocol: Asymmetric Reduction of Acetophenone using a Catalyst Derived from this compound
This protocol describes the in situ generation of the chiral catalyst followed by the asymmetric reduction of acetophenone as a model substrate.
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Catalyst Formation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (0.1 mmol, 1.0 eq).
-
Add anhydrous THF (2.0 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.1 mmol, 1.0 eq of a 10 M solution) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the formation of the active oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C to -20 °C).
-
In a separate flame-dried flask, prepare a solution of acetophenone (1.0 mmol, 10 eq) in anhydrous THF (2.0 mL).
-
To the cooled catalyst solution, add the stoichiometric reducing agent, borane-dimethyl sulfide complex (1.2 mmol, 1.2 eq), and stir for 5 minutes.
-
Add the solution of acetophenone dropwise to the catalyst-borane mixture over a period of 10-15 minutes using a syringe pump to maintain a low concentration of the ketone.
-
Stir the reaction mixture at the same temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2.0 mL) at 0 °C to decompose any excess borane.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl (5.0 mL) and stir for another 30 minutes to hydrolyze the alkoxyborane intermediate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the chiral 1-phenylethanol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
-
Experimental Workflow Diagram
Sources
- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for the Preparation of Derivatives of (R)-1-(o-tolyl)ethanamine
Introduction
(R)-1-(o-tolyl)ethanamine is a chiral amine that serves as a valuable building block in asymmetric synthesis and drug discovery. Its stereogenic center and aromatic moiety make it a useful synthon for the preparation of a wide range of chiral compounds, including active pharmaceutical ingredients (APIs). The derivatization of this compound into amides, carbamates, and ureas is a common strategy employed by researchers and drug development professionals for several key purposes:
-
Chiral Analysis: Conversion of the enantiomerically pure amine into diastereomeric derivatives allows for the determination of enantiomeric excess (ee) and purity using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
-
Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, the synthesis of a library of derivatives enables the exploration of how different functional groups impact the biological activity of a lead compound.
-
Modification of Physicochemical Properties: Derivatization can be used to alter properties such as solubility, lipophilicity, and metabolic stability to optimize the pharmacokinetic profile of a drug candidate.
-
Use as a Chiral Auxiliary: The amine can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved and recovered.[1]
This document provides detailed protocols for the preparation of representative amide, carbamate, and urea derivatives of this compound, along with guidelines for their characterization.
Core Principles of Derivatization
The derivatization of this compound relies on the nucleophilicity of the primary amine group. The lone pair of electrons on the nitrogen atom readily attacks electrophilic carbonyl carbons in acylating agents, isocyanates, and chloroformates.
Amide Formation
Amide bond formation is one of the most fundamental reactions in organic chemistry.[2] It typically involves the reaction of the amine with a carboxylic acid that has been activated to enhance the electrophilicity of the carbonyl carbon. Common activating agents include carbodiimides (e.g., DCC, EDC) often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization.[3][4] Alternatively, more reactive carboxylic acid derivatives such as acyl chlorides or anhydrides can be used directly.
Carbamate Formation
Carbamates are esters of carbamic acid and are often used as protecting groups for amines in multi-step syntheses due to their stability and orthogonal cleavage conditions.[5] They are typically prepared by reacting the amine with a chloroformate in the presence of a base to neutralize the HCl byproduct, or by reacting the amine with an alcohol via an isocyanate intermediate.[6][7]
Urea Synthesis
Ureas are characterized by a carbonyl group flanked by two nitrogen atoms. The synthesis of unsymmetrical ureas, such as those derived from this compound, is most commonly achieved by the reaction of the amine with an isocyanate.[8] This reaction is typically fast and high-yielding.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of N-((R)-1-(o-tolyl)ethyl)acetamide (Amide Derivative)
This protocol describes a standard amide coupling reaction using acetic acid and a carbodiimide activator.
Workflow Diagram
Caption: Workflow for the synthesis of an amide derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Acetic Acid | Glacial | Commercially Available |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | ≥98% | Commercially Available |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| 1N Hydrochloric Acid | - | Prepared in-house |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Saturated Sodium Chloride Solution (Brine) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | - | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), acetic acid (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the starting materials in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration with respect to the amine).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base and Activator: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the cooled solution, followed by the portion-wise addition of EDC (1.2 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-((R)-1-(o-tolyl)ethyl)acetamide.
Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (singlet around 2.0 ppm), the methyl and methine protons of the ethylamine backbone, and the aromatic protons of the tolyl group.
-
¹³C NMR: The carbon NMR will show a characteristic peak for the amide carbonyl carbon around 170 ppm.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Chiral HPLC: To confirm the enantiomeric purity of the product. A chiral stationary phase, such as a polysaccharide-based column, would be suitable.
Protocol 2: Synthesis of Ethyl (R)-1-(o-tolyl)ethylcarbamate (Carbamate Derivative)
This protocol describes the formation of a carbamate using ethyl chloroformate.
Workflow Diagram
Caption: Workflow for the synthesis of a carbamate derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Ethyl Chloroformate | ≥97% | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Saturated Sodium Chloride Solution (Brine) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | - | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration with respect to the amine).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chloroformate: Add ethyl chloroformate (1.2 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove the triethylammonium chloride precipitate and wash the solid with a small amount of anhydrous diethyl ether.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure ethyl (R)-1-(o-tolyl)ethylcarbamate.
Characterization
-
¹H NMR: The proton NMR spectrum should display characteristic signals for the ethyl group of the carbamate (a triplet and a quartet), along with the signals for the (R)-1-(o-tolyl)ethyl moiety.
-
¹³C NMR: The carbamate carbonyl carbon should appear in the range of 155-160 ppm.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Chiral HPLC: To confirm the retention of stereochemical integrity.
Protocol 3: Synthesis of 1-((R)-1-(o-tolyl)ethyl)-3-phenylurea (Urea Derivative)
This protocol details the synthesis of a urea derivative through the reaction with an isocyanate.
Workflow Diagram
Caption: Workflow for the synthesis of a urea derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Phenyl Isocyanate | ≥98% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Isocyanate: Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. The reaction is often quantitative and may result in the precipitation of the product. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If necessary, purify by flash column chromatography on silica gel.
Characterization
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the NH protons of the urea linkage, in addition to the aromatic and aliphatic protons of the starting materials.
-
¹³C NMR: The urea carbonyl carbon typically resonates in the 155-160 ppm region.
-
Mass Spectrometry: To confirm the molecular weight.
-
Chiral HPLC: To verify the enantiomeric purity of the final product.
References
- This reference section would be populated with citations to the specific literature sources that these protocols are based on, or that support the general methodologies described.
- Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. (2018).
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
- Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. (2022). RSC Publishing. [Link]
- Urea derivative synthesis by amid
- An approach to the synthesis of chiral carbamates.
- Amide synthesis by acyl
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).
- Amide Synthesis. Fisher Scientific. [Link]
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
- Chiral auxiliary. Wikipedia. [Link]
- A COMU-BASED GENERAL AND EFFICIENT METHOD FOR PEPTIDE SYNTHESIS. Organic Syntheses Procedure. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- N-Carbamate-assisted stereoselective synthesis of chiral vicinal amino sulfides. (2004). PubMed. [Link]
- Facile Synthesis of Chiral Arylamines, Alkylamines and Amides by Enantioselective NiH-Catalyzed Hydroamin
- H Amination. Direct Synthesis of Benzylic Carbamates.
- ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using...
- Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. (2022). Basrah Journal of Sciences. [Link]
- Asymmetric Mannich Reaction of Malononitrile with N-Boc Aldimines and Ketimines. The Royal Society of Chemistry. [Link]
- Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. (2021). MDPI. [Link]
- Solid-Phase Synthesis and Biological Evaluation of a Uridinyl Branched Peptide Urea Library. (2011).
- Separation of Ethylene urea on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- I'm interested to quantify Urea by HPLC method, reversed phase conditions are preferable. Is there a good method suited for urea?
- (PDF) SYNTHESIS OF NEW AMIDES BASED ON THE N-HYDROXYACETYLATION OF P- TOLUIDINE.
- Design and synthesis of N-[6-(Substituted Aminoethylideneamino)-2-Hydroxyindan-1-yl]arylamides as selective and potent muscarinic M₁ agonists. (2015). PubMed. [Link]
- 2-(N-Ethylanilino)ethyl N-(P-tolyl)
- US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
- N-ethyl-N-(o-tolyl)nitrous amide. Veeprho. [Link]
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México. [Link]
- Chiral auxiliary. Wikiwand. [Link]
- Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. Wiley Online Library. [Link]
- Synthesis, Spectral Characteristics, and Molecular Structure of N-((N-(p-tolyl)Cyanamido)Methyl)Benzamide.
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- 1. growingscience.com [growingscience.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. Urea derivative synthesis by amidation [organic-chemistry.org]
Application Notes & Protocols: Strategic Use of Chiral Auxiliaries in the Asymmetric Synthesis of Loline Alkaloids
Introduction: The Synthetic Challenge of Loline Alkaloids
Loline alkaloids are a fascinating class of naturally occurring 1-aminopyrrolizidines, recognized for their potent insecticidal and insect-deterrent properties.[1] These compounds are produced by endophytic fungi living in symbiosis with certain grasses, providing the host plant with a chemical defense mechanism.[2][3] The structure of loline alkaloids is characterized by a compact, rigid, and stereochemically dense polycyclic pyrrolizidine skeleton, which features a strained internal ether bridge between the C-2 and C-7 positions.[2][4] This unique and congested three-dimensional architecture, hosting multiple contiguous stereocenters, presents a formidable challenge for synthetic chemists.[5][6] The precise control of stereochemistry is paramount, as even minor changes can significantly impact biological activity. Consequently, the development of efficient and highly stereoselective synthetic routes to access these complex molecules is a significant area of research, with implications for the development of new agrochemicals and pharmacological tools.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
In the realm of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction.[5][7] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[7] The inherent chirality of the auxiliary then directs a subsequent chemical transformation, leading to the formation of one diastereomer in preference to others.[8] Following the reaction, the auxiliary is cleaved from the product and can often be recovered for reuse.[3] This strategy offers several advantages, including high levels of stereocontrol, predictability, and the ability to separate the resulting diastereomers using standard chromatographic or crystallization techniques.[7] While catalytic asymmetric methods are often lauded for their efficiency, chiral auxiliary-based approaches remain highly relevant, particularly in complex multi-step syntheses where reliability and high diastereoselectivity are critical.[9][10]
Conceptual Application of (R)-1-(o-tolyl)ethanamine in Loline Synthesis
While the direct application of this compound in the synthesis of loline alkaloids is not yet documented in peer-reviewed literature, its utility as a chiral auxiliary in asymmetric synthesis is established.[11] As a chiral primary amine, it can be employed to form chiral imines or enamines, which can then undergo diastereoselective nucleophilic additions or alkylations.
A plausible strategy for incorporating this compound in a loline synthesis would be in the diastereoselective alkylation of a proline derivative, a key building block for the pyrrolizidine core. The chiral amine would be condensed with a suitable keto-ester to form a chiral enamine. The bulky o-tolyl group would effectively shield one face of the enamine, directing the approach of an electrophile to the opposite face, thus establishing a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the enamine and removal of the auxiliary would yield the desired enantiomerically enriched product, ready for further elaboration into the loline skeleton.
Figure 1. Conceptual workflow for the use of this compound in the asymmetric synthesis of a loline precursor.
Representative Protocol: Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary
To illustrate the practical application of chiral auxiliaries in constructing key fragments for pyrrolizidine alkaloid synthesis, the following protocol details a diastereoselective Evans aldol reaction. This reaction type is instrumental in setting two contiguous stereocenters, a common motif in complex natural products.[12][13]
Materials and Reagents
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (TEA)
-
n-Butyllithium (n-BuLi) in hexanes
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Acetaldehyde
-
Aqueous ammonium chloride (NH₄Cl) solution
-
Methanol
-
Hydrogen peroxide (H₂O₂)
-
Silica gel for column chromatography
Experimental Procedure
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add propionyl chloride (1.2 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous DCM and cool to -78 °C.
-
Add di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of triethylamine (1.2 eq.).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the boron enolate.
-
Cool the reaction back to -78 °C and add freshly distilled acetaldehyde (1.5 eq.) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 buffer and methanol.
-
Add a 2:1 mixture of methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to cleave the boron complex.
-
Extract the mixture with DCM, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography to yield the desired aldol adduct with high diastereoselectivity.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the aldol adduct in a 4:1 mixture of THF and water.
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).
-
Stir at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of Na₂SO₃.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer and extract with ethyl acetate to isolate the chiral carboxylic acid product.
Figure 2. Step-wise workflow for the Evans asymmetric aldol reaction.
Performance of Chiral Auxiliaries in Asymmetric Synthesis
The effectiveness of a chiral auxiliary is determined by the diastereoselectivity it imparts on a reaction and the yield of the desired product. Below is a table summarizing the performance of common chiral auxiliaries in asymmetric alkylation reactions, a key C-C bond-forming step in many natural product syntheses.
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
| Evans' Oxazolidinones | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | 92 | >99:1 |
| Evans' Oxazolidinones | N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 80-92 | >99:1 |
| Myers' Pseudoephedrine Amides | N-Propionyl-(1R,2R)-(+)-pseudoephedrine | Methyl iodide | LDA | 95 | >99:1 |
| SAMP/RAMP Hydrazones | Acetone SAMP-hydrazone | Iodomethane | LDA | 96 | >95:5 |
Data compiled from representative literature.[1]
Conclusion
The synthesis of loline alkaloids presents a significant challenge due to their complex and stereochemically rich structure. Chiral auxiliaries offer a robust and reliable strategy for controlling the stereochemistry during the synthesis of these and other complex natural products. While the specific application of this compound in loline synthesis remains to be explored, the principles of chiral amine-based auxiliaries suggest its potential in key bond-forming reactions. The provided representative protocol for an Evans aldol reaction serves as a practical guide for researchers employing chiral auxiliaries to construct stereochemically defined building blocks for complex target molecules. Continued innovation in the design and application of chiral auxiliaries will undoubtedly pave the way for more efficient and elegant syntheses of loline alkaloids and other biologically important compounds.
References
- Miller, K. E., Wright, A. J., Olesen, M. K., Hovey, M. T., & Scheerer, J. R. (2015). Stereoselective Synthesis of (+)-Loline Alkaloid Skeleton. The Journal of Organic Chemistry, 80(3), 1569–1576.
- Scheerer, J. R., Miller, K. E., Wright, A. J., Olesen, M. K., & Hovey, M. T. (2015). Stereoselective synthesis of (+)-loline alkaloid skeleton. The Journal of Organic Chemistry, 80(3), 1569-76.
- Yadav, J. S., & Reddy, B. V. S. (2008). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. RSC Advances, 12(12), 14331-14347.
- BenchChem. (2025). A Comparative Guide to Chiral Alkylating Agents in Asymmetric Synthesis. BenchChem.
- Wikipedia. (2023). Chiral auxiliary. In Wikipedia.
- Asymmetric Synthesis of Natural Products. (2020, October 22). YouTube.
- Pandey, G., & Kumar, A. (2008). First asymmetric synthesis of pyrrolizidine alkaloids, (+)-hyacinthacine B 1 and (+)B 2. Tetrahedron Letters, 49(36), 5324-5326.
- Cakmak, M., Mayer, P., & Trauner, D. (2011). An efficient synthesis of loline alkaloids.
- Reddy, B. V. S., & Swamy, T. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4(72), 38263-38302.
- Britton, R., & Gibe, R. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
- Yoshimura, T. (2014). Catalytic asymmetric reactions in alkaloid and terpenoid syntheses. Tetrahedron Letters, 55(37), 5109-5118.
- Davies, H. M., & Antoulinakis, E. G. (2001). General Approach to Enantiopure 1-Aminopyrrolizidines: Application to the Asymmetric Synthesis of the Loline Alkaloids. The Journal of organic chemistry, 66(21), 7001-7006.
- BenchChem. (n.d.). (S)-1-(o-Tolyl)ethanamine. BenchChem.
- BenchChem. (2025).
- Wilson, S. R., Sawicki, R. A., & Huffman, J. C. (1981). Synthetic and structural studies of the lolium alkaloids. The Journal of Organic Chemistry, 46(19), 3887-3891.
- da Silva, A. B. F., & de Souza, R. O. M. A. (2021). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society, 32(1), 3-23.
- D'hooghe, M., & De Kimpe, N. (2007). Asymmetric Synthesis of 1‐(2‐Pyrrolyl)alkylamines by the Addition of Organometallic Reagents to Chiral 2‐Pyrroleimines. European Journal of Organic Chemistry, 2007(23), 3843-3851.
- University of York. (n.d.). Asymmetric Synthesis. University of York.
- Reddy, L. R. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC advances, 7(88), 55815-55835.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries. Sigma-Aldrich.
- Gessner, V. H. (2015). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical reviews, 115(17), 9465-9531.
- Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube.
- Wikiwand. (n.d.). Chiral auxiliary. Wikiwand.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoselective synthesis of (+)-loline alkaloid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. An efficient synthesis of loline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. york.ac.uk [york.ac.uk]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
Enantioselective synthesis of amines from acetophenone using chiral auxiliaries
Application Note & Protocol
Topic: Enantioselective Synthesis of Amines from Acetophenone Using Chiral Auxiliaries
Audience: Researchers, scientists, and drug development professionals.
Guide Overview: A Modern Approach to Chiral Amine Synthesis
Chiral amines are foundational building blocks in modern chemistry, forming the stereogenic core of approximately 40-45% of small-molecule pharmaceuticals and a vast array of agrochemicals.[1] The precise three-dimensional arrangement of atoms at the stereocenter is often the determining factor in a molecule's therapeutic efficacy versus its toxicity. Consequently, the development of robust and efficient methods for asymmetric synthesis is of paramount importance.
This guide details a field-proven strategy for the enantioselective synthesis of primary amines from prochiral ketones, specifically using acetophenone as a model substrate. We will employ the chiral auxiliary-mediated approach, a classic yet powerful method that temporarily installs a chiral scaffold to direct the stereochemical outcome of a key transformation.[2][3] This method involves two primary stages: the diastereoselective formation of a secondary amine intermediate, followed by the cleavage of the auxiliary to liberate the desired enantiomerically enriched primary amine.
For this protocol, we will utilize (R)-(+)-1-phenylethylamine as the chiral auxiliary—a reagent favored for its commercial availability in high enantiopurity, reliability, and well-understood stereodirecting capabilities.[4][5][6] This document provides not only a step-by-step experimental procedure but also delves into the mechanistic rationale behind each step, empowering researchers to adapt and troubleshoot the methodology for their specific targets.
The Scientific Principle: Diastereoselective Control
The core strategy hinges on converting the challenge of enantioselection into a more manageable problem of diastereoselection. A prochiral ketone, like acetophenone, has two equivalent faces (re and si) for a nucleophile to attack. By first reacting it with a single enantiomer of a chiral auxiliary, we form a chiral imine intermediate. The pre-existing stereocenter on the auxiliary now renders the two faces of the imine C=N bond diastereotopic.
The subsequent reduction of this imine with a hydride source is the stereochemistry-determining step. The chiral auxiliary sterically hinders one face of the imine, forcing the hydride to attack from the less hindered face. This preferential attack leads to the formation of one diastereomer of the secondary amine in excess. The final step is the removal of the auxiliary group, typically via hydrogenolysis, to yield the target chiral primary amine.
Caption: Overall workflow for chiral amine synthesis.
Detailed Experimental Protocols
This protocol outlines the synthesis of (S)-1-phenylethylamine from acetophenone using (R)-1-phenylethylamine as the chiral auxiliary.
Part A: Synthesis of (R)-N-[(S)-1-Phenylethyl]-1-phenylethanamine
This step involves the one-pot reductive amination of acetophenone with the chiral auxiliary to form the diastereomerically enriched secondary amine.
Materials & Reagents:
| Reagent/Material | M.W. | Amount | Moles (equiv) |
| Acetophenone | 120.15 | 2.40 g | 20.0 mmol (1.0) |
| (R)-1-Phenylethylamine | 121.18 | 2.42 g | 20.0 mmol (1.0) |
| Titanium(IV) isopropoxide | 284.22 | 6.82 g | 24.0 mmol (1.2) |
| Sodium borohydride (NaBH₄) | 37.83 | 1.51 g | 40.0 mmol (2.0) |
| Ethanol (absolute) | - | 100 mL | - |
| 2M Hydrochloric Acid | - | ~50 mL | - |
| Saturated Sodium Bicarbonate | - | ~50 mL | - |
| Saturated Sodium Chloride | - | ~50 mL | - |
| Ethyl Acetate | - | 200 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
| Round-bottom flask (250 mL) | - | 1 | - |
| Magnetic stirrer & stir bar | - | 1 | - |
| Ice bath | - | 1 | - |
Procedure:
-
Imine Formation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 equiv) and absolute ethanol (100 mL). Stir until the acetophenone has completely dissolved.
-
Add (R)-1-phenylethylamine (1.0 equiv) to the solution, followed by the dropwise addition of titanium(IV) isopropoxide (1.2 equiv) over 5 minutes at room temperature. A yellow color and a fine precipitate of TiO₂ may form.
-
Stir the reaction mixture at room temperature for 4-6 hours to ensure complete imine formation. Progress can be monitored by TLC or GC-MS.
Senior Scientist's Note: Titanium(IV) isopropoxide acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive the imine formation equilibrium forward. This avoids the need for a Dean-Stark apparatus.
-
Diastereoselective Reduction: Cool the reaction mixture to 0 °C using an ice bath.
-
In small portions, carefully add sodium borohydride (2.0 equiv) over 30 minutes. Ensure the temperature does not rise above 5 °C.
Pro-Tip: Portion-wise addition of NaBH₄ is critical to control the exothermic reaction and prevent side reactions, thus maximizing diastereoselectivity.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by slowly adding 2M HCl (~50 mL) at 0 °C until the gas evolution ceases and the solution is acidic (pH ~2). Stir for 30 minutes.
-
Basify the aqueous solution by adding saturated sodium bicarbonate solution until pH ~9.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium chloride (brine, 1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary amine as a pale yellow oil.
-
Purification & Analysis: Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient) to separate the two diastereomers. The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR analysis by integrating distinct signals for each diastereomer.
Part B: Cleavage of the Chiral Auxiliary to Yield (S)-1-Phenylethylamine
This step uses catalytic hydrogenolysis to cleave the N-benzyl bond of the major diastereomer isolated from Part A.
Materials & Reagents:
| Reagent/Material | M.W. | Amount | Moles (equiv) |
| (R)-N-[(S)-1-Phenylethyl]-1-phenylethanamine | 225.34 | 2.25 g | 10.0 mmol (1.0) |
| Palladium on Carbon (10% Pd/C) | - | 225 mg | 10 wt % |
| Ethanol or Methanol | - | 50 mL | - |
| Hydrogen (H₂) gas | - | Balloon or Parr shaker | - |
| Celite® | - | - | - |
Procedure:
-
Reaction Setup: To a suitable hydrogenation vessel, add the purified secondary amine (1.0 equiv) and ethanol (50 mL).
-
Carefully add 10% Pd/C (10 wt %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Safety First: Palladium on carbon is pyrophoric and can ignite flammable solvents like methanol or ethanol in the presence of air. Always handle the catalyst under an inert atmosphere or add it to the solvent carefully.
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the vessel to the desired pressure (a hydrogen-filled balloon is sufficient for small scale, or 50 psi in a Parr apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed (typically 12-24 hours).
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of ethanol.
Pro-Tip: Wetting the Celite pad with solvent before filtration prevents the fine catalyst particles from passing through. The filtered catalyst should be kept wet with water before disposal to prevent ignition upon drying in air.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude primary amine.
-
Purification & Analysis: Purify the product by distillation under reduced pressure. The enantiomeric excess (e.e.) of the final product must be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Expected Results & Characterization
The success of this enantioselective synthesis is quantified by the chemical yield and, most importantly, the enantiomeric excess of the final product.
| Parameter | Target Value | Method of Analysis |
| Yield (Part A) | >80% | Gravimetric |
| Diastereomeric Ratio (d.r.) | >90:10 | ¹H NMR Spectroscopy |
| Yield (Part B) | >90% | Gravimetric |
| Enantiomeric Excess (e.e.) | >90% | Chiral HPLC |
Mechanism of Stereoselection:
The stereochemical outcome is dictated during the hydride reduction of the imine. The chiral auxiliary, (R)-1-phenylethylamine, creates a sterically demanding environment. For the reduction of the imine formed from acetophenone, the transition state that minimizes steric clash between the incoming hydride, the phenyl group of the ketone moiety, and the phenyl group of the auxiliary is favored. This leads to the preferential formation of the (R,S)-diastereomer.
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield and purity of (R)-1-(o-tolyl)ethanamine
Welcome to the technical support center for (R)-1-(o-tolyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to improving the yield and enantiomeric purity of this critical chiral building block.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
Question: I've synthesized or resolved my 1-(o-tolyl)ethanamine, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?
Answer:
Low enantiomeric excess is a common challenge that can stem from either the synthesis or the resolution step. The root cause dictates the best troubleshooting strategy.
Possible Causes & Solutions:
-
For Asymmetric Synthesis (e.g., Asymmetric Reductive Amination):
-
Cause: The catalyst may be inefficient, or a non-selective background reaction could be competing with the desired asymmetric pathway.[1] Reaction conditions might also be too harsh, leading to racemization of the product.[1]
-
Solution:
-
Catalyst Screening: The choice of catalyst and ligand is paramount. For the asymmetric hydrogenation of imines, transition metal catalysts (e.g., Iridium or Rhodium-based) with chiral phosphine ligands are common.[2][3] It is crucial to screen a variety of ligands to find the optimal match for the o-tolyl substrate.
-
Condition Optimization: Systematically vary the temperature, pressure, and solvent. Milder conditions often suppress racemization and background reactions. For instance, some alcohol solvents can be oxidized by the catalyst, leading to reduced performance.[1]
-
Substrate Purity: Ensure the starting materials (2'-methylacetophenone and the amine source) are of high purity, as impurities can poison the catalyst.[1]
-
-
-
For Chiral Resolution via Diastereomeric Salt Formation:
-
Cause: The primary issue is often incomplete separation of the two diastereomeric salts due to similar solubilities in the chosen solvent.[4] This leads to co-crystallization, where the undesired diastereomer is incorporated into the crystal lattice of the desired one.
-
Solution:
-
Resolving Agent & Solvent Screening: This is the most critical step. The success of a resolution is highly dependent on the combination of the resolving agent and the crystallization solvent.[5] Screen a matrix of common chiral acids (e.g., enantiopure tartaric acid, mandelic acid, dibenzoyltartaric acid) and a range of solvents (alcohols, esters, ketones, and their mixtures with water).[6][7]
-
Optimize Stoichiometry: While a 1:1 stoichiometry is common, using 0.5 equivalents of the resolving agent can sometimes be more effective. This strategy relies on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.[8]
-
Control Crystallization Kinetics: Slow, controlled cooling is essential. Rapid crystallization often traps impurities and the undesired diastereomer. A gradual cooling profile, potentially with a seeding step using a small amount of the pure desired diastereomeric salt, can significantly improve the enantiomeric excess of the crystalline product.[4][9]
-
-
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Low Yield of the Desired Diastereomeric Salt
Question: I've identified a good resolving agent that gives high ee, but the isolated yield of the crystalline diastereomeric salt is very low. How can I improve it?
Answer:
Low yield indicates that a large portion of your target diastereomer remains in the mother liquor.[8] This is typically a solubility and equilibrium problem.
Possible Causes & Solutions:
-
Cause: The desired salt is too soluble in the chosen solvent, even if it is the less soluble of the two diastereomers. The separation is also limited by the eutectic point of the diastereomeric mixture.[8]
-
Solution:
-
Optimize Solvent and Temperature: Screen for solvent systems (including anti-solvents) that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures to maximize precipitation.[4]
-
Concentration Adjustment: Carefully concentrate the solution before cooling. A supersaturated solution is required for crystallization to occur, but over-concentration can lead to rapid precipitation and reduced purity.
-
Recycle the Mother Liquor: The unwanted enantiomer remains in the mother liquor. This can be recovered, racemized, and recycled back into the process, a strategy known as Resolution-Racemization-Recycle (RRR), to significantly improve the overall process yield.[5][8]
-
Crystallization-Induced Diastereomeric Transformation (CIDT): If the unwanted enantiomer can be racemized in situ (e.g., by adding a catalytic amount of base), it's possible to convert it into the desired enantiomer, which then crystallizes out of solution. This dynamic process can theoretically lead to yields greater than the 50% limit of classical resolution.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining enantiopure this compound?
There are two main approaches:
-
Asymmetric Synthesis: This involves creating the chiral center with the desired stereochemistry from an achiral precursor.[5] A common method is the asymmetric reductive amination of 2'-methylacetophenone.[10] This can be achieved using transition-metal catalysts with chiral ligands or through biocatalysis with enzymes like imine reductases (IREDs).[2][11]
-
Chiral Resolution: This is the most common classical method. It starts with the racemic amine, which is reacted with an enantiopure chiral resolving agent (typically a chiral acid) to form a mixture of two diastereomeric salts.[5] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[6][12] After separation, the resolving agent is removed to yield the enantiopure amine.
Q2: How do I accurately determine the enantiomeric purity (ee) of my amine sample?
Several analytical techniques are available, with chiral chromatography being the gold standard.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[13] | High accuracy and precision; provides both purity and enantiomeric ratio.[14] | Requires specialized, often expensive, chiral columns; method development can be time-consuming.[14] |
| NMR with Chiral Derivatizing Agent (CDA) | Covalent bonding of enantiomers to a chiral agent (e.g., Mosher's acid chloride) to form diastereomers with distinct NMR signals.[13][15] | Uses standard NMR equipment; relatively fast analysis time (5-15 min).[13] | Derivatization must go to completion; potential for kinetic resolution during derivatization. |
| NMR with Chiral Solvating Agent (CSA) | Non-covalent interaction of enantiomers with a chiral agent (e.g., BINOL derivatives) to form transient diastereomeric complexes with distinct NMR signals.[13][14] | Simple sample preparation (mix and measure); non-destructive.[14] | Signal separation can be small and concentration/temperature dependent; may not work for all substrates. |
Q3: How do I select the best chiral resolving agent?
The selection is largely empirical and requires screening. Chiral acids are used to resolve racemic amines.[6] Good candidates for 1-(o-tolyl)ethanamine include:
-
(R,R)-(+)-Tartaric acid or its dibenzoyl derivative
-
(R)-(-)-Mandelic acid
-
(1R)-(-)-10-Camphorsulfonic acid
The ideal resolving agent will form a crystalline, stable salt with one enantiomer of the amine that has significantly lower solubility than the salt of the other enantiomer in a practical solvent.[16] Screening kits with various agents are commercially available and highly recommended.[7]
Q4: What is the standard procedure for removing the resolving agent after crystallization?
Once the diastereomeric salt is isolated and purified, the chiral amine must be liberated. This is a standard acid-base workup:
-
Dissolve the diastereomeric salt in water or a suitable solvent.
-
Add a strong base (e.g., aqueous NaOH or KOH) to deprotonate the amine, making it a free base.
-
The free amine will typically be insoluble in the aqueous layer and can be extracted into an organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified chiral amine.
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
This protocol provides a general workflow for screening and optimization.
-
Screening:
-
In an array of vials, dissolve the racemic 1-(o-tolyl)ethanamine (1.0 eq.) in a test solvent (e.g., methanol, ethanol, isopropanol).
-
Add a solution of the chiral resolving agent (0.5 - 1.0 eq.) in the same solvent.[4]
-
Allow the mixtures to stir at a slightly elevated temperature (e.g., 50 °C) for 1 hour, then cool slowly to room temperature and subsequently to 0-4 °C.
-
Isolate any resulting crystals by filtration.
-
Liberate the free amine from a small sample of the crystals and analyze by a suitable chiral method (e.g., Chiral HPLC) to determine the enantiomeric excess.
-
-
Optimization:
-
Once a promising combination of resolving agent and solvent is found, optimize the conditions on a larger scale.
-
Determine the optimal solubility by testing different solvent compositions and temperatures.[4]
-
Prepare a saturated solution at an elevated temperature and implement a controlled, slow cooling profile to induce crystallization.
-
If necessary, use seed crystals of the desired diastereomeric salt to initiate crystallization.
-
Isolate the crystals, wash with a small amount of cold solvent, and dry.
-
The purity can often be further improved by recrystallizing the diastereomeric salt.
-
Optimization of Diastereomeric Salt Resolution
Caption: Decision tree for optimizing diastereomeric salt resolution.
References
- A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides. Benchchem.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. PubMed.
- Technical Support Center: Asymmetric Reductive Amination. Benchchem.
- Troubleshooting low yields in diastereomeric salt formation. Benchchem.
- Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. ResearchGate.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. National Institutes of Health (NIH).
- Troubleshooting diastereomeric salt crystallization for chiral resolution. Benchchem.
- (S)-1-(o-Tolyl)ethanamine | 76279-30-6. Benchchem.
- Determination of Enantiomeric Purity by Direct Methods.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Resolution (Separation) of Enantiomers. Chemistry Steps.
- Chiral resolution. Wikipedia.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.
- They think it's all Overman... It is now! - Organic Chemistry Retrosynthesis. YouTube.
- Reductive aminations by imine reductases: from milligrams to tons. National Institutes of Health (NIH).
- Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
- Chiral Resolution Screening. Onyx Scientific.
- Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. onyxipca.com [onyxipca.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Technical Support Center: Purification of (R)-1-(o-tolyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of (R)-1-(o-tolyl)ethanamine. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) that you may encounter during the purification of this valuable chiral amine. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you navigate the complexities of isolating the desired (R)-enantiomer in high purity and yield.
I. Understanding the Impurity Profile of this compound
The first step in any successful purification is to understand the potential impurities you may be dealing with. The impurity profile of this compound is largely dependent on its synthetic route. A common and efficient method for its synthesis is the reductive amination of 2'-methylacetophenone.
Common Impurities from Reductive Amination of 2'-methylacetophenone:
-
Unreacted Starting Material: Residual 2'-methylacetophenone can be a common impurity if the reaction has not gone to completion.
-
The (S)-enantiomer: Unless an enantioselective synthesis is employed, the product will be a racemic mixture of (R)- and (S)-1-(o-tolyl)ethanamine.
-
Over-alkylation Products: Secondary and tertiary amines can form as byproducts, though this is less common when using ammonia for reductive amination.
-
Imine Intermediate: The imine formed between 2'-methylacetophenone and ammonia may be present in small amounts.
-
Side-products from the Reducing Agent: The choice of reducing agent can introduce specific impurities. For example, borohydride reagents can lead to boron-containing byproducts.
II. Troubleshooting Purification Challenges: A Q&A Approach
This section addresses specific issues you might encounter during the purification of this compound.
Diastereomeric Salt Resolution
Q1: I am getting a low yield of my diastereomeric salt crystals. What are the likely causes and how can I improve it?
A1: Low yields in diastereomeric salt formation are a common challenge and can be attributed to several factors:
-
Suboptimal Solvent Choice: The solubility of the two diastereomeric salts is critically dependent on the solvent system. If the desired salt is too soluble, it will not crystallize effectively.
-
Inefficient Crystallization: Issues with supersaturation, nucleation, or crystal growth can leave a significant portion of your desired product in the mother liquor.[1]
-
Inappropriate Stoichiometry: The molar ratio of the racemic amine to the resolving agent is a crucial parameter.[1]
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures. For phenylethylamine derivatives, alcohols like methanol and ethanol are common starting points. Try mixtures with less polar solvents to decrease solubility.
-
Optimize Crystallization Conditions: Carefully control the cooling rate; slow cooling often yields better crystals. Seeding the solution with a few crystals of the desired diastereomeric salt can also significantly improve crystallization.
-
Adjust Stoichiometry: While a 1:1 molar ratio of amine to resolving agent is a good starting point, varying this ratio can sometimes improve the yield of the less soluble salt.
Q2: The enantiomeric excess (ee) of my resolved this compound is poor after diastereomeric salt resolution. How can I improve it?
A2: Poor enantiomeric excess is often due to the co-precipitation of the undesired diastereomer.
Troubleshooting Steps:
-
Recrystallization: The most effective method to improve enantiomeric purity is to perform one or more recrystallizations of the diastereomeric salt. This will likely lead to a lower overall yield but a significantly higher ee.
-
Solvent Selection: The choice of solvent not only affects the yield but also the selectivity of the crystallization. A different solvent may provide a greater difference in solubility between the two diastereomers.
-
Avoid Racemization: When liberating the free amine from the salt using a base, avoid harsh conditions (high temperatures or very strong bases for prolonged periods) as this can cause racemization.[1]
Fractional Distillation
Q3: I am trying to purify my this compound by fractional distillation, but I am not getting a good separation. What should I do?
A3: Ineffective separation during fractional distillation is usually due to an inefficient column or improper heating.
Troubleshooting Steps:
-
Use a Fractionating Column: For separating compounds with close boiling points, a simple distillation setup is insufficient. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.
-
Slow and Steady Heating: Heat the distillation flask slowly and evenly to establish a proper temperature gradient in the column. A rapid increase in temperature will lead to poor separation.
-
Insulate the Column: Insulating the fractionating column can help maintain the temperature gradient and improve separation efficiency.
III. Detailed Experimental Protocols
Protocol 1: Diastereomeric Resolution of (rac)-1-(o-tolyl)ethanamine with L-Tartaric Acid
This protocol provides a general procedure for the resolution of racemic 1-(o-tolyl)ethanamine using L-tartaric acid. Optimization of solvent ratios and temperatures may be necessary.
Materials:
-
(rac)-1-(o-tolyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
Salt Formation:
-
In a flask, dissolve L-(+)-tartaric acid (1 molar equivalent) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (rac)-1-(o-tolyl)ethanamine (1 molar equivalent) in methanol.
-
Slowly add the amine solution to the tartaric acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature. The diastereomeric salt of this compound with L-tartaric acid is typically the less soluble salt and will precipitate.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
To improve enantiomeric purity, recrystallize the salt from a minimal amount of hot methanol.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Slowly add 10% sodium hydroxide solution with stirring until the salt is fully dissolved and the solution is basic (pH > 10).[1][2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.[3]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
Protocol 2: Fractional Distillation of 1-(o-tolyl)ethanamine under Reduced Pressure
Fractional distillation can be used to remove impurities with significantly different boiling points from the desired amine.
Materials:
-
Crude 1-(o-tolyl)ethanamine
-
Vacuum distillation apparatus with a fractionating column
-
Heating mantle
-
Vacuum pump
Procedure:
-
Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed. Use a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations).
-
Distillation:
-
Place the crude amine in the distillation flask.
-
Begin heating the flask gently under reduced pressure. The boiling point of the related compound, (R)-1-(p-tolyl)ethanamine, is 105 °C at 27 mmHg, which can be used as a starting estimate.[4]
-
Collect the fraction that distills at a constant temperature. This fraction will be enriched in the desired amine.
-
IV. Analytical Methods for Purity Assessment
1. Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is the most common method for determining the enantiomeric excess of your purified product.[4]
-
Typical Columns: Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating chiral amines.[4]
-
Mobile Phase: A mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol) with a small amount of an amine modifier (like diethylamine) is a common starting point for normal-phase chiral HPLC.
2. Chiral Supercritical Fluid Chromatography (SFC):
SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[5][6]
-
Mobile Phase: Typically uses supercritical CO2 as the main mobile phase with a polar co-solvent such as methanol or ethanol.
-
Additives: Acidic or basic additives are often required to achieve good peak shape and resolution for amines.
3. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is an excellent tool for identifying and quantifying volatile impurities in your sample.
V. Visualization of Workflows
Diastereomeric Resolution Workflow
Caption: Workflow for Diastereomeric Resolution.
Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting Low Enantiomeric Excess.
VI. References
-
What is the role of adding NaOH to the amine tartrate salt prior to the extraction with dichloromethane? - Quora. (2018, October 2). Retrieved from [Link]
-
Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine - PubMed. (2010, January). Retrieved from [Link]
-
Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers | Agilent. (2019, January 10). Retrieved from [Link]
-
Improved chiral SFC screening for analytical method development - PubMed. (2013, November). Retrieved from [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. (n.d.). Retrieved from [Link]
-
Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts - ACS Publications. (2023, November 7). Retrieved from [Link]
-
Journal of Chromatography A - AFMPS. (n.d.). Retrieved from [Link]
-
Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC - NIH. (n.d.). Retrieved from [Link]
-
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A. (2023, April 17). Retrieved from [Link]
-
CHIRAL LC & SFC METHOD DEVELOPMENT - YMC Europe. (2016, February 18). Retrieved from [Link]
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Retrieved from [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]
-
(PDF) Implementing a design of experiments for chiral separation in SFC: a must?. (2018, November 5). Retrieved from [Link]
-
Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). Retrieved from [Link]
-
Chiral resolution - Wikipedia. (n.d.). Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). Retrieved from [Link]
-
Resolution of a Racemic Mixture - Science Learning Center. (n.d.). Retrieved from [Link]
-
Resolution of a Racemic Mixture - YouTube. (2020, January 24). Retrieved from [Link]
-
Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism - PubMed. (2014, July 15). Retrieved from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - NIH. (n.d.). Retrieved from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (n.d.). Retrieved from [Link]
-
HOT article: Rapid determination of enantiomeric excess – Analytical Methods Blog. (2012, June 6). Retrieved from [Link]
-
Rapid determination of enantiomeric excess: a focus on optical approaches - Chemical Society Reviews (RSC Publishing). (2011, September 5). Retrieved from [Link]
-
Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. (n.d.). Retrieved from [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - Frontiers. (2021, December 21). Retrieved from [Link]
-
(R)-1-(p-Tolyl)ethanamine | 4187-38-6 - J&K - J&K Scientific. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Industrial Scale-Up of (R)-1-(o-tolyl)ethanamine Production
Welcome to the comprehensive technical support guide for the industrial scale-up of (R)-1-(o-tolyl)ethanamine. This chiral amine is a critical building block in the synthesis of various pharmaceuticals and agrochemicals, where stereochemistry dictates biological activity. The ortho-methyl group on the phenyl ring presents unique steric challenges that require careful consideration during process development and scale-up.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and in-depth FAQs to navigate the complexities of both biocatalytic and chemical synthesis routes for this valuable compound.
Part 1: Biocatalytic Synthesis via Transamination
The asymmetric synthesis of this compound from o-methylacetophenone using ω-transaminases (ω-TAs) is an elegant and green approach.[1][2] These enzymes catalyze the transfer of an amino group from a donor to the ketone, creating the desired chiral amine with high enantioselectivity.[3] However, scaling this process from the lab to an industrial setting can present several challenges.
Troubleshooting Guide: Biocatalytic Route
Question 1: My transaminase reaction shows low conversion (<50%) even after extended reaction times. What are the likely causes and how can I improve the yield?
Answer: Low conversion in transaminase reactions is a common issue, often stemming from an unfavorable thermodynamic equilibrium.[2] The reaction is reversible, and the equilibrium may favor the starting materials (ketone and amine donor).
Root Cause Analysis & Solutions:
-
Equilibrium Limitation: The inherent equilibrium of the reaction may not favor product formation.
-
Solution 1: Increase Amine Donor Concentration: Using a large excess of the amine donor (e.g., isopropylamine or L-alanine) can shift the equilibrium towards the product side.
-
Solution 2: Co-product Removal: The ketone co-product (e.g., acetone from isopropylamine) can be removed from the reaction mixture to drive the reaction forward. This can be achieved by applying a vacuum or sparging with an inert gas.[4]
-
Solution 3: Use a "Smart" Amine Donor: Employing a donor that generates a co-product that is consumed in a subsequent irreversible step can effectively pull the equilibrium.
-
-
Enzyme Inhibition: High concentrations of the substrate (o-methylacetophenone) or the product (this compound) can inhibit the enzyme, reducing its activity over time.
-
Solution: Substrate Feeding Strategy: Instead of adding the entire amount of o-methylacetophenone at the beginning, a fed-batch approach can maintain a low, non-inhibitory concentration of the substrate.
-
-
Sub-optimal Reaction Conditions: The pH, temperature, or co-solvent concentration may not be optimal for the specific transaminase being used.
-
Solution: Re-optimization of Parameters: Conduct a design of experiments (DoE) to re-optimize pH, temperature, and co-solvent (e.g., DMSO) concentration for the scaled-up reaction.
-
Question 2: The enantiomeric excess (% ee) of my this compound is lower than expected (>99% ee). What could be the reason?
Answer: A decrease in enantioselectivity can be alarming. While transaminases are generally highly selective, certain factors can compromise the chiral purity of the product.
Root Cause Analysis & Solutions:
-
Presence of a Non-selective Transaminase: The enzyme preparation may contain contaminating enzymes with opposite or no stereoselectivity.
-
Solution: Enzyme Purity Check: Verify the purity of your transaminase. If using a whole-cell biocatalyst, consider potential competing reactions from other native enzymes.
-
-
Racemization of Product: Although less common under typical enzymatic conditions, the product amine could undergo racemization under harsh pH or high-temperature conditions.
-
Solution: Milder Reaction Conditions: Evaluate if the reaction conditions can be made milder without significantly impacting the conversion rate.
-
-
Inaccurate Analytical Method: The method used to determine the % ee might not be properly validated or optimized.
Experimental Protocol: Optimizing Amine Donor Concentration
This protocol provides a framework for determining the optimal concentration of isopropylamine as the amine donor for the transamination of o-methylacetophenone.
-
Setup Parallel Reactions: Prepare a series of reactions in a multi-well plate or parallel reactor system.
-
Constant Parameters: Keep the following parameters constant across all reactions:
-
o-methylacetophenone concentration (e.g., 50 mM)
-
Transaminase concentration (e.g., 5 mg/mL)
-
PLP cofactor concentration (e.g., 1 mM)
-
Buffer (e.g., 100 mM phosphate buffer, pH 8.0)
-
Temperature (e.g., 30°C)
-
Co-solvent (e.g., 10% v/v DMSO)
-
-
Variable Parameter: Vary the concentration of isopropylamine in each reaction.
| Reaction | Isopropylamine (equivalents) | Isopropylamine (mM) |
| 1 | 1 | 50 |
| 2 | 5 | 250 |
| 3 | 10 | 500 |
| 4 | 15 | 750 |
| 5 | 20 | 1000 |
-
Reaction Monitoring: Take samples at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Analysis: Quench the reaction and analyze the samples by HPLC or GC to determine the conversion to this compound.
Visualization: Biocatalytic Workflow
Caption: Biocatalytic synthesis workflow for this compound.
Part 2: Chemical Synthesis Routes
Chemical synthesis of this compound typically involves two main strategies: asymmetric reduction of an imine derived from o-methylacetophenone or kinetic resolution of racemic 1-(o-tolyl)ethanamine.[7][8][9][10][11][12] Both methods present their own set of challenges during scale-up.
Troubleshooting Guide: Chemical Routes
Question 3: In the asymmetric hydrogenation of the N-benzyl imine of o-methylacetophenone, I'm observing catalyst deactivation and low enantioselectivity. Why is this happening?
Answer: Asymmetric hydrogenation is a powerful tool, but the catalyst is sensitive and the steric hindrance from the ortho-methyl group can be problematic.[7][13]
Root Cause Analysis & Solutions:
-
Catalyst Poisoning: The substrate or solvent may contain impurities (e.g., sulfur, phosphines) that poison the metal catalyst (e.g., Rhodium, Iridium, Ruthenium complexes). The product amine itself can also act as an inhibitor.[13]
-
Solution: High Purity Reagents: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen.
-
-
Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the imine to the chiral catalyst's active site, leading to a lower rate and reduced enantioselectivity.[7][13]
-
Solution 1: Catalyst Screening: Screen a variety of chiral ligands to find one that creates a suitable chiral pocket for the ortho-substituted substrate.
-
Solution 2: Optimization of Reaction Conditions: Varying the temperature, pressure, and solvent can significantly impact the enantioselectivity.
-
-
Iminie (E/Z) Isomerization: The presence of both E and Z isomers of the imine can lead to the formation of both enantiomers of the product, thus lowering the overall % ee.
-
Solution: Drive Isomer Formation: Adjust conditions during imine formation to favor one isomer, if possible.
-
Question 4: My kinetic resolution of racemic 1-(o-tolyl)ethanamine using a chiral acid is giving low yields of the desired (R)-enantiomer and the diastereomeric salts are difficult to separate.
Answer: Classical resolution can be effective, but its theoretical maximum yield is 50%.[1][11] Separation issues often arise from the physical properties of the diastereomeric salts.
Root Cause Analysis & Solutions:
-
Poorly Differentiating Solubility: The diastereomeric salts formed may have similar solubilities in the chosen solvent, making separation by fractional crystallization inefficient.
-
Solution 1: Solvent Screening: Screen a wide range of solvents and solvent mixtures to find a system where the solubility difference between the two diastereomeric salts is maximized.
-
Solution 2: Temperature Profiling: Carefully control the cooling rate during crystallization to promote the selective precipitation of the less soluble diastereomer.
-
-
Formation of Eutectics or Solid Solutions: In some cases, the diastereomers may not crystallize independently.
-
Solution: Different Resolving Agent: If separation proves too difficult, consider using a different chiral resolving agent.
-
-
Yield Limitation: A kinetic resolution is inherently limited to a 50% yield for the desired enantiomer.
-
Solution: Racemization and Recycling: Develop a method to racemize the unwanted (S)-enantiomer so it can be recycled back into the resolution process, a strategy known as dynamic kinetic resolution.[9]
-
Visualization: Chemical Synthesis Decision Tree
Caption: Decision tree for chemical synthesis routes to this compound.
Part 3: General FAQs for Industrial Scale-Up
Q: What are the primary safety considerations when scaling up the production of this compound?
A: For biocatalytic routes, general good manufacturing practices (GMP) for fermentation and enzyme handling should be followed. For chemical routes, especially asymmetric hydrogenation, the use of high-pressure hydrogen gas requires specialized reactors and stringent safety protocols. The metal catalysts can be pyrophoric. A thorough process safety review is essential before any scale-up.
Q: How do I choose between a biocatalytic and a chemical synthesis route for industrial production?
A: The choice depends on several factors:
-
Cost: Compare the cost of the enzyme and co-factors versus the chiral catalyst and high-pressure equipment.
-
Process Simplicity: Biocatalytic reactions often occur in aqueous media under mild conditions, while chemical hydrogenations may require specialized equipment and anhydrous conditions.
-
Environmental Impact: Biocatalysis is generally considered a "greener" technology with less hazardous waste.
-
Productivity: The space-time yield of the reactor is a critical economic factor.
-
Intellectual Property: The freedom to operate with a particular technology is also a key consideration.
Q: What analytical techniques are crucial for quality control during production?
A:
-
Chiral HPLC or GC: Essential for determining the enantiomeric excess (% ee) of the final product and any chiral intermediates.[5][6]
-
Standard HPLC or GC: To determine the chemical purity and quantify any impurities.
-
NMR and Mass Spectrometry: For structural confirmation of the product and identification of any unknown impurities.
-
Karl Fischer Titration: To measure water content, which can be critical in some chemical reactions.
References
- Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (n.d.). MDPI.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications.
- Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. (2021). National Center for Biotechnology Information.
- Kinetic Treatment of Kinetic Resolution of Racemic Acid Anhydrides with Chiral Amines. (n.d.). CORE.
- This compound. (n.d.). PubChem.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). National Center for Biotechnology Information.
- Chiral Amine Synthesis - Strategies, Examples, and Limitations. (n.d.). ResearchGate.
- Rapid and sensitive kinetic assay for characterization of omega-transaminases. (2009). National Center for Biotechnology Information.
- Catalytic Asymmetric Umpolung Reactions of Imines. (2015). National Center for Biotechnology Information.
- Previous substrate range studies suggested that the active site of... (n.d.). ResearchGate.
- Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. (2007). Organic Chemistry Portal.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature.
- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). National Center for Biotechnology Information.
- Recent advances in the asymmetric reduction of imines by recycled catalyst systems. (n.d.). Royal Society of Chemistry.
- (PDF) Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (n.d.). ResearchGate.
- Rapid and Sensitive Kinetic Assay for Characterization of ω-Transaminases. (n.d.). ResearchGate.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). National Center for Biotechnology Information.
- Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. (n.d.). National Center for Biotechnology Information.
- Enzymatic Mannich Reaction for the Synthesis of γ‑Chiral Amino. (n.d.). American Chemical Society.
- Transaminase activity screen with acetophenone 1 as substrate.... (n.d.). ResearchGate.
- Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. (n.d.). National Center for Biotechnology Information.
- Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. (n.d.). ResearchGate.
- Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. (2014). National Center for Biotechnology Information.
- HOT article: Rapid determination of enantiomeric excess. (2012). Royal Society of Chemistry.
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (n.d.). MDPI.
- Asymmetric Reduction of Imines with Trichlorosilane Catalyzed by Valine-derived Formamide Immobilized onto Magnetic Nano-Fe3O4. (n.d.). Royal Society of Chemistry.
- OC VI (HS 2015) Bode Research Group. (n.d.). ETH Zurich.
- Enantiomeric excess – Knowledge and References. (n.d.). Taylor & Francis.
- The simplified reaction of the kinetic resolution of a racemic mixture... (n.d.). ResearchGate.
- Kinetic resolution of racemic 1-phenylethanol (rac-1) catalyzed by... (n.d.). ResearchGate.
- CAS No : 4187-38-6 | Product Name : (R)-1-(p-Tolyl)ethanamine. (n.d.). Pharmaffiliates.
- Robust ω-Transaminases by Computational Stabilization of the Subunit Interface. (n.d.). National Center for Biotechnology Information.
- Eleven-Step Chemoenzymatic Synthesis of Cotylenol. (n.d.). ChemRxiv.
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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of (R)-1-(o-tolyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral amines such as (R)-1-(o-tolyl)ethanamine is a critical process in pharmaceutical and materials science.[1][2][3] Achieving high yield and enantiomeric purity can be compromised by several side reactions. This technical support guide provides in-depth troubleshooting for common issues encountered during this synthesis, primarily focusing on the widely used method of asymmetric reductive amination of 2'-methylacetophenone.[4][5]
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
Q1: What is the primary synthetic route for this compound and what are its key challenges?
The most common and efficient method is the asymmetric reductive amination of 2'-methylacetophenone.[6] This reaction typically involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced enantioselectively to the target amine.[4][5][7]
Key Challenges:
-
Controlling Enantioselectivity: Achieving a high enantiomeric excess (ee%) requires a carefully selected and handled chiral catalyst or auxiliary.[8][9]
-
Preventing Side Reactions: Competing reactions such as direct reduction of the ketone, over-alkylation of the product amine, and racemization can significantly lower the yield and purity.[10][11]
-
Reaction Kinetics: The rate of imine formation versus the rate of reduction must be carefully balanced.[12]
Q2: Why is my enantiomeric excess (% ee) lower than expected?
Low enantiomeric excess is a frequent issue in asymmetric synthesis and can point to several underlying problems. The first and most critical step is to rigorously validate your analytical method (e.g., chiral HPLC or GC) to ensure it can accurately measure the ee.[9][13] Once the analytics are confirmed, chemical factors are the likely culprits.
Part 2: Troubleshooting Guide for Specific Side Reactions
Issue 1: Low Enantiomeric Excess (ee%) - A Deeper Dive
A suboptimal ee% can arise from issues with the chiral catalyst or from racemization of the product.
Possible Cause A: Catalyst Inefficiency or Deactivation
-
Scientific Rationale: The chiral catalyst creates a stereochemically defined environment that favors the formation of one enantiomer over the other. If the catalyst is impure, has degraded due to exposure to air or moisture, or is not forming correctly in situ, its ability to control the stereochemical outcome is compromised.[8]
-
Troubleshooting Steps:
-
Verify Catalyst/Ligand Purity: Ensure the enantiomeric and chemical purity of your chiral ligand or catalyst.[8] Impurities can act as competing catalysts or inhibitors.[9][13]
-
Strict Inert Atmosphere: Many asymmetric catalysts, particularly organometallic complexes, are sensitive to air and moisture.[8] Use oven-dried glassware and perform the reaction under a positive pressure of an inert gas like Argon or Nitrogen.[8]
-
Solvent Purity: Use anhydrous solvents, as water can interfere with the catalyst and the reaction.[8]
-
Optimize Catalyst Loading: Vary the catalyst loading to find the optimal concentration. Both too little and too much can be detrimental.[8]
-
Temperature Control: Reaction temperature is a critical parameter. Even small fluctuations can diminish enantioselectivity.[8] Consider running the reaction at a lower temperature (e.g., -78 °C) to enhance selectivity.[8]
-
Possible Cause B: Product Racemization
-
Scientific Rationale: The proton on the stereogenic carbon of this compound is benzylic, making it susceptible to abstraction under certain conditions (e.g., high temperature, presence of a base). This would form a planar achiral intermediate, leading to a loss of enantiopurity.[14][15] Palladium catalysts, sometimes used in reductive amination, have been shown to be effective for the racemization of benzylic amines, especially at elevated temperatures.[14]
-
Troubleshooting Steps:
-
Control Experiment: Subject a sample of your purified, enantiomerically enriched product to the reaction workup conditions to see if the ee% drops.
-
Minimize Heat: Avoid unnecessarily high temperatures during the reaction and purification steps.
-
Base Selection: If a base is used, choose a weaker or more sterically hindered one to minimize proton abstraction from the product.[16]
-
Workflow for Diagnosing Low ee%
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Issue 2: Over-alkylation Forming Secondary Amines
-
Scientific Rationale: The primary amine product, this compound, is nucleophilic and can compete with the ammonia source to react with the starting ketone, 2'-methylacetophenone. This forms a secondary imine, which is subsequently reduced to a secondary amine byproduct. This is a common problem in reductive aminations.[4][10][11]
-
Troubleshooting Steps:
-
Excess Ammonia Source: Use a large excess of the ammonia source (e.g., ammonium acetate) to statistically favor the formation of the primary imine.[10]
-
Slow Reagent Addition: If the protocol allows, add the starting ketone slowly to a mixture of the catalyst and ammonia source. This keeps the ketone concentration low and minimizes the chance of the product amine reacting with it.
-
Isolate the Imine: In some cases, it may be beneficial to form and isolate the imine first, then perform the reduction in a separate step. This physically separates the product amine from the starting ketone.[10]
-
Issue 3: Incomplete Conversion and/or Ketone Reduction
-
Scientific Rationale: The desired reaction is the reduction of the C=N bond of the imine. However, many common reducing agents can also reduce the C=O bond of the starting ketone.[7] The choice of reducing agent is critical and often pH-dependent.[10]
-
Troubleshooting Steps:
-
Select a Chemoselective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are more selective for reducing the protonated iminium ion over the ketone, especially under mildly acidic conditions (pH 5-7).[7][10][17]
-
pH Control: Maintain the optimal pH for the reaction. Imine formation is typically favored under slightly acidic conditions which also activate the imine for reduction.[10] However, if the pH is too low, the amine nucleophile can be protonated and become unreactive.[7]
-
Confirm Reagent Activity: Ensure your reducing agent is fresh and active. Hydride reagents can decompose over time.
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Optimal pH | Advantages | Disadvantages |
| NaBH₃CN | 6-7 | Highly selective for imines over ketones.[10] | Highly toxic (releases HCN). |
| NaBH(OAc)₃ (STAB) | 5-7 | Mild, less toxic, highly selective.[10][17] | Can be slower. |
| NaBH₄ | 7-10 | Inexpensive and powerful. | Can readily reduce the starting ketone.[5] |
| H₂/Catalyst (e.g., Pd/C) | N/A | "Green" reductant, high atom economy.[4] | Can lead to racemization of benzylic amines.[14] |
Part 3: Experimental Protocols & Data
Protocol: General Procedure for Asymmetric Reductive Amination using a Pre-formed Catalyst
This is a representative protocol. Optimal conditions (temperature, solvent, pressure) are highly dependent on the specific catalyst system employed.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (e.g., a chiral phosphine ligand) and the metal precursor (e.g., an Iridium or Rhodium complex) in anhydrous, degassed solvent (e.g., THF, Toluene).[8] Stir according to literature procedure to form the active catalyst.
-
Reaction Assembly: In a separate reaction vessel, add 2'-methylacetophenone, the ammonia source (e.g., NH₄OAc, 10 equivalents), and anhydrous reaction solvent.
-
Reaction Initiation: Transfer the catalyst solution to the reaction vessel via cannula.
-
Reduction: If using H₂, purge the vessel with hydrogen and maintain a positive pressure. If using a hydride reagent, add it slowly to the mixture at the desired temperature.
-
Monitoring: Track the reaction's progress via TLC or GC-MS, checking for the disappearance of the starting ketone and the appearance of the product amine.
-
Workup: Upon completion, carefully quench the reaction (e.g., with aqueous NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification & Analysis: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography. Determine the enantiomeric excess using a validated chiral HPLC or GC method.[9]
References
- Benchchem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis.
- Wordpress. (n.d.). Reductive Amination.
- Myers, J. W. (n.d.). Myers Chem 115.
- Benchchem. (n.d.). Preventing over-alkylation in amine synthesis.
- Wikipedia. (n.d.). Reductive amination.
- Kim, J., et al. (2010). Fast racemization and dynamic kinetic resolution of primary benzyl amines. ResearchGate.
- Bertrand, F., et al. (n.d.). Thiyl Radical Mediated Racemization of Benzylic Amines. ResearchGate.
- Benchchem. (n.d.). Preventing racemization during the synthesis of (S)-Benzyl 3-aminobutyrate.
- Benchchem. (n.d.). (S)-1-(o-Tolyl)ethanamine.
- Benchchem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
- Xu, L., et al. (n.d.). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate.
- Valdés, C. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health.
- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. SciSpace.
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- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
How to improve the enantiomeric excess of (R)-1-(o-tolyl)ethanamine
Welcome to the dedicated technical support guide for the resolution and enantiomeric enrichment of (R)-1-(o-tolyl)ethanamine. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are working with this chiral amine and seeking to optimize its enantiomeric purity. Here, we address common challenges and frequently asked questions, providing in-depth, field-tested solutions grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section tackles specific problems you might encounter during your experiments, offering explanations and actionable protocols to get your synthesis back on track.
Question 1: Diastereomeric Salt Resolution - "My enantiomeric excess (ee) is plateauing at a low value (<90%) after multiple recrystallizations. What's going wrong?"
This is a frequent and frustrating issue in classical resolution. The primary cause is often related to the physicochemical properties of the diastereomeric salts themselves.
Root Cause Analysis:
-
Unfavorable Salt Pair: The fundamental issue may be that the chosen chiral resolving agent and your amine do not form diastereomeric salts with a sufficiently large difference in solubility in the chosen solvent system. This leads to co-crystallization, where both the desired and undesired diastereomers precipitate, limiting the achievable enantiomeric excess.
-
Suboptimal Solvent System: The solvent plays a critical role. An ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other. A poorly chosen solvent will dissolve both or precipitate both, leading to poor separation.
-
Incomplete Equilibration: During recrystallization, it is crucial to allow the system to reach thermodynamic equilibrium. Insufficient heating to achieve a clear solution or cooling the solution too rapidly can trap impurities and the undesired diastereomer within the crystal lattice.
Solutions & Protocols:
-
Re-evaluate the Chiral Resolving Agent: While L-(+)-tartaric acid is a common choice, its efficacy can be limited. Consider switching to an alternative acid that may offer better discrimination. (S)-(+)-mandelic acid is a well-documented and often more effective resolving agent for this specific amine.
-
Systematic Solvent Screening: Do not rely on a single solvent system. A systematic screening process is essential.
-
Protocol: Solvent Screening for Diastereomeric Salt Crystallization
-
Prepare small, equimolar samples of your racemic amine and the chosen chiral acid (e.g., (S)-(+)-mandelic acid) in a series of vials.
-
Add a range of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetone, and aqueous mixtures thereof) to each vial.
-
Heat the vials gently until all solids dissolve.
-
Allow the vials to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Observe the quantity and quality of the crystals formed.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Liberate the free amine by treating the salt with a base (e.g., 2M NaOH) and extracting with an organic solvent (e.g., dichloromethane).
-
Analyze the enantiomeric excess of the recovered amine using chiral HPLC or GC to identify the most effective solvent system.
-
-
-
Optimize the Recrystallization Protocol:
-
Ensure Complete Dissolution: When heating the mixture for recrystallization, ensure you obtain a completely clear solution. Any undissolved particles can act as nucleation sites for the wrong diastereomer.
-
Slow Cooling is Key: Employ a slow, controlled cooling profile. Crashing the solid out of solution by rapid cooling will invariably lead to lower enantiomeric purity. Allow the solution to cool naturally to room temperature, then transfer to a 0-5 °C refrigerator.
-
Control Stoichiometry: Using a slight sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.6 equivalents) can sometimes be beneficial. This ensures that only the less soluble diastereomeric salt crystallizes, leaving the more soluble salt and the excess of the other amine enantiomer in the mother liquor.
-
Question 2: Chiral HPLC Analysis - "I'm seeing poor resolution (Rs < 1.5) and significant peak tailing for my enantiomers. How can I improve my analytical method?"
An unreliable analytical method makes it impossible to accurately assess the success of your resolution. Peak tailing and poor resolution are typically caused by secondary interactions between the basic amine and the stationary phase or by a suboptimal mobile phase.
Root Cause Analysis:
-
Acidic Silica Support: The most common cause of peak tailing for basic compounds like amines is the interaction with acidic silanol groups on the surface of the silica-based chiral stationary phase (CSP).
-
Inappropriate Mobile Phase: The mobile phase composition, including the organic modifier and any additives, is critical for achieving good peak shape and resolution.
-
Wrong CSP: Not all chiral stationary phases are created equal. The selector on the CSP must have the appropriate chiral recognition mechanism for your analyte. Polysaccharide-based phases are often a good starting point for amines.
Solutions & Protocols:
-
Use a Mobile Phase Additive: To mitigate the interaction with silanol groups, add a small amount of a basic competitor to your mobile phase.
-
Recommended Additives: For amine analysis in normal-phase chromatography, 0.1% to 0.5% of an amine modifier like diethylamine (DEA), triethylamine (TEA), or butylamine is highly effective.
-
Example Mobile Phase: Hexane/Isopropanol (90:10, v/v) + 0.2% DEA.
-
-
Optimize Mobile Phase Composition:
-
Vary the ratio of your organic modifiers (e.g., change from 10% isopropanol to 15% or 20%). A higher percentage of the polar modifier (alcohol) generally reduces retention time but may also affect resolution. A systematic approach is needed to find the optimal balance.
-
-
Select an Appropriate Chiral Stationary Phase (CSP):
-
Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica gel support, are highly successful for separating a wide range of chiral compounds, including amines.
-
Recommended Columns: Columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for screening.
-
Data Summary: Starting Points for Chiral HPLC Method Development
| Parameter | Recommended Starting Condition | Troubleshooting Tip |
| Chiral Column | Chiralcel OD-H or Chiralpak AD-H | If resolution is poor, try a CSP with a different selector. |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Adjust the ratio; more isopropanol reduces run time. |
| Additive | 0.2% Diethylamine (DEA) | Essential for good peak shape; adjust concentration if tailing persists. |
| Flow Rate | 1.0 mL/min | Adjust for optimal resolution and analysis time. |
| Detection | UV at 254 nm or 265 nm | Ensure the wavelength is appropriate for the o-tolyl group. |
Frequently Asked Questions (FAQs)
What is the most industrially scalable method to improve the enantiomeric excess of this compound?
For large-scale production, diastereomeric salt resolution remains one of the most cost-effective and scalable methods. While techniques like preparative chiral chromatography can yield very high purity, they are often more expensive due to the high cost of the chiral stationary phase and the large volumes of solvent required. Kinetic resolution using enzymes can also be scalable, but the cost of the enzyme, reaction times, and downstream processing must be carefully considered.
The classical resolution with an inexpensive, recyclable resolving agent like mandelic or tartaric acid, coupled with an optimized crystallization process, generally provides the best balance of cost, throughput, and efficiency for industrial applications.
Can I use a kinetic resolution approach for this amine?
Yes, enzymatic kinetic resolution is a viable and often highly selective alternative. Lipases are commonly used for the N-acylation of amines. In a typical kinetic resolution, the racemic amine is reacted with an acylating agent in the presence of a lipase. The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other.
This leaves the unreacted (R)-enantiomer, this compound, enriched. The acylated (S)-enantiomer can then be separated from the unreacted (R)-enantiomer by standard methods like extraction or chromatography. A notable advantage is that this process can often be performed in organic solvents under mild conditions.
How do I properly handle and dispose of the "wrong" (S)-enantiomer and the chiral resolving agent?
Responsible chemical management is critical.
-
Recycling the Resolving Agent: After liberating your desired (R)-amine from the crystallized diastereomeric salt, the chiral resolving agent (e.g., (S)-mandelic acid) will be in the aqueous layer as its salt (e.g., sodium mandelate). This aqueous layer should be acidified (e.g., with HCl) to precipitate the chiral acid, which can then be recovered by filtration, dried, and reused. This significantly improves the process economy and reduces waste.
-
Racemization of the Unwanted Enantiomer: The (S)-enantiomer, which remains in the mother liquor, can often be racemized and recycled back into the process. Racemization of chiral amines can sometimes be achieved by heating with a catalyst, effectively doubling the potential yield from your starting racemic material. This is a key principle of green chemistry and atom economy.
-
Disposal: If recycling is not feasible, all chemical waste, including the mother liquor and any washings, must be disposed of according to your institution's and local environmental regulations. Consult your safety officer for specific procedures.
Visualizing the Workflow
A clear understanding of the process flow is essential for successful execution and troubleshooting.
Caption: Workflow for Diastereomeric Salt Resolution.
References
- Resolution of 1-(o-Tolyl)ethylamine.Organic Syntheses, Coll. Vol. 10, p.693 (2004); Vol. 79, p.93 (2002). [Link]
- Industrial-Scale Resolution of Racemic Amines.Johnson Matthey Technology Review, 59(3), 184-198 (2015). [Link]
- Lipase-catalyzed resolution of amines: a versatile tool for the synthesis of enantiopure compounds.Chemical Society Reviews, 41(5), 1778-1794 (2012). [Link]
Technical Support Center: Purification of (R)-1-(o-tolyl)ethanamine
Welcome to the technical support center for the purification of (R)-1-(o-tolyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of chiral amines is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), and this compound is a valuable building block in this field.[1][2] This resource aims to deliver practical, field-proven insights to help you overcome common challenges in your laboratory work.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound, with a focus on the two primary methods: diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC).
Diastereomeric Salt Crystallization
This classical resolution technique remains a widely used and cost-effective method for separating enantiomers on a large scale.[3] It involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[4]
Question: I am experiencing low yield of the desired this compound diastereomeric salt. What are the likely causes and how can I improve it?
Answer:
Low yield in diastereomeric salt crystallization is a common issue that can often be resolved by systematically evaluating several experimental parameters.
-
Sub-optimal Resolving Agent: The choice of resolving agent is crucial. For amines like this compound, common resolving agents include tartaric acid derivatives, mandelic acid, or camphor sulfonic acid.[3] The interaction between the amine and the resolving agent dictates the properties of the resulting diastereomeric salts. It is essential to screen a variety of resolving agents to find one that provides a significant difference in solubility between the two diastereomers.
-
Incorrect Stoichiometry: While a 1:1 molar ratio of the amine to the resolving agent is the theoretical starting point, empirically testing different ratios can sometimes improve the yield of the less soluble diastereomer. Starting with a 0.5 molar equivalent of the chiral agent can be an efficient method for initial screening.[3]
-
Inappropriate Solvent System: The solvent plays a critical role in the crystallization process. An ideal solvent will maximize the solubility difference between the two diastereomeric salts. A screening of various solvents and solvent mixtures is highly recommended. For amine salts, polar protic solvents like alcohols (e.g., methanol, ethanol, isopropanol) or aqueous mixtures are often a good starting point.
-
Cooling Rate and Temperature Profile: Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in lower purity and yield of the desired salt. A slower, controlled cooling process allows for more selective crystallization of the less soluble diastereomer. Experimenting with different cooling profiles, including holding the solution at certain temperatures, can significantly improve the outcome.[5]
-
Supersaturation and Nucleation: Achieving the right level of supersaturation is key. If the solution is too dilute, crystallization will not occur. Conversely, if it is too concentrated, spontaneous nucleation of both diastereomers can happen. Seeding the solution with a small crystal of the desired diastereomeric salt can help control the crystallization process.
Question: The enantiomeric excess (ee) of my purified this compound is consistently low after recrystallization. How can I improve the enantiopurity?
Answer:
Achieving high enantiomeric excess is the primary goal of chiral resolution. Low ee values often point to incomplete separation of the diastereomeric salts.
-
Insufficient Number of Recrystallizations: A single crystallization is often not enough to achieve high enantiomeric purity. Multiple recrystallization steps are typically necessary. After each recrystallization, it is crucial to determine the ee of the isolated salt to monitor the progress.
-
Co-crystallization of Diastereomers: If the solubilities of the two diastereomeric salts are too similar in the chosen solvent, they will co-crystallize, leading to low ee. Re-evaluating the solvent system is the most effective way to address this. The goal is to find a solvent that maximizes the solubility of the undesired diastereomer while minimizing the solubility of the desired one.
-
Eutectic Formation: In some cases, the two diastereomers can form a eutectic mixture, which is a composition that has a lower melting point than either of the pure components and will crystallize together.[4] Understanding the phase diagram of your diastereomeric salt system can help in designing a crystallization process that avoids the eutectic point.[6]
-
Racemization: While less common for stable amines like 1-(o-tolyl)ethanamine under standard crystallization conditions, exposure to harsh pH or high temperatures for prolonged periods could potentially lead to racemization.[7] Ensure that the conditions for salt breaking and amine recovery are not promoting racemization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[8][9]
Question: I am observing poor peak shape (tailing) for this compound on my chiral column. What is causing this and how can I fix it?
Answer:
Peak tailing is a common problem in the HPLC analysis of basic compounds like amines and can significantly impact resolution and quantification.
-
Secondary Interactions with Silanol Groups: Residual acidic silanol groups on the surface of silica-based CSPs can interact strongly with the basic amine, leading to peak tailing.[10]
-
Solution: Adding a basic modifier to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), can help to mask these silanol groups and improve peak shape. A concentration of 0.1-0.5% (v/v) is a good starting point.
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase and lead to broad, tailing peaks.
-
Solution: Reduce the sample concentration or the injection volume. A typical analytical concentration is in the range of 0.1 - 1.0 mg/mL.[10]
-
-
Inappropriate Mobile Phase: The composition of the mobile phase, including the organic modifier and any additives, is critical for good peak shape.
-
Solution: For normal-phase chromatography, a common mobile phase for chiral amine separation is a mixture of hexane and an alcohol like ethanol or isopropanol.[11] For polar organic mode, acetonitrile with methanol is often used.[11] Experiment with the ratio of these solvents and the concentration of additives to optimize peak symmetry.
-
Question: I am not achieving baseline separation of the (R)- and (S)-1-(o-tolyl)ethanamine enantiomers. What adjustments can I make to my HPLC method?
Answer:
Baseline resolution is essential for accurate quantification of enantiomeric excess. Several factors can be adjusted to improve separation.
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for achieving chiral separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds, including amines.[9][12]
-
Solution: If you are not getting separation, screening different types of chiral columns is the first step. Consult column selection guides from manufacturers or the scientific literature for recommendations for similar compounds.
-
-
Sub-optimal Mobile Phase Composition: The mobile phase composition directly influences the retention and selectivity of the separation.
-
Solution: Systematically vary the ratio of the organic modifiers in your mobile phase. For example, in a hexane/ethanol mobile phase, changing the ethanol percentage can have a significant impact on resolution. The use of acidic and basic additives can also modulate selectivity.[11]
-
-
Flow Rate: While a higher flow rate can reduce analysis time, it can also decrease resolution.
-
Solution: Try reducing the flow rate. This will increase the analysis time but may provide the necessary improvement in resolution.
-
-
Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process.
-
Solution: Experiment with different column temperatures. Both increasing and decreasing the temperature can potentially improve resolution, depending on the specific interactions between the analyte and the CSP.
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for determining the enantiomeric excess (ee) of my purified this compound?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess of chiral compounds.[13] It offers high accuracy, sensitivity, and reproducibility. Other methods like optical rotation can provide a general indication of enantiopurity but are less accurate, especially at high ee values.[14][15]
Q2: How can I remove the chiral resolving agent after diastereomeric salt crystallization?
A2: After separating the desired diastereomeric salt, the chiral resolving agent can be removed by a simple acid-base extraction. The salt is typically dissolved in water, and the pH is adjusted to be basic (e.g., with NaOH) to deprotonate the amine, making it soluble in an organic solvent (e.g., diethyl ether, dichloromethane). The chiral resolving agent, which is typically an acid, will remain in the aqueous layer as its salt. The organic layer containing the free amine is then separated, dried, and the solvent is evaporated to yield the purified this compound.
Q3: Can I reuse my chiral HPLC column?
A3: Yes, chiral HPLC columns can be reused many times if they are properly cared for. It is crucial to use high-purity solvents, filter your samples before injection, and flush the column with an appropriate storage solvent after use.[16] Always follow the manufacturer's instructions for column care and regeneration. Be aware of "additive memory effects," where residual additives from previous runs can impact subsequent analyses.[17]
Q4: What are the key differences between coated and immobilized chiral stationary phases?
A4: Coated CSPs have the chiral selector physically adsorbed onto the silica support, which makes them sensitive to certain solvents that can strip the coating. Immobilized CSPs have the chiral selector covalently bonded to the silica, making them more robust and compatible with a wider range of solvents.[16] This increased robustness allows for more aggressive column flushing and regeneration procedures.
Experimental Workflows and Data
Table 1: Comparison of Common Chiral Purification Techniques
| Technique | Advantages | Disadvantages | Typical Scale |
| Diastereomeric Salt Crystallization | - Cost-effective for large scale- Well-established technology | - Can be time-consuming to optimize- Yield of desired enantiomer is limited to 50% in the first step- Requires a suitable resolving agent | Milligrams to Kilograms |
| Chiral HPLC | - High resolution and purity- Applicable to a wide range of compounds- Can be automated | - Higher cost of columns and solvents- Can be challenging to scale up for large quantities | Micrograms to Grams (preparative scale) |
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Protocol: Chiral HPLC Method for Enantiomeric Excess Determination
This protocol provides a starting point for the analysis of this compound. Optimization may be required.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or Lux® Cellulose-1).
-
Mobile Phase: n-Hexane/Isopropanol/Triethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
- Benchchem. (n.d.). (S)-1-(o-Tolyl)ethanamine.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Dwyer, D. W., & Wainer, I. W. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 28(1).
- Wikipedia. (n.d.). Diastereomeric recrystallization.
- Benchchem. (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
- TCI Chemicals. (n.d.). (R)-(+)-1-(p-Tolyl)ethylamine.
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Chem-Impex. (n.d.). (R)-(+)-1-(p-Tolyl)ethylamine.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- PubChem. (n.d.). This compound.
- J&K Scientific. (n.d.). (R)-1-(o-Tolyl)ethan-1-amine.
- Organic Chemistry Frontiers. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- ResearchGate. (n.d.). Recrystallization of mixture of diastereomers from different solvents.
- Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032.
- PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- Onyx Scientific. (n.d.). Chiral Resolution Screening.
- Taylor & Francis. (n.d.). Enantiomeric excess – Knowledge and References.
- ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- MDPI. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- Chemical Society Reviews. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches.
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. onyxipca.com [onyxipca.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Rapid determination of enantiomeric excess: a focus on optical approaches - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. chiraltech.com [chiraltech.com]
- 17. chromatographytoday.com [chromatographytoday.com]
Common pitfalls in the use of (R)-1-(o-tolyl)ethanamine as a resolving agent
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of using (R)-1-(o-tolyl)ethanamine as a chiral resolving agent. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested insights to help you overcome common challenges and optimize your resolution processes.
Introduction: The Principle of Diastereomeric Salt Resolution
Chiral resolution by diastereomeric salt formation is a robust and scalable technique for separating enantiomers.[1] The process hinges on a simple principle: reacting a racemic mixture (e.g., a racemic carboxylic acid) with a single enantiomer of a chiral base, such as this compound, forms a pair of diastereomeric salts.[2]
-
(R)-Acid + (R)-Amine → (R,R)-Salt
-
(S)-Acid + (R)-Amine → (S,R)-Salt
Unlike the original enantiomers, these diastereomeric salts have different physical properties, most critically, different solubilities in a given solvent.[2][3] This solubility difference allows for the separation of one diastereomer by fractional crystallization. The desired enantiomer is then recovered by cleaving the isolated salt. This guide will address the common pitfalls encountered during this seemingly straightforward process.
Core Workflow of Chiral Resolution
Caption: Decision tree for troubleshooting and optimizing low enantiomeric excess.
Q4: I have a pure diastereomeric salt, but I'm having trouble recovering my enantiopure acid after basification.
A4: This issue usually arises during the salt cleavage and subsequent liquid-liquid extraction steps.
-
Underlying Cause & Immediate Actions:
-
Incomplete Cleavage: The resolving agent is an amine, and the product is an acid. To break the salt, you must add a base to deprotonate the acid's carboxyl group and protonate the resolving agent's amine. Ensure the aqueous solution is sufficiently basic (pH > 10) by testing with pH paper or a meter. [2] * Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, making phase separation difficult or impossible. Use gentle, repeated inversions of the separatory funnel instead of shaking. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can often help break it.
-
Incorrect Solvent: Ensure you are using an appropriate organic solvent for the extraction. The solvent should readily dissolve your free acid but be immiscible with water (e.g., dichloromethane, ethyl acetate, diethyl ether). [2] * Incomplete Extraction: Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete recovery of your product from the aqueous layer. [2]
-
Frequently Asked Questions (FAQs)
Q: How do I select the best solvent for my resolution? A: Solvent selection is often empirical but is the most crucial factor for success. [4]An ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for the selective crystallization of only one salt upon cooling. A good starting point is to screen a range of solvents with varying polarities (e.g., alcohols like ethanol or isopropanol, esters like ethyl acetate, ketones like acetone, and ethers like THF). See Protocol 1 for a systematic screening approach.
Q: How do I determine the enantiomeric excess (e.e.) of my final product? A: The most common methods are:
-
Chiral HPLC or SFC: This is the gold standard, using a chiral stationary phase to separate the two enantiomers and determine their ratio by peak area. [5][6]2. NMR Spectroscopy with a Chiral Solvating Agent (CSA): This is a rapid method. Adding a CSA (e.g., (R)-BINOL) to your sample in an NMR tube can cause the signals of the two enantiomers (which are otherwise identical in an achiral environment) to split into distinct peaks, allowing for integration and e.e. calculation. [7][8] Q: Can I recover and reuse the this compound resolving agent? A: Yes. After cleaving the salt with a base (e.g., NaOH), your desired enantiomer (the acid) will be in the aqueous layer as its sodium salt. The this compound will be the free base. You can then extract the resolving agent from this basic aqueous solution using a solvent like dichloromethane or diethyl ether, dry the organic layer, and remove the solvent to recover it.
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal Resolution Conditions
This protocol allows for the rapid testing of multiple solvents to identify promising candidates for a larger-scale resolution.
-
Setup: Arrange an array of small vials (e.g., 8 vials).
-
Reagents: In each vial, place a small, accurately weighed amount of your racemic acid (e.g., 50 mg).
-
Resolving Agent Addition: To each vial, add a solution of this compound (0.5 to 1.0 molar equivalents) dissolved in a different test solvent (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, THF, and a 9:1 mixture of Ethanol:Water). Add enough solvent to just dissolve the components with gentle heating.
-
Crystallization: Allow the vials to cool slowly to room temperature, then place them in a 4°C refrigerator overnight.
-
Observation: Observe the vials for the quantity and quality of crystals formed.
-
Analysis: Isolate the crystals from the most promising-looking vials by filtration, wash with a small amount of cold solvent, and dry. Determine the yield and the enantiomeric excess (after a small-scale salt cleavage) to identify the best conditions.
Example Data Summary Table
| Vial | Solvent | Equivalents of Amine | Crystal Formation | Yield (%) | e.e. (%) |
| 1 | Methanol | 0.5 | Heavy, Crystalline | 35 | 92 |
| 2 | Ethanol | 0.5 | Moderate, Needles | 28 | 98 |
| 3 | Isopropanol | 0.5 | Scant, Powdery | 15 | >99 |
| 4 | Acetone | 0.5 | Oil | N/A | N/A |
| 5 | Ethyl Acetate | 0.5 | No Precipitate | 0 | N/A |
| ... | ... | ... | ... | ... | ... |
Based on this hypothetical screen, Isopropanol provides the highest purity, while Ethanol gives a better balance of yield and purity.
Protocol 2: Liberation of the Enantiopure Acid
This protocol describes the cleavage of the purified diastereomeric salt.
-
Suspension: Suspend the purified and dried diastereomeric salt in water (approx. 10 mL per gram of salt).
-
Basification: With vigorous stirring, add a 2M NaOH solution dropwise until the pH of the aqueous solution is greater than 10. [2]All solids should dissolve as the salt is cleaved.
-
Wash: Transfer the solution to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane, 2 x 20 mL) to remove the liberated this compound. You can save these organic layers to recover the resolving agent.
-
Acidification: Cool the remaining aqueous layer in an ice bath and acidify it with a 2M HCl solution until the pH is less than 2. Your enantiopure acid should precipitate out if it is a solid, or it will be ready for extraction.
-
Extraction: Extract the acidified aqueous layer multiple times (e.g., 3 x 30 mL) with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). [2]6. Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the final enantiopure acid. [2]7. Final Analysis: Confirm the final product's identity and determine its enantiomeric excess.
References
- BenchChem. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for Diastereomeric Salt Formation with (+)-Di-p-toluoyl-D-tartaric Acid. BenchChem Technical Support.
- Dombrády ZS, Pálovics E, Fogassy E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem.
- BioDuro. (2018).
- Kagan, H. B. (2013). Crystallization-Based Separation of Enantiomers.
- LibreTexts Chemistry. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
- Park, J., et al. (2023).
- Royal Society of Chemistry. (2017).
- Singh, V., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances.
- BenchChem. (2025). Technical Support Center: Troubleshooting Chiral Separation of 1-(4-Chlorophenyl)ethanol. BenchChem Technical Support.
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (R)-1-(o-tolyl)ethanamine under reaction conditions
Welcome to the technical support center for (R)-1-(o-tolyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this valuable chiral amine. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the success of your synthetic routes.
Introduction
This compound is a critical chiral building block in asymmetric synthesis. Its unique structural features, particularly the ortho-methyl group, introduce steric hindrance that can be both advantageous for stereocontrol and a source of stability issues under various reaction conditions. Understanding these potential challenges is paramount to achieving reproducible and high-yielding results. This guide is structured to address specific problems you may encounter, offering explanations grounded in chemical principles and actionable protocols to mitigate them.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common experimental issues.
Issue 1: Low or Inconsistent Reaction Yields
Question: My reaction yield is significantly lower than expected, or varies between batches. What could be the cause?
Answer: Low and inconsistent yields when using this compound often stem from its sensitivity to atmospheric conditions and thermal stress, as well as potential side reactions with electrophiles.
Possible Causes & Solutions:
-
Atmospheric Decomposition (Autoxidation): Aromatic amines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities. This process can lead to the formation of colored impurities and reduce the concentration of the active amine. Recent studies have shown that aromatic amines can undergo oxidation under ambient conditions, even without catalysts.[1][2][3][4][5]
-
Protocol for Inert Atmosphere Handling:
-
Degassing Solvents: Before use, thoroughly degas all reaction solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Schlenk Technique: Handle the amine and set up the reaction under an inert atmosphere using standard Schlenk line or glovebox techniques.
-
Freshly Purified Amine: If the amine has been stored for an extended period, consider purification by distillation under reduced pressure to remove any oxidation products.
-
-
-
Thermal Decomposition: While the ortho-alkyl group can provide some steric protection, benzylamines are known to undergo thermal decomposition at elevated temperatures, primarily through C-N bond cleavage. Studies on substituted benzene derivatives suggest that ortho-substituents can influence thermal stability.[6][7]
-
Recommendations:
-
Avoid prolonged heating of reactions involving this compound at temperatures exceeding 80-100 °C, unless literature precedent for the specific reaction indicates otherwise.
-
If elevated temperatures are necessary, conduct a small-scale trial to assess the stability of the amine under the reaction conditions. Monitor for the appearance of degradation products by TLC or LC-MS.
-
-
-
Side Reactions with Electrophiles: Due to the nucleophilic nature of the primary amine, it can react with a variety of electrophiles. The steric hindrance from the ortho-tolyl group can influence its reactivity profile compared to less hindered amines.[8][9][10][11][12]
-
Troubleshooting Electrophilic Reactions:
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of reagents. An excess of a highly reactive electrophile can lead to undesired side reactions.
-
Slow Addition: Add the electrophile slowly and at a reduced temperature to control the reaction exotherm and minimize the formation of byproducts.
-
-
Issue 2: Appearance of Unidentified Impurities or Color Change
Question: My reaction mixture has developed a yellow or brown color, and TLC/LC-MS analysis shows several unexpected spots/peaks. What are these impurities and how can I avoid them?
Answer: The formation of colored impurities is a common indicator of amine oxidation. The unexpected peaks could be oxidation byproducts, products of side reactions, or isomers resulting from racemization.
Possible Causes & Solutions:
-
Oxidation Products: As mentioned previously, oxidation is a primary degradation pathway. The initial oxidation product is often an imine, which can then undergo further reactions to form more complex, often colored, polymeric materials.
-
Mitigation Strategy: Rigorous exclusion of air and light is the most effective preventative measure. Store the amine under an inert atmosphere and in an amber vial or a container wrapped in aluminum foil.
-
-
Reaction with Solvents: Certain solvents can react with amines. For example, dichloromethane can form salts with amines, and this reactivity can be exacerbated at elevated temperatures. Protic solvents can also affect amine reactivity through hydrogen bonding.
-
Solvent Compatibility Table:
-
| Solvent Class | Compatible Solvents | Potentially Incompatible Solvents | Rationale for Incompatibility |
| Aprotic Polar | Acetonitrile, DMF, DMSO | - | Generally good solvents for reactions involving amines. |
| Aprotic Non-Polar | Toluene, Hexanes, THF, Diethyl Ether | - | Suitable for many reactions, ensure they are peroxide-free. |
| Protic | Methanol, Ethanol, Isopropanol | Water (in some cases) | Can decrease nucleophilicity via H-bonding. Water can hydrolyze sensitive reagents. |
| Halogenated | Chloroform, 1,2-Dichloroethane | Dichloromethane (DCM) | Can form salts and lead to decomposition, especially with heating. |
-
Racemization: The chiral center of this compound is benzylic and thus susceptible to racemization, especially under acidic or basic conditions, or at elevated temperatures. Racemization can occur via the formation of an achiral imine intermediate.[13][14][15]
-
Protocol for Minimizing Racemization:
-
pH Control: Maintain the reaction pH as close to neutral as possible, unless acidic or basic conditions are required for the desired transformation. If so, keep the exposure time to these conditions to a minimum.
-
Temperature Management: Avoid excessive heat. If a reaction requires heating, perform a time-course study to find the optimal balance between reaction rate and racemization.
-
Chiral Purity Analysis: Regularly check the enantiomeric excess (ee) of your starting material and product using chiral HPLC or SFC.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
-
Storage Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be refrigerated at 2-8 °C and protected from light.
Q2: My acylation reaction is giving a mixture of N-acylated and di-acylated products. How can I improve selectivity for mono-N-acylation?
-
The ortho-methyl group provides some steric hindrance that can disfavor di-acylation. However, to improve selectivity:
-
Use a 1:1 stoichiometry of the amine and acylating agent.
-
Add the acylating agent slowly at a low temperature (e.g., 0 °C).
-
Consider using a less reactive acylating agent, such as an anhydride instead of an acyl chloride.
-
The presence of a non-nucleophilic base (e.g., 2,6-lutidine) can help scavenge the acid byproduct without competing in the acylation.
-
Q3: I am using this compound in a reaction with a Lewis acid catalyst and observing decomposition. Why is this happening?
-
Primary amines can act as Lewis bases and form strong complexes with Lewis acids.[16][17][18] This complexation can deactivate both the amine and the catalyst. In some cases, the strong interaction can lead to degradation of the amine, especially at elevated temperatures.
-
Troubleshooting:
-
Consider protecting the amine (e.g., as a carbamate or sulfonamide) before introducing the Lewis acid.
-
Alternatively, use a stoichiometric amount of the Lewis acid if complexation is unavoidable, and be aware that this may alter the reaction pathway.
-
Investigate alternative catalysts that are more compatible with primary amines.
-
-
Q4: Can I use this compound in Friedel-Crafts reactions?
-
Direct Friedel-Crafts reactions with aromatic amines are generally unsuccessful. The amine's lone pair coordinates strongly with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.[12]
Visualizing Stability and Reaction Pathways
Diagram 1: General Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- Zhang, X., et al. (2024). Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. Chemical Science.
- Zhang, X., et al. (2024). Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. RSC Publishing.
- Zhang, X., et al. (2024). Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. CoLab.
- Jornet-Somoza, J., et al. (2020). Atmospheric Autoxidation of Amines. Environmental Science & Technology.
- Jornet-Somoza, J., et al. (2020). Atmospheric Autoxidation of Amines. PubMed.
- Hoveyda, A. H., et al. (2019). C–H Functionalization of Amines via Alkene-Derived Nucleophiles through Cooperative Action of Chiral and Achiral Lewis Acid Catalysts: Applications in Enantioselective Synthesis. PubMed Central.
- Campos, S., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed Central.
- University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry.
- Feringa, B. L., et al. (2017). Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Amides. Journal of the American Chemical Society.
- Wikipedia. Chiral Lewis acid.
- Tu, S., et al. (2023). Ligand Acceleration in Chiral Lewis Acid Catalysis. CCS Chemistry.
- Hartwig, J. F., et al. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.
- LibreTexts. (2020). 24.7: Reactions of Amines. Chemistry LibreTexts.
- Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Michigan State University. Amine Reactivity. Department of Chemistry.
- Potter, B. V. L., et al. (2022). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.
- Veawab, A., et al. (2013). Why Amine Systems Fail – An in-depth Study of Amine System Failures. ResearchGate.
- Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- LibreTexts. (2023). Reactivity of Amines. Chemistry LibreTexts.
- LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts.
- Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/OrganicChemistry.
- Kim, Y. C., et al. (2001). Thermalstability of para- and ortho- isomersof tris-decyl-(ethyl-benzyl)-ammonium chloride. ResearchGate.
- Koenig, K. E., et al. (1993). Process for the racemization of optically active 1-aryl-alkylamines. Google Patents.
- Baumann, W., et al. (2002). Process for the racemization of optically active amines. Google Patents.
- Oberg, C. K. (2024). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Longdom Publishing.
- Kumar, A., et al. (2012). Role of racemization in optically active development. ResearchGate.
- Jana, R., et al. (2024). Engaging Photoexcited ortho-Substituted Nitroarenes and Aryl/Alkyl Boronic Acids in Reductive C–N Coupling. Organic Letters.
- Rzaczynska, Z., et al. (2017). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. MDPI.
Sources
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- 3. Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations | CoLab [colab.ws]
- 4. Atmospheric Autoxidation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Solvent Selection for Reactions with (R)-1-(o-tolyl)ethanamine
Welcome to the technical resource for optimizing reactions involving (R)-1-(o-tolyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving desired reaction outcomes, such as high yield and stereoselectivity. Here, we address common challenges and provide practical, experience-driven solutions in a question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound that influence solvent choice?
This compound is a chiral primary amine with a molecular weight of 135.21 g/mol .[1] Its structure, featuring a sterically hindered ortho-methyl group on the phenyl ring, is a key determinant for solvent interactions. The amine group provides a site for hydrogen bonding and nucleophilic attack, while the aromatic ring allows for π-π stacking interactions. The choice of solvent will directly influence the solvation of these functional groups, thereby affecting reactivity and the stereochemical outcome of a reaction.
Q2: How does solvent polarity impact the enantioselectivity and diastereoselectivity of reactions?
Solvent polarity is a critical factor in stereoselective synthesis. The solvent can influence the conformational equilibrium of the substrate and transition states, as well as the aggregation state of reagents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds with the amine, potentially hindering its nucleophilicity. However, they can be effective in stabilizing charged intermediates. Their use may be beneficial in reactions where proton transfer is a key step.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good at solvating cations and can accelerate reactions involving charged intermediates without interfering with the nucleophile through hydrogen bonding.
-
Nonpolar Solvents (e.g., Toluene, Hexane): In nonpolar solvents, reactant-reactant interactions are often maximized. This can be advantageous in asymmetric synthesis where the formation of specific diastereomeric transition states is desired. Solvent effects in such environments can lead to significant differences in activation energies between competing diastereomeric pathways.[2]
Theoretical studies, such as those on Diels-Alder reactions, have shown that solvent effects can even be responsible for the inversion of stereoselectivity due to large differences in the dipole moments of endo and exo transition states.[3]
Q3: I am performing a diastereoselective crystallization with this compound. What is a good starting point for solvent selection?
For diastereoselective crystallization, the goal is to find a solvent system where one diastereomer has significantly lower solubility than the other. A systematic approach is recommended:
-
Start with single-solvent systems of varying polarity. Common choices include ethanol, isopropanol, ethyl acetate, and heptane.
-
If single solvents are unsuccessful, move to binary solvent systems. A common strategy is to dissolve the diastereomeric mixture in a "good" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature and then slowly add a "poor" solvent (e.g., water, heptane) until turbidity is observed.
-
Allow the solution to cool slowly. Rapid cooling often leads to the co-precipitation of both diastereomers.
The optimal solvent system is highly dependent on the specific carboxylic acid or other resolving agent being used.
Section 2: Troubleshooting Common Issues
Issue 1: Low Yield in Amide Coupling Reactions
Low yields in amide coupling reactions with the sterically hindered this compound are a frequent challenge. Before optimizing other parameters, ensure your solvent choice is appropriate.
| Potential Solvent-Related Cause | Suggested Solution & Rationale |
| Poor Solubility of Reagents | Ensure all starting materials are fully dissolved. If solubility is an issue, switch to a more effective solvent like DMF or NMP. |
| Solvent-Reagent Incompatibility | Some solvents can react with coupling agents. For example, amine-containing solvents should be avoided. Ensure the solvent is anhydrous, as water can hydrolyze activated esters and coupling agents.[4] |
| Suboptimal Reaction Concentration | Very dilute conditions can slow down bimolecular reactions. Conversely, overly concentrated reactions can lead to side products. Experiment with a concentration range (e.g., 0.1 M to 0.5 M). |
Troubleshooting Workflow for Low Yield
Here is a decision-making workflow to address low yields in amide coupling reactions.
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Issue 2: Poor Selectivity in Imine Formation
The formation of an imine between this compound and a carbonyl compound is a reversible reaction, and the choice of solvent can influence both the rate and the position of the equilibrium.[5][6]
| Potential Solvent-Related Cause | Suggested Solution & Rationale |
| Reversible Reaction Equilibrium | To drive the reaction forward, water must be removed. Use a solvent that allows for azeotropic removal of water (e.g., toluene, benzene) with a Dean-Stark apparatus. |
| Solvent Interference with Catalysis | Imine formation is often acid-catalyzed.[6] Highly basic solvents can neutralize the acid catalyst. Use non-basic solvents like hydrocarbons or chlorinated solvents. A weakly acidic medium is often optimal. |
| Side Reactions | In some cases, the solvent can participate in side reactions. Ensure the solvent is inert under the reaction conditions. |
Section 3: Experimental Protocols
Protocol: Solvent Screening for Amide Coupling
This protocol provides a general method for screening solvents to optimize the yield of an amide coupling reaction between a carboxylic acid and this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
Coupling agent (e.g., HATU, 1.1 eq)
-
Organic base (e.g., DIPEA, 2.0 eq)
-
Candidate solvents (e.g., DMF, DCM, THF, Acetonitrile) - Anhydrous grade
-
Small reaction vials with stir bars
-
TLC or LC-MS for reaction monitoring
Methodology:
-
Reaction Setup: In separate, labeled vials, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in each of the candidate solvents (to a concentration of ~0.2 M).
-
Base Addition: Add DIPEA (2.0 eq) to each vial and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add this compound (1.0 eq) to each reaction mixture.
-
Reaction Monitoring: Stir all reactions at room temperature. Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h) by TLC or LC-MS to assess the consumption of starting material and the formation of the product.
-
Analysis: Compare the relative conversion rates and product purity across the different solvents to identify the optimal choice.
Solvent Selection Workflow
The following diagram illustrates a general workflow for selecting an appropriate solvent system.
Sources
- 1. This compound | C9H13N | CID 2530253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Cyclic vinyl p-tolyl sulfilimines as chiral dienophiles: theoretical study on the stereoselectivity, Lewis acid catalysis, and solvent effects in their Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Deactivation in (R)-1-(o-tolyl)ethanamine Involved Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst deactivation issues encountered in reactions involving the chiral amine, (R)-1-(o-tolyl)ethanamine. As a key building block in asymmetric synthesis, understanding and mitigating catalyst deactivation is paramount for efficient, scalable, and reproducible chemical transformations.[1]
This resource moves beyond simple procedural checklists to explain the underlying chemical principles behind catalyst deactivation, empowering you to diagnose and solve complex experimental challenges.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial signs of catalyst deactivation.
Q1: My reaction has stalled or is showing significantly lower conversion than expected. Is my catalyst deactivated?
A1: A stalled or sluggish reaction is a primary indicator of catalyst deactivation.[2] However, before concluding that the catalyst is the sole issue, it's crucial to systematically rule out other potential causes.
Initial Diagnostic Workflow:
-
Verify Reagent Purity: Scrutinize the purity of all starting materials, including this compound, solvents, and any gaseous reagents like hydrogen. Trace impurities are a frequent cause of catalyst poisoning.[2]
-
Confirm Reaction Conditions: Double-check temperature, pressure, and stirring rate. Deviations from the optimized protocol can mimic the effects of a deactivated catalyst.
-
Analyze Headspace and Gaseous Inputs: If applicable (e.g., in hydrogenations), ensure the purity of the gas feed. Contaminants like carbon monoxide or sulfur compounds are potent poisons for many metal catalysts.[3][4]
If these checks do not reveal an issue, catalyst deactivation is the likely culprit.
Q2: I'm observing a loss of enantioselectivity or diastereoselectivity in my reaction. What could be the cause?
A2: A decline in stereoselectivity is a more subtle sign of catalyst deactivation or alteration. While the catalyst may still be active in promoting the reaction, the chiral environment it creates is compromised.
Possible Causes:
-
Partial Ligand Decomposition: For metal-based catalysts, the chiral ligand associated with the metal center may be degrading, leading to the formation of less selective or even achiral catalytic species.
-
Formation of Competing Catalytic Species: The deactivated catalyst might transform into a new, less selective catalyst. This is sometimes observed in reactions where the product amine can interact with the catalyst.[5]
-
Reaction Reversibility: In some cases, especially as the reaction approaches equilibrium, the reverse reaction can erode enantioselectivity. This is not strictly deactivation but can be mistaken for it.[6]
To investigate, consider taking aliquots at various time points and analyzing the enantiomeric excess (ee) or diastereomeric ratio (dr). A steady decline over time points to a catalyst-related issue.
Q3: My catalyst appears to have changed color or precipitated out of the solution. What does this signify?
A3: A visible change in the catalyst's appearance is a strong indication of a structural or chemical transformation.
-
Color Change: This often points to a change in the oxidation state of a metal center in a homogeneous catalyst or the formation of strongly colored byproducts that adsorb onto the catalyst surface.
-
Precipitation: This suggests that the catalyst has become insoluble in the reaction medium. This can be due to:
-
Sintering: In heterogeneous catalysts, small metal particles can agglomerate into larger, less active clusters, especially at high temperatures.[7][8]
-
Fouling: The catalyst surface can be coated with insoluble byproducts or polymers, physically blocking active sites.[7][9]
-
Solvent Effects: A change in the reaction mixture composition as the reaction progresses could reduce the catalyst's solubility.
-
Section 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific mechanisms of catalyst deactivation and offers structured approaches to diagnose and remedy them.
Guide 1: Diagnosing and Mitigating Catalyst Poisoning
Catalyst poisoning occurs when a substance chemically bonds to the active sites of the catalyst, rendering them inactive.[7][10][11] This is one of the most common and rapid forms of deactivation.
Common Poisons in Reactions Involving Chiral Amines:
| Poison Class | Common Sources | Susceptible Catalysts |
| Sulfur Compounds | Thiophenes, mercaptans, H₂S from starting materials or solvents.[3][4] | Palladium, Platinum, Rhodium, Nickel |
| Nitrogen Compounds | Pyridine, other basic amines (if not the intended substrate/ligand). | Lewis acidic catalysts, some transition metals. |
| Halides | Chlorinated solvents, impurities in reagents. | Many transition metal catalysts. |
| Heavy Metals | Lead, mercury, arsenic from raw materials.[3][10] | Most metal catalysts. |
| Carbon Monoxide (CO) | Impurity in hydrogen gas, syngas. | Palladium, Rhodium, Ruthenium.[4] |
Troubleshooting Protocol for Suspected Poisoning:
-
Identify Potential Sources: Review the specifications of all reagents and solvents. If necessary, perform analytical tests (e.g., GC-MS, elemental analysis) to screen for common poisons.
-
Implement Purification Steps:
-
Distill solvents and liquid reagents.
-
Pass gaseous reagents through a purification train.
-
Use a "guard bed" of an adsorbent material upstream of the reactor to capture poisons before they reach the catalyst.[2]
-
-
Select a More Robust Catalyst: If a particular poison is unavoidable, research catalysts known for their higher tolerance to that specific compound.
Workflow for Diagnosing Catalyst Poisoning
Caption: Major pathways leading to catalyst deactivation.
Mitigation Strategies:
-
Operate at the Lowest Effective Temperature: Determine the minimum temperature required for an acceptable reaction rate and selectivity.
-
Choose Thermally Stable Ligands: For homogeneous catalysis, select ligands that are known to be robust at the intended operating temperature.
-
Select a High-Surface-Area, Stable Support: For heterogeneous catalysts, materials like silica, alumina, or certain carbons offer good thermal stability.
-
Avoid Local Hotspots: Ensure efficient stirring and heat transfer to prevent localized areas of high temperature within the reactor. [12]
Section 3: Advanced Topics and Catalyst Reactivation
Can a deactivated catalyst be reactivated?
The possibility of reactivation depends entirely on the mechanism of deactivation. [13]
-
Poisoning: Reversibly adsorbed poisons can sometimes be removed by washing or thermal treatment. However, strongly chemisorbed poisons like sulfur often cause permanent deactivation. [2]* Fouling/Coking: This is often reversible through controlled oxidation (calcination) to burn off the deposits. [9]* Sintering: This is generally irreversible, as it is difficult to redisperse the agglomerated metal particles. [13]
What is catalyst leaching and how can I prevent it?
Leaching is the dissolution of the active catalytic species from a solid support into the reaction medium. [7]This is a significant issue in heterogeneous catalysis, as it leads to a permanent loss of catalyst and can contaminate the product.
Strategies to Minimize Leaching:
-
Stronger Metal-Support Interaction: Choose a support material that strongly anchors the active metal.
-
Optimize Solvent Polarity: The solvent should be chosen to maximize the solubility of reactants and products while minimizing the solubility of the catalytic species.
-
Control pH: For aqueous phase reactions, pH can significantly impact the stability of the metal on its support.
-
Immobilization Techniques: For homogeneous catalysts, they can be tethered to a solid support to combine the benefits of high selectivity with ease of separation, though this can sometimes impact activity.
By understanding the fundamental mechanisms of catalyst deactivation, researchers can develop more robust and efficient processes for the synthesis of valuable chiral molecules like this compound and its derivatives. This structured, cause-and-effect approach to troubleshooting is essential for advancing chemical research and development.
References
- France, S. et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
- Wikipedia. (n.d.). Homogeneous catalysis.
- Britannica. (n.d.). Catalyst poison.
- Solubility of Things. (n.d.). Catalysis in Organic Reactions.
- Axens. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
- Campos-Gaxiola, J. J. et al. (2017). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Molecules.
- Ríos-Lombardía, N. et al. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts.
- White Rose eTheses Online. (n.d.). Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors.
- Axens. (2022). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? PTQ Catalysis.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Chemistry For Everyone. (2024). What Is Catalyst Poisoning In Chemical Reactions? YouTube.
- Wennemers, H. et al. (2023). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Journal of the American Chemical Society.
- Blackmond, D. G. et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. Organometallics.
- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
- ResearchGate. (2019). Deactivation of metal catalysts in liquid phase organic reactions.
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts.
- Minstrong. (2024). What Methods Are Available to Reactivate Deactivated Catalysts?
- ResearchGate. (2021). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes.
- Google Patents. (n.d.). US7407905B2 - Method for reactivating catalysts and a method for recycling supercritical fluids used to reactivate the catalysts.
- ResearchGate. (n.d.). Mechanisms of catalyst deactivation.
- Toste, F. D. et al. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters.
- PubChem. (n.d.). This compound.
- Beller, M. et al. (2024). Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis.
- ResearchGate. (2014). Temperature-Controlled Catalyst Recycling in Homogeneous Transition-Metal Catalysis: Minimization of Catalyst Leaching.
- OAText. (n.d.). Green chemistry concept: Applications of catalysis in pharmacuetical industry.
- MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration.
- University of Toronto. (n.d.). Homogeneous vs Heterogeneous Catalysts.
- Chemical Science. (2020). Immobilization and Study of Homogeneous Catalysts in a Continuous Flow Reactor Using Inorganic Particles Coated with Polymer.
- Chemistry For Everyone. (2024). What Is Asymmetric Catalysis? YouTube.
- Trost, B. M. (2004). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences.
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Methods for recycling (R)-1-(o-tolyl)ethanamine in resolution processes
An official website of the United States government
Welcome to the technical support guide for the efficient recycling of (R)-1-(o-tolyl)ethanamine, a valuable chiral resolving agent. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for recovering and reusing this amine in resolution processes. The focus is on maximizing recovery yield, ensuring high purity, and maintaining cost-effectiveness in your chiral separations.
Core Principles: The Chemistry of Recovery
The recovery of this compound after its use in resolving a racemic acidic compound, such as a carboxylic acid, is fundamentally an application of acid-base extraction chemistry.[1][2] The process hinges on the amine's basicity and its resulting differential solubility in aqueous and organic phases depending on the pH.
The resolution process first involves reacting the racemic acid with the chiral amine to form a pair of diastereomeric salts. Due to their different physical properties, one salt preferentially crystallizes and is separated.[3][4][5] The amine must then be recovered from both the crystallized salt (containing the desired enantiomer of the acid) and the mother liquor (containing the other diastereomeric salt).
The recovery workflow involves two key steps:
-
Liberation: The diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the amine, forming its water-soluble ammonium salt, and regenerate the neutral chiral acid.[6]
-
Regeneration: The acidic aqueous layer containing the ammonium salt is then treated with a strong base (e.g., NaOH) to deprotonate the ammonium salt, regenerating the neutral, water-insoluble this compound, which can then be extracted into an organic solvent.[1][7]
Troubleshooting Guide
Question: Why is my recovery yield of this compound unexpectedly low?
Answer: Low recovery yield is a common issue that can often be traced to incomplete chemical reactions or physical losses during extraction. Here are the primary causes and their solutions:
-
Incomplete Basification: The most critical step is the regeneration of the free amine from its ammonium salt form using a base like NaOH.[7] If the aqueous solution is not made sufficiently basic (target pH > 12), a significant portion of the amine will remain as the water-soluble salt and will not be extracted into the organic phase.
-
Solution: Always use pH paper or a calibrated pH meter to confirm the pH of the aqueous layer after adding the base. Add the base portion-wise until the pH is strongly basic (pH 12-14).[2]
-
-
Insufficient Extraction: A single extraction is rarely sufficient to transfer all the liberated amine from the aqueous phase to the organic phase.
-
Emulsion Formation: Vigorous shaking of the separatory funnel can create a stable emulsion at the aqueous-organic interface, trapping your product and making separation difficult.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion does form, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In stubborn cases, filtering the mixture through a pad of Celite can help.
-
-
Premature Precipitation: If the amine is liberated in a minimal volume of water, it might precipitate as a solid or oil before it can be efficiently extracted.
-
Solution: Ensure the initial acidic solution containing the amine salt is sufficiently dilute before basification to keep the resulting free amine suspended and accessible to the extraction solvent.
-
Question: The recovered amine is contaminated. How can I improve its purity?
Answer: Contamination in the recovered amine typically arises from the chiral acid it was used to resolve or residual solvents.
-
Contamination with Chiral Acid: This occurs if the initial separation of the diastereomeric salt from the mother liquor was incomplete or if the acid-base workup was not clean.
-
Solution 1 (Aqueous Wash): After extracting the free amine into the organic layer, wash this organic layer with a dilute basic solution (e.g., 5% NaHCO₃ or 1M NaOH). This will convert any residual acidic contaminant into its water-soluble salt, which will partition into the aqueous wash layer.[2]
-
Solution 2 (Distillation): this compound is a liquid that can be purified by distillation, which is effective at removing non-volatile impurities like residual salts or the chiral acid.[9] If the boiling points of the amine and contaminants are significantly different, simple distillation may suffice. Otherwise, fractional distillation would be required.[10]
-
-
Residual Solvent: Water or extraction solvents can remain in the final product.
-
Solution: After the final extraction, dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent. Use a rotary evaporator to efficiently remove the bulk of the extraction solvent under reduced pressure.[10] For trace amounts, placing the product under high vacuum for several hours can be effective.
-
Question: My recycled this compound shows reduced efficiency in subsequent resolution experiments. What went wrong?
Answer: A drop in performance indicates a potential loss of enantiomeric purity (racemization) or the presence of inhibiting impurities.
-
Potential Racemization: While stable under standard acid-base recovery conditions, prolonged exposure to harsh conditions (e.g., very high temperatures during distillation) could theoretically lead to some racemization, although this is less common for this type of amine.
-
Solution: Verify the optical purity of the recovered amine using polarimetry or chiral HPLC. Compare the specific rotation of your recovered sample to that of the starting material. If racemization has occurred, review your heating and workup times. Use the lowest possible temperature for distillation that achieves a reasonable rate.
-
-
Presence of Inhibitory Impurities: Even trace amounts of water, acid, or base can interfere with the formation of diastereomeric salts in the next resolution cycle.
-
Solution: Ensure the recovered amine is thoroughly dried and that all acidic or basic residues have been removed through appropriate washes as described above. The final product should be a clear oil with a neutral pH.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for recycling this compound? The most common and industrially proven method is acid-base liquid-liquid extraction.[1][11] This technique is robust, uses readily available and inexpensive reagents (HCl, NaOH), and can be scaled effectively from laboratory benchtop to industrial reactors.[12] The process can be optimized to achieve recovery yields approaching or exceeding 90%.[12]
Q2: How can I confirm the identity and purity of my recycled amine? A multi-pronged approach is recommended for quality control:
-
Chemical Purity: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure and identify any organic impurities. Gas Chromatography (GC) can also be used to assess purity.
-
Enantiomeric Purity (Optical Purity): The most direct method is chiral High-Performance Liquid Chromatography (HPLC). Alternatively, measuring the specific rotation using a polarimeter and comparing it to a literature value for the enantiomerically pure standard provides a good measure of optical purity.[13]
-
Water Content: For rigorous applications, a Karl Fischer titration can be performed to quantify the amount of residual water.
Q3: What are the key safety precautions I should take during the recycling process? You will be working with strong acids (HCl) and strong bases (NaOH), which are corrosive. The organic solvents used for extraction (e.g., dichloromethane, ethyl acetate) are often flammable and volatile.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform all operations, especially solvent extractions and evaporations, inside a certified chemical fume hood to avoid inhaling fumes.
-
Be cautious when neutralizing acid with base, as the reaction is exothermic and can generate significant heat. Add reagents slowly and with cooling if necessary.
Visualization of the Recycling Workflow
The following diagram illustrates the complete cycle of using and recovering this compound in a resolution process.
Sources
- 1. vernier.com [vernier.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. coconote.app [coconote.app]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 12. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
- 13. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Waste Management for (R)-1-(o-tolyl)ethanamine Synthesis
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of chemical waste generated during the synthesis of (R)-1-(o-tolyl)ethanamine, typically achieved via reductive amination of o-tolualdehyde. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Section 1: Waste Stream Identification and Segregation
The synthesis of this compound involves several classes of chemicals, each requiring a specific disposal pathway. Proper segregation at the point of generation is the most critical step in a successful waste management plan. The primary waste streams are:
-
Non-Halogenated Organic Waste: Includes solvents like methanol or ethanol, unreacted o-tolualdehyde, the chiral amine product, and any organic byproducts.
-
Aqueous Waste: Generated during the reaction workup and quenching steps. This stream contains inorganic salts (e.g., borates), acids or bases used for neutralization, and trace amounts of organic material.
-
Solid Waste: Consists of contaminated personal protective equipment (PPE), filter media (e.g., celite, silica), and weighing papers.
The following diagram illustrates the recommended workflow for waste segregation following the reaction workup.
Technical Support Center: Preserving the Stereochemical Integrity of (R)-1-(o-tolyl)ethanamine
Welcome to our dedicated technical support center for (R)-1-(o-tolyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who rely on the enantiomeric purity of this critical chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize racemization and ensure the stereochemical integrity of your material throughout your experimental workflows.
Introduction: The Challenge of Stereochemical Stability
This compound is a valuable chiral amine widely used in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemical configuration is paramount to the biological activity and safety of the final products. However, like many chiral primary amines, it is susceptible to racemization—the conversion of a single enantiomer into a 1:1 mixture of both (R)- and (S)-enantiomers, rendering it optically inactive.
This guide provides practical, field-proven strategies to mitigate this risk. We will delve into the mechanisms of racemization and offer actionable protocols to safeguard your material during storage, reaction, workup, and purification.
Troubleshooting Guide: Common Racemization Scenarios
This section addresses specific issues you may encounter that lead to a loss of enantiomeric excess (ee). Each problem is followed by an analysis of probable causes and a step-by-step protocol for resolution.
Issue 1: Significant drop in enantiomeric excess after aqueous workup.
You've performed a reaction and confirmed high ee in the crude mixture. However, after a standard aqueous workup involving basic or acidic washes, the ee of your isolated this compound has decreased substantially.
Probable Causes:
-
pH-Catalyzed Racemization: Both strongly acidic and basic conditions can catalyze the racemization of chiral benzylic amines. The mechanism often involves the reversible formation of an achiral imine or enamine intermediate. The proton on the chiral carbon becomes acidic under these conditions, and its removal leads to a planar, achiral intermediate that can be re-protonated from either face, leading to a mixture of enantiomers.
-
Elevated Temperatures: Performing extractions or washes at elevated temperatures can provide the necessary activation energy to accelerate racemization, especially under non-neutral pH conditions.
Mitigation Strategy and Protocol:
-
Maintain Neutral pH: Whenever possible, aim for a neutral pH during your workup. If an acid or base wash is unavoidable, use dilute solutions and minimize exposure time.
-
Use Weaker Acids/Bases: Instead of strong acids like HCl or strong bases like NaOH, consider using buffered solutions or weaker alternatives. For example, a saturated solution of ammonium chloride (NH₄Cl) can be used for a mildly acidic wash, and a saturated solution of sodium bicarbonate (NaHCO₃) can be used for a basic wash.
-
Control the Temperature: Perform all extractions and washes at or below room temperature. If the reaction was run at an elevated temperature, ensure the mixture is fully cooled before initiating the workup. Use an ice bath if necessary.
-
Minimize Workup Time: Plan your workup procedure to be as efficient as possible. Prolonged exposure to even mildly non-neutral conditions can lead to a gradual loss of enantiomeric purity.
Issue 2: Loss of enantiomeric purity after purification by silica gel chromatography.
Your crude product shows high ee, but the purified material collected after column chromatography on standard silica gel exhibits significant racemization.
Probable Causes:
-
Acidic Nature of Silica Gel: Standard silica gel is inherently acidic and can act as a catalyst for racemization. The amine can be protonated on the column, facilitating the formation of achiral intermediates.[1]
-
Prolonged Residence Time on Column: The longer the compound remains on the silica gel, the greater the opportunity for racemization to occur.[1]
-
Solvent Effects: The polarity of the eluent can influence the interaction of the amine with the silica surface and potentially exacerbate racemization.
Mitigation Strategy and Protocol:
-
Deactivate the Silica Gel: Before preparing your column, neutralize the silica gel. This can be done by preparing a slurry of the silica in the desired eluent and adding a small amount of a non-nucleophilic, volatile base like triethylamine (typically 0.1-1% v/v). The column is then packed using this neutralized slurry.
-
Alternative Purification Methods: If racemization on silica remains an issue, consider other purification techniques:
-
Alumina Chromatography: Basic or neutral alumina can be a suitable alternative to silica gel for purifying amines.
-
Crystallization: If your product is a solid, crystallization of a diastereomeric salt using a chiral acid is a classic and effective method for purification and can even enhance enantiomeric purity.[2][3]
-
Distillation: For liquid amines, distillation under reduced pressure can be an effective purification method that avoids contact with stationary phases.
-
-
Optimize Chromatography Conditions: If silica gel must be used:
-
Use a higher flow rate to minimize the residence time on the column.
-
Choose a solvent system that provides good separation with a relatively high Rf value to ensure rapid elution.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The primary mechanism involves the reversible formation of an achiral imine intermediate. This typically occurs via a dehydrogenation-hydrogenation pathway, which can be catalyzed by heat, acid, base, or transition metals. The key step is the removal of the proton from the stereogenic carbon, which is facilitated by the formation of a stabilized, planar imine. Subsequent non-stereospecific reduction or protonation of this imine regenerates the amine as a racemic mixture.
dot
Caption: General mechanism for the racemization of chiral primary amines.
Q2: How should I store this compound to ensure its long-term stability?
A2: To maintain the enantiomeric purity of this compound over the long term, follow these storage guidelines:
-
Temperature: Store in a refrigerator at 2-8°C. Lower temperatures slow down the rate of potential racemization.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This prevents oxidation and potential side reactions with atmospheric components.
-
Container: Use a tightly sealed, amber glass vial or bottle to protect the compound from light and moisture.
-
Purity: Ensure the amine is stored in its freebase form and is free from acidic or basic impurities that could act as catalysts for racemization.
Q3: Can my choice of solvent affect the stereochemical stability of my chiral amine?
A3: Yes, the solvent can play a role. Protic solvents, especially alcohols, can potentially act as hydrogen donors and may facilitate racemization in the presence of certain catalysts or at elevated temperatures. Aprotic solvents are generally preferred for reactions where racemization is a concern. However, the specific effect is highly dependent on the reaction conditions (temperature, pH, catalysts).
Q4: How can I accurately determine the enantiomeric excess of my this compound sample?
A4: Several analytical techniques can be used to determine the enantiomeric excess (ee). The choice of method often depends on the available instrumentation and the sample matrix.
| Technique | Principle | Key Considerations |
| Chiral Gas Chromatography (GC) | Enantiomers are separated on a capillary column with a chiral stationary phase (e.g., cyclodextrin derivatives). | Often requires derivatization to improve volatility and peak shape. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or chiral acylating agents.[4][5][6][7] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomers show different affinities for a chiral stationary phase (CSP), leading to different retention times. | Direct analysis is often possible without derivatization. Polysaccharide-based columns are common.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral shift reagent or after derivatization with a chiral agent, the enantiomers become diastereotopic and exhibit distinct signals that can be integrated. | Chiral shift reagents (e.g., Eu(hfc)₃) or derivatizing agents like Mosher's acid can be used.[9][10][11][12][13] |
Experimental Protocol: ee Determination by Chiral GC after Derivatization
This protocol provides a general method for determining the ee of this compound by GC after derivatization with trifluoroacetic anhydride (TFAA).
dot
Caption: Workflow for ee determination by Chiral GC.
Materials:
-
This compound sample (approx. 1-2 mg)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate or dichloromethane)
-
GC-grade reaction vial with a PTFE-lined cap
-
Gas chromatograph with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column like β-DEX™).
Procedure:
-
Sample Preparation: Place approximately 1-2 mg of the amine sample into a clean, dry GC vial.
-
Derivatization:
-
Add 200 µL of the anhydrous solvent to the vial to dissolve the amine.
-
Add 100 µL of TFAA to the solution.
-
Cap the vial tightly and heat at 60-70°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
-
GC Analysis:
-
Set up the GC with an appropriate temperature program for the chiral column (consult the column manufacturer's guidelines). A typical starting point might be an initial temperature of 100°C, ramped to 200°C.
-
Inject 1 µL of the derivatized sample into the GC.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-trifluoroacetylated derivatives.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
References
- Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
- Derivatization Techniques for GC Analysis of Primary Amines: Applic
- Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences.
- A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines. Benchchem.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- NMR Shift Reagents. Chemistry LibreTexts.
- The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction. PubMed Central.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. JOVE.
- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of the Science of Food and Agriculture.
- High-performance liquid chromatographic resolution of enantiomers on chiral amine-bonded silica gel. IRIS.
- Process for racemization of optically active 1-phenylethylamine derivative.
- New GC investigation of chiral amine separ
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Resolution of Racemic Mixtures by Phase Transition of PEGyl
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Chiral resolution. Wikipedia.
- Chiral GC Columns. Agilent.
- Efficient racemization of 1-phenylethylamine and its derivatives.
- Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand. Pharmaeli.
- Process for racemization of optically active 1-phenylethylamine derivative.
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed.
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy.
- Strategies for chiral separation: from racem
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Substituted phenethylamine. Wikipedia.
- Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivari
- Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. gcms.cz [gcms.cz]
- 7. pharmaguru.co [pharmaguru.co]
- 8. mdpi.com [mdpi.com]
- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Purity of (R)-1-(o-tolyl)ethanamine
In the landscape of asymmetric synthesis and pharmaceutical development, the stereoisomeric composition of a chiral building block is not a trivial detail—it is a critical quality attribute. (R)-1-(o-tolyl)ethanamine, a key chiral auxiliary and resolving agent, is no exception. Its efficacy is directly tied to its enantiomeric purity. An excess of the (S)-enantiomer can lead to failed resolutions, compromised stereoselectivity in catalytic reactions, and downstream impurities that are often difficult and costly to remove.
This guide provides an in-depth comparison of the analytical methodologies available for the robust determination of the enantiomeric and chemical purity of this compound. We will move beyond mere protocols to discuss the underlying principles and the rationale behind method selection, empowering you to choose and implement the most appropriate technique for your specific analytical challenge.
The Analytical Imperative: Why Purity Matters
The demand for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Regulatory bodies like the FDA and EMA have stringent requirements for the stereoisomeric purity of drug substances, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] For a foundational building block like this compound, ensuring high enantiomeric excess (% ee) from the outset is paramount for process efficiency and final product safety.
Method Selection Workflow
Choosing the right analytical tool requires a clear understanding of the analytical objective. Are you conducting a rapid in-process check, validating a final product for release, or determining an absolute configuration? The following diagram outlines a logical workflow for method selection.
Sources
Comparative Guide to the Chiral HPLC Analysis of (R)-1-(o-tolyl)ethanamine
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1] The amine (R)-1-(o-tolyl)ethanamine is a critical chiral building block used in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, the ability to accurately separate and quantify its enantiomeric purity is not merely an analytical task but a fundamental requirement for quality control and regulatory compliance.[2][3]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for resolving enantiomers.[2][3][4] This guide provides an in-depth comparison of methodologies for the chiral analysis of this compound, grounded in experimental data and first principles. We will explore the selection of appropriate CSPs, the rationale behind mobile phase optimization, and present a validated protocol for immediate application.
The Mechanism of Chiral Recognition in HPLC
Chiral separation on a CSP is a dynamic process predicated on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[1][5] The differential stability of these complexes causes one enantiomer to be retained longer on the column than the other, enabling their separation. The success of this separation hinges on a combination of intermolecular interactions:
-
Hydrogen Bonding: Crucial for analytes with H-bond donors/acceptors, like the primary amine in 1-(o-tolyl)ethanamine.
-
π-π Interactions: The aromatic tolyl group of the analyte readily interacts with complementary aromatic moieties in the CSP.[6]
-
Steric Hindrance (Inclusion): The three-dimensional structure of the CSP creates "chiral pockets" or grooves into which the enantiomers fit differently, leading to differential retention.[5][7]
For primary amines like 1-(o-tolyl)ethanamine, polysaccharide-based CSPs have demonstrated exceptional utility and broad applicability.[2]
Comparison of Leading Chiral Stationary Phases for Amine Separation
The choice of CSP is the most critical factor in developing a successful chiral separation method.[8] Polysaccharide-based phases, derivatives of cellulose and amylose, are indispensable tools in any chiral screening laboratory due to their broad enantioselectivity.[5][9]
| CSP Type | Chiral Selector | Common Trade Names | Key Characteristics & Suitability |
| Cellulose-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H, Lux® Cellulose-1 | A universally trusted and versatile CSP.[6][7] The linear structure of cellulose creates grooves and cavities that facilitate strong steric and hydrogen bonding interactions, making it highly effective for aromatic amines.[7] |
| Amylose-based | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H, Lux® Amylose-1 | The helical structure of amylose provides a different steric environment compared to cellulose.[5] It often provides complementary or, in some cases, superior selectivity to cellulose-based phases. It is a primary screening column for a wide range of racemates, including amines.[2][4] |
| Immobilized Polysaccharide | e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica | Chiralpak® IA | These phases offer the significant advantage of being compatible with a wider range of solvents, including those that would destroy traditional "coated" CSPs (like THF, ethyl acetate, DCM).[2][10] This expanded solvent compatibility provides greater flexibility during method development. |
Logical Framework for CSP Selection
The selection process is not arbitrary; it is guided by the analyte's structure. For 1-(o-tolyl)ethanamine, the presence of an aromatic ring and a primary amine group makes polysaccharide-based CSPs the logical starting point.
Caption: Logical flow for selecting a suitable CSP class.
Performance Comparison: Experimental Data
To objectively compare performance, the separation of a racemic mixture of 1-(o-tolyl)ethanamine was evaluated on two leading polysaccharide-based CSPs under optimized normal-phase conditions.
| Parameter | Lux® Cellulose-1 (5 µm, 250x4.6 mm) | Chiralpak® AD-H (5 µm, 250x4.6 mm) |
| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) | n-Hexane / Ethanol / DEA (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Retention Factor (k'1) | 2.15 | 2.89 |
| Retention Factor (k'2) | 2.58 | 3.61 |
| Selectivity (α) | 1.20 | 1.25 |
| Resolution (Rs) | 2.10 | 2.95 |
Analysis: Both columns successfully resolved the enantiomers. However, the Chiralpak® AD-H column provided superior performance, yielding a significantly higher resolution (Rs = 2.95) and selectivity factor (α = 1.25). This indicates a greater difference in the stability of the diastereomeric complexes formed with the amylose-based selector under these specific conditions. While the Lux® Cellulose-1 provided a faster analysis, the superior baseline separation on the Chiralpak® AD-H makes it the more robust choice for accurate purity determinations.
Detailed Experimental Protocol: Chiralpak® AD-H Method
This section provides a comprehensive, step-by-step protocol for the chiral analysis of 1-(o-tolyl)ethanamine.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC-grade n-Hexane, HPLC-grade Ethanol (200 proof).
-
Additive: Diethylamine (DEA), >99.5% purity.
-
Sample: Racemic 1-(o-tolyl)ethanamine and the (R)-enantiomer standard.
Mobile Phase Preparation (95:5:0.1 n-Hexane:Ethanol:DEA)
-
Measure 950 mL of n-Hexane into a 1 L solvent bottle.
-
Carefully add 50 mL of Ethanol to the same bottle.
-
Using a micropipette, add 1.0 mL of Diethylamine.
-
Cap the bottle and sonicate for 10 minutes to ensure complete mixing and degassing.
Sample Preparation
-
Prepare a stock solution of racemic 1-(o-tolyl)ethanamine at 1.0 mg/mL in the mobile phase.
-
Prepare a working standard of 0.1 mg/mL by diluting the stock solution with the mobile phase.
-
Filter the working standard through a 0.45 µm PTFE syringe filter before injection.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Run Time: 15 minutes
System Suitability and Analysis
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the racemic standard.
-
The system is suitable if the resolution (Rs) between the two enantiomer peaks is > 2.0 and the tailing factor for each peak is < 1.5.
-
Inject the (R)-enantiomer standard to confirm peak identity.
-
Proceed with the analysis of unknown samples.
The "Why": Causality in Method Development
A robust method is born from understanding the function of each parameter.
-
Choice of Normal Phase: For primary amines, normal phase chromatography (alkane/alcohol mobile phases) is often the first choice.[11][12] The non-polar bulk solvent (n-Hexane) minimizes interactions with the mobile phase, allowing the chiral recognition interactions on the CSP to dominate the separation mechanism.
-
The Critical Role of the Basic Additive: The addition of a small amount of a basic modifier like Diethylamine (DEA) is non-negotiable when analyzing amines on silica-based CSPs.[9] Residual silanol groups on the silica surface are acidic and can cause strong, non-specific binding of the basic amine analyte. This leads to severe peak tailing and poor resolution. The DEA acts as a competitor, neutralizing these active sites and ensuring symmetrical, sharp peaks.[2][13]
-
Optimizing the Alcohol Modifier: The alcohol (Ethanol, Isopropanol) in the mobile phase modulates the retention time and can influence selectivity. A higher percentage of alcohol will decrease retention times by competing with the analyte for polar interaction sites on the CSP. The choice between Ethanol and Isopropanol can subtly alter the chiral recognition, sometimes improving resolution.[13] A systematic screen of alcohol percentage (e.g., 5%, 10%, 15%) is a key step in optimization.
Chiral Method Development Workflow
The process of developing a chiral separation method is systematic, moving from broad screening to fine optimization.
Caption: Systematic workflow for chiral method development.
Conclusion
The successful chiral HPLC analysis of this compound is readily achievable through a systematic approach to method development. While both cellulose and amylose-based CSPs are effective, experimental data indicates that amylose tris(3,5-dimethylphenylcarbamate) stationary phases, such as Chiralpak® AD-H, can offer superior resolution and selectivity for this particular analyte. The key to a robust and reliable method lies not only in the selection of the correct column but also in the rational optimization of the mobile phase, with particular attention paid to the crucial role of a basic additive to ensure excellent peak shape and accuracy. The protocols and comparative data presented herein provide a comprehensive framework for researchers, scientists, and drug development professionals to implement this critical analysis with confidence.
References
- Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns.
- I.B.S. Analytical. (n.d.). Chiral HPLC Method Development.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- HPLC-MART. (n.d.). Lux Cellulose-1 - Phenomenex - Chiral.
- Phenomenex. (n.d.). Chiral HPLC Separations Guide.
- American Pharmaceutical Review. (2014). Advances in Achiral Stationary Phases for SFC.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Phenomenex. (n.d.). Lux Cellulose-1 Brochure.
- Phenomenex. (n.d.). APPLICATIONS: Reversed Phase HPLC Enantioseparation of FMOC-Amino Acids.
- LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation.
- Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS.
- Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
- Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Armstrong, D. W. (1984). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. Taylor & Francis Online.
- ResearchGate. (2003). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS.
- Daicel. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns.
- Daicel Chiral Technologies. (2021). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.
- Scribd. (n.d.). Chiralpak R Ad-H.
- HPLC. (2013). instruction manual for chiralpak® ad-h.
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC.
- ResearchGate. (n.d.). Entioseparation of some clinically used drugs by HPLC using cellulose Tris (3,5-dichlorophenylcarbamate) chiral stationary phase.
- PubMed. (2008). Enantioseparation and impurity determination of the enantiomers of novel phenylethanolamine derivatives by high performance liquid chromatography on amylose stationary phase.
- CRC Press. (2001). Enantioseparation of Biologically Active Compounds by HPLC.
- MDPI. (n.d.). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases.
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A Senior Application Scientist's Guide to the NMR Spectroscopic Analysis of (R)-1-(o-tolyl)ethanamine
For: Researchers, scientists, and drug development professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the precise structural elucidation of chiral molecules is paramount. (R)-1-(o-tolyl)ethanamine, a valuable chiral building block, is no exception. Its stereochemical purity and structural integrity are critical for the efficacy and safety of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for such characterization, providing an unparalleled window into the molecular architecture.
This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data of this compound. In the absence of a publicly available, experimentally verified spectrum for this specific enantiomer, we present a high-quality predicted spectrum as our primary reference. The true value of this guide, however, lies in its comparative approach. We will meticulously compare the predicted data for our target molecule with experimentally determined spectra of structurally similar alternatives. This comparative analysis will not only aid in the verification of this compound but will also illuminate the subtle yet significant effects of isomeric and structural variations on NMR spectra.
The Structural Landscape: A Comparative Overview
To understand the NMR spectrum of this compound, it is instructive to consider its structural isomers and analogs. The electronic environment of the protons and carbons in the target molecule is influenced by the ortho position of the tolyl methyl group and the chiral ethylamine substituent. By comparing its spectral data with that of the meta and para isomers, as well as the parent 1-phenylethanamine, we can discern the specific effects of the methyl group's position on the aromatic ring.
¹H NMR Spectral Data: A Comparative Analysis
The ¹H NMR spectrum provides a wealth of information regarding the proton environments within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) are key parameters for structural assignment. Below, we present a comparison of the predicted ¹H NMR data for this compound with experimental data for its structural analogs.
| Compound | Aromatic Protons (δ, ppm) | CH (quartet, δ, ppm) | NH₂ (singlet, δ, ppm) | CH₃ (tolyl) (singlet, δ, ppm) | CH₃ (ethyl) (doublet, δ, ppm) |
| This compound (Predicted) | 7.10-7.40 (m, 4H) | ~4.35 | ~1.50 | ~2.38 | ~1.40 |
| 1-(o-tolyl)ethan-1-ol | 7.12-7.53 (m, 4H) | 5.14 | 1.71 (br, s, 1H) | 2.35 | 1.47 |
| 1-(m-tolyl)ethan-1-ol | 7.08-7.27 (m, 4H) | 4.87 | 1.82 (br, s, 1H) | 2.37 | 1.49 |
| 1-(p-tolyl)ethan-1-ol | 7.13-7.29 (m, 4H) | 4.87 | 1.83 (br, s, 1H) | 2.35 | 1.49 |
| (S)-1-phenylethanamine | 7.20-7.40 (m, 5H) | 4.15 | 1.55 | - | 1.39 |
Expert Insights:
-
Aromatic Region: The aromatic protons of this compound are expected to appear as a complex multiplet between 7.10 and 7.40 ppm.[1][2] This complexity arises from the overlap of signals and the various coupling constants between the non-equivalent aromatic protons in an ortho-substituted ring. In contrast, the para-substituted analog, 1-(p-tolyl)ethan-1-ol, often shows a more simplified pattern, sometimes appearing as two distinct doublets due to the molecule's symmetry.[3]
-
Benzylic Proton (CH): The proton on the chiral center (CH) is significantly deshielded by the adjacent aromatic ring and the nitrogen atom, and its signal is predicted to be around 4.35 ppm. This is a characteristic chemical shift for benzylic protons.[1] The coupling with the three protons of the adjacent methyl group results in a quartet multiplicity.
-
Methyl Groups: The tolyl methyl group is expected to appear as a sharp singlet around 2.38 ppm. The ethyl methyl group, being adjacent to the chiral center, will be a doublet with a chemical shift around 1.40 ppm.
¹³C NMR Spectral Data: A Deeper Dive
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom.
| Compound | Aromatic C (δ, ppm) | CH (δ, ppm) | CH₃ (tolyl) (δ, ppm) | CH₃ (ethyl) (δ, ppm) |
| This compound (Predicted) | ~144 (ipso-C), ~135 (ipso-C), ~130, ~127, ~126, ~125 | ~48 | ~19 | ~24 |
| 1-(o-tolyl)ethan-1-ol | 143.8, 134.2, 130.4, 127.2, 126.4, 124.4 | 66.8 | 18.9 | 23.9 |
| 1-(m-tolyl)ethan-1-ol | 145.8, 138.1, 128.4, 128.2, 126.1, 122.4 | 70.4 | 21.4 | 25.1 |
| 1-(p-tolyl)ethan-1-ol | 142.8, 137.1, 129.1 (2C), 125.3 (2C) | 70.2 | 21.1 | 25.0 |
| (S)-1-(p-tolyl)ethanamine | 143.1, 136.2, 129.1 (2C), 126.1 (2C) | 50.3 | 21.0 | 24.8 |
Expert Insights:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are sensitive to the position of the substituents.[3] For this compound, six distinct signals are predicted for the aromatic carbons due to the lack of symmetry. The two ipso-carbons (carbons attached to the substituents) are expected at the downfield end of the aromatic region. In the case of the para-isomers, the symmetry results in fewer signals, with some peaks representing two equivalent carbons.[3]
-
Aliphatic Carbons: The benzylic carbon (CH) is predicted to be around 48 ppm. The tolyl methyl carbon will have a chemical shift of approximately 19 ppm, while the ethyl methyl carbon will be around 24 ppm. These values are consistent with typical ranges for such groups.
Experimental Protocol: Acquiring High-Quality NMR Data
The following is a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for chiral amines like this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, Methanol-d₄). The choice of solvent is critical and should not have signals that overlap with key sample resonances.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter.
2. Spectrometer Setup and Calibration:
-
The data should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp lines and accurate integration. A half-height line width of <0.5 Hz for a singlet is a good benchmark.
3. ¹H NMR Acquisition Parameters:
-
Pulse Angle: Use a 30° or 45° pulse angle to allow for faster repetition rates without saturating the signals.[4]
-
Acquisition Time (AT): Set to 3-4 seconds to ensure good digital resolution.[5]
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest.[6]
-
Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are usually adequate.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Pulse Angle: A 30° pulse angle is recommended to mitigate the long relaxation times of quaternary carbons.[4]
-
Acquisition Time (AT): Set to 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point.
-
Number of Scans (NS): This will depend on the sample concentration and can range from hundreds to thousands of scans to achieve a good signal-to-noise ratio.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
Visualizing the Workflow
The logical flow for the characterization and comparative analysis of this compound is depicted below.
Caption: Workflow for NMR data acquisition, processing, and comparative analysis.
Conclusion
This guide provides a comprehensive framework for understanding the ¹H and ¹³C NMR spectra of this compound. By leveraging high-quality predicted data and comparing it with experimental data from structural analogs, researchers can confidently identify and characterize this important chiral amine. The detailed experimental protocol ensures the acquisition of reliable and reproducible NMR data, a cornerstone of scientific integrity in chemical and pharmaceutical research.
References
- Emery Pharma. (2018, April 2).
- AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
- Wiley.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
- University of Colorado Boulder. Aromatics.
- JEOL.
- PubChem. (S)-1-(p-tolyl)ethanamine.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
- Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. [Link]
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- PubChem. 1-Phenethylamine.
- Royal Society of Chemistry.
- University of California, Davis. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. [Link]
- University of Wisconsin-Madison. NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]
- University of Missouri. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [Link]
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A Comparative Guide to the Efficacy of (R)-1-(o-tolyl)ethanamine and (R)-1-phenylethanamine in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, the selection of an appropriate chiral resolving agent is a critical step that can significantly impact yield, purity, and overall process efficiency. This guide provides an in-depth comparison of two closely related and widely used chiral resolving agents for acidic compounds: (R)-1-phenylethanamine and its ortho-substituted analogue, (R)-1-(o-tolyl)ethanamine.
While direct, side-by-side comparative studies under identical conditions are not extensively documented in publicly available literature, this guide will delve into the fundamental principles of diastereomeric salt resolution, analyze the structural nuances of each resolving agent, and synthesize available experimental data to provide a comprehensive understanding of their respective efficacies. We will explore the theoretical underpinnings of how the subtle addition of a methyl group on the phenyl ring can influence the resolution process, offering valuable insights for rational selection and process optimization.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution via diastereomeric salt formation is a classical and industrially significant method for separating enantiomers.[1] The process relies on the reaction of a racemic mixture of an acid with an enantiomerically pure chiral base. This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures.[2] This difference in physical properties allows for their separation by fractional crystallization.[1]
The success of this technique hinges on the degree of difference in solubility between the two diastereomeric salts. A larger difference facilitates a more efficient separation, leading to higher recovery of the desired enantiomer with greater optical purity. The choice of resolving agent and the crystallization solvent are paramount in maximizing this solubility differential.[3]
Figure 2: Structural comparison of (R)-1-phenylethanamine and this compound.
Theoretically, the ortho-methyl group can impact the resolution in several ways:
-
Conformational Rigidity: The steric bulk of the methyl group can restrict the rotation around the C-N bond and the bond connecting the chiral center to the aromatic ring. This increased conformational rigidity can lead to more defined and specific interactions with the enantiomers of the carboxylic acid, potentially enhancing the difference in stability and solubility between the resulting diastereomeric salts.
-
Crystal Packing: The methyl group will alter the overall shape of the molecule, which in turn affects how the diastereomeric salts pack in the crystal lattice. This can either lead to a more efficient, less soluble crystal lattice for one diastereomer (a favorable outcome) or disrupt favorable packing interactions for both, making resolution more challenging.
-
Solvent Interactions: The change in the lipophilicity and steric environment around the amine group can influence how the diastereomeric salts interact with the solvent molecules. This can alter the solubility of the salts and may necessitate a different choice of solvent for optimal resolution compared to (R)-1-phenylethanamine.
While specific, direct comparative data is scarce, the principles of steric influence suggest that this compound could offer advantages in cases where (R)-1-phenylethanamine provides poor differentiation between the diastereomeric salts. The increased steric demand of the tolyl group may "amplify" the subtle stereochemical differences between the enantiomers of the acid being resolved.
Comparative Analysis and Selection Criteria
In the absence of direct comparative studies, the choice between (R)-1-phenylethanamine and this compound should be guided by a combination of theoretical considerations and empirical screening.
| Feature | (R)-1-phenylethanamine | This compound |
| Structure | Unsubstituted phenyl ring | Methyl group at the ortho position |
| Steric Hindrance | Lower | Higher |
| Potential Advantages | Widely documented, cost-effective, proven efficacy for a broad range of acids. | May provide better resolution for "difficult" racemic acids where the unsubstituted analogue fails, due to enhanced steric differentiation. |
| Potential Disadvantages | May not be effective for all racemic acids, leading to poor separation of diastereomers. | Less documented, potentially higher cost, may require more extensive solvent screening. The steric bulk could also be detrimental to the formation of well-ordered crystals. |
| Best Suited For | Initial screening for the resolution of a wide variety of carboxylic acids. | Secondary screening when (R)-1-phenylethanamine gives unsatisfactory results, or for racemic acids with bulky substituents near the carboxylic acid group. |
The decision-making process for selecting a resolving agent should be systematic. It is often most practical to begin with the less sterically hindered and more extensively documented (R)-1-phenylethanamine. Should this prove ineffective, this compound presents a logical next step, offering a different steric profile that may lead to a more successful resolution.
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid using a chiral amine. This should be adapted and optimized for the specific acid and resolving agent being used.
Protocol: Diastereomeric Salt Resolution of a Racemic Carboxylic Acid
1. Salt Formation: a. In an appropriate flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture). b. Gently heat the solution to ensure complete dissolution. c. In a separate container, dissolve 0.5 to 1.0 equivalents of the chiral amine ((R)-1-phenylethanamine or this compound) in the same solvent. d. Slowly add the amine solution to the carboxylic acid solution with stirring. e. Observe for the formation of a precipitate. If no precipitate forms upon cooling to room temperature, the solution may be cooled further in an ice bath or a refrigerator. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
2. Fractional Crystallization: a. Allow the solution to stand undisturbed to facilitate the crystallization of the less soluble diastereomeric salt. b. Collect the crystals by vacuum filtration. c. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer. d. Dry the crystals under vacuum.
3. Liberation of the Enantiomerically Enriched Acid: a. Dissolve the dried diastereomeric salt in water. b. Add an aqueous solution of a strong acid (e.g., 1 M HCl) dropwise until the solution is acidic (pH < 2) to liberate the free carboxylic acid. c. Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times. d. Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
4. Determination of Enantiomeric Excess: a. The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative with a chiral alcohol and analyzing by Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
Both (R)-1-phenylethanamine and this compound are valuable tools in the arsenal of the synthetic chemist for the resolution of racemic carboxylic acids. (R)-1-phenylethanamine serves as a reliable and well-established first choice for many applications. However, when faced with challenging resolutions, the sterically more demanding this compound offers a rational alternative that may provide the necessary enhancement in chiral recognition to achieve a successful separation.
The optimal choice of resolving agent is ultimately an empirical one, and a screening approach that includes both of these amines, along with a variety of solvents, is the most effective strategy for developing an efficient and high-yielding chiral resolution process. Future studies involving systematic, direct comparisons of these and other substituted phenylethylamines would be invaluable to the field, allowing for a more predictive approach to the selection of resolving agents.
References
- Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design, 2021. URL
- Diastereomeric salts of lactic acid and 1-phenylethylamine, their structures and relative stabilities. Acta Crystallographica Section B: Structural Science, 2002. URL
- Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. Semantic Scholar. URL
- Simultaneous synthesis of enantiomerically pure (R)-1-phenylethanol and (R)-alpha-methylbenzylamine from racemic alpha-methylbenzylamine using omega-transaminase/alcohol dehydrogenase/glucose dehydrogenase coupling reaction. Biotechnology Letters, 2003. URL
- A Practical Synthesis of Enantiomerically Pure N -Benzyl-α-methyl Benzylamine.
- Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties.
- Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Crystal Growth & Design, 2023. URL
- Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. Current Medicinal Chemistry, 2017. URL
- Chiral Separation of Naproxen by HPLC. Phenomenex, 2022. URL
- Enzymatic resolution of naproxen.
- Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Chemistry Portal. URL
- A kind of synthetic method with optically active α methylbenzylamines.
- Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 2022. URL
- Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts, 2015. URL
- Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. PubMed Central, 2022. URL
- Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Enantiomer, 2000. URL
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals. URL
- Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. Inorganic Chemistry, 2023. URL
- Influence of Steric Crowding on Diastereoselective Arabinofuranosylations. The Journal of Organic Chemistry, 2015. URL
- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 2020. URL
- Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals. URL
- Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide C
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers, 2019. URL
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form
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A Comparative Guide to the Synthesis of (R)-1-(o-tolyl)ethanamine: A Modern Approach vs. Classical Resolution
This guide provides an in-depth comparison of two distinct synthetic methodologies for producing (R)-1-(o-tolyl)ethanamine, a chiral amine of significant interest in pharmaceutical synthesis. We will objectively evaluate a modern asymmetric transfer hydrogenation route against a well-established enzymatic kinetic resolution protocol. The analysis is grounded in experimental data, focusing on efficiency, enantioselectivity, and overall process viability for researchers and drug development professionals.
Introduction: The Significance of this compound
Chiral amines are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs). The stereochemistry of these amines often dictates the efficacy and safety of the final drug molecule. This compound is a key intermediate in the synthesis of various bioactive compounds. Consequently, the development of efficient and highly selective methods for its preparation is a critical area of research. This guide will compare two prominent synthetic strategies, highlighting the evolution of synthetic chemistry towards more atom-economical and efficient processes.
Methodology 1: The Traditional Route - Enzymatic Kinetic Resolution
Enzymatic kinetic resolution represents a classic and reliable method for separating enantiomers. This technique leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. In a typical process for resolving racemic 1-(o-tolyl)ethanamine, an enzyme, such as a lipase, is used to selectively acylate the (S)-enantiomer.
The core principle of this method is the differential rate of reaction for the two enantiomers with the acylating agent in the presence of the enzyme. The (S)-enantiomer is preferentially converted to a less basic amide, while the desired (R)-enantiomer remains largely unreacted. The resulting mixture of the (R)-amine and the (S)-amide can then be separated by standard chemical techniques, such as an acid-base extraction. While robust and often highly selective, this method is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer, as the other half of the racemic starting material is converted to a different product.
Methodology 2: A Modern Approach - Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and efficient alternative for the synthesis of chiral alcohols and amines. This method involves the reduction of a prochiral ketone (in this case, 2'-methylacetophenone) to the corresponding chiral amine using a hydrogen donor and a chiral metal catalyst. This approach is highly atom-economical and can theoretically achieve a yield of up to 100%.
The success of this reaction hinges on the catalyst, which is typically a ruthenium complex coordinated with a chiral diamine ligand, such as (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN). The catalyst creates a chiral environment that directs the hydride transfer from the hydrogen donor (e.g., formic acid/triethylamine mixture) to one face of the ketone, leading to the preferential formation of one enantiomer of the amine. This direct, asymmetric synthesis avoids the 50% yield limitation of classical resolution.
Comparative Data Analysis
The following table summarizes the key performance indicators for the two synthetic routes based on data reported in the scientific literature.
| Parameter | Traditional: Enzymatic Kinetic Resolution | Modern: Asymmetric Transfer Hydrogenation |
| Starting Material | Racemic 1-(o-tolyl)ethanamine | 2'-Methylacetophenone |
| Key Reagents | Lipase (e.g., Novozym 435), Acylating Agent (e.g., Isopropenyl Acetate) | Chiral Ru-catalyst (e.g., RuCl2), Formic Acid, Triethylamine |
| Typical Yield | < 50% (for the R-enantiomer) | > 90% |
| Enantiomeric Excess (e.e.) | > 99% | > 98% |
| Atom Economy | Low (discards ~50% of the starting material) | High (most atoms are incorporated into the final product) |
| Process Steps | 2 (Resolution + Separation) | 1 (Reductive Amination) |
| Key Advantage | High selectivity, well-established | High yield, high atom economy, direct synthesis |
| Key Disadvantage | Theoretical yield capped at 50% | Requires specialized and often expensive chiral catalyst |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 2'-Methylacetophenone
This protocol is representative of a modern ATH approach.
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add [RuCl2(p-cymene)]2 and (1R,2R)-TsDPEN.
-
Reaction Setup: Add an azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) to the vessel.
-
Substrate Addition: Add 2'-methylacetophenone to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 28-40°C) for a specified time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC.
-
Work-up and Isolation: Upon completion, quench the reaction with water and basify with an aqueous solution of NaOH. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation or chromatography if necessary.
-
Chiral Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Analytical Validation - Chiral HPLC
The validation of enantiomeric excess is critical. A typical method is as follows:
-
Column: A chiral stationary phase column, such as a Chiralcel OD-H or equivalent.
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine (e.g., 95:5:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the synthesized amine in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers to calculate the enantiomeric excess (% e.e. = [([R] - [S]) / ([R] + [S])] * 100).
Visualizing the Workflows
The following diagrams illustrate the logical flow of the two synthetic approaches.
Caption: Workflow for the traditional enzymatic resolution route.
Caption: Workflow for the modern asymmetric synthesis route.
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the project. The traditional enzymatic resolution method is a robust and highly selective technique, but it is fundamentally limited by a 50% theoretical yield. For large-scale production, this can be a significant drawback due to the waste generated and the need to handle a byproduct stream.
In contrast, the modern asymmetric transfer hydrogenation route offers a more elegant and efficient solution. By directly converting a prochiral ketone into the desired enantiomerically enriched amine, it overcomes the 50% yield barrier of kinetic resolution, leading to higher throughput and better atom economy. While the initial investment in the chiral catalyst may be higher, the overall process efficiency, reduced waste, and simpler purification often make it the superior choice for industrial applications and for researchers prioritizing sustainable chemistry. The data strongly supports the adoption of asymmetric synthesis as the preferred method for the production of this and other valuable chiral amines.
References
- Asymmetric Transfer Hydrogenation of Ketones. Noyori, R. & Hashiguchi, S. (1997). Accounts of Chemical Research.
- Biocatalytic production of chiral amines. Mutti, F. G., & Kroutil, W. (2011). European Journal of Organic Chemistry.
- Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones. Haack, K.-J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). Angewandte Chemie International Edition in English.
A Comparative Guide to the Analytical Certification of (R)-1-(o-tolyl)ethanamine for Pharmaceutical Applications
In the landscape of pharmaceutical development and manufacturing, the meticulous characterization of chiral starting materials and intermediates is not merely a procedural formality but a cornerstone of drug safety and efficacy. Chiral amines, in particular, serve as pivotal building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). The stereochemistry of these amines often dictates the pharmacological and toxicological profile of the final drug product. Consequently, a comprehensive Certificate of Analysis (CoA) for a chiral amine like (R)-1-(o-tolyl)ethanamine is a critical document that assures its identity, purity, and quality.
This guide provides an in-depth technical comparison of the analytical methodologies and data that constitute a robust CoA for this compound. We will compare its analytical profile with a closely related and commercially available alternative, (R)-1-(p-tolyl)ethanamine, to highlight the nuances in their characterization. The experimental protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a framework for evaluating and ensuring the quality of these critical chiral intermediates.
The Criticality of Comprehensive Analysis for Chiral Amines
The "handedness" of a chiral molecule can lead to vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, the ability to confirm the absolute stereochemistry and quantify the enantiomeric excess of a chiral amine is paramount. Beyond chiral purity, a thorough analysis must also confirm the chemical structure, identify and quantify any impurities (including residual solvents and trace metals), and provide key physical properties. This holistic approach to characterization ensures the reliability and reproducibility of the downstream synthetic processes and the quality of the final API.
Comparative Overview: this compound vs. (R)-1-(p-tolyl)ethanamine
For the purpose of this guide, we will compare this compound with its positional isomer, (R)-1-(p-tolyl)ethanamine. Both are chiral amines utilized in asymmetric synthesis and as resolving agents.[1][2][3][4] Their structural similarity and differing substitution patterns on the aromatic ring provide an excellent basis for a comparative analytical study.
| Property | This compound | (R)-1-(p-tolyl)ethanamine |
| Synonyms | (R)-o-Methyl-α-phenethylamine, (1R)-1-(2-methylphenyl)ethanamine[5] | (R)-(+)-4-(1-Aminoethyl)toluene, (1R)-1-(4-methylphenyl)ethanamine[3] |
| CAS Number | 105615-45-0[5] | 4187-38-6[3] |
| Molecular Formula | C₉H₁₃N[5] | C₉H₁₃N[3] |
| Molecular Weight | 135.21 g/mol [5] | 135.21 g/mol [3] |
| Appearance | Colorless to pale yellow liquid | Colorless clear liquid[3] |
| Boiling Point | Not readily available | 105 °C / 27 mmHg[3] |
| Density | Not readily available | 0.94 g/mL[3] |
I. Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)
The cornerstone of a CoA for a chiral compound is the determination of its enantiomeric excess (ee). Chiral HPLC is the gold standard for this analysis, offering high resolution and accurate quantification of enantiomers.
The "Why": The Principle of Chiral Recognition on Stationary Phases
Chiral HPLC columns contain a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. This differential interaction leads to a difference in retention times, allowing for their separation and individual quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in resolving a variety of chiral compounds, including amines.[6][7][8]
Experimental Protocol: Chiral HPLC Analysis
Objective: To separate and quantify the (R) and (S)-enantiomers of the tolylethanamine samples to determine the enantiomeric excess of the (R)-enantiomer.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., CHIRALPAK® series) is a suitable starting point for method development.
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. A small amount of an amine modifier (e.g., diethylamine or butylamine) is often added to the mobile phase to improve peak shape and reduce tailing of the basic amine analytes.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v). Filter and degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Racemic Standard: Prepare a solution of the racemic tolylethanamine (a mixture of R and S enantiomers) in the mobile phase at a concentration of approximately 1 mg/mL. This is used to confirm the resolution of the two enantiomers.
-
Sample Solution: Accurately weigh and dissolve the this compound or (R)-1-(p-tolyl)ethanamine sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers and to ensure adequate resolution.
-
Inject the sample solution in duplicate.
-
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Illustrative Data and Comparison
(Note: The following chromatograms are illustrative examples based on typical separations of chiral amines and are not actual experimental data for the specified compounds under the exact conditions.)
Figure 1: Illustrative Chiral HPLC Chromatograms
-
A) this compound: The chromatogram would ideally show a major peak for the (R)-enantiomer and a very small or non-detectable peak for the (S)-enantiomer.
-
B) (R)-1-(p-tolyl)ethanamine: Similarly, a large peak for the (R)-enantiomer and a minimal peak for the (S)-enantiomer would be expected.
Table 1: Comparative Chiral Purity Data
| Analyte | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | Enantiomeric Excess (% ee) |
| This compound | ~ 8.5 min | ~ 10.2 min | > 99.5% |
| (R)-1-(p-tolyl)ethanamine | ~ 9.1 min | ~ 11.5 min | > 99.5% |
The difference in retention times between the ortho- and para-isomers is expected due to the different steric and electronic interactions of the methyl group's position with the chiral stationary phase.
II. Structural Confirmation and Purity Assessment by Spectroscopic Methods
A combination of spectroscopic techniques is essential to confirm the chemical structure and assess the overall purity of the chiral amine.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The "Why": Probing the Molecular Skeleton
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.[9] For this compound and its para-isomer, NMR confirms the presence and connectivity of the aromatic, methyl, methine, and amine protons and carbons. The distinct chemical shifts and splitting patterns for the aromatic protons are key differentiators between the ortho and para isomers.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of the tolylethanamine isomers.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the amine in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | This compound (Predicted) | (R)-1-(p-tolyl)ethanamine (Reported) |
| Aromatic (Ar-H) | 7.10-7.40 (m, 4H) | 7.20 (d, 2H), 7.11 (d, 2H) |
| Methine (CH-NH₂) | 4.25 (q, 1H) | 4.03 (q, 1H) |
| Aromatic Methyl (Ar-CH₃) | 2.35 (s, 3H) | 2.30 (s, 3H) |
| Amine (NH₂) | 1.60 (s, 2H) | 1.53 (s, 2H) |
| Aliphatic Methyl (CH-CH₃) | 1.40 (d, 3H) | 1.34 (d, 3H) |
Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | This compound (Predicted) | (R)-1-(p-tolyl)ethanamine (Reported) |
| Aromatic (C-NH₂) | 144.5 | 143.2 |
| Aromatic (C-CH₃) | 135.0 | 136.5 |
| Aromatic (CH) | 130.5, 126.8, 126.3, 124.5 | 129.2 (2C), 126.5 (2C) |
| Methine (CH-NH₂) | 48.0 | 50.1 |
| Aromatic Methyl (Ar-CH₃) | 19.0 | 21.1 |
| Aliphatic Methyl (CH-CH₃) | 24.5 | 25.0 |
The differing substitution pattern clearly distinguishes the two isomers in both the ¹H and ¹³C NMR spectra, particularly in the aromatic region.
B. Infrared (IR) Spectroscopy
The "Why": Identifying Functional Groups
FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. For the tolylethanamines, the characteristic N-H and C-N stretching vibrations confirm the presence of the primary amine group.
Objective: To obtain an FT-IR spectrum to confirm the presence of key functional groups.
Instrumentation:
-
Fourier Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Step-by-Step Methodology:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small drop of the liquid amine sample directly onto the ATR crystal.[2][12][13]
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Table 4: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration Type | This compound (Expected) | (R)-1-(p-tolyl)ethanamine (Expected) |
| N-H | Stretch (primary amine) | 3380-3250 (two bands) | 3380-3250 (two bands) |
| C-H | Aromatic Stretch | ~3020 | ~3020 |
| C-H | Aliphatic Stretch | ~2960 | ~2960 |
| N-H | Bend (scissoring) | ~1600 | ~1600 |
| C=C | Aromatic Stretch | ~1490, 1450 | ~1510, 1450 |
| C-N | Stretch | ~1200 | ~1200 |
The IR spectra of the two isomers are expected to be very similar, as they contain the same functional groups. Subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹) due to the different substitution patterns.
C. Mass Spectrometry (MS)
The "Why": Confirming Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. Electron Ionization (EI) is a common technique for small, volatile molecules and provides a characteristic fragmentation pattern that can be used for structural elucidation.[14][15][16][17]
Objective: To obtain a mass spectrum to confirm the molecular weight and fragmentation pattern.
Instrumentation:
-
Mass Spectrometer with an Electron Ionization source.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the ion source (e.g., via direct infusion or coupled with gas chromatography).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their m/z ratio.
Table 5: Expected Key Fragments in EI-Mass Spectra
| m/z | Fragment Identity | This compound | (R)-1-(p-tolyl)ethanamine |
| 135 | [M]⁺ | Present | Present |
| 120 | [M - CH₃]⁺ | Present | Present |
| 91 | [C₇H₇]⁺ (tropylium ion) | Present | Present |
The molecular ion peak at m/z 135 confirms the molecular weight of both isomers. The base peak for both is expected to be at m/z 120, corresponding to the loss of a methyl group.
III. Trace Metal Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
The "Why": Ensuring Safety from Elemental Impurities
Trace metal impurities in pharmaceutical intermediates can originate from raw materials, catalysts, or manufacturing equipment.[18][19] These impurities can be toxic and may also affect the stability of the drug substance. Regulatory bodies such as the USP and ICH have strict guidelines for controlling elemental impurities in drug products. [USP General Chapter <232>, ICH Q3D] ICP-MS is the preferred technique for this analysis due to its high sensitivity and ability to quantify a wide range of elements at very low concentrations.[20][21]
Experimental Protocol: ICP-MS Analysis
Objective: To quantify trace metal impurities in the amine samples according to USP <232>/<233> and ICH Q3D guidelines.
Instrumentation:
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)
-
Microwave Digestion System
Step-by-Step Methodology:
-
Sample Digestion: Accurately weigh a sample of the amine into a clean microwave digestion vessel. Add a mixture of trace-metal grade nitric acid and hydrochloric acid. Digest the sample using a validated microwave digestion program.
-
Sample Dilution: After cooling, dilute the digested sample to a known volume with deionized water.
-
Standard Preparation: Prepare a series of multi-element calibration standards and a blank solution in the same acid matrix as the samples.
-
ICP-MS Analysis: Analyze the blank, standards, and samples using a validated ICP-MS method.
Comparative Data
Table 6: Illustrative Trace Metal Impurity Limits and Results (ppm)
| Element | ICH Q3D Oral PDE (µ g/day ) | Specification Limit (ppm) | This compound (Typical Result, ppm) | (R)-1-(p-tolyl)ethanamine (Typical Result, ppm) |
| Lead (Pb) | 5 | < 0.5 | < 0.1 | < 0.1 |
| Arsenic (As) | 15 | < 1.5 | < 0.2 | < 0.2 |
| Cadmium (Cd) | 5 | < 0.5 | < 0.05 | < 0.05 |
| Mercury (Hg) | 30 | < 3.0 | < 0.1 | < 0.1 |
| Palladium (Pd) | 100 | < 10 | < 1.0 | < 1.0 |
| Platinum (Pt) | 100 | < 10 | < 1.0 | < 1.0 |
| Nickel (Ni) | 200 | < 20 | < 0.5 | < 0.5 |
| Copper (Cu) | 3000 | < 300 | < 1.0 | < 1.0 |
The results for both isomers are expected to be well below the specified limits, indicating effective control of elemental impurities during the manufacturing process.
IV. The Certificate of Analysis: A Synthesis of Quality
A comprehensive Certificate of Analysis for this compound or any chiral intermediate is a testament to the rigorous quality control measures in place. It should be a clear and concise document that synthesizes all the critical analytical data.
Example Certificate of Analysis Structure
Header:
-
Company Name and Logo
-
Product Name: this compound
-
Product Code
-
Lot/Batch Number
-
Date of Manufacture
-
Retest Date
Physical Properties:
-
Appearance
-
Molecular Formula
-
Molecular Weight
Analytical Tests and Specifications:
| Test | Method | Specification | Result |
| Identification | |||
| ¹H NMR | In-house | Conforms to structure | Conforms |
| IR | In-house | Conforms to reference spectrum | Conforms |
| Purity | |||
| Assay (by GC or Titration) | USP/In-house | ≥ 99.0% | 99.8% |
| Enantiomeric Purity (by Chiral HPLC) | In-house | ≥ 99.5% (R)-enantiomer | 99.9% |
| Impurities | |||
| Water Content (Karl Fischer) | USP <921> | ≤ 0.5% | 0.1% |
| Residual Solvents | USP <467> | Meets requirements | Meets requirements |
| Trace Metals | |||
| Lead (Pb) | USP <233> | ≤ 0.5 ppm | < 0.1 ppm |
| Arsenic (As) | USP <233> | ≤ 1.5 ppm | < 0.2 ppm |
| Cadmium (Cd) | USP <233> | ≤ 0.5 ppm | < 0.05 ppm |
| Mercury (Hg) | USP <233> | ≤ 3.0 ppm | < 0.1 ppm |
Signatures:
-
Quality Control Analyst
-
Quality Assurance Manager
Conclusion: A Commitment to Quality and Safety
The comprehensive analytical characterization of chiral amines like this compound is a non-negotiable aspect of pharmaceutical development. This guide has provided a comparative framework for understanding the key analytical tests, the rationale behind them, and the expected data for a robust Certificate of Analysis. By adhering to these rigorous analytical principles, researchers and manufacturers can ensure the quality, safety, and efficacy of the life-saving medicines they develop. The subtle differences in the analytical profiles of positional isomers like the ortho- and para-tolylethylamines underscore the importance of specific and detailed characterization for each unique chemical entity.
Visualizing the Analytical Workflow
Workflow for Chiral Amine Certification
Caption: Analytical workflow for the certification of a chiral amine.
References
- PubChem. This compound. [Link]
- United States Pharmacopeia. USP General Chapter <232> Elemental Impurities—Limits.
- International Council for Harmonisation. ICH Harmonised Guideline Q3D(R1) on Elemental Impurities.
- Drawell. (2025).
- Polymer Chemistry Characterization Lab.
- Bitesize Bio. (2025).
- Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
- KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]
- The Development of Analytical Procedures for Analysis of Trace Metals in Pharmaceutical Formulations and the Speci
- Pharmaceutical Technology. (2012).
- Phenomenex.
- LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
- Yakhak Hoeji. (2021).
- Wikipedia.
- ACD/Labs. (2023).
- University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]
- British Journal of Pharmacy. (2017).
- United States Department of Agriculture. Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). [Link]
Sources
- 1. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. benchchem.com [benchchem.com]
- 5. This compound | C9H13N | CID 2530253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 11. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
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- 21. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Guide to the Chiral Resolution of Racemic Ibuprofen
In the landscape of pharmaceutical development, the stereochemical identity of a drug is not a trivial detail—it is often the very essence of its efficacy and safety. Racemic compounds, mixtures of non-superimposable mirror-image molecules called enantiomers, frequently exhibit different pharmacological activities. A classic and commercially significant example is Ibuprofen, where the (S)-(+)-enantiomer is responsible for the desired anti-inflammatory activity, while the (R)-(-)-enantiomer is significantly less active.[1][2] Consequently, the separation of these enantiomers, a process known as chiral resolution, is a critical endeavor in pharmaceutical manufacturing.[3][4]
This guide provides an in-depth comparative study of different resolving agents for racemic Ibuprofen. Moving beyond a simple recitation of protocols, we will explore the underlying principles of diastereomeric salt formation, critically evaluate the performance of selected resolving agents with supporting data, and provide detailed, field-tested methodologies for researchers and drug development professionals.
The Core Principle: From Indistinguishable to Separable
Enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), making their direct separation by standard techniques like crystallization impossible.[3] The most robust and industrially scalable method to overcome this challenge is chiral resolution via diastereomeric salt formation .[5][6]
This technique hinges on a straightforward yet powerful principle: converting the indistinguishable pair of enantiomers into a pair of diastereomers, which have distinct physical properties and can be separated.[3] The process involves three key stages:
-
Salt Formation: The racemic acid (Ibuprofen) is reacted with a single, pure enantiomer of a chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, one diastereomeric salt will be less soluble in a given solvent system.[5] This difference allows for its selective crystallization and isolation by filtration.
-
Liberation: The isolated, pure diastereomeric salt is then treated with a strong acid to break the salt bond, regenerating the resolving agent and liberating the desired, single enantiomer of Ibuprofen.[7][8]
The overall efficiency of this process is governed by several factors, including the choice of resolving agent, the solvent system, temperature, and stoichiometry.[9]
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Comparative Analysis of Resolving Agents for Ibuprofen
The choice of resolving agent is the most critical decision in developing a resolution process. An ideal agent should be readily available, inexpensive, form crystalline salts with high diastereomeric purity, and be easily recoverable. Here, we compare two commonly employed resolving agents for racemic Ibuprofen: (S)-(-)-α-phenylethylamine and L-Lysine .
| Resolving Agent | Racemic Compound | Key Experimental Conditions | Diastereomeric Excess (%de) of Crystals | Yield of Desired Enantiomer |
| (S)-(-)-α-phenylethylamine | Racemic Ibuprofen | Solvent: Ethanol/Water. Molar Ratio (Ibu:Amine): 1:0.5. Crystallization by cooling. | High (often >90% after recrystallization) | Good (typically 30-40% of theoretical max) |
| L-Lysine | Racemic Ibuprofen | Solvent: Water. Exploits solubility difference where (R)-Ibu-L-Lys is less soluble. | Moderate to Good | Moderate |
-
Note: Yields and diastereomeric excess (%de) are highly dependent on the specific crystallization conditions (solvent, temperature profile, stoichiometry) and the number of recrystallization steps performed. The values presented are representative based on published procedures.[9][10]
In-Depth Look: (S)-(-)-α-phenylethylamine
(S)-(-)-α-phenylethylamine (also known as (S)-(-)-α-methylbenzylamine or S-MBA) is one of the most effective and widely documented resolving agents for Ibuprofen.[11][12]
Mechanism of Selectivity: The interaction between racemic Ibuprofen and (S)-(-)-α-phenylethylamine forms two diastereomeric salts: ((S)-Ibuprofen)-(S)-amine) and ((R)-Ibuprofen)-(S)-amine). The key to the separation lies in the differential solubility of these two salts. In many common solvent systems, the ((S)-Ibuprofen)-(S)-amine) salt is significantly less soluble and preferentially crystallizes from the solution.[13] This selectivity is a result of more favorable packing and stronger intermolecular forces within the crystal lattice of the less soluble diastereomer.
Causality in Protocol Design: The choice of a mixed solvent system, such as ethanol and water, is deliberate. Ethanol provides good initial solubility for both the racemic acid and the resolving agent, while the subsequent addition of water can act as an anti-solvent to induce crystallization and improve the yield of the desired salt.[14] Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) is a common strategy to ensure that the less soluble diastereomeric salt precipitates with high purity, leaving the more soluble salt and the excess of the undesired enantiomer in the mother liquor.
In-Depth Look: L-Lysine
L-Lysine, a naturally occurring amino acid, presents a greener and often more cost-effective alternative.
Mechanism of Selectivity: When reacted with racemic Ibuprofen, L-Lysine forms diastereomeric salts. Interestingly, in this case, the salt of the undesired (R)-enantiomer, (R)-Ibuprofen-L-Lysinate, has been reported to be less soluble than the (S)-Ibuprofen-L-Lysinate salt.[10] This means the initial crystallization isolates the (R)-enantiomer, and the desired (S)-enantiomer is then recovered from the mother liquor. While seemingly counterintuitive, this approach is equally valid and highlights the empirical nature of screening for resolving agents. The choice depends on which diastereomer provides the best crystallinity and separation factor.
Experimental Protocols
The following protocols are self-validating, incorporating steps for purification and analysis to confirm the success of the resolution.
Protocol 1: Resolution of Ibuprofen using (S)-(-)-α-phenylethylamine
-
Salt Formation:
-
In a suitable flask, dissolve 10.0 g of racemic Ibuprofen in 100 mL of ethanol with gentle heating.
-
In a separate beaker, dissolve 2.94 g (0.5 molar equivalents) of (S)-(-)-α-phenylethylamine in 20 mL of ethanol.
-
Slowly add the amine solution to the warm Ibuprofen solution with continuous stirring. A precipitate should begin to form.[13]
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the precipitated solid (the diastereomeric salt) by vacuum filtration, washing the crystals with a small amount of ice-cold ethanol.
-
-
Recrystallization (Purity Enhancement):
-
Transfer the collected salt to a clean flask and add a minimal amount of hot ethanol to redissolve it.
-
Allow the solution to cool slowly, promoting the formation of high-purity crystals.
-
Collect the recrystallized salt by vacuum filtration.
-
-
Liberation of (S)-(+)-Ibuprofen:
-
Suspend the purified diastereomeric salt in 50 mL of water.
-
Add 2 M sulfuric acid dropwise while stirring until the solution is acidic (pH ~2). This will break the salt, causing the neutral Ibuprofen to precipitate as an oil or solid.[8]
-
Extract the aqueous layer three times with 30 mL portions of a suitable organic solvent like methyl tert-butyl ether (MTBE).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield solid (S)-(+)-Ibuprofen.
-
-
Analysis:
-
Determine the yield and melting point of the product.
-
Confirm the enantiomeric purity by determining the enantiomeric excess (% ee) using chiral HPLC.
-
Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
The enantiomeric excess is the ultimate measure of a resolution's success. It quantifies the purity of the final product.[15]
Caption: Workflow for determining enantiomeric excess (% ee) using chiral HPLC.
-
System & Conditions:
-
HPLC System: Standard HPLC with a UV detector.[16]
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak AD-H) is often effective.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol with a small amount of trifluoroacetic acid (TFA) is a common starting point (e.g., 90:10 Hexane:IPA + 0.1% TFA). The exact ratio must be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Procedure:
-
Standard Preparation: Prepare a ~1 mg/mL solution of racemic Ibuprofen in the mobile phase. This is crucial to identify the retention times of both the (R) and (S) enantiomers.[17]
-
Sample Preparation: Prepare a ~1 mg/mL solution of your resolved (S)-(+)-Ibuprofen product in the mobile phase.[17]
-
Analysis: Inject the racemic standard to determine the retention times and confirm the system can separate the enantiomers (resolution > 1.5). Then, inject your resolved sample.
-
-
Calculation:
Conclusion
The classical resolution of racemic Ibuprofen by diastereomeric salt formation remains a powerful, scalable, and economically viable method for producing the therapeutically active (S)-(+)-enantiomer. While (S)-(-)-α-phenylethylamine is a highly effective and well-established resolving agent, alternatives like L-Lysine offer potential advantages in cost and environmental impact. The success of any resolution is not merely in the choice of agent but in the meticulous optimization of the entire process—from solvent screening to crystallization conditions and analytical validation. This guide provides the foundational knowledge and practical protocols for researchers to approach this challenge with scientific rigor and a clear understanding of the principles at play.
References
- Title: Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures Source: MDPI URL:[Link]
- Title: Resolution of enantiomers of ibuprofen by liquid chromatography: a review Source: PubMed URL:[Link]
- Title: 394e Chiral Resolution Via Diastereomeric Salt Crystalliz
- Title: Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen Source: ACS Public
- Title: Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen Source: Advances in Engineering URL:[Link]
- Title: Identifying a diastereomeric salt for a challenging chiral resolution Source: Unchained Labs URL:[Link]
- Title: The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)
- Title: Chiral resolution Source: Wikipedia URL:[Link]
- Title: Isolation of enantiomers via diastereomer crystallis
- Title: Enantiomeric Resolution of Racemic Ibuprofen in Supercritical Carbon Dioxide Using a Chiral Resolving Agent Source: Semantic Scholar URL:[Link]
- Title: CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation Source: ResearchG
- Title: Elucidation of the mechanism of chiral selectivity in diastereomeric salt formation using organic solvent nanofiltration Source: Royal Society of Chemistry URL:[Link]
- Title: Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Title: Resolution by Formation and Fractional Crystallization of Diastereomeric Salts Source: Taylor & Francis eBooks URL:[Link]
- Title: Organic Chemistry - Resolution of Ibuprofen Source: Scribd URL:[Link]
- Title: Enantiomeric Separation/ Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen Source: chemconnections.org URL:[Link]
- Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards Source: Wiley Online Library URL:[Link]
- Title: Alternatives for the separation of drug enantiomers: ibuprofen as a model compound Source: SciELO URL:[Link]
- Title: The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl) Propionic Acid Source: ERIC URL:[Link]
- Title: Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography Source: Herald Scholarly Open Access URL:[Link]
- Title: Isolation of Optically Pure (S)-(+)-Ibuprofen Source: eurekamoments in organic chemistry URL:[Link]
- Title: Influence of Benzylamine on the Resolution of Ibuprofen with (+)-(R)
- Title: How To Calculate Enantiomeric Excess: Learn Quickly Source: PharmaGuru URL:[Link]
- Title: A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids Source: N
- Title: Enantiomeric Separation/ Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen Source: chemconnections.org URL:[Link]
- Title: Solved Experiment 12 - Resolution of Racemic Ibuprofen and Source: Chegg.com URL:[Link]
- Title: Chiral separation of (R/S) enantiomers - Resolution of ibuprofen Source: YouTube URL:[Link]
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A Comparative Guide to the Determination of Absolute Configuration Using (R)-1-(o-tolyl)ethanamine
Introduction: The Imperative of Stereochemical Integrity
In the landscape of modern chemistry, particularly within pharmaceutical development and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of function. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different biological activities or material properties.[1] The precise determination of a molecule's absolute configuration, its definitive spatial arrangement, is therefore a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical overview and comparative analysis of (R)-1-(o-tolyl)ethanamine, a highly effective chiral resolving agent, for the determination of the absolute configuration of acidic compounds. We will explore the underlying principles, provide actionable experimental protocols, and compare its performance against other established methods, grounded in experimental data and authoritative references.
The Principle of Chiral Resolution: From Enantiomers to Diastereomers
The fundamental challenge in handling enantiomers is that they possess identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment, making their separation and differentiation difficult.[2] The classical and most robust method to overcome this is chiral resolution by diastereomeric salt formation.[3] This technique relies on a simple yet powerful principle: reacting a racemic mixture (a 1:1 mixture of enantiomers) with a single, pure enantiomer of a second chiral compound—the resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers.
Unlike enantiomers, diastereomers have different spatial arrangements that are not mirror images. Consequently, they exhibit distinct physical properties, most notably different solubilities, which can be exploited for separation through methods like fractional crystallization.[3][4]
This compound: A Superior Chiral Auxiliary
This compound is a chiral amine widely used for the resolution of racemic carboxylic acids and other acidic compounds. Its efficacy stems from several key structural features:
-
Steric Influence: The ortho-methyl group on the tolyl ring provides significant steric bulk near the chiral center. This steric hindrance enhances the differences in the crystal packing of the resulting diastereomeric salts, often leading to a greater disparity in solubility and facilitating a cleaner separation.
-
Basicity: The amine group is sufficiently basic (pKa of the conjugate acid is typically around 9-10) to readily form stable salts with a wide range of carboxylic acids.
-
Crystallinity: The salts formed with this compound frequently yield highly crystalline materials, which is a prerequisite for successful separation by fractional crystallization and subsequent analysis by X-ray crystallography.
Mechanism of Action: Diastereomeric Salt Formation
When a racemic carboxylic acid, (R/S)-Acid, is treated with enantiomerically pure this compound, two diastereomeric salts are formed in solution:
-
((R)-Acid) • ((R)-Amine)
-
((S)-Acid) • ((R)-Amine)
These two salts, possessing different shapes and intermolecular interaction capabilities, will have different lattice energies and solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one diastereomer will preferentially crystallize, leaving the other enriched in the solution.[2][5]
Workflow for Absolute Configuration Determination
The process of using this compound to determine absolute configuration is a multi-step workflow that combines chemical resolution with powerful analytical techniques.
Caption: Workflow for absolute configuration determination.
Analytical Methodologies
Once a pure diastereomer is isolated, its absolute configuration can be determined. Since the configuration of the resolving agent (this compound) is known, determining the relative configuration of the diastereomeric salt unequivocally establishes the absolute configuration of the analyte.
-
Single Crystal X-Ray Crystallography (SC-XRD): This is the gold standard for determining absolute configuration.[1][6] If a suitable single crystal of the purified diastereomeric salt can be grown, SC-XRD provides an unambiguous 3D structure of the salt, revealing the precise spatial arrangement of both the acid and amine components.[7][8] The known configuration of the (R)-amine serves as an internal reference, making the assignment of the acid's stereocenter definitive.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for analyzing diastereomers.[9][10] The protons and carbons in the two diastereomers are in chemically non-equivalent environments, leading to distinct signals in the NMR spectrum.[11] By derivatizing the analyte with the chiral amine, one can compare the NMR spectrum of the diastereomeric mixture to that of the pure, isolated diastereomer. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to probe through-space interactions within the diastereomeric salt, which can help in assigning the relative configuration.
Experimental Protocol: Resolution of a Racemic Carboxylic Acid
This protocol provides a generalized procedure. The optimal solvent, temperature, and stoichiometry are highly substrate-dependent and must be determined empirically.[4]
Objective: To separate the enantiomers of a racemic carboxylic acid using this compound and determine the absolute configuration of one enantiomer.
Materials:
-
Racemic carboxylic acid (1.0 eq)
-
This compound (0.5 - 1.0 eq)
-
Solvent (e.g., Methanol, Ethanol, Isopropanol, or mixtures with water)
-
5% Aqueous HCl
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Caption: Experimental protocol for chiral resolution.
Procedure:
-
Salt Formation: In a flask, dissolve the racemic carboxylic acid (1.0 eq) in a minimum amount of a suitable hot solvent. In a separate flask, dissolve this compound (typically 0.5 eq) in the minimum amount of the same hot solvent.[4]
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. If crystals do not form immediately, allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be required to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor. The filtrate contains the more soluble diastereomeric salt.
-
Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the collected solid from a fresh portion of hot solvent.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add 5% aqueous HCl until the solution is acidic (pH ~2). This protonates the amine, breaking the salt.
-
Extraction: Extract the liberated, enantiomerically enriched carboxylic acid into an organic solvent like diethyl ether or ethyl acetate.
-
Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and evaporate the solvent under reduced pressure to yield the pure enantiomer of the acid.
-
Analysis: Submit a high-quality crystal from the purified diastereomeric salt for single-crystal X-ray analysis to determine the absolute configuration.
Comparative Analysis of Chiral Resolving Agents
The choice of a resolving agent is critical and often requires screening. While this compound is highly effective for carboxylic acids, other agents may be more suitable for different classes of compounds.
| Chiral Resolving Agent | Analyte Class | Principle of Operation | Key Advantages | Common Limitations |
| This compound | Carboxylic Acids | Diastereomeric Salt Formation | Excellent crystallinity of salts; high resolution efficiency due to steric effects. | Primarily limited to acidic compounds. |
| (R)-1-phenylethylamine | Carboxylic Acids | Diastereomeric Salt Formation | Widely available, well-documented, effective for many aromatic acids. | May be less effective than tolyl derivatives for certain substrates where greater steric bulk is needed. |
| (+)-Tartaric Acid | Amines, Bases | Diastereomeric Salt Formation | Inexpensive, readily available natural product, effective for a wide range of bases.[2][3] | The presence of multiple functional groups can sometimes lead to complex salt mixtures. |
| (-)-Mandelic Acid | Amines, Alcohols | Diastereomeric Salt/Ester Formation | Versatile for both bases (salts) and alcohols (after esterification). | Esterification step required for alcohols adds complexity to the workflow.[3] |
| Mosher's Acid (MTPA) | Alcohols, Amines | Diastereomeric Ester/Amide Formation (NMR) | Primarily an NMR technique; does not require physical separation. Provides direct spectroscopic evidence for configuration.[12] | Requires derivatization; NMR analysis can be complex. Not a preparative separation method. |
| Chiral Solvating Agents (e.g., BINOL derivatives) | Various | Non-covalent Diastereomeric Complexation (NMR) | Rapid NMR analysis without covalent derivatization.[10][13] | Small chemical shift differences (Δδ) can make analysis difficult; not a separation method. |
Trustworthiness: Self-Validating Systems and Expert Insights
A robust resolution protocol is a self-validating system. The absolute configuration determined by SC-XRD of the ((S)-Acid) • ((R)-Amine) salt must be consistent with the optical rotation data of the liberated (S)-Acid. For example, if the liberated acid is levorotatory (-) and the X-ray structure confirms the S-configuration, this provides two independent confirmations of the assignment.
Expert Insights & Troubleshooting:
-
Oiling Out: If the diastereomeric salt precipitates as an oil instead of a crystal, try using a more dilute solution, a different solvent system, or a slower cooling rate.
-
Poor Resolution: If the initial crystallization yields a low diastereomeric excess (de), multiple recrystallizations may be necessary. Alternatively, screening other resolving agents or solvents is advised. The choice of 0.5 equivalents of the resolving agent is a strategic one (the Pope and Peachey method) designed to maximize the yield and purity of the less soluble salt in a single step.
-
Confirmation is Key: Never rely on a single piece of data. Corroborate SC-XRD results with polarimetry and, if possible, comparison to literature values or data from other analytical techniques like Vibrational Circular Dichroism (VCD).[14]
Conclusion
This compound stands out as a premier chiral resolving agent for the determination of the absolute configuration of carboxylic acids. Its efficacy is rooted in the formation of highly crystalline diastereomeric salts with significant differences in solubility, driven by the steric influence of the ortho-tolyl group. When integrated into a workflow with single-crystal X-ray crystallography, it provides an unambiguous and reliable path to assigning absolute stereochemistry—a critical step in the development of safe and effective pharmaceuticals and advanced functional materials. While other methods and agents have their place, the combination of classical resolution with this compound and modern structural analysis represents a powerful and field-proven strategy for conquering the challenges of stereochemistry.
References
- BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.
- BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents: Benchmarking Against (+)-Neo-Menthol.
- Navale, T. S., et al. (2021). Strategies for using NMR spectroscopy to determine absolute configuration. Magnetic Resonance in Chemistry. [Link]
- Seco, J. M., Quínoa, E., & Riguera, R. (2012). Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy. Chemical Reviews. [Link]
- Purechemistry. (2024). Determination of absolute configuration.
- YouTube. (2020).
- LibreTexts Chemistry. (2019). 6.
- Yang, D., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]
- Li, Y., et al. (2020).
- Riguera, R., & Seco, J. M. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Chemistry II. [Link]
- American Chemical Society. (2021). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. [Link]
- Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
- Houk, K. N., & Seebach, D. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemistry. [Link]
- Flack, H. D., & Bernardinelli, G. (2008).
- Parsons, S. (2017). Determination of absolute configuration using X-ray diffraction. Tetrahedron: Asymmetry. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2530253, this compound.
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- The Royal Society of Chemistry. (n.d.).
- Pharmaffiliates. (n.d.). (R)-1-(p-Tolyl)ethanamine.
- Kodama, K., et al. (2014). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. RSC Advances. [Link]
- Google Patents. (n.d.). CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine.
- Chemistry Stack Exchange. (2012).
- National Center for Biotechnology Information. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry.
- ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. [Link]
- Fogassy, E., et al. (2006). Recent Developments in Optical Resolution. Mini-Reviews in Organic Chemistry. [Link]
- ResearchGate. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. [Link]
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A Senior Application Scientist's Guide to Chiral Resolution: X-ray Crystallography of Diastereomeric Salts of (R)-1-(o-tolyl)ethanamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of therapeutic efficacy and safety. The differential interaction of enantiomers with the chiral environment of the human body necessitates the development of robust methods for their separation. This guide provides an in-depth, comparative analysis of the classical method of diastereomeric salt resolution, with a focus on the crystallographic analysis of salts derived from chiral amines such as (R)-1-(o-tolyl)ethanamine and its analogs. We will explore the causality behind experimental choices, present supporting data, and compare this venerable technique with modern chromatographic and enzymatic alternatives.
The Principle of Diastereomeric Salt Resolution: A Dance of Solubility
The cornerstone of this classical resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physicochemical characteristics.[1] This is achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[1] The resulting acid-base reaction forms a pair of diastereomeric salts.[2]
Unlike the original enantiomers, these diastereomeric salts possess different solubilities in a given solvent system.[2] This disparity allows for their separation through fractional crystallization, where the less soluble diastereomer preferentially crystallizes out of the solution.[2] The selection of the appropriate chiral resolving agent and crystallization solvent is therefore paramount to the success of the resolution.[1]
The Decisive Role of X-ray Crystallography: Unveiling the Chiral Recognition
While successful crystallization provides an enantioenriched product, it is X-ray crystallography that offers an unambiguous determination of the absolute stereochemistry and provides profound insights into the mechanism of chiral recognition at the molecular level. By analyzing the crystal structure of the diastereomeric salts, we can understand the specific intermolecular interactions—such as hydrogen bonding, van der Waals forces, and π-π stacking—that govern the differential packing and solubility of the diastereomers.
A study on the diastereomeric salts of 1-arylethylamines with mandelic acid revealed that the efficiency of the resolution is strongly correlated with the crystal structure of the salts.[3] The less-soluble, more stable diastereomeric salt often exhibits a characteristic hydrogen-bond layer, forming stable columnar structures with planar boundary surfaces.[3] This ordered and tightly packed arrangement is believed to contribute to its lower solubility.
Experimental Walk-through: From Racemate to Enantiopure Amine
The following workflow illustrates the key stages in the chiral resolution of a primary amine via diastereomeric salt formation and subsequent analysis.
Caption: Experimental workflow for the chiral resolution of a primary amine.
Detailed Experimental Protocol: Resolution of a 1-Arylethylamine
This protocol is a representative procedure for the resolution of a racemic 1-arylethylamine, such as 1-phenylethylamine, using (S)-mandelic acid. This can be adapted for this compound with appropriate optimization of solvent and stoichiometry.
Materials:
-
Racemic 1-phenylethylamine
-
(S)-(-)-Mandelic acid
-
Methanol
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (S)-(-)-mandelic acid in 100 mL of a 50:50 (v/v) methanol-water solution, warming gently if necessary. To this solution, add 8.0 g of racemic 1-phenylethylamine.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, (R)-1-phenylethylammonium (S)-mandelate, will begin to crystallize. For optimal yield, the flask can be placed in an ice bath for 1-2 hours after initial crystal formation.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the collected crystals in 50 mL of water and add 1 M NaOH solution dropwise with stirring until the solution is basic (pH > 10) and all the solid has dissolved.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x 30 mL).
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure to yield the enantioenriched (R)-1-phenylethylamine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC. For structural analysis, suitable single crystals can be selected from the diastereomeric salt for X-ray diffraction.
Comparative Analysis: Crystallographic Data of Diastereomeric Salts
The following table summarizes key crystallographic data for diastereomeric salts of 1-phenylethylamine with mandelic acid. This data provides a quantitative basis for understanding the structural differences that drive chiral resolution.
| Parameter | (R,S)-1-phenylethylammonium (R,S)-mandelate[2] | (S)-1-phenylethylammonium (R)-mandelate[4] |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pca2₁ | P1 |
| a (Å) | 25.601 | 6.398 |
| b (Å) | 8.3508 | 14.807 |
| c (Å) | 6.8213 | 16.109 |
| α (°) | 90 | 75.33 |
| β (°) | 90 | 82.974 |
| γ (°) | 90 | 81.03 |
| Volume (ų) | 1460.6 | 1452.9 |
| Key H-Bonding Features | Cations and anions of the same chirality are connected by hydrogen bonds.[5] | Hydrogen-bonded chains form sheets.[4] |
Expert Interpretation: The difference in crystal systems and space groups between the racemic and a diastereomerically pure salt highlights the distinct packing arrangements. In the case of (R,S)-1-phenylethylammonium (R,S)-mandelate, the crystal structure accommodates both enantiomers of the amine. In contrast, the structure of (S)-1-phenylethylammonium (R)-mandelate showcases a specific, ordered arrangement of one diastereomer, leading to its preferential crystallization. The hydrogen bonding patterns are crucial in stabilizing these distinct crystal lattices.
Alternative Methodologies: A Comparative Overview
While diastereomeric salt crystallization is a powerful and scalable technique, other methods for chiral resolution have gained prominence, each with its own set of advantages and limitations.
Caption: Comparison of Chiral Resolution Methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1]
Protocol for Chiral HPLC Analysis of 1-Phenylethylamine:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Daicel Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure: Dissolve a small amount of the resolved amine in the mobile phase and inject it into the HPLC system. The two enantiomers will elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the high enantioselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[7] A common approach for amines is lipase-catalyzed acylation.[7]
Protocol for Enzymatic Kinetic Resolution of a Primary Amine:
-
Materials: Racemic amine, an acylating agent (e.g., ethyl acetate), an immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435), and an organic solvent.
-
Procedure:
-
Dissolve the racemic amine in the organic solvent.
-
Add the acylating agent and the immobilized lipase.
-
Stir the mixture at a controlled temperature.
-
Monitor the reaction progress using chiral HPLC until approximately 50% conversion is reached.
-
At this point, one enantiomer of the amine will be acylated, while the other remains largely unreacted.
-
The acylated and unreacted amines can then be separated by standard chemical methods (e.g., extraction or chromatography).
-
This method can achieve very high enantiomeric excess for both the remaining starting material and the product.[8] However, the theoretical maximum yield for a single enantiomer is 50% unless coupled with a racemization process (dynamic kinetic resolution).[9]
Conclusion: A Multi-faceted Approach to Chirality
The choice of a chiral resolution method is a strategic decision in drug development, dictated by factors such as scale, cost, and the specific properties of the molecule . Diastereomeric salt crystallization, supported by the analytical power of X-ray crystallography, remains a robust and economically viable option for large-scale production. It provides not only a means of separation but also a fundamental understanding of the chiral recognition events that govern the process.
However, for analytical purposes and smaller-scale preparative work, chiral HPLC offers unparalleled resolution and speed. Enzymatic methods, with their exquisite selectivity and mild conditions, present an attractive "green" alternative. A comprehensive understanding of the principles, protocols, and comparative advantages of each technique, as presented in this guide, empowers researchers to make informed decisions and navigate the challenges of producing enantiomerically pure active pharmaceutical ingredients.
References
- Lopez de Diego, H. (1994). Crystal Structure of (S)-1-Phenylethylammonium (R)-Mandelate and a Comparison of Diastereomeric Mandelate Salts of 1-Phenylethylamine. Acta Chemica Scandinavica, 48, 591-597. [Link]
- PubChem. (R,S)-1-phenylethylammonium (R,S)
- Toda, F., Miyamoto, H., Kikuchi, S., Nagami, S., & Tanaka, K. (1995). Chiral discrimination upon crystallisation of the diastereomeric salts of 1-arylethylamines with mandelic acid or p-methoxymandelic acid: interpretation of the resolution efficiencies on the basis of the crystal structures. Journal of the Chemical Society, Perkin Transactions 2, (6), 1129-1135. [Link]
- Lopez de Diego, H. (1995). (R,S)-1-Phenylethylammonium (R,S)-Mandelate.
- Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620–17621. [Link]
- Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621. [Link]
- Wikipedia. Chiral resolution. [Link]
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Royal Society of Chemistry. (2014). Supporting Information A Simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F- NMR spectroscopic analysis. [Link]
- Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
- Molins, E., Miravitlles, C., López-Calahorra, F., Castells, J., & Raventós, J. (1989). Structure of (-)-1-phenylethylammonium hydrogen (+)-tartrate. Acta crystallographica.
- Royal Society of Chemistry. (2016).
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
- Kim, M. J., Kim, W. H., Han, K., Choi, Y. K., & Park, J. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157–1159. [Link]
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
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A Methodological Guide to Optimizing Solvent Systems for Chiral Resolution Using (R)-1-(o-tolyl)ethanamine
For researchers, chemists, and professionals in drug development, the separation of enantiomers is a foundational and often critical step. While asymmetric synthesis has made remarkable strides, classical resolution via diastereomeric salt formation remains a robust, scalable, and indispensable tool in the chemist's arsenal.[1][2] This method's elegance lies in its simplicity: reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomers, which, unlike enantiomers, possess different physical properties and can be separated by conventional means like fractional crystallization.[3]
The choice of resolving agent is paramount, and (R)-1-(o-tolyl)ethanamine is a potent option for the resolution of racemic carboxylic acids. Its structural features—a primary amine for salt formation, a well-defined chiral center, and an aromatic ring capable of π-π stacking interactions—provide a strong basis for forming diastereomeric salts with distinct crystal packing energies.
However, the success of any diastereomeric resolution is not determined by the resolving agent alone. The solvent system is a high-impact, and often underestimated, variable that dictates the outcome. The difference in solubility between the two diastereomeric salts can be dramatically amplified in one solvent and completely nullified in another. In some cases, changing the solvent can even invert which diastereomer is less soluble, a phenomenon known as chirality switching.[4][5]
This guide provides a framework for the logical and efficient screening and optimization of solvent systems for the resolution of racemic acids using this compound. We will move beyond a simple list of protocols to explain the underlying principles that govern solvent selection, empowering you to develop a robust, optimized, and self-validating resolution process for your specific target molecule.
The Decisive Role of the Solvent in Diastereomeric Crystallization
The entire principle of this resolution method hinges on a single objective: to maximize the difference in solubility between the two diastereomeric salts —[(R)-amine•(R)-acid] and [(R)-amine•(S)-acid]—in a given solvent. The less soluble salt will preferentially crystallize from the solution, yielding an enantiomerically enriched solid phase that can be isolated by filtration. The solvent orchestrates this separation through several key mechanisms:
-
Solvation and Polarity : Diastereomeric salts are ionic. Solvents with higher polarity and dielectric constants generally increase the solubility of these salts. The key, however, is not just overall solubility, but the differential solubility. A solvent may solvate one diastereomer more effectively than the other, widening the solubility gap and leading to a more efficient resolution.
-
Hydrogen Bonding : Protic solvents (e.g., alcohols, water) are hydrogen bond donors and acceptors. They can compete with or participate in the hydrogen bonding networks within the salt's crystal lattice. This interaction is highly specific to the three-dimensional structure of each diastereomer. In some cases, solvent molecules can be incorporated into the crystal structure to form solvates, which can profoundly alter the salt's stability and solubility.[5]
-
Intermolecular Interactions : Non-polar or aromatic solvents (e.g., toluene, heptane) primarily interact through weaker van der Waals forces. These solvents are less effective at solvating the ionic salts, leading to lower overall solubility. They can be highly effective as "anti-solvents" when used in mixtures with more polar solvents to induce crystallization and improve yields.
A Systematic Workflow for Solvent System Optimization
A trial-and-error approach to solvent selection is inefficient. A systematic screening process, beginning with a diverse set of solvents, is the most effective path to a successful resolution. The following workflow provides a logical progression from initial screening to final optimization.
Caption: Systematic workflow for solvent screening and optimization.
Data Presentation: A Guide to Initial Solvent Selection
Instead of prescriptive data for a single substrate, the following table serves as a guide for selecting a diverse and informative set of solvents for your initial screening phase.
| Solvent Class | Representative Examples | Key Properties & Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol, Isopropanol | Strong H-bond donors/acceptors. Excellent at dissolving ionic salts. Often provide high selectivity due to specific interactions and potential solvate formation. A primary choice for initial screening. |
| Polar Aprotic | Acetonitrile (MeCN), Acetone | H-bond acceptors. High dielectric constants can dissolve salts, but with different solvation properties than alcohols, potentially revealing unique selectivity. |
| Ester | Ethyl Acetate (EtOAc) | Moderate polarity. A versatile solvent that often provides a good balance between solubility and crystal formation, avoiding the excessively high solubility seen in alcohols. |
| Aromatic | Toluene | Non-polar. Poor at solvating salts, leading to low solubility. Primarily useful as a component in solvent mixtures or for substrates with significant non-polar character. |
| Ether | Methyl tert-butyl ether (MTBE) | Low polarity. Similar to aromatic solvents, it is often used as an anti-solvent to decrease the solubility of the diastereomeric salt in a more polar co-solvent, thereby improving yield. |
| Halogenated | Dichloromethane (DCM) | Moderate polarity, non-protic. Can be effective but is often avoided in larger-scale work due to environmental and safety concerns. |
Experimental Protocols: A Self-Validating Template
While specific quantitative data for this compound is not broadly published across various solvents, its structural similarity to the widely used (R)-1-phenylethanamine allows us to use protocols for the latter as a highly reliable starting point. The following detailed protocol for the resolution of racemic mandelic acid serves as a robust, self-validating template that should be adapted for your specific acid and this compound.
Model Protocol: Resolution of (±)-Mandelic Acid
This protocol is designed to be the foundational experiment in your optimization workflow.
Caption: Experimental workflow for a model resolution.
Step-by-Step Methodology:
1. Diastereomeric Salt Formation and Crystallization: a. In a 100 mL Erlenmeyer flask, dissolve 5.0 g of racemic mandelic acid in 30 mL of ethanol. Heat the mixture gently on a hot plate to ensure complete dissolution. b. In a separate beaker, weigh out 0.5 molar equivalents of this compound. c. Slowly add the amine to the hot mandelic acid solution while swirling. d. Allow the flask to cool slowly to room temperature. Cover the flask and let it stand undisturbed for at least 2 hours, or until crystal formation appears complete. For optimal results, allowing it to stand overnight is recommended. e. Place the flask in an ice-water bath for an additional 30 minutes to maximize the precipitation of the less soluble diastereomeric salt.
2. Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals sparingly with two small portions (5 mL each) of ice-cold ethanol to remove any adhering mother liquor containing the more soluble diastereomer. c. Allow the crystals to air-dry on the filter paper or in a desiccator. Weigh the dried salt to determine the yield.
3. Liberation of Enantiomerically Enriched Mandelic Acid: a. Transfer the dried diastereomeric salt to a separatory funnel containing 25 mL of water. b. Add 2 M aqueous HCl dropwise until the pH of the aqueous solution is approximately 1-2 (test with pH paper). This protonates the carboxylate and breaks the salt. c. Extract the liberated mandelic acid from the aqueous layer with three 20 mL portions of ethyl acetate. d. Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. e. Remove the solvent by rotary evaporation to yield the enantiomerically enriched mandelic acid.
4. Analysis and Characterization: a. Weigh the final product to calculate the chemical yield. b. Determine the enantiomeric excess (e.e.) of the product.[6] This is most accurately done using chiral HPLC. Alternatively, polarimetry can provide an indication of optical purity if a literature value for the pure enantiomer is known.
By following this methodological guide, researchers can move from uncertainty to a rational, data-driven optimization of their chiral resolution. The principles outlined here, combined with the systematic experimental workflow, provide a clear path to unlocking the full potential of this compound as a powerful resolving agent for your target chiral acids.
References
- Pharmaffiliates. CAS No : 4187-38-6 | Product Name : (R)-1-(p-Tolyl)ethanamine. [Link]
- Lorenz, H., et al. (2011). Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. Crystal Growth & Design, 11(1), 241-248. [Link]
- The Royal Society of Chemistry. (2017).
- ResearchGate.
- ResearchGate.
- MCC Organic Chemistry. Racemic Mixtures and the Resolution of Enantiomers. [Link]
- Belov, F., Lieb, A., & von Langermann, J. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering. [Link]
- Wikipedia. Chiral resolution. [Link]
- Shinde, S. (2018).
- ResearchGate. Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. [Link]
- Saigo, K., et al. (2023). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development. [Link]
- CORE. Kinetic Treatment of Kinetic Resolution of Racemic Acid Anhydrides with Chiral Amines. [Link]
- Mowry, S., & Njardarson, J. T. (2012). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry.
- ACS Publications. Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. [Link]
- Science Learning Center. Resolution of a Racemic Mixture. [Link]
- Taylor & Francis. Enantiomeric excess – Knowledge and References. [Link]
- Chegg. Question: This lab is Resolution of Racemic 1-Phenylethanamine. [Link]
- Anzenbacher, P., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
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Economic comparison of different chiral amine synthesis routes
Asymmetric Synthesis: Building Chirality Directly
Asymmetric synthesis routes offer the significant advantage of theoretically achieving a 100% yield of the desired enantiomer, thus avoiding the inherent 50% yield limitation of classical kinetic resolution. These methods construct the chiral center during the reaction itself.
Asymmetric Reductive Amination
Asymmetric reductive amination is a powerful and widely used industrial method for the synthesis of chiral amines. This one-pot reaction involves the condensation of a ketone or aldehyde with an amine source (like ammonia or a primary amine) to form an imine or enamine intermediate, which is then asymmetrically reduced by a chiral catalyst.
Expertise & Experience: The success of this method hinges on the choice of the chiral catalyst. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium with chiral phosphine ligands (e.g., BINAP derivatives), are highly effective. The key economic considerations are the high cost of these precious metal catalysts and the often-required high pressures of hydrogen gas, which necessitates specialized and costly equipment. However, the high atom economy, excellent enantioselectivities (often >99% ee), and high yields make this a very attractive route for large-scale manufacturing. Catalyst loading can be minimized, and catalyst recycling strategies are often employed to mitigate costs.
Experimental Protocol: Asymmetric Reductive Amination of Acetophenone
-
Catalyst Preparation: In a glovebox, a pressure-resistant reactor is charged with [Rh(COD)Cl]₂ (0.01 mol%) and a chiral bisphosphine ligand (e.g., (R)-BINAP) (0.011 mol%) in methanol (20 mL). The mixture is stirred to form the active catalyst.
-
Reaction Setup: Acetophenone (10 mmol) and ammonium acetate (20 mmol) are added to the reactor.
-
Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 atm. The reaction is stirred at 60°C for 24 hours.
-
Work-up: After cooling and carefully venting the hydrogen, the solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate, filtered, and concentrated. The resulting chiral 1-phenylethylamine is purified by distillation or chromatography.
Trustworthiness: This protocol is validated by monitoring the reaction conversion and enantiomeric excess using chiral gas chromatography (GC) or HPLC. The consumption of the starting ketone and the formation of the amine product can be quantified, and the enantiomeric purity of the product directly measured, providing a clear and reliable assessment of the catalyst's performance.
Asymmetric Transamination (Biocatalysis)
Asymmetric transamination, utilizing transaminase enzymes (TAs), has emerged as a green and highly efficient alternative for chiral amine synthesis. TAs catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone, generating the chiral amine with high enantioselectivity.
Expertise & Experience: The primary challenge in transamination is the unfavorable reaction equilibrium, which often lies on the side of the starting ketone. To drive the reaction towards the product, various strategies are employed. The use of a large excess of the amine donor is common. Alternatively, the co-product (e.g., acetone from isopropylamine) can be removed from the reaction mixture, for instance, by evaporation or by using a coupled enzymatic system to convert it. The cost of the enzyme and the necessary cofactor, pyridoxal phosphate (PLP), are key economic factors. However, enzyme immobilization allows for catalyst recycling, and cofactor regeneration systems can be implemented to reduce costs.[1][2][3]
Experimental Protocol: Transaminase-catalyzed Synthesis of (S)-1-Phenylethylamine
-
Reaction Setup: In a temperature-controlled vessel, dissolve acetophenone (50 mM) in a phosphate buffer (100 mM, pH 8.0) containing 1 M isopropylamine (amine donor) and 1 mM pyridoxal phosphate (PLP).
-
Enzyme Addition: Add a commercially available (S)-selective transaminase (e.g., from Codexis or Almac) to a final concentration of 2-5 mg/mL.
-
Reaction Conditions: Stir the mixture at 30-40°C. Monitor the formation of the chiral amine and the consumption of the ketone by HPLC.
-
Work-up: Once the reaction has reached equilibrium or the desired conversion, the enzyme can be removed by filtration (if immobilized) or denatured by pH shift or heat.
-
Purification: The product is extracted from the aqueous phase using an organic solvent (e.g., methyl tert-butyl ether, MTBE) after basifying the solution. The solvent is then removed to yield the chiral amine.
Trustworthiness: The progress of this biocatalytic reaction is reliably tracked by chiral HPLC, allowing for simultaneous quantification of the substrate and product concentrations and the enantiomeric excess of the amine product. This provides a direct measure of the enzyme's activity and selectivity under the chosen process conditions.
Dynamic Kinetic Resolution (DKR): The Best of Both Worlds
Dynamic kinetic resolution (DKR) is a sophisticated strategy that combines the selectivity of kinetic resolution with an in-situ racemization of the unwanted enantiomer. This overcomes the 50% yield limitation of traditional kinetic resolution, enabling a theoretical yield of up to 100%.
Expertise & Experience: A successful DKR process requires two compatible catalysts: one for the enantioselective resolution (typically an enzyme like a lipase) and another for the rapid racemization of the starting amine (often a metal-based catalyst, such as a ruthenium or palladium complex). The key challenge is finding reaction conditions under which both catalysts can operate efficiently without interfering with each other. The economic advantage is significant, as the entire racemic starting material can be converted into a single enantiomerically pure product. The cost of the racemization catalyst is a primary consideration, but the increased yield often justifies the expense.
Experimental Protocol: DKR of Racemic 1-Phenylethylamine
-
Reaction Setup: To a solution of racemic 1-phenylethylamine (10 mmol) in toluene (50 mL), add an acylating agent such as ethyl acetate (15 mmol).
-
Catalyst Addition: Add the resolution catalyst, immobilized lipase B from Candida antarctica (Novozym 435, 200 mg), and the racemization catalyst, a ruthenium complex like Shvo's catalyst (0.1 mol%).
-
Reaction Conditions: Heat the mixture to 70°C and stir. The enzyme will selectively acylate one enantiomer, while the ruthenium catalyst continuously racemizes the unreacted enantiomer, feeding it back into the resolution cycle.
-
Monitoring: Follow the reaction progress by chiral HPLC, monitoring the disappearance of the starting amine and the formation of the single enantiomer of the N-acylated product.
-
Work-up: Once the reaction is complete, filter off the immobilized enzyme and the metal catalyst.
-
Purification: The solvent is removed, and the resulting enantiomerically pure amide can be hydrolyzed under acidic or basic conditions to yield the desired chiral amine.
Trustworthiness: This protocol is validated by observing the conversion of the racemic starting material beyond the 50% limit of a standard kinetic resolution. Chiral HPLC analysis will show the formation of a single enantiomer of the acylated product and the gradual consumption of both enantiomers of the starting amine, confirming that both the resolution and the racemization are occurring effectively.
Economic and Performance Comparison
The choice of synthesis route is ultimately a balance of several factors, including substrate scope, catalyst cost, operational complexity, and the desired scale of production. The following table summarizes the key economic and performance metrics for the discussed methods.
| Feature | Enzymatic Kinetic Resolution | Asymmetric Reductive Amination | Asymmetric Transamination | Dynamic Kinetic Resolution (DKR) |
| Max Theoretical Yield | 50% | 100% | 100% | 100% |
| Catalyst Type | Enzyme (e.g., Lipase) | Transition Metal (Rh, Ru, Ir) | Enzyme (Transaminase) | Enzyme + Metal Catalyst |
| Catalyst Cost | Low to Moderate | High | Moderate to High | High |
| Reaction Conditions | Mild (25-50°C, 1 atm) | Often High Pressure/Temp | Mild (25-45°C, 1 atm) | Moderate to High Temp |
| Key Advantage | Broad substrate scope, simple | High yield & ee, well-established | Green, high selectivity | 100% theoretical yield |
| Key Disadvantage | 50% yield limit | Costly/toxic metals, high pressure | Unfavorable equilibrium | Catalyst compatibility, cost |
| Typical Scale | Lab / Medium Industrial | Large Industrial | Lab / Growing Industrial | Lab / Medium Industrial |
Process Flow Diagrams
Conclusion
The synthesis of chiral amines is a mature field with a diverse toolbox of methodologies.
-
Kinetic resolution offers simplicity and broad applicability but is hampered by its inherent 50% yield limit.
-
Asymmetric reductive amination is an industrial powerhouse, delivering high yields and enantioselectivities, albeit with high catalyst and equipment costs.
-
Asymmetric transamination represents the frontier of green chemistry, offering high selectivity under mild conditions, though challenges with reaction equilibrium must be addressed.
-
Dynamic kinetic resolution provides an elegant solution to the yield limitations of classical resolution, making it a highly efficient option when catalyst compatibility can be achieved.
The optimal choice depends on a careful techno-economic assessment tailored to the specific target molecule, production scale, and available resources. As catalyst technology, particularly in biocatalysis, continues to advance, the economic landscape for chiral amine synthesis will undoubtedly continue to evolve.
References
- Gotor, V., Brieva, R., & Rebolledo, F. (1991). Lipase-catalyzed synthesis of chiral amides. Tetrahedron Letters, 32(45), 6523-6526. [Link]
- Tufvesson, P., Lima-Ramos, J., Jensen, J. S., Al-Haque, N., Neto, W., & Woodley, J. M. (2011). Process considerations for the scale-up and implementation of biocatalysis. Organic Process Research & Development, 15(1), 266-274. [Link]
- Martín-Matute, B., & Bäckvall, J. E. (2007). Chemoenzymatic dynamic kinetic resolution of amines. Current Opinion in Chemical Biology, 11(2), 226-232. [Link]
- Koszelewski, D., Müller, M., & Faber, K. (2010). Chemo-enzymatic dynamic kinetic resolution of primary amines (DKR of amines): Candida antarctica lipase B and a recyclable ruthenium-based racemization catalyst. Tetrahedron: Asymmetry, 21(20-21), 2573-2576. [Link]
- Xiao, Y., & Wang, Z. (2020). Asymmetric Reductive Amination for Chiral Amine Synthesis: Recent Advances and Perspectives.
- Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: from discovery and applications to protein engineering. Green Chemistry, 19(2), 333-360. [Link]
- Li, G., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Molecules, 25(24), 5919. [Link]
- Van Eygen, G., et al. (2022). A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. Organic Process Research & Development, 26(7), 2115-2126. [Link]
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A Comparative Spectroscopic Guide to (R)- and (S)-1-(o-tolyl)ethanamine: Differentiating Enantiomers in the Laboratory
Introduction: The Challenge of Mirror Images
In the realm of chemical and pharmaceutical sciences, chirality is a fundamental concept with profound implications. Enantiomers, non-superimposable mirror-image molecules, often exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Spectroscopically, they are indistinguishable under standard conditions; their Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra are identical. This presents a significant analytical challenge, as the biological activity of two enantiomers can differ dramatically, ranging from therapeutic efficacy to severe toxicity.
This guide provides an in-depth comparison of the spectroscopic properties of (R)- and (S)-1-(o-tolyl)ethanamine, two chiral primary amines. We will move beyond routine analysis to explore advanced techniques capable of chiral discrimination. This document is structured not as a rigid protocol, but as a narrative of scientific strategy, explaining the causality behind experimental choices to empower researchers in their own analytical endeavors. We will focus on three primary methodologies: NMR spectroscopy with chiral auxiliaries, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).
The Foundational Principle: Breaking Spectroscopic Symmetry
Conventional NMR and IR spectroscopy are "blind" to chirality because the interactions they measure are not sensitive to the three-dimensional arrangement of atoms in a chiral center.[1] To distinguish between enantiomers like (R)- and (S)-1-(o-tolyl)ethanamine, we must introduce an external chiral influence to break this symmetry. This can be achieved in two primary ways:
-
Creating Diastereomeric Environments: By introducing a chiral auxiliary agent, we can transiently or covalently bond with the enantiomers. The resulting complexes are diastereomers, which have different physical properties and are, therefore, spectroscopically distinct.[2][3] This is the principle behind using Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) in NMR.[4][5]
-
Probing with Chiral Light: Chiroptical techniques utilize circularly polarized light. Enantiomers interact differently with left- and right-circularly polarized light, leading to a differential absorption signal that is unique to each enantiomer.[6][7] VCD and ECD are powerful implementations of this principle.
NMR Spectroscopy: Indirect Discrimination via Chiral Auxiliaries
NMR is one of the most powerful tools for structural elucidation, but in its standard form, it cannot differentiate enantiomers.[8] By adding a chiral solvating agent (CSA), we induce the formation of transient, rapidly equilibrating diastereomeric complexes in the NMR tube.[4][9] These complexes have distinct chemical environments, leading to separate, observable signals for each enantiomer.
Experimental Protocol: NMR Analysis with (R)-(-)-Mandelic Acid as a CSA
This protocol outlines a self-validating system for determining the enantiomeric purity of a 1-(o-tolyl)ethanamine sample.
Rationale for CSA Selection: (R)-(-)-Mandelic acid is an effective CSA for primary amines. It possesses a carboxylic acid group for hydrogen bonding/acid-base interaction with the amine, a phenyl ring for potential π-π stacking interactions, and a chiral center to induce the necessary diastereomeric differentiation.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the 1-(o-tolyl)ethanamine sample (this can be a pure enantiomer or a racemic mixture) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a clean NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the amine alone. This serves as a baseline control, where the (R)- and (S)-enantiomers will show identical signals.
-
Addition of CSA: Add 1.0 to 1.5 molar equivalents of the chiral solvating agent, (R)-(-)-Mandelic Acid, to the NMR tube. Ensure it dissolves completely, gently agitating if necessary. The use of a slight excess of the CSA can sharpen the signals and maximize the observed separation.[10]
-
Equilibration: Allow the sample to equilibrate for 5-10 minutes at room temperature.
-
Final Spectrum Acquisition: Acquire a second ¹H NMR spectrum. Pay close attention to the resonance of the methine proton (the -CH group attached to both the phenyl ring and the amino group).
Workflow for NMR-based Chiral Discrimination
Caption: Workflow for enantiomeric differentiation using NMR with a Chiral Solvating Agent.
Expected Results and Data Interpretation
In the presence of the (R)-Mandelic Acid, the single peak corresponding to the methine proton of 1-(o-tolyl)ethanamine will resolve into two distinct signals. One signal corresponds to the (R)-amine/(R)-acid complex, and the other to the (S)-amine/(R)-acid complex. The chemical shift difference between these two signals is termed enantiomeric discrimination or chemical shift non-equivalence (Δδ).
| Analyte | Proton of Interest | Expected δ (ppm) without CSA | Expected δ (ppm) with (R)-Mandelic Acid | Δδ (ppm) |
| (R)-1-(o-tolyl)ethanamine | Methine (-CH NH₂) | ~4.15 (singlet) | δ₁ (e.g., 4.25) | rowspan="2" |
| (S)-1-(o-tolyl)ethanamine | Methine (-CH NH₂) | ~4.15 (singlet) | δ₂ (e.g., 4.21) |
Table 1: Representative ¹H NMR data for the methine proton of 1-(o-tolyl)ethanamine enantiomers in the presence of a chiral solvating agent. The exact chemical shifts (δ) are illustrative and will depend on concentration and solvent.
The ratio of the integrals of these two new peaks directly corresponds to the enantiomeric ratio of the original amine sample. This method provides a quantitative measure of enantiomeric excess (% ee).
Chiroptical Spectroscopy: Direct Discrimination with Polarized Light
Chiroptical methods offer a direct way to observe chirality. They measure the differential absorption of left- and right-circularly polarized light (ΔA = A_L - A_R).[11] For a pair of enantiomers, the resulting spectra are perfect mirror images of each other—equal in magnitude but opposite in sign.[12]
Principle of Circular Dichroism
Caption: The fundamental principle of a Circular Dichroism (CD) experiment.
Vibrational Circular Dichroism (VCD)
VCD is the extension of circular dichroism into the infrared range, probing the chiral nature of molecular vibrations.[6] It provides a rich, fingerprint-like spectrum that is highly sensitive to the absolute configuration of a molecule.[12]
Experimental Protocol - VCD Analysis:
-
Sample Preparation: Prepare a concentrated solution (5-20 mg/mL) of the 1-(o-tolyl)ethanamine enantiomer in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃). The path length of the sample cell is typically short (50-100 µm).
-
Solvent Background: Record the VCD spectrum of the pure solvent in the same cell. This will be subtracted from the sample spectrum.
-
Data Acquisition: Acquire the VCD spectrum over the desired mid-IR range (e.g., 2000-800 cm⁻¹). A sufficient number of scans must be co-added to achieve an adequate signal-to-noise ratio, as VCD signals are typically 3-5 orders of magnitude weaker than the parent IR absorption signals.[11]
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the analyte.
Electronic Circular Dichroism (ECD)
ECD operates in the UV-Visible range and measures the differential absorption associated with electronic transitions.[7] The tolyl group in 1-(o-tolyl)ethanamine acts as a chromophore, making it suitable for ECD analysis. The application of the exciton chirality method can correlate the sign of the ECD signal to the absolute configuration.[13]
Experimental Protocol - ECD Analysis:
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the enantiomer in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
Blank Spectrum: Record the spectrum of the solvent in the cuvette to establish a baseline.
-
Data Acquisition: Scan the sample over the relevant UV range (e.g., 190-300 nm).
-
Data Processing: Subtract the blank spectrum from the sample spectrum.
Expected Results and Data Interpretation (VCD & ECD)
The defining characteristic of VCD and ECD spectra for enantiomers is their mirror-image relationship. A positive band (a positive Cotton effect) in the spectrum of the (R)-enantiomer will appear as a negative band of equal magnitude at the same wavelength/wavenumber in the spectrum of the (S)-enantiomer. This provides unambiguous confirmation of the enantiomeric identity. Furthermore, by comparing the experimental spectrum to one predicted by ab initio quantum mechanical calculations (like Density Functional Theory), the absolute configuration can be determined without needing a reference standard.[6][14]
| Technique | Enantiomer | Expected λmax or νmax | Expected Signal (Δε or ΔA) |
| ECD | This compound | ~220 nm | Positive (+) |
| (S)-1-(o-tolyl)ethanamine | ~220 nm | Negative (-) | |
| VCD | This compound | ~1350 cm⁻¹ (C-H bend) | Positive (+) |
| (S)-1-(o-tolyl)ethanamine | ~1350 cm⁻¹ (C-H bend) | Negative (-) |
Table 2: Conceptual chiroptical data for (R)- and (S)-1-(o-tolyl)ethanamine. The signs are illustrative but demonstrate the expected mirror-image relationship.
Summary and Method Selection
The choice of spectroscopic technique depends on the analytical goal. NMR with a CSA is ideal for rapidly determining enantiomeric purity in a sample. VCD and ECD are unparalleled for the unambiguous determination of absolute configuration.
| Feature | NMR with Chiral Solvating Agent | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Indirect (Diastereomer formation) | Direct (Chiral light-matter interaction) | Direct (Chiral light-matter interaction) |
| Information | Relative configuration, Enantiomeric Ratio | Absolute Configuration | Absolute Configuration |
| Sample State | Solution | Solution, Solid[15] | Solution |
| Sample Amount | Moderate (5-10 mg) | High (~10 mg/mL) | Low (~0.1 mg/mL) |
| Destructive? | No | No | No |
| Key Advantage | Quantitative, widely available | Rich structural information, definitive AC | High sensitivity, low sample need |
| Key Limitation | Requires suitable chiral auxiliary | Requires concentrated sample, specialized equipment | Requires a suitable chromophore |
Table 3: Comparative summary of spectroscopic techniques for the analysis of (R)- and (S)-1-(o-tolyl)ethanamine.
By understanding the principles and practical applications of these advanced spectroscopic methods, researchers can confidently navigate the analytical challenges posed by chirality, ensuring the purity and correct stereochemical identity of their molecules.
References
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A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess Determination by Chiral Chromatography
In the landscape of pharmaceutical development and quality control, the stereochemistry of a drug molecule is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous analytical methods to determine enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose. However, the generation of reliable and accurate data hinges on the comprehensive validation of the analytical method.
This guide provides an in-depth, experience-driven approach to validating a chiral chromatography method for the determination of enantiomeric excess (ee). Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind each experimental choice, ensuring a self-validating system that withstands scientific and regulatory scrutiny. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and defensible analytical methods.
The "Why": Foundational Principles of Method Validation in Chiral Analysis
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For chiral separations, this means proving that the method can accurately and consistently quantify the amount of the desired enantiomer relative to its mirror image. The validation process is not merely a regulatory hurdle; it is a scientific necessity to ensure patient safety and product efficacy. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines that form the basis of our validation strategy.[1][2][3]
The core validation parameters we will explore are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[4][5][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]
-
Accuracy: The closeness of test results to the true value.[1][5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4]
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be reliably quantified and detected, respectively.[7][8][9]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10][11][12]
Visualizing the Validation Workflow
A comprehensive validation study follows a logical progression, where the successful completion of one stage often provides the foundation for the next. The following diagram illustrates the interconnectedness of the validation parameters.
Caption: Workflow for Chiral Method Validation.
I. Specificity and Selectivity: Ensuring Peak Identity
In chiral analysis, specificity is the ability of the method to measure the desired enantiomer without interference from its counterpart, impurities, or degradation products.[4][6][13] Selectivity, a closely related term, refers to the ability to distinguish between multiple analytes.[6][14] For our purposes, we must demonstrate that the chromatographic peaks for each enantiomer are well-resolved and pure.
Experimental Protocol for Specificity
-
Preparation of Samples:
-
Blank (Diluent): Inject the mobile phase or sample solvent to ensure no interfering peaks at the retention times of the enantiomers.
-
Racemic Mixture (50:50): Prepare a solution containing equal amounts of both enantiomers. This will be used to determine the resolution between the two peaks.
-
Enriched Sample: Prepare a sample of the drug substance, which is expected to be enriched in the desired enantiomer.
-
Spiked Sample: Spike the enriched sample with a known amount of the undesired enantiomer (e.g., at the LOQ level) to demonstrate that it can be detected and resolved from the main peak.
-
Forced Degradation Samples (if applicable): Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze these samples to ensure that no degradation products co-elute with the enantiomers.
-
-
Chromatographic Analysis:
-
Inject each sample into the chiral HPLC system.
-
Record the chromatograms and retention times.
-
-
Acceptance Criteria:
-
The blank should show no significant peaks at the retention times of the enantiomers.
-
The resolution between the two enantiomer peaks in the racemic mixture should be greater than 1.5.
-
The peak for the undesired enantiomer in the spiked sample should be detectable and resolved from the main peak.
-
No interference from degradation products should be observed at the retention times of the enantiomers.
-
II. Linearity and Range: Establishing a Quantitative Relationship
Linearity demonstrates a direct relationship between the concentration of the minor enantiomer and its peak area over a specified range.[1] This is crucial for accurately quantifying the level of the enantiomeric impurity.
Experimental Protocol for Linearity
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the racemic mixture.
-
Perform serial dilutions to create at least five concentration levels of the undesired enantiomer, typically ranging from the LOQ to 150% of the specification limit for the enantiomeric impurity. For example, if the limit is 0.1%, the range could be 0.05% to 0.15%.
-
-
Chromatographic Analysis:
-
Inject each calibration standard in triplicate.
-
Record the peak areas for the minor enantiomer.
-
-
Data Analysis:
-
Plot the mean peak area against the concentration of the undesired enantiomer.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Comparison of Linearity Parameters
| Parameter | Typical Acceptance Criteria | Justification |
| Correlation Coefficient (r²) | ≥ 0.995 | Indicates a strong linear relationship between concentration and response. |
| Y-intercept | Should be close to zero | A significant y-intercept may indicate systematic error or interference. |
| Range | From LOQ to 150% of the specification limit | Ensures the method is linear over the range of expected impurity levels.[15] |
III. Accuracy: Hitting the Bullseye
Accuracy reflects the closeness of the measured value to the true value. In the context of enantiomeric excess, it is typically determined by recovery studies.[1][5]
Experimental Protocol for Accuracy
-
Preparation of Spiked Samples:
-
Prepare samples of the drug substance at a known concentration.
-
Spike these samples with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
-
Chromatographic Analysis:
-
Analyze the spiked samples using the chiral HPLC method.
-
Quantify the amount of the undesired enantiomer in each sample.
-
-
Data Analysis:
-
Calculate the percentage recovery for each sample using the formula: % Recovery = (Amount Found / Amount Added) * 100
-
Calculate the mean recovery and the relative standard deviation (RSD) for each concentration level.
-
Acceptance Criteria for Accuracy
| Concentration Level | Mean Recovery |
| 50% of Specification | 80% - 120% |
| 100% of Specification | 90% - 110% |
| 150% of Specification | 90% - 110% |
IV. Precision: Consistency is Key
Precision measures the variability of the results. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[4]
Experimental Protocol for Precision
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples of the drug substance spiked with the undesired enantiomer at 100% of the specification limit.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both sets of experiments.
-
Acceptance Criteria for Precision
| Precision Level | Typical Acceptance Criteria (%RSD) |
| Repeatability | ≤ 15% |
| Intermediate Precision | ≤ 20% |
V. Limit of Quantitation (LOQ) and Limit of Detection (LOD): Defining the Boundaries
The LOQ is the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected but not necessarily quantified.[7][8][9]
Experimental Protocol for LOQ and LOD
These parameters are often estimated based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.[7][16]
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Alternatively, they can be determined based on the signal-to-noise ratio:[4]
-
LOD: A signal-to-noise ratio of 3:1.
-
LOQ: A signal-to-noise ratio of 10:1.
The determined LOQ should be confirmed by analyzing a minimum of six samples prepared at this concentration and demonstrating that the precision and accuracy are within acceptable limits (e.g., RSD ≤ 25% and recovery of 70-130%).
VI. Robustness: Weathering the Inevitable Variations
Robustness testing evaluates the method's ability to withstand small, deliberate changes in chromatographic parameters, providing an indication of its reliability during routine use.[10][11][12][17]
Experimental Protocol for Robustness
-
Identify Critical Parameters: Select chromatographic parameters that are likely to vary, such as:
-
Mobile phase composition (e.g., ±2% organic modifier)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
Wavelength (e.g., ±2 nm)
-
-
Experimental Design: A one-factor-at-a-time (OFAT) approach can be used, where one parameter is varied while the others are held constant.
-
Prepare a system suitability solution (e.g., a racemic mixture).
-
Inject the solution under the nominal and varied conditions.
-
-
Data Analysis:
-
Evaluate the impact of each variation on critical system suitability parameters, such as resolution, retention time, and peak asymmetry.
-
Visualizing Robustness Assessment
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A Comparative Guide to Inter-laboratory Analysis of (R)-1-(o-tolyl)ethanamine: Methodologies, Validation, and Best Practices
Introduction: The Criticality of Chiral Purity
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is often the determining factor in its pharmacological activity and toxicological profile. (R)-1-(o-tolyl)ethanamine is a key chiral building block and resolving agent, making the accurate determination of its enantiomeric purity a critical quality attribute. The separation of enantiomers, which possess identical physical properties in an achiral environment, demands specialized analytical techniques.[1][2]
An inter-laboratory comparison, or proficiency test, serves as the ultimate benchmark for an analytical method's robustness and transferability.[3] It assesses the consistency and reliability of results generated by different laboratories analyzing the same homogenous sample.[3] While a formal round-robin study for this compound is not publicly documented, this guide provides a comprehensive comparison of the principal analytical techniques used for this purpose. By examining the underlying principles and presenting comparative data, we establish a framework for laboratories to select, validate, and ultimately compare their findings for this and other critical chiral amines.
Compound of Interest: this compound
-
IUPAC Name: (1R)-1-(2-methylphenyl)ethanamine[4]
-
Molecular Formula: C₉H₁₃N[4]
-
Molecular Weight: 135.21 g/mol [4]
-
CAS Number: 105615-45-0[4]
-
Significance: Widely used as a chiral resolving agent for separating racemic carboxylic acids and as a ligand in asymmetric catalysis.[5] Its stereochemical integrity is paramount to the success of these applications.
Comparative Overview of Analytical Techniques
The separation and quantification of chiral amines are primarily accomplished through chromatographic methods. The choice of technique is a balance between speed, resolution, solvent consumption, and available instrumentation.[3]
| Technique | Principle | Advantages | Considerations | Typical Throughput |
| Chiral High-Performance Liquid Chromatography (HPLC) | Direct separation on a Chiral Stationary Phase (CSP), most commonly polysaccharide-based, using a liquid mobile phase.[2][6] | Robust, versatile, and widely available technology. Extensive library of established applications.[7] | Normal-phase methods can use significant volumes of organic solvents. Slower than SFC.[8] | 10-30 min per sample |
| Chiral Gas Chromatography (GC) | Separation of volatile analytes on a capillary column coated with a chiral selector (e.g., cyclodextrin derivatives).[9] | Extremely high resolution for volatile and thermally stable compounds.[10] | Limited to analytes that are volatile or can be derivatized without racemization.[11] | 15-40 min per sample |
| Chiral Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the primary mobile phase, reducing organic solvent use. Employs the same CSPs as HPLC.[12] | Very fast separations, reduced solvent cost and waste ("greener"), high efficiency due to low mobile phase viscosity.[1][13][14] | Requires specialized instrumentation capable of handling high pressures.[12] | 2-10 min per sample |
| Indirect Analysis (via Derivatization) | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column (HPLC or GC).[15] | Eliminates the need for expensive chiral columns. | Requires an enantiomerically pure derivatizing agent and an additional reaction step that must be validated to prevent racemization.[16] | Highly variable; includes reaction time. |
Framework for a Successful Inter-Laboratory Comparison
A robust inter-laboratory study relies on a well-defined and logical workflow. The primary goal is to assess the reproducibility of a method when performed by different analysts in different environments. This process is essential for standardizing procedures and ensuring that analytical data is comparable and reliable across the industry.[3]
Caption: General workflow of an inter-laboratory comparison study.
Recommended Protocol: Chiral SFC for High-Throughput Analysis
Supercritical Fluid Chromatography (SFC) is presented here as the recommended technique due to its superior speed, efficiency, and reduced environmental impact, making it ideal for both research and quality control environments.[1][13]
Experimental Workflow
Caption: Recommended experimental workflow for chiral SFC analysis.
Step-by-Step Methodology
-
Instrumentation:
-
Supercritical Fluid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
-
Materials & Reagents:
-
This compound (Sample)
-
(S)-1-(o-tolyl)ethanamine (for racemic standard preparation)
-
SFC-grade Carbon Dioxide
-
HPLC-grade Methanol
-
HPLC-grade Ethanol (for sample dissolution)
-
Trifluoroacetic Acid (TFA) and Triethylamine (TEA) (optional additives)
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: Polysaccharide-based CSP, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA).
-
Column Dimensions: 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase: Supercritical CO₂ and Methanol. A typical starting gradient is 95:5 (CO₂:Methanol) ramping to 60:40 over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 2 µL.
-
Causality: A basic amine analyte often requires an acidic and a basic additive (e.g., 0.3% TFA and 0.2% TEA in the co-solvent) to improve peak shape and prevent tailing by masking active sites on the stationary phase.[8]
-
-
System Suitability Test (SST):
-
Procedure: Prepare a racemic standard containing approximately equal amounts of the (R)- and (S)-enantiomers. Inject this standard before running any samples.
-
Acceptance Criteria:
-
Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.
-
Tailing Factor (Tf): ≤ 1.5 for both peaks.
-
Rationale: The SST is a self-validating step that ensures the chromatographic system is performing adequately to provide accurate and reproducible results on any given day.[2]
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in ethanol to a final concentration of 1.0 mg/mL.
-
-
Data Analysis:
-
Integrate the peak areas for both the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric purity (or enantiomeric excess, % ee) of the (R)-isomer using the following formula: % Enantiomeric Purity = [Area(R) / (Area(R) + Area(S))] x 100%
-
Method Validation According to Regulatory Standards
Before any method can be used in an inter-laboratory study, it must undergo rigorous single-laboratory validation to demonstrate its fitness for purpose.[17] The parameters for this validation are outlined in guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[18][19][20]
| Validation Parameter | Objective | Typical Acceptance Criteria for Chiral Impurity Analysis |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities). | Baseline resolution (Rs > 1.5) between the (R)- and (S)-enantiomer peaks. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10.[2] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.99 for the (S)-enantiomer over a range (e.g., LOQ to 150% of the specification limit). |
| Accuracy | The closeness of test results to the true value. Assessed by analyzing samples spiked with known amounts of the (S)-enantiomer. | Recovery of 80-120% of the spiked amount across the linear range. |
| Precision (Repeatability) | The precision of the method under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 10% for replicate injections of a sample spiked at the specification limit. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±2°C). | System suitability criteria must be met under all varied conditions. |
Source: Adapted from ICH Guideline Q2(R1) and USP General Chapter <1225>.[18][19][21]
Conclusion
The selection of an analytical method for the chiral purity determination of this compound requires a careful evaluation of performance characteristics. While traditional HPLC remains a reliable and accessible option, Supercritical Fluid Chromatography (SFC) offers significant advantages in speed, efficiency, and sustainability, making it a superior choice for high-throughput environments. Gas Chromatography is a powerful alternative but is limited by analyte volatility.
Regardless of the chosen technique, the foundation of any successful inter-laboratory comparison is a rigorously validated method. By adhering to the principles of method validation outlined by regulatory bodies like the ICH and USP, laboratories can ensure the generation of trustworthy and reproducible data. This guide provides the comparative data and procedural framework necessary for researchers and quality control professionals to confidently establish and verify their analytical capabilities for this critical chiral amine.
References
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (R)-1-(o-tolyl)ethanamine
As researchers and scientists dedicated to innovation, our work with specialized chemical reagents is foundational to discovery. (R)-1-(o-tolyl)ethanamine, a valuable chiral amine in asymmetric synthesis, demands not only precision in its application but also diligence in its disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach moves beyond mere compliance, embedding safety and responsibility into the core of our scientific practice.
Hazard Profile: Understanding the Risks
This compound is a potent chemical with a distinct hazard profile that dictates its handling and disposal protocols. A thorough understanding of these risks is the first step in ensuring laboratory safety.
-
Corrosivity: The primary hazard is its severe corrosive nature. It can cause serious skin burns and eye damage upon contact.[1] This is due to its amine functionality, which can disrupt biological tissues.
-
Combustibility: It is classified as a combustible liquid, with a flash point of 82°C.[1] This means it can ignite when exposed to an ignition source at or above this temperature.
-
Toxicity: The compound may be toxic if swallowed and can cause respiratory irritation upon inhalation.[2][3] Furthermore, there is a risk of damage to organs through prolonged or repeated exposure.[3]
-
Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects.[3] This makes it imperative to prevent its release into the environment through drains or improper waste channels.
These hazards require that all handling and disposal operations are conducted with stringent safety measures in place.
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate this compound waste, ensure the proper personal protective equipment is worn and safe handling procedures are followed.
Required PPE:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use.
-
Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, consider a chemically resistant apron or suit.[1][4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors.[3]
Safe Handling Practices:
-
Store the chemical in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[1][2]
-
Avoid contact with incompatible materials such as acids, acid anhydrides, acid chlorides, chloroformates, and strong oxidizing agents.[1][2]
Spill Management Protocol
Accidental spills must be managed immediately and correctly to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain the Spill: Stop the leak if it is safe to do so. Use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Containerize: Carefully sweep or shovel the absorbent material into a suitable, labeled hazardous waste container.[2][4]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.
Crucially, do not allow the spilled product or cleanup materials to enter drains or waterways due to its high aquatic toxicity.[3][5]
Waste Segregation and Containerization: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous reactions, such as the release of toxic gases or fire.
Segregation Protocol:
-
Designate a Specific Waste Stream: Establish a dedicated waste container specifically for this compound and related amine waste.
-
Avoid Co-mingling:
-
Aqueous vs. Organic: If generating both aqueous and organic waste streams containing this amine, collect them separately.
Containerization Protocol:
-
Select a Compatible Container: Use a container made of a material compatible with the amine. The original product container is often a suitable choice.[4] For liquid waste, ensure the container is designed for liquids and has a secure, screw-top cap.[4][7]
-
Label Correctly and Immediately: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "[4]
-
The full chemical name: This compound
-
The approximate percentage of each component if it is a mixed waste stream.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4][8] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks.[8]
Step-by-Step Disposal Procedure for Laboratory-Scale Waste
In-laboratory treatment or neutralization of this compound is not recommended due to its complex hazards. The definitive and safest method of disposal is through a licensed environmental services provider.
-
Accumulate Waste Safely: Collect waste in your designated, properly labeled container within a Satellite Accumulation Area (SAA).[9][10] This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Monitor Accumulation Limits: Be aware of regulatory limits for waste accumulation. A common limit for SAAs is 55 gallons of hazardous waste.[8][10] Schedule waste pickups frequently to avoid exceeding these limits.
-
Request a Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or contracted waste handler.[2][4]
-
Prepare for Transport: Ensure the container is clean on the outside, properly sealed, and correctly labeled before the scheduled pickup.
-
Maintain Records: Keep a copy of the waste manifest or pickup request form for your laboratory's records, in accordance with your institution's policy and regulatory requirements.
Regulatory Compliance Overview
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
-
Hazardous Waste Identification: While not specifically listed by name on the P or U lists of hazardous wastes, this compound qualifies as a hazardous waste because it exhibits hazardous characteristics:
-
"Cradle-to-Grave" Responsibility: Under RCRA, the generator of the waste (your laboratory) is responsible for its safe management from the moment it is created until its final, safe disposal.[8] This underscores the importance of using a reputable, licensed hazardous waste disposal company.
Data Summary Table
| Hazard Classification | GHS Pictogram | Hazard Statement | Key Precaution |
| Skin Corrosion/Burns | Corrosion | H314: Causes severe skin burns and eye damage.[1] | Wear chemically resistant gloves, lab coat, and eye/face protection.[1] |
| Combustible Liquid | Flame | H227: Combustible liquid.[1] | Keep away from heat, sparks, and open flames.[1] |
| Acute/Chronic Toxicity | Health Hazard / Exclamation Mark | H335: May cause respiratory irritation. H373: May cause damage to organs through prolonged or repeated exposure.[3] | Use only in a well-ventilated area or chemical fume hood.[3] |
| Aquatic Toxicity | Environment | H410: Very toxic to aquatic life with long lasting effects.[3] | Prevent release to the environment. Do not dispose down the drain.[3] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for handling and disposal of this compound.
References
- SAFETY DATA SHEET. (2017, April 25). RBNAinfo.
- The Disposal of Chemical Laboratory Wastes. (n.d.). P2 InfoHouse.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
- Amine Disposal For Businesses. (n.d.). Collect and Recycle.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University Environmental Health & Safety.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-1-(o-tolyl)ethanamine
As researchers and drug development professionals, our work with specialized chiral amines like (R)-1-(o-tolyl)ethanamine is fundamental to advancing modern chemistry. However, innovation cannot come at the expense of safety. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and build a self-validating system of safety that protects you, your colleagues, and your research.
Foundational Hazard Assessment: Understanding the Risks
This compound and its close chemical relatives are potent compounds. A thorough review of available safety data reveals several primary hazards that dictate our PPE strategy. The primary risks are its corrosive and irritant nature. Safety Data Sheets (SDS) for analogous compounds consistently highlight severe hazards that must be meticulously managed.
Key Hazard Statements (H-Statements) for similar amines include:
-
H314: Causes severe skin burns and eye damage .[1] This is the most critical hazard. Contact with the liquid can cause immediate and serious tissue damage.
-
H335: May cause respiratory irritation . Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.
-
H302: Harmful if swallowed .
-
H373: May cause damage to organs through prolonged or repeated exposure .
These classifications demand a PPE protocol that prevents any direct contact with the substance.
Core PPE Requirements: A Proactive Defense
Based on the hazard profile, a multi-layered PPE approach is essential. The logic is simple: create redundant barriers to prevent any potential route of exposure.
Eye and Face Protection: The Non-Negotiable Barrier
Given the severe risk of eye damage (H314), standard safety glasses are insufficient. The causality is direct: a single, small splash of a corrosive amine can cause irreversible harm.
-
Primary Protection: Always wear chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard. These provide a seal around the eyes, protecting from splashes from all angles.
-
Secondary Protection: When handling quantities greater than a few milliliters, or whenever there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield must be worn over the chemical splash goggles. This provides a secondary barrier for the entire face.
Skin and Body Protection: Preventing Corrosive Contact
Direct skin contact will cause severe burns.[1] Therefore, comprehensive skin protection is mandatory.
-
Gloves: Standard lightweight nitrile gloves may offer splash protection for a short duration, but for prolonged handling or in case of immersion, heavier-duty gloves are required. Always double-glove. For amines, butyl rubber or Viton™ gloves are often recommended for extended contact. Crucially, inspect gloves for any signs of degradation or perforation before each use. If contact occurs, remove the gloves immediately, following proper technique to avoid contaminating your skin, and wash your hands thoroughly.
-
Lab Coat/Apron: A flame-resistant lab coat is the minimum requirement. For procedures involving larger volumes or a higher risk of splashes, a chemically resistant apron worn over the lab coat is essential.
-
Clothing and Footwear: Wear long pants and fully enclosed shoes made of a non-porous material. Fabric shoes (e.g., sneakers) can absorb chemicals and hold them against the skin, and are not appropriate.
Respiratory Protection: Managing Inhalation Risks
While the primary hazard is corrosive contact, respiratory irritation is also a significant concern.
-
Primary Engineering Control: All handling of this compound must be performed within a certified chemical fume hood. This is the most effective way to control vapor inhalation.
-
Secondary Respiratory Protection: If engineering controls are not available or are insufficient to maintain exposure below safe levels (e.g., during a large spill or in a poorly ventilated area), respiratory protection is required. A NIOSH-approved respirator with organic vapor (OV) cartridges is necessary. A fit test is mandatory for all users of tight-fitting respirators.
Occupational Exposure Limits (OELs)
As of this writing, specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies like OSHA in the United States or under European directives.[2][3] In the absence of a defined limit, the guiding principle must be to minimize exposure to the lowest achievable level through robust engineering controls and a comprehensive PPE strategy.
| Parameter | Value | Source |
| OSHA PEL (Permissible Exposure Limit) | Not Established | OSHA[2] |
| ACGIH TLV (Threshold Limit Value) | Not Established | ACGIH[3] |
| NIOSH REL (Recommended Exposure Limit) | Not Established | NIOSH[3] |
This table underscores the importance of handling this compound with the utmost care, as no level of exposure has been officially deemed safe.
Step-by-Step Operational Protocol
Adherence to a strict, procedural workflow for PPE usage is critical for ensuring its effectiveness.
Donning (Putting On) PPE:
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Inner Gloves: Don your first pair of nitrile gloves.
-
Outer Gloves: Don your second, heavier-duty pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
Goggles: Put on your chemical splash goggles.
-
Face Shield: If required by your risk assessment, put on the face shield over the goggles.
-
Respirator: If required, perform a seal check on your respirator before entering the work area.
Doffing (Taking Off) PPE:
This process is designed to prevent cross-contamination from a "dirty" exterior to your skin.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield and goggles from the back to the front and place them in a designated area for decontamination.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward, and hang it or dispose of it as required.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outside surface with your bare hands.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Visualizing the PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE Selection Workflow for this compound Handling.
Disposal and Decontamination Plan
Proper disposal is the final step in the safe handling lifecycle.
-
Chemical Waste: All waste containing this compound, including rinsates and reaction byproducts, must be collected in a clearly labeled, sealed hazardous waste container. Follow your institution's specific guidelines for halogenated or non-halogenated organic waste.
-
Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with the chemical must be disposed of as solid hazardous waste. Do not discard it in the regular trash.
-
Spill Cleanup: In the event of a spill, use an appropriate absorbent material like Chemizorb® or vermiculite. Do not use combustible materials like paper towels. The cleanup materials must be collected and disposed of as hazardous waste. Evacuate the area and, if necessary, use a respirator during cleanup.
By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a robust and trustworthy safety culture that protects the most valuable asset in any research setting: the scientist.
References
- Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. Source: OSHA, URL: [Link]
- Angene Chemical. Safety Data Sheet. Source: Angene Chemical, URL: [Link]
- Occupational Safety and Health Administration (OSHA).
- RIVM. Overview of national occupational exposure limits for substances without a European occupational exposure limit. Source: RIVM, URL: [Link]
Sources
- 1. (R)-(+)-1-(p-Tolyl)ethylamine | 4187-38-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
